6-(Trifluoromethyl)-1-indanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDFHUWAXWFKMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628092 | |
| Record name | 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68755-37-3 | |
| Record name | 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Trifluoromethyl)-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 6-(Trifluoromethyl)-1-indanone: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)-1-indanone is a fluorinated bicyclic ketone that has emerged as a critical building block in modern medicinal chemistry and organic synthesis.[1] As a derivative of 1-indanone, a scaffold present in numerous biologically active molecules, its strategic functionalization with a trifluoromethyl (CF3) group at the 6-position confers unique and highly desirable properties.[2][3] The trifluoromethyl group is a powerful modulator of molecular characteristics; its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][4][5]
This guide provides an in-depth examination of the core physical and chemical properties of this compound. It details validated experimental protocols for its synthesis and purification, explains the scientific rationale behind methodological choices, and explores its applications, particularly in the realm of drug discovery.
Core Physicochemical Properties
The distinct properties of this compound are fundamental to its utility in synthesis. The presence of the trifluoromethyl group dramatically influences its boiling point, density, and reactivity compared to the parent 1-indanone molecule.[6][7] These key physical constants are summarized below.
| Property | Value | Source(s) |
| CAS Number | 68755-37-3 | [8][9] |
| Molecular Formula | C₁₀H₇F₃O | [9][10][11] |
| Molecular Weight | 200.16 g/mol | [9][10][11] |
| Appearance | Light yellow to brown solid-liquid mixture or white to light orange fluffy powder. | [8][12] |
| Boiling Point | 76-78 °C at 0.2 mmHg | [8][10][11] |
| Density | 1.321 g/mL at 25 °C | [8][10][11] |
| Refractive Index (n20/D) | 1.496 | [8][10] |
| Flash Point | >110 °C | [8] |
| Purity (Typical) | ≥95-99% | [9][11] |
| Storage Conditions | Store at 2-8°C under an inert gas (Nitrogen or Argon).[8][10] Keep in a well-closed container, protected from light, moisture, and heat in a cool, dry place.[12] |
Spectroscopic and Analytical Data
Characterization of this compound relies on standard spectroscopic techniques. While detailed spectra are proprietary to suppliers, typical analytical data includes:
-
¹H NMR, ¹³C NMR, and ¹⁹F NMR: These provide the definitive structural signature of the molecule.
-
Infrared (IR) Spectroscopy: Confirms the presence of the carbonyl (C=O) group and the trifluoromethyl group.
-
Mass Spectrometry (MS): A common analysis shows the (M+H)⁺ ion at m/z 201.0, confirming the molecular weight.[8]
Comprehensive spectral data for this compound can typically be obtained from commercial suppliers or chemical databases such as ChemicalBook.[13]
Chemical Reactivity, Stability, and Handling
Stability: this compound is generally stable under recommended storage conditions.[12] It should be kept under an inert atmosphere, as prolonged exposure to air and moisture may lead to degradation.[8][10]
Reactivity: The indanone core is a versatile scaffold for further chemical modification.[2][3] The ketone functionality can undergo reduction to the corresponding indanol, and the adjacent methylene group can be functionalized, for instance, through α-fluorination.[14] The trifluoromethyl group is highly stable and does not typically participate in reactions, but its electron-withdrawing effect can influence the reactivity of the aromatic ring.[1]
Handling and Safety:
-
Hazards: The compound is harmful if swallowed and may cause sensitization by skin contact.[12]
-
Precautions: Use personal protective equipment, including gloves and safety glasses.[12] Handle in a well-ventilated area or fume hood to avoid inhaling vapors.[12]
-
Incompatibilities: Avoid strong oxidizing agents.[12]
Experimental Protocols: Synthesis and Purification
The synthesis of this compound is most effectively achieved via an intramolecular Friedel-Crafts-type cyclization of a substituted phenylpropanoic acid precursor.[2][3] This method provides a reliable route to the target molecule.
Synthesis via Intramolecular Cyclization
This protocol is adapted from a patented procedure, demonstrating a robust method for laboratory-scale synthesis.[8]
Causality and Rationale:
-
Starting Material: 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid is chosen as the precursor. The bromo-substituent is key for the subsequent lithium-halogen exchange.
-
Lithium-Halogen Exchange: n-Butyllithium (n-BuLi) is a strong organolithium base used to deprotonate the most acidic proton or, in this case, to perform a lithium-halogen exchange with the aryl bromide. This is conducted at a very low temperature (-78 °C) to prevent side reactions, such as reaction with the carboxylic acid proton or the enolizable protons of the propanoic acid chain. The exchange creates a highly reactive aryllithium intermediate.
-
Intramolecular Cyclization: Upon formation, the aryllithium species acts as a nucleophile, attacking the electrophilic carbonyl carbon of the propanoic acid's carboxylate group (formed in situ). This intramolecular reaction forms the five-membered ring of the indanone scaffold.
-
Acidic Workup: The reaction is quenched with a strong acid (HCl) to neutralize any remaining organolithium reagent and to protonate the intermediate alkoxide, leading to the final 1-indanone product after tautomerization.
-
Purification: Silica gel column chromatography is the standard and effective method for purifying the crude product from unreacted starting material and side products.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, dissolve 3-(2-bromo-4-(trifluoromethyl)phenyl)propanoic acid (e.g., 6.40 g, 21.5 mmol) in a mixture of anhydrous tetrahydrofuran (THF, 300 mL) and hexane (80 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add a 2.5 M solution of n-butyllithium in hexane (e.g., 19 mL) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.
-
Stirring: Stir the reaction mixture at -78 °C for 15 minutes.
-
Quenching: Carefully pour the reaction mixture into a beaker containing 2N HCl solution (150 mL) with vigorous stirring to terminate the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether.
-
Washing: Combine all organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of 10-20% ethyl acetate in hexane to afford pure this compound.
Caption: Workflow for the synthesis of this compound.
Purification by Column Chromatography
Step-by-Step Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.
-
Column Packing: Pack a glass chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent (or a slightly more polar solvent like dichloromethane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., 10% ethyl acetate in hexane), gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Caption: General workflow for purification via column chromatography.
Applications in Drug Discovery and Chemical Research
This compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[11]
-
Central Nervous System (CNS) Drugs: Its structure is valuable for creating compounds with neuroactive properties, making it a target for the development of drugs treating CNS disorders.[11]
-
Enhanced Pharmacokinetics: The trifluoromethyl group often improves metabolic stability by blocking sites susceptible to enzymatic degradation.[4] Its lipophilicity can also enhance bioavailability by allowing molecules to better penetrate biological membranes.[1][4]
-
General Synthesis: It serves as a versatile reactant for producing complex fluorinated organic molecules.[11] For example, it is used in the enantioselective synthesis of homoallylic azides and nitriles.[8] The indanone scaffold itself is a precursor to a wide range of biologically active compounds, including antiviral, anti-inflammatory, and anticancer agents.[3][15]
Conclusion
This compound is a high-value chemical intermediate whose physical and chemical properties are largely dictated by its fluorinated indanone structure. Its defined boiling point, density, and reactivity profile, coupled with established synthetic and purification protocols, make it a reliable and versatile tool for researchers. Its primary importance lies in its role as a sophisticated building block for the synthesis of novel therapeutic agents, where the incorporation of the trifluoromethyl group is a proven strategy for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides the foundational technical knowledge required for its effective handling, synthesis, and application in advanced scientific research.
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6-(trifluoromethyl)-1-indanone chemical structure and IUPAC name
An In-Depth Technical Guide to 6-(Trifluoromethyl)-1-indanone: A Cornerstone Intermediate in Modern Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of contemporary drug discovery and development, the indanone framework has emerged as a privileged scaffold, notable for its presence in therapeutic agents targeting neurodegenerative diseases.[1] The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) moiety, is a well-established strategy to enhance a molecule's pharmacological profile.[2][3] The CF3 group can significantly improve metabolic stability, modulate lipophilicity, and enhance binding affinity to biological targets.[2][3] this compound, CAS 68755-37-3, sits at the confluence of these two powerful concepts. It is a critical chemical intermediate whose structure is pre-organized for the synthesis of complex, high-value molecules. This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of its chemical identity, synthesis, applications, and handling, grounded in the principles of synthetic and medicinal chemistry.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. This compound is a bicyclic ketone with a trifluoromethyl substituent on the aromatic ring.
IUPAC Name: 6-(trifluoromethyl)-2,3-dihydroinden-1-one[4] Synonyms: 6-(Trifluoromethyl)-2,3-dihydro-1-indenone[5][6][7] CAS Number: 68755-37-3[4][8][9]
The structure combines a five-membered aliphatic ring fused to a benzene ring, with a ketone at position 1 and the electron-withdrawing trifluoromethyl group at position 6.
Caption: 2D Chemical Structure of this compound.
A summary of its key physical and chemical properties is presented in the table below. These parameters are critical for designing reaction conditions and ensuring proper handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇F₃O | [5][8][9][10] |
| Molecular Weight | 200.16 g/mol | [5][8][9][11] |
| Appearance | White to light yellow powder/solid | [5] |
| Boiling Point | 76-78 °C at 0.2 mmHg | [11][12] |
| Density | 1.321 g/mL at 25 °C | [11][12] |
| SMILES | C1CC(=O)C2=C1C=CC(=C2)C(F)(F)F | [4][10] |
| InChIKey | IGDFHUWAXWFKMW-UHFFFAOYSA-N | [4][10] |
Synthesis and Mechanistic Considerations
The synthesis of substituted indanones often relies on intramolecular cyclization reactions. One of the most robust and historically significant methods is the Friedel-Crafts reaction, which can be adapted for this purpose.[4] A common pathway involves the cyclization of a substituted arylpropionic acid or its corresponding acyl chloride.
Prakash and Olah, for instance, have described the synthesis of trifluoromethyl-substituted 1-indanones via the Friedel-Crafts alkylation of arenes with 2-(trifluoromethyl)acrylic acid.[13] Another prevalent method is the intramolecular Friedel–Crafts acylation of a suitable 3-arylpropanoyl chloride, which can be generated in situ from the corresponding carboxylic acid.
Caption: General Synthetic Pathway via Intramolecular Friedel-Crafts Acylation.
Exemplary Synthetic Protocol: Friedel-Crafts Cyclization
This protocol describes a general procedure for the synthesis of this compound from 3-(4-(trifluoromethyl)phenyl)propanoic acid.
Objective: To synthesize this compound via an acid-catalyzed intramolecular acylation.
Materials:
-
3-(4-(Trifluoromethyl)phenyl)propanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Acid Chloride Formation (Causality: Activation of Carboxylic Acid):
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1 equivalent of 3-(4-(trifluoromethyl)phenyl)propanoic acid in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath. The low temperature controls the exothermic reaction.
-
Slowly add 1.2 equivalents of thionyl chloride (or oxalyl chloride with a catalytic amount of DMF). The choice of thionyl chloride is common for its gaseous byproducts (SO₂ and HCl), which are easily removed.
-
Allow the reaction to stir at room temperature for 2-3 hours or until gas evolution ceases, indicating the formation of the acyl chloride intermediate. The reaction can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid.
-
-
Intramolecular Friedel-Crafts Acylation (Causality: Ring Formation):
-
In a separate, larger, flame-dried flask under an inert atmosphere, prepare a suspension of 1.3 equivalents of anhydrous AlCl₃ in anhydrous DCM.
-
Cool this suspension to 0 °C. AlCl₃ is a potent Lewis acid that activates the acyl chloride for electrophilic aromatic substitution.
-
Slowly add the previously prepared acyl chloride solution to the AlCl₃ suspension via a cannula or dropping funnel. This step is highly exothermic and requires careful temperature control to prevent side reactions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Quenching (Causality: Neutralization and Isolation):
-
Once the reaction is complete, carefully and slowly quench the reaction by pouring it over crushed ice and 1M HCl. This hydrolyzes the aluminum complexes and neutralizes excess AlCl₃.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification (Causality: Achieving High Purity):
-
The resulting crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.[14]
-
Applications in Drug Discovery and Chemical Research
The true value of this compound lies in its utility as a versatile building block. The ketone functionality serves as a handle for numerous chemical transformations, while the trifluoromethylated aromatic ring imparts desirable properties to the final products.
-
Central Nervous System (CNS) Agents: The indanone scaffold is a core component of drugs targeting neurodegenerative disorders, such as donepezil for Alzheimer's disease.[1] this compound serves as a key intermediate for creating novel indanone derivatives with potential activity against enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO), which are critical targets in neurological disease.[1][11]
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the CF3 group is resistant to oxidative metabolism by cytochrome P450 enzymes.[2] Incorporating this group into a drug candidate can block metabolically labile positions, thereby increasing the compound's half-life and bioavailability.
-
Agrochemicals: The stability and unique electronic properties conferred by the trifluoromethyl group also make this intermediate valuable in the synthesis of specialty agrochemicals.[11]
-
Fluorinated Molecule Synthesis: It is a foundational reagent for building more complex fluorinated organic molecules, where the trifluoromethyl group is used to fine-tune steric and electronic properties for specific applications in materials science and medicinal chemistry.[11][14]
Analytical and Spectroscopic Profile
Structural confirmation and purity assessment are paramount. While a full spectral analysis is lot-specific, the following data provides a reference for characterization.
Predicted Mass Spectrometry Data: Collision cross-section (CCS) values are important for ion mobility-mass spectrometry techniques, providing an additional layer of characterization beyond a simple mass-to-charge ratio.
| Adduct | m/z (Calculated) | Predicted CCS (Ų) |
| [M+H]⁺ | 201.05218 | 136.8 |
| [M+Na]⁺ | 223.03412 | 147.0 |
| [M-H]⁻ | 199.03762 | 138.0 |
| [M+NH₄]⁺ | 218.07872 | 159.3 |
| Data sourced from PubChem CID 22754128.[10] |
Safety, Handling, and Storage Protocol
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound possesses specific hazards that require stringent handling protocols.
Hazard Summary:
-
Harmful if swallowed (H302).[6]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334).[6]
-
May cause sensitization by skin contact.[5]
-
Harmful to aquatic life (H402).[6]
Caption: Standard Operating Procedure Workflow for Safe Handling.
Detailed Handling and First Aid Protocol:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation risk.[15] A safety shower and eye wash station must be readily available.[15]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[6]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use.[15] Wear a lab coat.
-
Respiratory Protection: If working outside a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator.[6]
-
-
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][6]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5][6]
-
In Case of Eye Contact: Flush eyes with water as a precaution.[5][6]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5][6]
-
-
Storage Conditions: Store in a well-closed container in a cool, dry, and well-ventilated place, protected from light.[5][6]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for medicinal chemists and researchers. Its structure is a masterful blend of a biologically relevant indanone core and the pharmacologically powerful trifluoromethyl group. A comprehensive understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of next-generation pharmaceuticals, particularly for challenging therapeutic areas like neurodegenerative diseases. As research continues to uncover the vast chemical space accessible from this versatile building block, its importance in the scientific community is set to grow.
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Synthesis of 6-(Trifluoromethyl)-1-indanone: A Technical Guide
Introduction: The Significance of Fluorinated Indanones in Modern Chemistry
The 1-indanone scaffold is a privileged structure in medicinal chemistry and materials science, serving as a foundational building block for a multitude of complex molecules.[1] The strategic incorporation of a trifluoromethyl (CF3) group, as seen in 6-(trifluoromethyl)-1-indanone, imparts unique and highly desirable properties to the core structure. The potent electron-withdrawing nature and high lipophilicity of the CF3 group can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. Consequently, this compound is a key intermediate in the synthesis of novel pharmaceuticals, particularly for central nervous system (CNS) drugs, and advanced agrochemicals.[2]
This guide provides an in-depth exploration of the primary synthesis pathways to this compound, focusing on the mechanistic rationale, detailed experimental protocols, and comparative analysis of different synthetic strategies. It is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical understanding and practical, field-proven insights.
Primary Synthesis Pathway: Intramolecular Friedel-Crafts Cyclization
The most direct and widely employed method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts reaction.[3][4] This powerful carbon-carbon bond-forming reaction involves the cyclization of a tethered aromatic ring onto an electrophilic carbonyl group or its precursor. For the synthesis of this compound, the logical and most common starting material is 3-[4-(trifluoromethyl)phenyl]propanoic acid .
The core transformation relies on the generation of an acylium ion or a highly polarized carbonyl group, which then acts as the electrophile for the intramolecular electrophilic aromatic substitution (EAS). The trifluoromethyl group is a deactivating, meta-directing group. However, in the context of intramolecular cyclization, the ortho position to the propyl chain is sufficiently activated for the ring closure to occur, leading to the desired 6-substituted indanone.
Below, we detail three robust protocols for achieving this transformation, each employing a different acid catalyst system.
Logical Flow of the Intramolecular Friedel-Crafts Acylation
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Cyclization using Polyphosphoric Acid (PPA)
Polyphosphoric acid is a potent dehydrating agent and a strong mineral acid, widely used for intramolecular acylation reactions.[5][6][7] It serves as both the catalyst and the reaction medium. This method is often effective for substrates that are less reactive.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add 3-[4-(trifluoromethyl)phenyl]propanoic acid (1.0 eq).
-
Reaction Initiation: Add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the starting material). The high viscosity of PPA necessitates mechanical stirring.
-
Heating: Heat the mixture to 80-100 °C. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-4 hours).
-
Quenching: Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic.
-
Extraction: Once the PPA is fully hydrolyzed, extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Cyclization using Triflic Acid (TfOH)
Trifluoromethanesulfonic acid (triflic acid) is a superacid that can effectively promote Friedel-Crafts acylations, often under milder conditions than PPA.[8][9]
Step-by-Step Methodology:
-
Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-[4-(trifluoromethyl)phenyl]propanoic acid (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂) to a concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add triflic acid (3.0-5.0 eq) dropwise via a syringe. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and saturated NaHCO₃ solution.
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (2 x volume).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Two-Step Synthesis via the Acyl Chloride
This is a classic and often high-yielding approach that involves converting the carboxylic acid to the more reactive acyl chloride, which then undergoes an intramolecular Friedel-Crafts acylation catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1][3][4]
Step 1: Formation of 3-[4-(Trifluoromethyl)phenyl]propionyl chloride
-
In a round-bottom flask, dissolve 3-[4-(trifluoromethyl)phenyl]propanoic acid (1.0 eq) in a minimal amount of anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Cool the solution to 0 °C and slowly add oxalyl chloride or thionyl chloride (1.2-1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude acyl chloride, which is typically used immediately in the next step.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Preparation: Dissolve the crude 3-[4-(trifluoromethyl)phenyl]propionyl chloride in anhydrous dichloromethane under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Quenching: Slowly pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl.
-
Workup and Purification: Follow steps 5-8 as described in Protocol 1.
Comparative Data and Product Characterization
The choice of synthetic protocol often depends on the available reagents, scale, and sensitivity of the substrate to harsh acidic conditions.
| Protocol | Catalyst System | Typical Yield Range | Advantages | Disadvantages |
| 1 | Polyphosphoric Acid (PPA) | 60-80% | Cost-effective, suitable for less reactive substrates. | Highly viscous, requires high temperatures, difficult workup. |
| 2 | Triflic Acid (TfOH) | 70-90% | High yielding, milder conditions, shorter reaction times. | Expensive reagent, requires strictly anhydrous conditions. |
| 3 | Acyl Chloride / AlCl₃ | 75-95% | Often the highest yielding, well-established method. | Two-step process, generates corrosive HCl gas, requires stoichiometric Lewis acid.[3] |
Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| CAS Number | 68755-37-3 | [10][11] |
| Molecular Formula | C₁₀H₇F₃O | [11] |
| Molecular Weight | 200.16 g/mol | [11] |
| Appearance | Expected to be a solid or oil | - |
| Boiling Point | 76-78 °C at 0.2 mmHg | [2][12] |
| Density | ~1.321 g/mL at 25 °C | [2][12] |
| ¹H NMR (CDCl₃) | δ ~7.8-7.5 (m, 3H, Ar-H), ~3.2 (t, 2H, -CH₂-), ~2.8 (t, 2H, -CH₂-) | Predicted |
| ¹³C NMR (CDCl₃) | δ ~205 (C=O), ~155, ~135 (Ar-C), ~130 (q, J ≈ 33 Hz, C-CF₃), ~125 (q, J ≈ 272 Hz, CF₃), ~125-120 (Ar-CH), ~36 (-CH₂-), ~26 (-CH₂-) | Predicted |
| ¹⁹F NMR (CDCl₃) | δ ~ -63 ppm (s, 3F) | Predicted based on[13] |
Note: Predicted NMR data is based on analogous structures and general principles of NMR spectroscopy. Actual values should be confirmed experimentally.
Safety and Handling
-
Strong Acids (PPA, TfOH, AlCl₃): These reagents are highly corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Reactions: Friedel-Crafts reactions can be exothermic. Maintain proper temperature control, especially during the addition of catalysts.
-
Quenching: The quenching of strong acids is highly exothermic and can cause splashing. Perform this step slowly and behind a safety shield.
-
Acyl Chloride Formation: The reaction of carboxylic acids with thionyl chloride or oxalyl chloride generates toxic gases (SO₂ or CO/CO₂, respectively) and HCl. This must be performed in a well-ventilated fume hood.
Conclusion
The synthesis of this compound is most reliably achieved through the intramolecular Friedel-Crafts cyclization of 3-[4-(trifluoromethyl)phenyl]propanoic acid. While several strong acid catalyst systems can effect this transformation, the two-step procedure involving the formation of the acyl chloride followed by AlCl₃-mediated cyclization often provides the highest yields. The choice of method will ultimately be guided by laboratory resources, scale, and desired purity. The protocols and data presented in this guide offer a comprehensive framework for the successful synthesis and verification of this valuable chemical intermediate.
References
- Supporting Information for a relevant publication. (Note: A specific publication with the exact spectra was not found, but similar compounds show these characteristic shifts).
- Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115-125.
- Cyclization of N-[4-(trifluoromethyl)phenyl]cinnamamide promoted by triflic acid (TfOH). (n.d.). ResearchGate.
- The unexpected cyclization routes of N, N′-bis(oxotrifluoroalkenyl)-1,3-phenylenediamines in polyphosphoric acid medium. (2025, August 6). ResearchGate.
- Supplementary materials. (n.d.). Dove Medical Press.
- Polyphosphoric Acid in Organic Synthesis. (2023, April 10). Canadian Center of Science and Education.
- Synthesis of 1-indanones with a broad range of biological activity. (2017, March 9). Beilstein Journal of Organic Chemistry.
- 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. (n.d.). ResearchGate.
- triflic acid. (n.d.). ResearchGate.
- (PDF) Polyphosphoric Acid in Organic Synthesis. (2023, April 8). ResearchGate.
- Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates. (2006, August 29). Google Patents.
- Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. (2015, September 10). Molecules.
- This compound. (n.d.). MySkinRecipes.
- Triflic acid mediated sequential cyclization of ortho-alkynylarylesters with ammonium acetate. (n.d.). ResearchGate.
- Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. (2003, June 27). Journal of Organic Chemistry.
- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Indian Journal of Chemistry.
- Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018, October 16). RSC Advances.
- This compound. (n.d.). Research Scientific.
- This compound. (n.d.). MySkinRecipes.
- Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. (2025, August 7). ResearchGate.
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An In-depth Technical Guide to 6-(Trifluoromethyl)-1-indanone (CAS Number: 68755-37-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)-1-indanone, identified by CAS number 68755-37-3, is a fluorinated aromatic ketone of significant interest in the fields of medicinal chemistry and organic synthesis. Its indanone scaffold, coupled with the presence of a trifluoromethyl group, imparts unique physicochemical properties that make it a valuable building block for the synthesis of complex molecules and novel therapeutic agents. The trifluoromethyl moiety is a well-regarded bioisostere for a methyl group, offering enhanced metabolic stability, increased lipophilicity, and altered electronic properties, which can profoundly influence the biological activity of a parent compound. This guide provides a comprehensive overview of the properties, synthesis, hazards, and applications of this compound, tailored for professionals in research and drug development.
Physicochemical Properties
This compound is typically a light yellow to brown solid-liquid mixture at room temperature.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₇F₃O | [2][3] |
| Molecular Weight | 200.16 g/mol | [2][3] |
| CAS Number | 68755-37-3 | [2][3] |
| Appearance | Light yellow to brown Solid-Liquid Mixture | [1] |
| Boiling Point | 76-78 °C at 0.2 mmHg | [1] |
| Density | 1.321 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.496 | [1] |
| Flash Point | 110 °C | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While detailed spectra are often proprietary or found within specific research publications, the expected spectral features are as follows:
-
¹H NMR: The proton NMR spectrum would exhibit signals corresponding to the aromatic and aliphatic protons of the indanone structure. The aromatic protons would show complex splitting patterns influenced by the trifluoromethyl group. The two methylene groups of the five-membered ring would appear as distinct multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon, aromatic carbons (with splitting due to the fluorine atoms of the CF₃ group), and the aliphatic carbons.
-
¹⁹F NMR: A single, sharp peak would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 200.16). Fragmentation patterns would be consistent with the indanone structure. A calculated (ESI) m/z for (M+H)⁺ is 201.0.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1700-1720 cm⁻¹. Aromatic C-H and C-F stretching vibrations would also be present.
Commercially available spectral data for this compound, including ¹H NMR, ¹³C NMR, IR, and MS, can be obtained from suppliers such as ChemicalBook.[4]
Synthesis of this compound
A common synthetic route to this compound involves the intramolecular cyclization of a substituted phenylpropanoic acid derivative. A detailed experimental protocol, synthesized from available literature, is provided below.[1]
Experimental Protocol: Synthesis from 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid (6.40 g, 21.5 mmol) in a mixture of tetrahydrofuran (THF, 300 mL) and hexane (80 mL).[1]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
Addition of n-Butyllithium: Slowly add a 2.5 M solution of n-butyllithium in hexane (19 mL) to the cooled reaction mixture.[1] Maintain the temperature at -78 °C during the addition.
-
Reaction: Stir the reaction mixture at -78 °C for 15 minutes.[1]
-
Quenching: Carefully pour the reaction mixture into a 2N HCl solution (150 mL) to quench the reaction.[1]
-
Work-up:
-
Separate the organic and aqueous layers.[1]
-
Extract the aqueous layer with diethyl ether.[1]
-
Combine all the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.[1]
-
Dry the combined organic layers over anhydrous magnesium sulfate.[1]
-
Concentrate the solution under reduced pressure to obtain the crude product.[1]
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of 10-20% ethyl acetate in hexane as the eluent to afford this compound as an oil (yield: 51%).[1]
Hazards and Safety Information
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The primary hazards associated with this compound are summarized below.
GHS Hazard Statements
-
H302: Harmful if swallowed.[5]
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P264: Wash skin thoroughly after handling.[5]
-
P270: Do not eat, drink or smoke when using this product.[5]
-
P284: Wear respiratory protection.[5]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
-
P342 + P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician.[5]
-
P501: Dispose of contents/container to an approved waste disposal plant.[5]
Toxicological Information
Caption: Hazard identification and risk management workflow.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical and agrochemical industries.[6] The indanone core is a privileged structure in medicinal chemistry, found in a number of approved drugs and clinical candidates.[7]
Role in Medicinal Chemistry
The introduction of the trifluoromethyl group into the indanone scaffold can significantly enhance the pharmacological properties of a molecule. The -CF₃ group is known to:
-
Increase Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, prolonging the in vivo half-life of a drug.
-
Enhance Lipophilicity: This can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier, which is particularly relevant for drugs targeting the central nervous system (CNS).
-
Modulate Receptor Binding: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic environment of the molecule, potentially leading to stronger and more selective binding to biological targets.
Due to these favorable properties, this compound is a key starting material for the synthesis of compounds with potential applications as:
-
Antiviral agents [7]
-
Anti-inflammatory agents [7]
-
Analgesics [7]
-
Antimalarial agents [7]
-
Antimicrobial agents [7]
-
Anticancer agents [7]
-
Agents for the treatment of neurodegenerative diseases [7]
Specific Synthetic Applications
Research has demonstrated the utility of this compound in various synthetic transformations. For instance, it can be used as a reactant in the enantioselective synthesis of homoallylic azides and nitriles.[1] Furthermore, it serves as a precursor for Friedel–Crafts reactions to generate trifluoromethyl-substituted arylpropanoic acids and other derivatives.[7]
Conclusion
This compound is a fluorinated building block with significant potential in the development of new chemical entities for pharmaceutical and agrochemical applications. Its unique combination of an indanone core and a trifluoromethyl group offers a powerful tool for medicinal chemists to modulate the properties of bioactive molecules. While its hazardous nature necessitates careful handling, its synthetic versatility and the desirable characteristics it imparts to target compounds ensure its continued importance in research and development. Further investigation into its toxicological profile and exploration of its utility in novel synthetic methodologies will undoubtedly expand its role in the creation of next-generation therapeutics and other advanced materials.
References
- Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry.
- Supporting Information for Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. (n.d.).
- Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. (2019). Molecules.
- Process for the preparation of 6-fluoro-2-methyl-1-indanone. (2005). Google Patents.
- This compound MSDS CasNo.68755-37-3 - LookChem. (n.d.).
- This compound - MySkinRecipes. (n.d.).
- 6-Fluoro-1-indanone | C9H7FO | CID 1519464 - PubChem. (n.d.).
- 1-Indanone - Wikipedia. (n.d.).
- Modified release formulations containing drug-ion exchange resin complexes. (2011). Google Patents.
- PYRROLE AMIDE COMPOUND AND USE THEREOF. (2020). Google Patents.
- The preparation method of one kind (1R, 2S) -2,6- dimethyl -1- amido indanes. (2018). Google Patents.
- Advantageous tryptamine compositions for mental disorders or enhancement. (2022). Google Patents.
- Crystalline polymorphs of the free base of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde. (2022). Google Patents.
- 5,6-Dimethoxy-1-indanone - NIST Chemistry WebBook. (n.d.).
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A Technical Guide to the Solubility of 6-(Trifluoromethyl)-1-indanone in Organic Solvents
Abstract
6-(Trifluoromethyl)-1-indanone is a key building block in medicinal chemistry and materials science, valued for the unique physicochemical properties imparted by its trifluoromethyl group. Understanding its solubility in organic solvents is a critical prerequisite for its effective use in synthesis, purification, crystallization, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this compound. While specific quantitative solubility data is sparse in public literature, this document consolidates qualitative information and presents a robust, field-tested experimental protocol for its precise determination. The methodologies described herein are designed to ensure scientific integrity and provide researchers with the tools to generate reliable, application-specific solubility data.
Introduction: The Significance of this compound
This compound (CAS No: 68755-37-3) is a fluorinated derivative of 1-indanone, a bicyclic ketone. The incorporation of a trifluoromethyl (-CF3) group onto the aromatic ring dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability. This makes it an attractive starting material for the synthesis of novel pharmaceutical agents, particularly for central nervous system (CNS) drugs, and agrochemicals.[1]
The success of any chemical process involving this compound—be it a multi-step synthesis, purification by chromatography, or final product crystallization—is fundamentally dependent on solvent selection. Poor solubility can lead to low reaction yields, difficult purifications, and inconsistent results. Conversely, a well-chosen solvent system, guided by accurate solubility data, ensures process efficiency, scalability, and product purity. This guide serves as a foundational resource for navigating these challenges.
Physicochemical Properties & Theoretical Solubility Framework
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The structure of this compound presents a nuanced case.
-
Molecular Structure: The molecule consists of a relatively nonpolar indanone core and two polar functional groups: a ketone (C=O) and a trifluoromethyl (-CF3) group.
-
Polarity and Lipophilicity: The ketone group is a hydrogen bond acceptor. The -CF3 group is highly electron-withdrawing and polar, yet its fluorine atoms can also introduce hydrophobic (lipophilic) characteristics.[2] Trifluorination can enhance lipophilicity when adjacent to certain functional groups, but its inductive effect can also alter the acidity or basicity of nearby moieties, influencing interactions.[3] This dual nature means it does not behave as a simple polar or nonpolar molecule.
-
Crystal Lattice Energy: As a white crystalline solid, significant energy is required to overcome the intermolecular forces holding the crystal lattice together before solvation can occur. This energy barrier is a key determinant of its solubility limit.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 68755-37-3 | [4][5][6] |
| Molecular Formula | C₁₀H₇F₃O | [1][6] |
| Molecular Weight | 200.16 g/mol | [1][6] |
| Appearance | White to off-white powder/crystals | [4] |
| Boiling Point | 76-78°C @ 0.2 mmHg | [1] |
| Density | 1.321 g/mL @ 25°C | [1] |
| Flash Point | >110 °C | [5] |
Qualitative Solubility Profile
While precise quantitative data (mg/mL) is not widely published, a review of synthetic procedures and purification protocols in patents and chemical literature provides strong qualitative evidence of its solubility in common laboratory solvents. This information is invaluable for initial solvent screening.
Table 2: Inferred Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Inferred Solubility | Rationale / Evidence |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Frequently used as a reaction and extraction solvent for related indanones.[5] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | THF is a common solvent for reactions involving indanone oximes and derivatives.[5] |
| Esters | Ethyl Acetate (EtOAc) | Soluble | Used as a component of the mobile phase in column chromatography for purification.[7] |
| Apolar Hydrocarbons | Hexane, Heptane | Soluble to Sparingly Soluble | Used as a component of the mobile phase in column chromatography, suggesting some solubility.[7] |
| Ketones | Acetone | Likely Soluble | Structurally similar to the solute ("like dissolves like"). Often used to dissolve organic solids. |
| Alcohols | Methanol, Ethanol | Sparingly Soluble to Soluble | Recrystallization of related indanones from methanol has been reported, implying lower solubility at cold temperatures.[4] |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF) | Likely Soluble | ACN is a common solvent for Friedel-Crafts reactions.[4] Fluorinated compounds often show good solubility in DMF.[8] |
| Water | Water | Insoluble | The molecule is predominantly hydrophobic. |
Experimental Determination of Thermodynamic Solubility
To generate precise, reliable data, the Shake-Flask Method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[9][10] This method ensures that the solvent is fully saturated with the solute at a given temperature. The protocol below is a self-validating system designed for accuracy and reproducibility.
Workflow for Equilibrium Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Measurement.
Detailed Step-by-Step Protocol
Objective: To determine the solubility of this compound in a selected organic solvent at 25°C.
Materials:
-
This compound (purity ≥95%)
-
High-purity (e.g., HPLC grade) organic solvent
-
Analytical balance
-
Class A volumetric flasks and pipettes
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or 0.22 µm PTFE syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Preparation of Vials (in triplicate):
-
Add an excess of solid this compound to three separate 2 mL glass vials. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment. A starting point is ~10-20 mg.
-
Causality: Using an excess ensures that the solvent becomes fully saturated, which is the definition of thermodynamic solubility.[9] Running in triplicate ensures statistical validity.
-
-
Solvent Addition:
-
Accurately pipette 1.0 mL of the chosen solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 250 rpm).
-
Allow the samples to equilibrate for at least 24 hours. For crystalline compounds, 48 hours is preferable to ensure the dissolution equilibrium is fully reached.[10][11]
-
Causality: Dissolution is not instantaneous. It is a dynamic equilibrium between the solid state and the solvated state. Insufficient time leads to an underestimation of the true solubility.
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand for 30 minutes in a temperature-controlled block to allow coarse particles to settle.
-
Carefully withdraw the supernatant (the clear liquid layer) using a syringe fitted with a 0.22 µm PTFE filter. Filter directly into a clean HPLC vial.
-
Alternatively, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) and then carefully pipette the supernatant.
-
Causality: This step is crucial to remove all undissolved micro-particulates, which would otherwise lead to a gross overestimation of solubility.
-
-
Sample Analysis (HPLC-UV):
-
Calibration: Prepare a stock solution of the compound in the chosen solvent at a known concentration. Perform serial dilutions to create a series of at least five calibration standards that bracket the expected solubility range.
-
Quantification: Inject the calibration standards into the HPLC to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.99 for accuracy.
-
Sample Measurement: Accurately dilute the filtered supernatant from Step 4 with the solvent to bring its concentration into the range of the calibration curve. Inject the diluted sample and measure its peak area.
-
-
Calculation:
-
Use the calibration curve equation to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to calculate the original concentration of the saturated solution. This value is the solubility.
-
Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor
-
Report the final value as the average ± standard deviation of the three replicates.
-
Applications in Research and Development
-
Reaction Chemistry: Knowledge of solubility allows for the selection of a solvent that can dissolve reactants to a sufficient concentration, ensuring optimal reaction kinetics. For Friedel-Crafts acylations used to synthesize indanones, this is critical.[4]
-
Purification: In column chromatography, the compound must be soluble in the mobile phase.[12][13] A solvent system (e.g., hexane/ethyl acetate) is chosen where solubility is moderate, allowing for differential adsorption onto the stationary phase (e.g., silica gel) and effective separation from impurities.
-
Crystallization: The ideal crystallization solvent is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a low temperature.[4] This allows for high recovery of pure crystalline product upon cooling. The qualitative data suggests methanol could be a candidate for such a process.
Conclusion
References
- Solubility of Things. (n.d.). Trifluorovinyl trifluoromethyl ketone.
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A Technical Guide to the Spectroscopic Characterization of 6-(Trifluoromethyl)-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for 6-(trifluoromethyl)-1-indanone, a key intermediate in the synthesis of various pharmaceutical compounds. The strategic placement of the trifluoromethyl group on the indanone scaffold significantly influences its chemical and biological properties, making a thorough understanding of its spectral characteristics essential for its application in drug discovery and development.
Molecular Structure and Key Spectroscopic Features
This compound possesses a rigid bicyclic structure with a carbonyl group and a trifluoromethyl substituent on the aromatic ring. These features give rise to distinct signals in various spectroscopic analyses. The electron-withdrawing nature of the trifluoromethyl group and the carbonyl group significantly influences the electronic environment of the molecule, which is reflected in its NMR, IR, and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The predicted chemical shifts are based on the analysis of similar structures and established substituent effects.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The electron-withdrawing trifluoromethyl group will deshield the aromatic protons, shifting them downfield.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.9 - 7.6 | m | 3H | Aromatic (H-4, H-5, H-7) |
| ~ 3.2 | t, J ≈ 6.0 Hz | 2H | Aliphatic (H-2) |
| ~ 2.8 | t, J ≈ 6.0 Hz | 2H | Aliphatic (H-3) |
Causality Behind Experimental Choices: A high-field NMR spectrometer (500 MHz or greater) is recommended to achieve optimal resolution of the aromatic proton signals, which may exhibit complex splitting patterns. CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbonyl carbon will appear significantly downfield, while the trifluoromethyl group will induce a characteristic quartet for the carbon to which it is attached due to C-F coupling.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 205.0 | s | C=O (C-1) |
| ~ 154.0 | s | Aromatic (C-7a) |
| ~ 138.0 | s | Aromatic (C-3a) |
| ~ 132.0 (q, ¹JCF ≈ 32 Hz) | q | Aromatic (C-6) |
| ~ 128.0 | s | Aromatic (C-5) |
| ~ 125.0 (q, ³JCF ≈ 4 Hz) | q | Aromatic (C-7) |
| ~ 124.0 (q, ¹JCF ≈ 272 Hz) | q | -CF₃ |
| ~ 123.0 (q, ³JCF ≈ 4 Hz) | q | Aromatic (C-4) |
| ~ 36.0 | s | Aliphatic (C-2) |
| ~ 26.0 | s | Aliphatic (C-3) |
Expertise & Experience: The observation of C-F coupling is a powerful tool for assigning carbon signals in fluorinated compounds. The one-bond coupling (¹JCF) is typically very large (~270-280 Hz), while two- and three-bond couplings are significantly smaller.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly specific for fluorine-containing compounds. A single peak is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the CF₃ group is sensitive to its electronic environment.
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -62 to -64 | s | -CF₃ |
Trustworthiness: The chemical shift of a trifluoromethyl group on an aromatic ring is typically observed in this region. The absence of any coupling in the proton-decoupled ¹⁹F NMR spectrum confirms the presence of a CF₃ group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by a strong absorption from the carbonyl group and characteristic absorptions from the C-F bonds of the trifluoromethyl group.
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1715 | Strong | C=O stretch (aromatic ketone) |
| ~ 1300 - 1100 | Strong, multiple bands | C-F stretch |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2980 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 1600, 1470 | Medium | Aromatic C=C stretch |
Authoritative Grounding: The carbonyl stretching frequency of an α,β-unsaturated ketone, such as an indanone, is typically found around 1715 cm⁻¹. The C-F stretching vibrations of a trifluoromethyl group give rise to strong and characteristic absorptions in the 1300-1100 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions are expected.
Predicted Mass Spectrometry Data (EI)
| m/z | Interpretation |
| 200 | [M]⁺ (Molecular ion) |
| 172 | [M - CO]⁺ |
| 131 | [M - CF₃]⁺ |
A previously reported mass spectrometry analysis using electrospray ionization (ESI) showed a measured (M+H)⁺ value of 201.0, which is consistent with the calculated value for C₁₀H₇F₃O[1].
Self-Validating System: The presence of the molecular ion peak at m/z 200 and the logical loss of neutral fragments such as CO (28 Da) and CF₃ (69 Da) provides a self-validating system for confirming the structure.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy Protocol
Caption: Workflow for NMR data acquisition and processing.
IR Spectroscopy Protocol (ATR)
Caption: Workflow for ATR-IR data acquisition.
Mass Spectrometry Protocol (EI)
Caption: Workflow for EI-MS data acquisition and analysis.
Conclusion
This technical guide provides a detailed spectroscopic characterization of this compound. By combining predicted data with established spectroscopic principles and data from closely related compounds, a comprehensive and reliable spectral profile has been established. This information is invaluable for researchers in the fields of medicinal chemistry and drug development for the unambiguous identification and quality control of this important synthetic intermediate.
References
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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A Technical Guide to the Biological Activities of Trifluoromethyl-Substituted Indanones
This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of trifluoromethyl-substituted indanones. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, offers field-proven insights into experimental design, and provides detailed protocols for the evaluation of this promising class of compounds.
Foreword: The Strategic Advantage of Fluorination in Drug Design
The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, into molecular scaffolds is a cornerstone of modern medicinal chemistry. The CF3 group offers a unique combination of properties: its high electronegativity and strong electron-withdrawing nature can significantly alter the acidity, basicity, and reactivity of nearby functional groups, while its lipophilicity can enhance membrane permeability and bioavailability.[1][2][3] When appended to a privileged scaffold like indanone—a core structure found in numerous biologically active compounds—the result is a class of molecules with diverse and potent biological activities.[4][5] This guide delves into the multifaceted potential of trifluoromethyl-substituted indanones, with a focus on their anticancer, anti-inflammatory, and neuroprotective properties.
I. Anticancer Activity: Targeting Cell Proliferation and Survival
Trifluoromethyl-substituted indanones have emerged as a promising class of anticancer agents, with several derivatives demonstrating potent cytotoxicity against a range of cancer cell lines.[6][7] The primary mechanisms of action appear to involve the disruption of microtubule dynamics and the induction of apoptosis.[8]
A. Mechanism of Action: Microtubule Destabilization and Apoptosis Induction
Certain trifluoromethyl-substituted indanone derivatives, such as indanocine, have been shown to interact with tubulin at the colchicine-binding site, thereby inhibiting its polymerization into microtubules.[9] This disruption of the cellular cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequently triggers the intrinsic apoptotic pathway.[8]
The induction of apoptosis is often mediated by the modulation of the Bax/Bcl-2 protein ratio, leading to the activation of executioner caspases like caspase-3.[8][10] This is a critical self-validating feature of the apoptotic pathway, as the activation of downstream effectors confirms the upstream signaling events.
Caption: Anticancer mechanism of trifluoromethyl-indanones.
B. Quantitative Analysis of Cytotoxic Activity
The cytotoxic potential of novel trifluoromethyl-substituted indanones is typically assessed using in vitro cell viability assays. The following table summarizes representative data for this class of compounds against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Phosphonate Derivatives | SGC-7901 (Gastric) | 9.8 ± 0.9 | [6] |
| Phosphonate Derivatives | EC-109 (Esophageal) | 9.4 ± 0.5 | [6] |
| Gefitinib-1,2,3-triazole Derivatives | NCI-H1299 (Lung) | 4.42 ± 0.24 | [11] |
| Gefitinib-1,2,3-triazole Derivatives | A549 (Lung) | 3.94 ± 0.01 | [11] |
| Aurone & Indanone Derivatives | HT-29 (Colon) | 3.41 ± 1.03 | [12] |
C. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare a serial dilution of the trifluoromethyl-substituted indanone compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
3. MTT Addition:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
4. Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
II. Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Inflammation is a critical pathological process in many diseases. Trifluoromethyl-substituted indanones have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
A. Mechanism of Action: Selective COX-2 Inhibition
The anti-inflammatory properties of some indanone derivatives are attributed to their ability to selectively inhibit COX-2.[13] The trifluoromethyl group can insert into a hydrophobic pocket of the COX-2 enzyme, leading to potent and selective inhibition while sparing the COX-1 isoform, which is associated with gastrointestinal side effects.[13] This selective inhibition reduces the production of prostaglandins, key mediators of inflammation.
Caption: Mechanism of anti-inflammatory action.
B. Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of trifluoromethyl-substituted indanones on COX-1 and COX-2 enzymes.
1. Enzyme and Substrate Preparation:
-
Reconstitute purified human COX-1 and COX-2 enzymes in a suitable buffer.
-
Prepare a solution of arachidonic acid (substrate) in ethanol.
2. Compound Incubation:
-
In a 96-well plate, add the test compound at various concentrations.
-
Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as positive controls.
-
Add the COX-1 or COX-2 enzyme to the wells and incubate for 15 minutes at room temperature.
3. Reaction Initiation:
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for 10 minutes at 37°C.
4. Detection:
-
Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit according to the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess selectivity.
III. Neuroprotective Effects: Potential in Neurodegenerative Diseases
The indanone scaffold is a key component of drugs used to treat neurodegenerative diseases, such as donepezil for Alzheimer's disease.[4][5] Trifluoromethyl-substituted indanones are being explored for their potential to protect neurons from damage in conditions like ischemia-reperfusion injury.[14]
A. Mechanism of Action: Ameliorating Ischemia-Reperfusion Injury
Studies have shown that certain indanone derivatives can effectively ameliorate ischemia-reperfusion injury.[14] While the precise mechanism for trifluoromethyl-substituted variants is still under investigation, it is hypothesized that they may act as NMDA receptor antagonists or possess antioxidant properties, thereby reducing excitotoxicity and oxidative stress, which are key drivers of neuronal cell death in ischemic events.[15]
B. Experimental Workflow: Evaluating Neuroprotection
Caption: Workflow for neuroprotection evaluation.
C. Experimental Protocol: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay
This in vitro assay simulates ischemic conditions to assess the neuroprotective effects of test compounds.
1. Primary Neuronal Culture:
-
Culture primary rat cortical neurons in appropriate media.
2. OGD Induction:
-
Replace the normal culture medium with a glucose-free medium.
-
Place the culture plates in a hypoxic chamber (e.g., 95% N2, 5% CO2) for 1-2 hours at 37°C.
3. Reperfusion:
-
Remove the plates from the hypoxic chamber and replace the glucose-free medium with the original culture medium containing the trifluoromethyl-substituted indanone compound at various concentrations.
-
Return the plates to a normoxic incubator (95% air, 5% CO2) for 24 hours.
4. Assessment of Cell Viability:
-
Evaluate neuronal viability using an MTT assay or by staining with fluorescent dyes like propidium iodide (for dead cells) and Hoechst 33342 (for all nuclei) and performing cell counting with fluorescence microscopy.
IV. Future Directions and Conclusion
Trifluoromethyl-substituted indanones represent a versatile and promising class of molecules for drug discovery. Their demonstrated anticancer, anti-inflammatory, and neuroprotective activities warrant further investigation. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on the indanone ring to optimize potency and selectivity.
-
Pharmacokinetic Profiling: In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
-
In Vivo Efficacy Studies: Rigorous testing in relevant animal models to validate the therapeutic potential.
The strategic incorporation of the trifluoromethyl group onto the privileged indanone scaffold provides a powerful platform for the development of novel therapeutics to address significant unmet medical needs.
References
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- Cholewiński, G., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]
- Tadayon, S., et al. (2018).
- Request PDF. (n.d.). Synthesis and characterization of 5-trifluoromethyl-2-indanone.
- Cholewiński, G., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity.
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- Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones.
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- Request PDF. (n.d.). Synthesis, Characterization, and Anticancer Effect of Trifluoromethylated Aurone Derivatives.
- Albani, B. A., et al. (2021). Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. Chemical Science. [Link]
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- Anonymous. (n.d.).
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The Emergence of a Privileged Scaffold: A Technical Guide to 6-(Trifluoromethyl)-1-indanone
This in-depth technical guide delves into the discovery, synthesis, and rich history of 6-(trifluoromethyl)-1-indanone, a fluorinated building block that has become a cornerstone in modern medicinal chemistry. With its unique electronic properties and versatile reactivity, this indanone derivative has paved the way for the development of a diverse array of therapeutic agents, particularly those targeting the central nervous system (CNS). This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important molecule, from its conceptual origins to its practical applications.
Introduction: The Significance of the Trifluoromethyl Group in Drug Design
The introduction of a trifluoromethyl (-CF3) group into an organic molecule can dramatically alter its physicochemical and biological properties.[1] This is due to the high electronegativity of fluorine atoms, which imparts unique characteristics to the -CF3 group, including high metabolic stability, increased lipophilicity, and the ability to modulate the pKa of nearby functional groups. These attributes are highly desirable in drug design, as they can lead to improved oral bioavailability, enhanced binding affinity to biological targets, and a more favorable pharmacokinetic profile. The indanone scaffold itself is a versatile structure with a proven track record in medicinal chemistry, being a key component in a number of pharmacologically active compounds.[2] The fusion of the trifluoromethyl group with the indanone core in this compound creates a powerful synthon for the construction of novel drug candidates.
PART 1: Discovery and Historical Context
The development of fluorinated organic compounds gained significant momentum in the mid-20th century, driven by the need for more stable and effective therapeutic agents. The first synthesis of the parent 1-indanone from a carboxylic acid was described by Price and Lewis in 1939.[3] However, the journey to trifluoromethyl-substituted indanones is more recent. A comprehensive review of indanone synthesis mentions a 1989 publication by Bégué and colleagues as a key reference in the synthesis of 1-trifluoromethylindanes via intramolecular Friedel–Crafts alkylation, highlighting the growing interest in this class of compounds in the late 1980s.[4] The development of this compound can be seen as a logical progression in the field, combining the established utility of the indanone scaffold with the emerging understanding of the benefits of trifluoromethyl substitution in medicinal chemistry.
PART 2: Synthesis and Mechanistic Insights
The primary and most efficient route to this compound is through the intramolecular Friedel-Crafts cyclization of a suitable precursor, namely 3-(4-(trifluoromethyl)phenyl)propanoic acid.[2][3] This reaction is a classic example of electrophilic aromatic substitution, where the acylium ion generated from the carboxylic acid acts as the electrophile, attacking the electron-rich aromatic ring to form the five-membered indanone ring.
Synthesis of the Precursor: 3-(4-(Trifluoromethyl)phenyl)propanoic Acid
The synthesis of the necessary precursor can be achieved through various methods. A common approach involves the reduction of the corresponding cinnamic acid derivative.
Experimental Protocol: Synthesis of 3-(4-(Trifluoromethyl)phenyl)propanoic Acid
-
Hydrogenation of 3-(4-(Trifluoromethyl)phenyl)acrylic Acid:
-
In a suitable hydrogenation vessel, dissolve 3-(4-(trifluoromethyl)phenyl)acrylic acid in a solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or LC-MS).
-
Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(4-(trifluoromethyl)phenyl)propanoic acid, which can be purified by recrystallization or column chromatography.
-
Intramolecular Friedel-Crafts Cyclization to this compound
The cyclization of 3-(4-(trifluoromethyl)phenyl)propanoic acid is typically carried out in the presence of a strong acid catalyst. Polyphosphoric acid (PPA) and triflic acid (CF3SO3H) are commonly employed for this transformation.
Experimental Protocol: Synthesis of this compound
-
Cyclization using Triflic Acid:
-
To a solution of 3-(4-(trifluoromethyl)phenyl)propanoic acid in an inert solvent such as dichloromethane or nitromethane, add triflic acid dropwise at 0 °C.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitoring by TLC or GC-MS).
-
Carefully quench the reaction by pouring it into a mixture of ice and water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization.
-
Causality Behind Experimental Choices:
-
Choice of Catalyst: Strong acids like triflic acid are necessary to protonate the carboxylic acid and facilitate the formation of the highly reactive acylium ion intermediate. The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, necessitating a potent catalyst to drive the electrophilic aromatic substitution.
-
Solvent Selection: Anhydrous and inert solvents are crucial to prevent quenching of the strong acid catalyst and unwanted side reactions.
-
Temperature Control: The initial addition of the strong acid is performed at a low temperature to control the exothermic reaction. Subsequent heating may be required to overcome the activation energy of the cyclization step.
Self-Validating System:
The purity and identity of the synthesized this compound should be confirmed through a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful formation of the indanone ring.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the ketone functional group.
-
Melting Point Analysis: To assess the purity of the final product.
| Property | Value | Reference |
| CAS Number | 68755-37-3 | [5] |
| Molecular Formula | C10H7F3O | [6] |
| Molecular Weight | 200.16 g/mol | [6] |
| Boiling Point | 76-78°C/0.2 mmHg | [6] |
| Density | 1.321g/mL at 25°C | [6] |
Mandatory Visualization:
PART 3: Applications in Drug Development
This compound serves as a crucial building block for the synthesis of a variety of biologically active molecules. Its primary application lies in the development of drugs targeting the central nervous system, but its derivatives have also shown promise as anticancer and anti-inflammatory agents.[6][7][8]
Central Nervous System (CNS) Drug Development
The indanone core is a key structural feature of several CNS-active compounds. The incorporation of a trifluoromethyl group can enhance the lipophilicity of these molecules, facilitating their passage through the blood-brain barrier. This compound is a valuable intermediate for creating novel CNS drug candidates with potentially improved efficacy and pharmacokinetic properties.[6] While the well-known Alzheimer's drug Donepezil features a dimethoxy-indanone moiety, the trifluoromethyl analog serves as a scaffold for the development of novel cholinesterase inhibitors and other neuroprotective agents.[2]
Anticancer Activity
Derivatives of this compound have been investigated for their potential as anticancer agents. Studies have shown that certain indanone derivatives can exhibit significant cytotoxic activity against various cancer cell lines.[9][10] The trifluoromethyl group can enhance the anticancer properties of these compounds through various mechanisms, including improved binding to target enzymes and enhanced metabolic stability.
Table of Anticancer Activity of Indanone Derivatives:
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Fluorinated benzylidene indanone | MCF-7 (Breast) | Not specified | Microtubule destabilizer; Down-regulates VEGF and HIF-α | [8] |
| Gallic acid based indanone | Ehrlich ascites carcinoma (in vivo) | 54.3% tumor growth inhibition at 50 mg/kg | Antitubulin effect, G2/M phase arrest, apoptosis induction | [9] |
| Indanone-based thiazolyl hydrazone (ITH-6) | HT-29, COLO 205, KM 12 (Colon) | 0.41 ± 0.19 to 6.85 ± 1.44 | G2/M phase arrest, apoptosis induction, increased ROS | [10] |
Anti-inflammatory Properties
The anti-inflammatory potential of indanone derivatives has also been explored. Certain fluorinated indanone derivatives have demonstrated the ability to modulate key inflammatory pathways.[8] The trifluoromethyl group can contribute to the anti-inflammatory activity by influencing the binding of the molecule to pro-inflammatory enzymes and receptors.
Mandatory Visualization:
Conclusion
This compound has firmly established itself as a valuable and versatile building block in the arsenal of medicinal chemists. Its synthesis, primarily through the robust Friedel-Crafts cyclization, is well-understood and scalable. The strategic incorporation of the trifluoromethyl group onto the indanone scaffold provides a powerful tool for modulating the biological and pharmacokinetic properties of drug candidates. As our understanding of the intricate roles of fluorination in drug-target interactions continues to grow, we can anticipate that this compound and its derivatives will continue to play a pivotal role in the discovery and development of novel therapeutics for a wide range of diseases.
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A Comprehensive Technical Guide to 6-(Trtrifluoromethyl)-1-indanone for Research and Development
For researchers, medicinal chemists, and professionals in drug development, the selection of key chemical building blocks is a critical decision that profoundly influences the trajectory of a research program. Among the vast array of available scaffolds, 6-(trifluoromethyl)-1-indanone has emerged as a molecule of significant interest, particularly in the pursuit of novel therapeutics targeting the central nervous system (CNS). This in-depth technical guide provides a comprehensive overview of this compound, from its commercial availability and quality control to its applications and safe handling, empowering researchers to effectively integrate this valuable intermediate into their discovery workflows.
The Strategic Importance of the Trifluoromethyl Indanone Scaffold
The indanone framework is a well-established pharmacophore, recognized for its versatile biological activities.[1] The true value of this compound, however, lies in the strategic placement of the trifluoromethyl (-CF3) group on this privileged scaffold. The -CF3 group is a bioisostere of the methyl group but imparts profoundly different physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. These attributes are particularly advantageous in the design of CNS-active drugs, where overcoming the blood-brain barrier and resisting metabolic degradation are paramount challenges.[2][3]
Commercial Availability and Supplier Landscape
For research and development purposes, a reliable supply of starting materials with well-defined purity is essential. This compound is available from a number of commercial suppliers, catering to a range of scales from milligrams for initial screening to kilograms for preclinical studies. When selecting a supplier, it is crucial to consider not only the cost but also the stated purity, availability of analytical data (such as a Certificate of Analysis), and the supplier's reputation for quality and consistency.
Below is a comparative overview of prominent commercial suppliers of this compound:
| Supplier | Product Number | Stated Purity | Available Quantities |
| Sigma-Aldrich | ALNH9AA0A9B1 | 95% | Inquire |
| Santa Cruz Biotechnology | sc-269387 | ≥96% | Inquire |
| J&K Scientific | CS-0034967 | Not specified | 5g, 10g, 25g |
| Amerigo Scientific | CBB1132068 | Not specified | 1g |
| King-Pharm | 68755-37-3 | Inquire | Inquire |
| MySkinRecipes | 240879 | 95% | 250mg, 1g, 5g, 25g |
Note: Availability and purity specifications are subject to change. It is always recommended to contact the supplier directly for the most current information and to request a lot-specific Certificate of Analysis.
Quality Control and Analytical Characterization
Ensuring the identity and purity of this compound is a critical first step in any research endeavor. A multi-technique approach to quality control is recommended to provide a comprehensive assessment of the material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the chemical structure.
Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the two methylene groups of the indanone ring. The aromatic protons will exhibit splitting patterns influenced by their position relative to the trifluoromethyl and carbonyl groups. The methylene protons adjacent to the carbonyl group (C2) and the aromatic ring (C3) will likely appear as distinct multiplets.
Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals to identify include the carbonyl carbon (C1), the carbon bearing the trifluoromethyl group (C6), and the trifluoromethyl carbon itself, which will appear as a quartet due to coupling with the three fluorine atoms.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of this compound and for identifying and quantifying any impurities. A reverse-phase HPLC method is typically employed for this type of analysis.
Illustrative HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% trifluoroacetic acid or formic acid) is a common starting point. The gradient can be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30-40 °C
This protocol should be validated for specificity, linearity, accuracy, and precision to ensure reliable purity assessment.[6][7]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to gain insights into its fragmentation patterns, which can aid in structural confirmation.
Expected Mass Spectrum: In positive-ion mode electrospray ionization (ESI-MS), the protonated molecule [M+H]⁺ would be expected at m/z 201.1. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns in MS/MS experiments can provide further structural information.
Synthetic Pathways and Potential Impurities
Understanding the synthetic route to this compound is crucial for anticipating potential impurities that may be present in the commercial material. A common and effective method for the synthesis of trifluoromethyl-substituted 1-indanones is through a Friedel-Crafts reaction.[8]
Caption: A simplified workflow for the synthesis of this compound.
Potential impurities could include unreacted starting materials, regioisomers (if the starting arene is not symmetrically substituted), and byproducts from side reactions. The presence of these impurities should be monitored by the analytical methods described above.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system.[2] The indanone core provides a rigid framework for the presentation of various functional groups, while the trifluoromethyl group enhances drug-like properties.
Derivatives of indanone have shown promise in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The trifluoromethyl group can improve the ability of these compounds to cross the blood-brain barrier and can increase their metabolic stability, leading to improved pharmacokinetic profiles.
Caption: Derivatization pathways of this compound for drug discovery.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and emergency procedures.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition.[9]
Spill and Disposal Procedures:
-
In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.
-
Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile and valuable building block for researchers and drug development professionals. Its unique combination of a rigid indanone scaffold and the advantageous properties of the trifluoromethyl group makes it an attractive starting point for the synthesis of novel therapeutic agents, particularly for CNS disorders. By carefully selecting a reputable supplier, implementing rigorous quality control measures, and adhering to safe handling practices, researchers can confidently and effectively utilize this powerful chemical tool to advance their discovery programs.
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- MDPI. Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III)
- Drug Discovery Today.
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- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link][18]
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A Technical Guide to the Stability and Storage of 6-(Trifluoromethyl)-1-indanone for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of starting materials and intermediates is paramount. This guide provides an in-depth technical overview of the stability and optimal storage conditions for 6-(trifluoromethyl)-1-indanone, a key building block in the synthesis of various pharmacologically active molecules. Understanding the stability profile of this compound is crucial for ensuring the reproducibility of synthetic processes and the quality of the final active pharmaceutical ingredient (API).
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is the foundation for predicting its stability and handling requirements.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | 6-(Trifluoromethyl)-2,3-dihydro-1-indenone | [3] |
| CAS Number | 68755-37-3 | [1] |
| Molecular Formula | C₁₀H₇F₃O | [2] |
| Molecular Weight | 200.16 g/mol | [2] |
| Appearance | White powder to light yellow or brown solid-liquid mixture | [3][4] |
| Boiling Point | 76-78 °C at 0.2 mmHg | [4][5] |
| Density | 1.321 g/mL at 25 °C | [4][5] |
| Flash Point | >110 °C | [6] |
| Purity | Typically ≥95% | [6] |
Intrinsic Stability and Potential Degradation Pathways
While specific forced degradation studies on this compound are not extensively published, an analysis of its structure allows for the prediction of potential degradation pathways under various stress conditions. Such studies are essential to develop stability-indicating analytical methods and to understand the potential impurities that may arise during synthesis and storage.[7][8]
The this compound molecule possesses several key functional groups that can influence its stability: an aromatic ring, a ketone, and a trifluoromethyl group. The trifluoromethyl group is generally considered to enhance metabolic stability in drug molecules, which may also contribute to its chemical stability.[9]
Forced Degradation Strategy
A forced degradation study should be designed to expose the compound to conditions more severe than accelerated stability testing to identify potential degradation products.[7][8] The following is a recommended experimental workflow for a comprehensive forced degradation study of this compound.
Caption: Recommended workflow for a forced degradation study of this compound.
Predicted Degradation Pathways
-
Hydrolytic Degradation: While the indanone core is relatively stable to hydrolysis, extreme pH conditions (strong acid or base) coupled with elevated temperatures could potentially lead to ring-opening or other rearrangements. The trifluoromethyl group is generally resistant to hydrolysis.
-
Oxidative Degradation: The benzylic position of the indanone ring is susceptible to oxidation. Treatment with an oxidizing agent like hydrogen peroxide could lead to the formation of hydroxylated or other oxidized species.
-
Photolytic Degradation: Aromatic ketones can be susceptible to photochemical reactions. Exposure to UV or visible light may induce radical reactions or rearrangements. It is crucial to conduct photostability studies as outlined in ICH guideline Q1B.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur. The specific degradation products would depend on the temperature and whether the degradation occurs in the solid state or in solution. Studies on related fluorinated compounds suggest that at very high temperatures, fragmentation of the molecule can be expected.
Recommended Storage Conditions: A Justification
Based on the physicochemical properties and potential for degradation, the following storage conditions are recommended to ensure the long-term integrity of this compound.
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Storing at reduced temperatures minimizes the rate of potential degradation reactions.[3] Some suppliers recommend room temperature, but for long-term storage and to maintain high purity, refrigeration is the more conservative and scientifically sound approach.[4][5] |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | An inert atmosphere prevents potential oxidative degradation, particularly of the benzylic position.[4] |
| Light | Protect from light (Store in an amber vial or in the dark) | To prevent potential photolytic degradation, the compound should be shielded from light.[3] |
| Moisture | Store in a dry environment (e.g., in a desiccator) | The compound should be protected from moisture to prevent potential hydrolysis and physical changes like clumping.[3][5] |
| Container | Tightly sealed container | A tightly sealed container prevents exposure to moisture and atmospheric oxygen.[3] |
Protocol for a Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from any potential degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) and mass spectrometric (MS) detection is a powerful and commonly used technique for this purpose.[10]
Proposed RP-HPLC Method
The following is a starting point for the development and validation of a stability-indicating RP-HPLC method for this compound.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, PDA detector, and a mass spectrometer.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
A gradient elution will likely be necessary to separate the parent compound from potential degradation products with different polarities. A suggested starting gradient is:
| Time (min) | % Mobile Phase B |
| 0 | 30 |
| 15 | 90 |
| 20 | 90 |
| 21 | 30 |
| 25 | 30 |
3. Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
PDA Detection: 210-400 nm (monitor at the λmax of the compound)
-
MS Detection: Electrospray ionization (ESI) in positive mode, scanning a relevant mass range (e.g., m/z 100-500).
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
5. Method Validation:
-
The method must be validated according to ICH Q2(R1) guidelines, including specificity (using samples from the forced degradation study), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Caption: Key stages in the development and validation of a stability-indicating HPLC method.
Conclusion
This compound is a vital intermediate in modern drug discovery. Ensuring its stability through appropriate storage and handling is critical for the integrity of research and development activities. This guide provides a scientifically grounded framework for understanding its stability profile, implementing robust storage protocols, and developing reliable analytical methods for its quality control. By adhering to these principles, researchers can minimize the risks associated with chemical instability, leading to more consistent and reliable scientific outcomes.
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A Comprehensive Technical Guide to 6-(Trifluoromethyl)-1-indanone and its Analogs: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-indanone scaffold is a prominent structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid framework provides a valuable platform for the design of molecules with specific spatial orientations, crucial for effective interaction with biological targets. When this privileged scaffold is functionalized with a trifluoromethyl (-CF3) group, it gains properties highly desirable in drug development. The -CF3 group is known to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved pharmacokinetic profiles and biological efficacy.[2][3][4] 6-(Trifluoromethyl)-1-indanone, therefore, represents a key intermediate for the synthesis of a diverse range of potentially potent therapeutic agents.[5]
This in-depth technical guide provides a comprehensive review of this compound and its analogs. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing synthetic methodologies, exploring structure-activity relationships, and highlighting the therapeutic potential of this important class of compounds.
Part 1: Synthesis of the this compound Core and its Analogs
The construction of the 1-indanone ring system is most commonly achieved through intramolecular Friedel-Crafts acylation. This powerful reaction allows for the efficient formation of the five-membered cyclic ketone from an aromatic precursor.
Key Synthetic Strategy: Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides is the most direct and widely used method for the synthesis of 1-indanones.[6][7] The reaction proceeds via the formation of an acylium ion electrophile, which then attacks the aromatic ring to form the cyclic product.
Caption: General workflow for the synthesis of 1-indanones via intramolecular Friedel-Crafts acylation.
This protocol is a general representation adapted from established procedures for Friedel-Crafts acylation to synthesize 1-indanones and can be modified for substrates like 3-(4-(trifluoromethyl)phenyl)propionic acid.[7][8]
Materials:
-
3-Phenylpropionyl chloride (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Crushed ice
Procedure:
-
Reaction Setup: A three-neck round-bottom flask is flame-dried and equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.
-
Reagent Preparation: 3-Phenylpropionyl chloride (1.0 eq) is dissolved in anhydrous DCM to a concentration of approximately 0.2 M.
-
Cooling: The flask is cooled to 0 °C using an ice-water bath.
-
Catalyst Addition: Anhydrous AlCl₃ (1.2 eq) is added in small portions over 30-45 minutes to the stirred solution.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, the mixture is carefully poured onto crushed ice, followed by the addition of dilute HCl. This step is highly exothermic and should be performed with caution.
-
Workup: The organic layer is separated, and the aqueous layer is extracted twice with DCM.
-
Washing: The combined organic layers are washed sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude 1-indanone.
-
Purification: The crude product is purified by column chromatography or distillation to afford the pure 1-indanone.
Synthesis of a Key Analog: Tert-butyl (R)-2-fluoro-1-oxo-6-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylate
This example details the synthesis of a more complex analog, demonstrating the versatility of the 1-indanone core for further functionalization.[9]
Caption: Synthetic workflow for a chiral fluorinated this compound analog.
This protocol is adapted from the synthesis of tert-butyl (R)-2-fluoro-1-oxo-6-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylate.[9]
Step 1: Acylation of this compound
-
To a solution of this compound in anhydrous THF, add sodium hydride (NaH) at 0 °C.
-
Add dimethylcarbonate and allow the reaction to warm to room temperature.
-
Stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude β-keto ester.
Step 2: Transesterification
-
In a round-bottom flask, dissolve the β-keto ester from Step 1, zinc oxide (ZnO), and tert-butanol in toluene.
-
Heat the reaction mixture to 140 °C under a distillation setup for 6-8 hours.
-
Filter the reaction mixture through Celite® and remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Step 3: Asymmetric Fluorination
-
In a dry flask under an argon atmosphere, dissolve Eu(OTf)₃ and (S,R)-ind-pybox in dry acetonitrile (ACN) and stir overnight at room temperature.
-
Add the tert-butyl ester from Step 2 and stir for 1 hour at room temperature.
-
Cool the reaction mixture to -30 °C.
-
Add N-fluorobenzensulfonimide (NFSI) in one portion.
-
Keep the reaction at -30 °C until complete conversion.
-
Quench the reaction and purify the final product by column chromatography on silica gel.
Part 2: Physicochemical Properties and Structure-Activity Relationships (SAR)
The introduction of the trifluoromethyl group at the 6-position of the 1-indanone scaffold significantly influences its physicochemical properties, which in turn dictates its biological activity.
Physicochemical Properties
-
Lipophilicity: The -CF3 group is highly lipophilic, which can enhance membrane permeability and bioavailability of the molecule.[4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, thereby increasing the in vivo half-life of the drug candidate.[4]
-
Electron-Withdrawing Nature: The strong electron-withdrawing effect of the -CF3 group can influence the acidity of neighboring protons and the overall electronic distribution of the aromatic ring, which can affect receptor binding and enzyme inhibition.[3]
Structure-Activity Relationships (SAR)
SAR studies on 1-indanone derivatives have revealed key structural features that govern their biological activity.
| Modification Site | Observation | Implication for Biological Activity |
| Aromatic Ring Substituents | Electron-donating or -withdrawing groups at various positions | Modulates binding affinity and selectivity for different targets. For example, in α₁-adrenoceptor antagonists, specific substitution patterns are crucial for activity.[8] |
| Position 2 | Introduction of various substituents | Can significantly impact potency. For instance, in acetylcholinesterase inhibitors, a piperidine group linked by a two-carbon spacer at this position showed high potency.[10] |
| Position 3 | Aryl substitutions | Important for activities such as anticancer and antimalarial effects, often mimicking the structure of chalcones.[11] |
Part 3: Biological Activities and Therapeutic Potential
Analogs of this compound have shown promise in several therapeutic areas, most notably in the treatment of central nervous system disorders and cancer.
Central Nervous System (CNS) Applications
The 1-indanone scaffold is a key component of Donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[1] This has spurred the development of other indanone-based AChE inhibitors.
A series of novel indanone derivatives have been synthesized and evaluated as potential agents for Alzheimer's disease.[10]
| Compound | IC₅₀ for AChE (µM) |
| 6a (piperidine linked by a two-carbon spacer) | 0.0018 |
| Donepezil | 0.025 |
Data from Meng et al., 2012[10]
Caption: Simplified diagram of acetylcholinesterase inhibition by indanone analogs.
Anticancer Applications
Indanone derivatives have demonstrated significant potential as anticancer agents, with some analogs exhibiting potent cytotoxicity against various cancer cell lines.[12]
A study on a series of ITH derivatives showed promising anticancer activity against colorectal cancer cell lines.[12]
| Compound | Cell Line | IC₅₀ (µM) |
| ITH-6 | HT-29 (p53 mutant) | 0.44 |
| COLO 205 (p53 mutant) | 0.98 | |
| KM 12 (p53 mutant) | 0.41 |
Data from Bawa et al., 2021[12]
The anticancer activity of some indanone analogs has been linked to the inhibition of the NF-κB p65 signaling pathway, which plays a crucial role in cancer cell survival and proliferation.[12]
Caption: Proposed mechanism of action for ITH-6 via inhibition of the NF-κB p65 pathway.
Other Potential Applications
The broad biological activity profile of 1-indanone derivatives suggests their potential in other therapeutic areas, including as:
The incorporation of the trifluoromethyl group in these scaffolds could further enhance their activity and pharmacokinetic properties in these applications.
Conclusion
This compound and its analogs represent a promising class of compounds with significant therapeutic potential. The well-established synthetic routes, particularly the intramolecular Friedel-Crafts acylation, provide a reliable means for accessing the core structure and its derivatives. The unique physicochemical properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity, make these compounds attractive candidates for drug development.
The demonstrated biological activities, especially in the areas of central nervous system disorders and oncology, underscore the importance of continued research on this scaffold. Future efforts should focus on the synthesis and evaluation of a wider range of analogs to further elucidate structure-activity relationships and to identify lead compounds with optimal potency, selectivity, and pharmacokinetic profiles for clinical development. The versatility of the this compound core ensures its continued relevance as a valuable building block in the quest for novel and effective therapeutic agents.
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Navigating the Synthesis and Handling of 6-(Trifluoromethyl)-1-indanone: A Comprehensive Safety and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)-1-indanone, a fluorinated ketone, serves as a critical building block in medicinal chemistry and materials science. Its utility, particularly as a key intermediate in the synthesis of pharmaceutical compounds targeting the central nervous system, stems from the influence of the trifluoromethyl group, which can enhance metabolic stability and lipophilicity.[1] However, the same reactivity that makes this compound valuable necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety data sheet (SDS) for this compound, offering not just procedural steps but the scientific rationale behind them to ensure safe and effective handling in a research and development setting.
Compound Identification and Physicochemical Properties
A foundational element of laboratory safety is a clear understanding of the physical and chemical characteristics of the substances being handled. These properties dictate storage conditions, appropriate handling techniques, and potential incompatibilities.
| Property | Value | Source |
| CAS Number | 68755-37-3 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₁₀H₇F₃O | [1][2][4][5][7][8] |
| Molecular Weight | 200.16 g/mol | [1][2][4][5][7] |
| Appearance | White powder to light yellow or brown solid-liquid mixture | [2][3] |
| Boiling Point | 76-78 °C at 0.2 mmHg | [1][3][4] |
| Density | 1.321 g/mL at 25 °C | [1][3][4] |
| Flash Point | >110 °C | [3][4][9] |
| Purity | ≥95% - 99% | [1][2][7][9] |
The high boiling point and low vapor pressure at ambient temperatures suggest a low risk of inhalation exposure under normal conditions. However, the potential for aerosolization, especially if handled as a powder, requires careful management.
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][5]
-
Respiratory Sensitization (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][5]
-
Skin Sensitization: May cause sensitization by skin contact.[2]
-
Aquatic Hazard (Acute, Category 3): Harmful to aquatic life.[5]
The signal word for this compound is "Danger" .[2][5][9]
The primary concern for researchers is the risk of sensitization. Both respiratory and skin sensitization imply that initial exposures may not produce a severe reaction, but subsequent contact can trigger a significant and potentially severe allergic response. The causality lies in the compound's ability to act as a hapten, binding to endogenous proteins and forming an immunogenic complex.
Safe Handling and Storage Protocols
Given the identified hazards, a multi-layered approach to safety is essential, encompassing engineering controls, administrative procedures, and personal protective equipment.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize exposure at the source.
-
Ventilation: All manipulations of this compound should be conducted in a well-ventilated area.[2][10][11][12] For procedures that may generate dust or aerosols, such as weighing or transferring the solid, a certified chemical fume hood is mandatory.[11]
-
Containment: For larger scale operations, the use of a glove box or other closed-system transfer methods should be considered to minimize the risk of inhalation and skin contact.
Storage Requirements: Maintaining Chemical Integrity and Safety
Proper storage is crucial to prevent degradation and accidental exposure.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2][5] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2][5]
-
Temperature: Store at room temperature or under inert gas (nitrogen or argon) at 2-8°C for long-term stability.[1][2][3][4][5]
-
Incompatibilities: Avoid storage with strong oxidizing agents.[2]
The rationale for these storage conditions is to prevent reaction with atmospheric moisture and oxygen, which could degrade the compound or create hazardous byproducts.
Personal Protective Equipment (PPE): The Final Barrier
A comprehensive PPE strategy is non-negotiable when handling this compound. The following diagram outlines the required PPE and the logic behind each selection.
Caption: PPE workflow for handling this compound.
Emergency Procedures: A Plan for Every Contingency
Even with meticulous planning, accidents can occur. A well-defined emergency response plan is critical.
First-Aid Measures
The immediate response to an exposure can significantly impact the outcome.
-
Inhalation: If inhaled, move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][5]
-
Skin Contact: In case of skin contact, wash off with soap and plenty of water.[2][5] Remove contaminated clothing. If skin irritation or a rash occurs, consult a physician.[13]
-
Eye Contact: Flush eyes with water as a precaution for at least 15 minutes.[2][5][12]
-
Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5][12]
It is imperative to show the Safety Data Sheet to the attending medical professional.[2][5]
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate personnel from the immediate area.[2][11]
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[5][11]
-
Absorb: For liquid spills, soak up with an inert absorbent material. For solid spills, sweep up and shovel.[5]
-
Collect: Place the absorbed material or swept-up solid into a suitable, closed container for disposal.[5]
-
Decontaminate: Clean the spill area thoroughly.
The following flowchart illustrates the decision-making process for handling a spill.
Caption: Spill response workflow for this compound.
Fire-Fighting and Disposal Considerations
-
Fire-Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[2][5] Firefighters should wear self-contained breathing apparatus.[2][5] Hazardous combustion products include carbon oxides and hydrogen fluoride.[5]
-
Disposal: This material and its container must be disposed of as hazardous waste.[2][5] Follow all federal, state, and local regulations for hazardous waste disposal.
Toxicological and Ecological Information
While comprehensive toxicological data is not available, the existing information warrants a high degree of caution.[2][5] The chemical, physical, and toxicological properties have not been thoroughly investigated.[2][5] No components of this product at levels greater than or equal to 0.1% are identified as a carcinogen by ACGIH, IARC, NTP, or OSHA.[5]
Ecologically, the compound is harmful to aquatic life, and its release into the environment should be avoided.[2][5]
Conclusion
This compound is a valuable reagent in modern chemical synthesis, but its potential to cause respiratory and skin sensitization demands a proactive and informed approach to safety. By understanding the scientific principles behind the safety recommendations—from the rationale for specific PPE to the importance of engineering controls—researchers can mitigate the risks associated with its handling. Adherence to the protocols outlined in this guide will help ensure a safe laboratory environment, allowing for the continued exploration of this compound's synthetic potential.
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theoretical and computational studies of 6-(trifluoromethyl)-1-indanone
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 6-(Trifluoromethyl)-1-indanone
Authored by: Gemini, Senior Application Scientist
Introduction: The Convergence of Fluorine Chemistry and Computational Science
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including drugs for Alzheimer's disease and potent antiviral and anticancer agents[1]. The strategic introduction of a trifluoromethyl (-CF3) group, as seen in this compound, can dramatically modulate a molecule's pharmacokinetic and pharmacodynamic properties. The -CF3 group is highly electronegative and lipophilic, often enhancing metabolic stability, binding affinity, and membrane permeability. This makes this compound a molecule of significant interest for drug development professionals.
Theoretical and computational chemistry provides an indispensable toolkit for modern drug discovery, allowing for the prediction of molecular properties, reaction mechanisms, and biological interactions before costly and time-consuming experimental investigations are undertaken[2][3]. By employing methods like Density Functional Theory (DFT) and molecular docking, researchers can gain deep insights into the electronic structure, reactivity, and therapeutic potential of novel chemical entities.
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to study this compound. It is designed for researchers, scientists, and drug development professionals, offering both foundational concepts and detailed, field-proven protocols to facilitate the rational design of new therapeutics based on this promising scaffold.
Part 1: Molecular Structure and Spectroscopic Correlation
A foundational step in characterizing any molecule is the determination of its three-dimensional structure and vibrational properties. While experimental techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy are the gold standards, computational methods are powerful predictive and complementary tools.
Geometric Optimization
The first step in any computational analysis is to determine the molecule's most stable three-dimensional conformation, its ground-state geometry. This is achieved through geometry optimization, a process that systematically alters the molecular structure to find the arrangement with the minimum potential energy.
Quantum chemical calculations, particularly DFT methods, are adept at this task. For a molecule like this compound, a common and reliable approach is to use the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p)[4]. The "B3LYP" component is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering a good balance of accuracy and computational cost for organic molecules[5]. The basis set defines the set of mathematical functions used to build the molecular orbitals.
The optimized geometry provides crucial data, including bond lengths, bond angles, and dihedral angles, which serve as the basis for all subsequent calculations.
Experimental Protocol 1: Geometry Optimization using DFT
-
Build the Molecule: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Select Computational Method: Choose the DFT method and basis set within the quantum chemistry software package (e.g., Gaussian, ORCA). A robust choice is B3LYP/6-311++G(d,p).
-
Initiate Optimization: Run a geometry optimization calculation. The software will iteratively adjust the atomic coordinates to minimize the molecule's energy.
-
Verify Minimum Energy: Confirm that the optimization has converged to a true energy minimum by performing a subsequent frequency calculation. The absence of imaginary frequencies indicates a stable structure.
Vibrational Analysis (FT-IR Spectroscopy)
FT-IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. A computational frequency calculation on the optimized geometry of this compound can predict this spectrum. The calculation yields the harmonic vibrational frequencies and their corresponding infrared intensities.
Key expected vibrational modes for this compound include:
-
C=O Stretch: A strong, sharp absorption band, typically around 1700-1725 cm⁻¹, characteristic of the ketone group in a five-membered ring[6].
-
C-F Stretches: Strong absorptions in the 1100-1300 cm⁻¹ region, indicative of the trifluoromethyl group.
-
Aromatic C-H Stretches: Typically observed above 3000 cm⁻¹.
-
Aliphatic C-H Stretches: Found just below 3000 cm⁻¹.
It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP) to the calculated frequencies to correct for anharmonicity and other systematic errors, improving the agreement with experimental data[7].
Data Presentation: Predicted vs. Experimental Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~3070 | 3050-3150 | Medium |
| Aliphatic C-H Stretch | ~2950 | 2850-2970 | Medium |
| Carbonyl (C=O) Stretch | ~1715 | 1700-1725 | Strong |
| Aromatic C=C Stretch | ~1600 | 1580-1620 | Medium-Strong |
| C-F Stretch (asymmetric) | ~1280 | 1250-1350 | Strong |
| C-F Stretch (symmetric) | ~1150 | 1100-1200 | Strong |
Note: Predicted values are illustrative, based on typical DFT B3LYP calculations for similar structures.
Part 2: Quantum Chemical Analysis: Electronic Structure and Reactivity
DFT calculations provide a wealth of information beyond molecular geometry, offering deep insights into the electronic distribution and inherent reactivity of this compound.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
-
HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are prone to electrophilic attack.
-
LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are susceptible to nucleophilic attack.
The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive[4]. The presence of the electron-withdrawing -CF3 group is expected to lower the energy of both the HOMO and LUMO, potentially influencing the molecule's overall reactivity profile.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the molecule's surface. It provides a powerful visual guide to the charge distribution and is used to predict sites for intermolecular interactions.
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as the oxygen atom of the carbonyl group. These are the most likely sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, which are favorable for nucleophilic attack.
-
Green Regions (Neutral Potential): Typically associated with nonpolar regions of the molecule.
For this compound, the MEP map would clearly show a strong negative potential around the carbonyl oxygen and a more complex potential distribution around the aromatic ring and the highly electronegative fluorine atoms.
Visualization: DFT Analysis Workflow
Below is a diagram illustrating the standard workflow for performing a comprehensive DFT analysis.
Caption: A generalized workflow for Density Functional Theory (DFT) analysis.
Part 3: Application in Drug Discovery: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex[8]. It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of a drug's mechanism of action.
Given the biological activities of other indanone derivatives, this compound is a prime candidate for docking studies against various protein targets. For instance, substituted indanones have been investigated as inhibitors of Cereblon (CRBN), a component of an E3 ubiquitin ligase complex implicated in multiple myeloma[9], and Acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy[10].
The Molecular Docking Protocol
A typical docking study involves several key steps, outlined below and in the workflow diagram. The goal is to predict the binding pose of the ligand in the protein's active site and to estimate its binding affinity, usually given as a docking score in kcal/mol.
Experimental Protocol 2: Molecular Docking using AutoDock Vina
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB)[10].
-
Prepare the protein using software like AutoDock Tools. This involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges (e.g., Kollman charges)[10].
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound. Its geometry should be optimized using a quantum chemical method (as in Protocol 1) or a suitable force field (e.g., MMFF94)[10].
-
Assign rotatable bonds to allow for conformational flexibility during docking.
-
-
Grid Box Generation:
-
Define a three-dimensional grid box that encompasses the active site of the protein. The size and center of the box are critical parameters that define the search space for the ligand.
-
-
Docking Simulation:
-
Run the docking simulation using software like AutoDock Vina[9][11]. The program will systematically sample different conformations and orientations of the ligand within the grid box.
-
The software uses a scoring function to evaluate the binding affinity of each pose, considering factors like hydrogen bonds, van der Waals interactions, and electrostatic interactions.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding docking scores. The pose with the lowest energy score is typically considered the most likely binding mode.
-
Visualize the protein-ligand complex to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for stable binding.
-
Visualization: Molecular Docking Workflow
This diagram outlines the essential steps in a computational molecular docking study.
Caption: A generalized workflow for computational molecular docking studies.[10]
Conclusion and Future Outlook
The theoretical and computational study of this compound provides a powerful, predictive framework for understanding its chemical properties and potential as a therapeutic agent. DFT calculations elucidate its structural and electronic features, offering a rationale for its reactivity and spectroscopic signature. Molecular docking simulations provide a means to rapidly screen for potential biological targets and generate hypotheses about its mechanism of action, thereby guiding and accelerating experimental drug discovery efforts.
Future work should focus on validating these computational predictions through synthesis and experimental testing. Spectroscopic characterization (FT-IR, NMR) can confirm the accuracy of the calculated structural and vibrational data. Furthermore, in vitro assays against promising protein targets identified through docking studies are essential to confirm biological activity. The synergy between these computational and experimental approaches represents the most efficient path forward in leveraging the therapeutic potential of the this compound scaffold.
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The Indanone Scaffold: A Privileged Structure in Nature's Pharmacopeia
An In-depth Technical Guide on the Natural Occurrence, Isolation, and Biological Significance of Indanone Derivatives
Abstract
The indanone core, a bicyclic aromatic ketone, represents a "privileged structure" in medicinal chemistry and natural product research. Its rigid framework is a versatile scaffold upon which a vast array of chemical functionalities can be appended, leading to a wide spectrum of biological activities. Naturally occurring indanone derivatives have been isolated from a diverse range of organisms, including plants, fungi, and bacteria, where they play roles in chemical defense and signaling. In the realm of drug development, these natural products serve as invaluable lead compounds, inspiring the synthesis of potent therapeutic agents, most notably the anti-Alzheimer's drug Donepezil. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural occurrence of indanone derivatives. It delves into their diverse sources, outlines a systematic methodology for their extraction, isolation, and characterization, explores their biosynthetic origins, and summarizes their significant, therapeutically relevant biological activities.
Introduction: The Significance of the Indanone Core
The indanone scaffold consists of a benzene ring fused to a cyclopentanone ring. This deceptively simple structure is a cornerstone in the architecture of numerous bioactive molecules.[1][2][3] The inherent rigidity of the indanone framework provides a well-defined three-dimensional orientation for its substituents, facilitating precise interactions with biological targets such as enzymes and receptors.
This structural motif is found in a variety of natural products and is a key component in many synthetic pharmaceuticals.[2][3] The most prominent example is Donepezil, a synthetic indanone derivative that functions as an acetylcholinesterase inhibitor and is a frontline treatment for Alzheimer's disease.[2][3] The success of Donepezil underscores the therapeutic potential embedded within the indanone core and fuels the ongoing search for novel derivatives from natural sources. These natural compounds exhibit a remarkable range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3][4]
Natural Sources of Indanone Derivatives
Indanone derivatives are biosynthesized by a wide array of organisms across different kingdoms, highlighting their evolutionary significance.
-
Plants: The plant kingdom is a particularly rich source of indanone derivatives. Notable examples include:
-
Pterosins: A large family of sesquiterpenoid indanones found in the bracken fern (Pteridium aquilinum).[5] These compounds are believed to function as chemical defense agents for the plant.
-
Jatropholones A and B: Isolated from the roots of Jatropha integerrima, these compounds have demonstrated cytotoxic and antiplasmodial properties.[6]
-
Other plant sources include Fernandoa adenophylla, Sesamum alatum, and Vatica pauciflora, each producing unique indanone structures.[7]
-
-
Microorganisms: Fungi and bacteria, especially those from unique environments like marine ecosystems, are emerging as a prolific source of novel indanones.
-
Fungi: Species such as Nodulisporium sp. have been shown to produce indanone compounds.[7] Marine-derived fungi, in particular, are a promising frontier for discovering new bioactive molecules due to the unique selective pressures of their environment.
-
Bacteria: Actinomycetes are well-known producers of secondary metabolites. Streptinone was isolated from the marine-derived Streptomyces massiliensis, and other derivatives have been found in Streptomyces rosa.[7]
-
-
Marine Organisms: Beyond microorganisms, other marine life contributes to the diversity of natural indanones.
-
The cyanobacterium Lyngbya majuscule and the marine sponge Terpios hoshinota have both yielded unique indanone derivatives, further emphasizing the chemical richness of marine ecosystems.[7]
-
Biosynthesis: A Hypothetical Pathway
While the specific enzymatic steps for the biosynthesis of most indanone derivatives are not fully elucidated, a general pathway can be hypothesized based on established principles of secondary metabolite synthesis. The formation of the indanone core likely proceeds through the cyclization of a linear precursor derived from primary metabolism.
For sesquiterpenoid indanones like the pterosins, the pathway originates from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways, which produce the universal five-carbon isoprenoid building blocks.[8] These precursors are assembled into a C15 farnesyl pyrophosphate (FPP) intermediate. A terpene synthase would then catalyze a complex cyclization cascade to form an illudane-type sesquiterpene skeleton. Subsequent oxidative modifications, including ring cleavage and rearrangement, would ultimately yield the characteristic indanone structure.[9]
For other indanones, the aromatic ring and the attached side chain may originate from the shikimate pathway (providing a phenylpropanoid precursor) or a polyketide pathway. An intramolecular cyclization, akin to a Friedel-Crafts acylation, would then form the five-membered ketone ring, completing the indanone scaffold.[4]
Caption: Hypothetical pathway for sesquiterpenoid indanones like pterosins.
A Methodological Guide to Isolation and Characterization
The successful isolation and structural elucidation of novel indanone derivatives from complex natural extracts is a multi-step process requiring careful methodological choices. The causality behind this workflow is to progressively increase the purity of the target compound while gathering structural information.
Experimental Protocol: A Generalized Workflow
1. Extraction: Liberating Compounds from the Matrix
-
Rationale: The initial step is to extract the broadest possible range of secondary metabolites from the source material. The choice of solvent is critical and is based on the "like dissolves like" principle.[10] A sequential extraction with solvents of increasing polarity (e.g., hexane -> ethyl acetate -> methanol) is often employed to fractionate compounds based on polarity from the outset.[11]
-
Methodology (Maceration):
-
Air-dry and grind the source material (e.g., plant leaves, fungal mycelia) to a fine powder to increase surface area.[11]
-
Suspend the powder in a non-polar solvent (e.g., n-hexane) at a 1:10 w/v ratio for 24-48 hours with continuous agitation. This removes highly non-polar compounds like lipids and chlorophyll.[7]
-
Filter the mixture and collect the hexane extract. Air-dry the plant residue.
-
Repeat the process sequentially with a medium-polarity solvent (e.g., ethyl acetate) and then a polar solvent (e.g., methanol).
-
Concentrate each solvent extract in vacuo using a rotary evaporator to yield crude extracts.
-
2. Chromatographic Fractionation: The Purification Cascade
-
Rationale: The crude extracts are complex mixtures. Chromatography is used to separate these mixtures into simpler fractions and, ultimately, pure compounds based on differential partitioning between a stationary phase and a mobile phase.[12]
-
Methodology (Column Chromatography):
-
Dry-load the most promising crude extract (e.g., the ethyl acetate extract, based on preliminary bioassays) onto silica gel.
-
Pack a glass column with silica gel slurry in a non-polar solvent (e.g., 100% hexane).
-
Apply the sample to the top of the column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., a gradient from 100% hexane to 100% ethyl acetate).[7]
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Pool fractions with similar TLC profiles. Repeat the column chromatography on the pooled, enriched fractions using different solvent systems or stationary phases (e.g., Sephadex LH-20 for size-exclusion) until a pure compound is isolated.[11]
-
3. High-Performance Liquid Chromatography (HPLC): Final Purification
-
Rationale: HPLC provides high-resolution separation and is often the final step to achieve >95% purity. Reverse-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is highly effective for separating medium-polarity compounds like many indanones.[11][13]
-
Methodology (Preparative RP-HPLC):
-
Dissolve the semi-pure fraction from column chromatography in a suitable solvent (e.g., methanol).
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with an isocratic or gradient mobile phase (e.g., a water/acetonitrile mixture) at a specific flow rate.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to the target compound.
-
Remove the solvent in vacuo to yield the pure isolated indanone derivative.
-
4. Structure Elucidation: Assembling the Molecular Puzzle
-
Rationale: Once a pure compound is obtained, a suite of spectroscopic techniques is used to determine its exact chemical structure.[12]
-
Methodology:
-
Mass Spectrometry (MS): Perform High-Resolution Mass Spectrometry (HR-MS) to obtain the exact mass, which allows for the determination of the molecular formula.
-
Infrared (IR) Spectroscopy: Identify key functional groups. A strong absorption around 1700-1720 cm⁻¹ is characteristic of the cyclopentanone carbonyl (C=O) group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Determines the number and connectivity of protons.
-
¹³C NMR: Determines the number of carbon atoms and their chemical environment.
-
2D NMR (COSY, HSQC, HMBC): These powerful experiments reveal proton-proton couplings (COSY), direct carbon-proton attachments (HSQC), and long-range carbon-proton correlations (HMBC), allowing for the unambiguous assembly of the molecular skeleton.
-
-
Caption: General workflow for the isolation and characterization of indanones.
Biological Activities and Therapeutic Potential
Naturally occurring indanone derivatives exhibit a wide array of potent biological activities, making them attractive candidates for drug discovery programs. Their therapeutic potential spans several major disease areas.
| Compound(s) | Natural Source | Reported Biological Activity | Citation(s) |
| Pterosins | Pteridium aquilinum (Bracken Fern) | Cytotoxic, Antibacterial | [5] |
| Jatropholones A & B | Jatropha integerrima | Cytotoxic, Antiplasmodial | [6] |
| Streptinone | Streptomyces massiliensis (Marine Bacterium) | Anti-inflammatory (inhibits PM-induced inflammation) | [7] |
| Indanone Derivative | Fernandoa adenophylla | Anti-inflammatory, Anti-diabetic | [9] |
| Various Derivatives | Ninhydrin-related structures | Antibacterial, Anti-inflammatory, Antitumor | [5] |
-
Anticancer Activity: The cytotoxic properties of compounds like jatropholones highlight the potential of indanones as anticancer agents.[6] Their mechanism often involves inducing apoptosis or inhibiting key enzymes involved in cell proliferation.
-
Neuroprotective and Anti-Alzheimer's Activity: The indanone scaffold is a proven pharmacophore for targeting neurodegenerative diseases. While Donepezil is a synthetic example, natural indanones have been shown to act as inhibitors of enzymes like Monoamine Oxidase B (MAO-B), an important target in Parkinson's disease.
-
Anti-inflammatory and Antimicrobial Properties: Many indanones show significant anti-inflammatory and antimicrobial effects.[7][9] Streptinone's ability to inhibit inflammation induced by particulate matter is particularly relevant in the context of environmental health.[7] The broad-spectrum antibacterial and antifungal activities make them promising leads for developing new anti-infective agents.[4]
Conclusion and Future Directions
The indanone core is a structurally simple yet biologically significant motif. Nature has expertly utilized this scaffold to create a diverse collection of molecules with potent and varied activities. Organisms from terrestrial plants to deep-sea microbes provide a vast and still largely untapped reservoir of novel indanone derivatives.
The future of research in this field lies in several key areas:
-
Exploring Novel Environments: Systematic investigation of microorganisms from extreme and unique habitats (e.g., marine sediments, endophytic fungi) will undoubtedly lead to the discovery of new indanone structures.
-
Biosynthetic Engineering: A deeper understanding of the biosynthetic pathways and the enzymes involved will open the door to producing these valuable compounds in microbial hosts through synthetic biology, overcoming the supply limitations of natural extraction.[14]
-
Medicinal Chemistry: Natural indanones will continue to serve as inspirational blueprints for medicinal chemists to design and synthesize next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.
By integrating natural product chemistry, molecular biology, and medicinal chemistry, the full therapeutic potential of this remarkable and privileged scaffold can be realized, offering new hope for treating a range of human diseases.
References
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- McMorris, T. C., & Anchel, M. (1965). An efficient synthesis of pterosin C and other pterosins. Canadian Journal of Chemistry, 43(12), 3313-3317. [Link]
- Wiederrecht, G. J., & Brown, G. M. (1979). Biosynthesis of "drosopterins" by an enzyme system from Drosophila melanogaster. Journal of Biological Chemistry, 254(12), 5177-5182. [Link]
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- Smith, A. B., 3rd, Liverton, N. J., Hrib, N. J., Sivaramakrishnan, H., & Winzenberg, K. (1986). Total synthesis of (+)-jatropholones A and B. Exploitation of the high-pressure technique. Journal of the American Chemical Society, 108(11), 3040–3049. [Link]
- Al-Rhedyn, A. A. (2014). Pterosins and Pterosides in Bracken (Pteridium aquilinum (L.) Kuhn). Bangor University. [Link]
- Smith, A. B., 3rd, Liverton, N. J., Hrib, N. J., Sivaramakrishnan, H., & Winzenberg, K. (1986). Total synthesis of (+)-jatropholone A and B. The Journal of organic chemistry, 51(25), 4937–4948. [Link]
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- Moses, T., Pollier, J., Thevelein, J. M., & Goossens, A. (2022). Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency. Frontiers in plant science, 13, 843849. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Use of 6-(Trifluoromethyl)-1-indanone in Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the application of 6-(trifluoromethyl)-1-indanone as a substrate in Friedel-Crafts reactions. We delve into the mechanistic nuances, provide a detailed experimental protocol for its acylation, and discuss the strategic implications for medicinal chemistry. As a Senior Application Scientist, this document is structured to explain not just the "how," but the critical "why" behind each procedural choice, ensuring both scientific rigor and practical applicability.
Introduction: The Strategic Value and Synthetic Challenge
This compound is a highly valuable building block in modern medicinal chemistry. The indanone scaffold is a core structure in numerous biologically active molecules, including potent antiviral, anti-inflammatory, and anticancer agents.[1] The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, improve lipophilicity, and increase binding affinity.[2][3]
However, the very features that make this molecule attractive also render it a significant challenge for further functionalization via electrophilic aromatic substitution (EAS) reactions like the Friedel-Crafts acylation. The aromatic ring is severely deactivated by the combined electron-withdrawing effects of two groups:
-
The Ketone Carbonyl: A moderately deactivating, meta-directing group.
-
The Trifluoromethyl Group: A strongly deactivating, meta-directing group.[4]
Consequently, forcing this electron-deficient ring to act as a nucleophile requires potent catalytic systems and carefully optimized conditions. This guide provides the framework to achieve this transformation successfully.
Mechanistic Considerations for a Deactivated System
The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion, which then attacks the aromatic ring.[5][6] In a standard reaction, a Lewis acid like AlCl₃ is used.[7] For a deactivated substrate such as this compound, a much stronger acid system is necessary to both generate the acylium ion and overcome the high activation energy of the subsequent electrophilic attack.
A superacid, such as trifluoromethanesulfonic acid (TfOH), is an excellent candidate.[8] It is a powerful Brønsted acid capable of protonating even weak bases, facilitating the formation of the acylium ion from a carboxylic anhydride.[8]
Regioselectivity: The position of acylation is dictated by the directing effects of the existing substituents.
-
The alkyl portion of the fused ring is an ortho, para-director.
-
The ketone is a meta-director.
-
The -CF3 group is a meta-director.
The most probable site for electrophilic attack is the C-5 position. This position is ortho to the activating alkyl group and meta to both deactivating groups, representing the least electronically disfavored location for the formation of the positively charged sigma complex intermediate.
Caption: General mechanism for the Friedel-Crafts acylation of this compound.
Detailed Experimental Protocol: Acylation with Acetic Anhydride
This protocol describes the acylation of this compound using acetic anhydride as the acylating agent and triflic acid as the catalyst.
Trustworthiness: This protocol is designed to be self-validating. The inclusion of in-process monitoring via Thin-Layer Chromatography (TLC) allows the researcher to track the consumption of starting material and the formation of the product, ensuring the reaction's progress can be verified empirically before proceeding to work-up.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (Example) | Moles (mmol) | Eq. |
| This compound | 160570-65-0 | 200.16 | 1.0 g | 5.0 | 1.0 |
| Acetic Anhydride | 108-24-7 | 102.09 | 0.77 mL | 8.25 | 1.65 |
| Trifluoromethanesulfonic Acid (TfOH) | 1493-13-6 | 150.08 | 2.1 mL | 25.0 | 5.0 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 25 mL | - | - |
| Saturated Sodium Bicarbonate (aq.) | - | - | 50 mL | - | - |
| Brine (Saturated NaCl aq.) | - | - | 20 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~2 g | - | - |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the Friedel-Crafts acylation.
Step-by-Step Procedure
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 g, 5.0 mmol) to an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous dichloromethane (25 mL) and stir until the solid is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition:
-
Add acetic anhydride (0.77 mL, 8.25 mmol) to the cooled solution.
-
Expert Insight: Using a slight excess of the acylating agent ensures it is not the limiting reagent, which is crucial when dealing with a challenging substrate.
-
Slowly add trifluoromethanesulfonic acid (2.1 mL, 25.0 mmol) dropwise via a syringe over 10-15 minutes. CAUTION: The addition is highly exothermic. Maintain the temperature below 10 °C during the addition.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Equip the flask with a reflux condenser and heat the reaction to 40 °C (reflux for DCM).
-
Maintain the reaction at this temperature, monitoring its progress by TLC every 1-2 hours.[9]
-
-
Work-up and Quenching:
-
Once the starting material is consumed (as indicated by TLC), cool the reaction mixture back to 0 °C.
-
Expert Insight: The quenching step must be performed carefully to neutralize the strong acid and manage gas evolution.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice (~50 g) and saturated sodium bicarbonate solution (~50 mL). Stir vigorously until CO₂ evolution ceases.
-
-
Extraction and Purification:
-
Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to obtain the pure 5-acetyl-6-(trifluoromethyl)-1-indanone.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| No Reaction | Insufficient catalytic activity or temperature. | Increase the reaction temperature (may require switching to a higher-boiling solvent like 1,2-dichloroethane). Increase the equivalents of TfOH (up to 10 eq.). |
| Low Yield | Incomplete reaction or decomposition of starting material/product. The aromatic ring is highly deactivated. | Increase reaction time. Ensure strictly anhydrous conditions, as moisture deactivates the catalyst.[9] Consider using a more reactive acylating agent, such as acetyl chloride with AlCl₃, but be aware of stability issues. |
| Side Products | Potential for intermolecular acylation or sulfonation from the catalyst. | Maintain appropriate dilution to favor the intramolecular pathway. Ensure the reaction temperature does not significantly exceed the target, which could promote decomposition or side reactions.[9] |
Conclusion and Applications in Drug Discovery
The successful Friedel-Crafts acylation of the highly deactivated this compound core opens a pathway to novel, highly functionalized scaffolds for drug discovery. The resulting keto-group at the C-5 position serves as a versatile chemical handle for further modifications. For instance, it can be:
-
Reduced to an ethyl group via Clemmensen or Wolff-Kishner reduction.[5]
-
Used in aldol condensations to build complex side chains, a strategy employed in the synthesis of Donepezil analogues.[10][11]
-
Transformed into other functional groups (e.g., amines, halides) to explore the structure-activity relationship (SAR) of a new chemical series.
By navigating the synthetic challenges of this deactivated system, researchers can unlock a rich area of chemical space, leveraging the beneficial properties of the fluorinated indanone core to design next-generation therapeutic agents.
References
- Wikipedia. Friedel–Crafts reaction. [Link]
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- Lou, T., et al. (2011). 5,6-Dimethoxy-2-methyl-1-indanone. Organic Syntheses. [Link]
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The Strategic Application of 6-(Trifluoromethyl)-1-indanone in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
The 6-(trifluoromethyl)-1-indanone scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique combination of structural rigidity and advantageous physicochemical properties. The incorporation of a trifluoromethyl (-CF3) group at the 6-position of the indanone core is a strategic design element that significantly enhances the drug-like properties of its derivatives. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.
The trifluoromethyl group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically improve a molecule's metabolic stability by blocking sites of oxidative metabolism, enhance its binding affinity to target proteins, and improve its ability to cross biological membranes, such as the blood-brain barrier.[1] These characteristics make this compound a highly attractive starting material for the synthesis of novel therapeutic agents targeting a range of diseases.
I. Application in Neurodegenerative Disorders: Targeting Cholinesterases and Monoamine Oxidase B
The indanone scaffold is a core component of donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[1] Building upon this precedent, derivatives of this compound are being investigated as next-generation neuroprotective agents that can modulate the activity of key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[2]
A. Rationale for Targeting AChE and MAO-B
In Alzheimer's disease, the decline in acetylcholine levels leads to cognitive impairment. AChE inhibitors prevent the breakdown of this crucial neurotransmitter. Simultaneously, MAO-B is involved in the degradation of dopamine, and its inhibition can increase dopamine levels, which is beneficial in Parkinson's disease. Furthermore, MAO-B activity is elevated in the brains of Alzheimer's patients, contributing to oxidative stress. Therefore, dual inhibitors of AChE and MAO-B are highly sought after for a multi-pronged therapeutic approach.
B. Signaling Pathway: Cholinergic and Dopaminergic Neurotransmission
Caption: Inhibition of AChE and MAO-B by this compound derivatives.
C. Protocol 1: Synthesis of 2-Benzylidene-6-(trifluoromethyl)-1-indanone Derivatives
This protocol describes a general method for the Claisen-Schmidt condensation of this compound with various aromatic aldehydes to generate 2-benzylidene derivatives, a common class of indanone-based enzyme inhibitors.
Experimental Workflow:
Sources
Application Notes and Protocols: A Detailed Guide to the Acylation of 6-(Trifluoromethyl)-1-indanone
Introduction: Strategic Importance of Acylated Indanones in Drug Discovery
The 1-indanone scaffold is a highly valued structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid framework provides a well-defined orientation for pendant functional groups, making it an excellent template for designing targeted therapeutics. The introduction of an acyl group, particularly at the 2-position, transforms the indanone into a β-dicarbonyl moiety, a versatile synthetic handle for constructing more complex molecular architectures. This modification is pivotal in the development of novel therapeutic agents, including those for neurodegenerative diseases like Alzheimer's.[1]
The subject of this guide, 6-(trifluoromethyl)-1-indanone, incorporates a trifluoromethyl group, a substituent known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The acylation of this specific indanone derivative is therefore a critical step in the synthesis of advanced pharmaceutical intermediates. This document provides a comprehensive, field-proven protocol for the acylation of this compound, grounded in established chemical principles and supported by authoritative literature.
Reaction Mechanism: The Enolate-Mediated Acylation Pathway
The acylation of a ketone at its α-carbon, such as the 2-position of 1-indanone, proceeds through an enolate intermediate. This mechanism is a cornerstone of carbonyl chemistry. The process is initiated by a base that is strong enough to deprotonate the α-carbon, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. A subsequent departure of the leaving group from the acylating agent yields the β-dicarbonyl product.
In the context of this compound, the electron-withdrawing nature of the trifluoromethyl group acidifies the α-protons at the C-2 position, facilitating their removal by a suitable base.
Experimental Workflow Overview
The experimental procedure follows a logical progression from reaction setup under inert conditions to purification of the final product. This workflow is designed to ensure reproducibility and safety.
Caption: Experimental workflow for the acylation of this compound.
Detailed Experimental Protocol: Acylation of this compound
This protocol is adapted from a procedure reported for the acylation of substituted 1-indanones, including the 6-(trifluoromethyl) derivative.[2][3]
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Purity/Grade | Supplier Example |
| This compound | C₁₀H₇F₃O | 200.16 | ≥97% | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | Reagent Grade | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Dimethyl Carbonate | C₃H₆O₃ | 90.08 | ≥99% | Sigma-Aldrich |
| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | ACS Reagent | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Reagent Grade | VWR |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | HPLC Grade | Fisher Scientific |
| Hexanes | C₆H₁₄ (isomers) | ~86.18 | HPLC Grade | Fisher Scientific |
Instrumentation:
-
Round-bottom flasks (oven-dried)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel: An oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum is placed under an inert atmosphere of nitrogen or argon.
-
Dispensing Sodium Hydride: To the flask, add sodium hydride (1.2 equivalents). Expertise & Experience: It is crucial to wash the sodium hydride dispersion with anhydrous hexanes prior to use to remove the mineral oil, which can interfere with the reaction. This is done by adding hexanes, swirling, allowing the NaH to settle, and carefully removing the hexanes via cannula. This process should be repeated three times under an inert atmosphere.
-
Addition of Solvent and Substrate: Anhydrous tetrahydrofuran (THF) is added to the flask via syringe to create a slurry of sodium hydride. The flask is cooled to 0 °C in an ice bath. A solution of this compound (1.0 equivalent) in anhydrous THF is then added dropwise to the stirred slurry over 15-20 minutes.
-
Enolate Formation: The reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed as the enolate is formed.
-
Acylation: Dimethyl carbonate (1.5 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.
-
Reaction Quench: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. Trustworthiness: Quenching at low temperature is essential to control the exothermic reaction with any unreacted sodium hydride.
-
Work-up and Extraction: The quenched reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-acyl-6-(trifluoromethyl)-1-indanone.
Troubleshooting and Key Considerations
-
Low Yield: Incomplete deprotonation is a common issue. Ensure the sodium hydride is fresh and properly washed, and that all glassware and solvents are scrupulously dry. The trifluoromethyl group is deactivating, which can make the subsequent acylation less efficient.[2][3] If issues persist, a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA) could be considered.
-
Side Reactions: Sodium hydride can also act as a reducing agent, particularly in solvents like DMF or acetonitrile.[4] The use of THF as the solvent minimizes these side reactions.
-
Alternative Acylating Agents: While dimethyl carbonate is effective for carboxymethylation, other acylating agents such as acyl chlorides or anhydrides can be used for introducing different acyl groups. However, with these more reactive agents, careful control of stoichiometry and temperature is necessary to avoid side reactions.
Conclusion
The acylation of this compound at the 2-position is a robust and reproducible transformation when conducted with careful attention to anhydrous conditions and proper reagent handling. The resulting β-dicarbonyl product is a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery. The protocol detailed herein provides a reliable method for accessing these important compounds, empowering researchers to advance their synthetic programs.
References
- Fillion, E., et al. (2010). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 87, 233.
- Murar, A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
- Vilà, N., et al. (2019). Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. Molecules, 24(6), 1147.
- Kumar, V., et al. (2012). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Organic Letters, 14(20), 5392–5395.
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- 4. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Catalytic Asymmetric Synthesis of Chiral 6-(Trifluoromethyl)-1-Indanone Derivatives
Introduction: The Strategic Importance of Chiral Trifluoromethylated Indanones
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds used as antiviral, anti-inflammatory, and anticancer agents.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group is a widely employed tactic in modern drug design.[3] Due to its high electronegativity, metabolic stability, and ability to act as a bioisostere for groups like ethyl or nitro, the CF₃ moiety can significantly enhance a molecule's potency, lipophilicity, and binding affinity.[4]
Consequently, chiral 6-(trifluoromethyl)-1-indanone and its derivatives, particularly the corresponding chiral alcohols (indanols), are highly valuable building blocks for the synthesis of advanced pharmaceutical intermediates. More than half of all drugs are chiral compounds, and their three-dimensional structure is critical to their biological function and safety.[5] This guide provides detailed protocols and mechanistic insights for the catalytic asymmetric synthesis of these key chiral synthons, focusing on robust and highly enantioselective methodologies.
Core Synthetic Strategy: Accessing Chirality from a Prochiral Ketone
The primary challenge lies in the stereocontrolled conversion of the prochiral this compound into a single enantiomer of the desired product. This can be achieved through two principal catalytic asymmetric transformations: the reduction of the ketone to form a chiral secondary alcohol, or the functionalization at the α-position to create a chiral quaternary center.
Diagram 1: Core strategies for asymmetric synthesis.
Application Protocol I: Asymmetric Hydrogenation via Noyori-Type Catalysis
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols from ketones.[6][7] The catalysts developed by Ryōji Noyori, which utilize a Ruthenium(II) center complexed with a C₂-symmetric chiral diphosphine ligand (like BINAP) and a chiral diamine, are exceptionally effective for this transformation.[8][9]
Mechanistic Rationale: The "Metal-Ligand Bifunctional" Catalysis
The efficacy of the Noyori catalyst stems from a "metal-ligand bifunctional" mechanism, where both the ruthenium metal center and the amine ligand of the diamine participate in the hydride transfer.[6] The reaction does not proceed through direct coordination of the ketone's oxygen to a vacant site on the metal. Instead, it involves a six-membered pericyclic transition state.
-
Catalyst Activation: The Ru-dihalide precatalyst reacts with H₂ in the presence of a base to form the active Ru-dihydride species.[6][10]
-
Outer-Sphere Interaction: The ketone substrate interacts with the catalyst in the second coordination sphere. The acidic N-H proton of the diamine ligand forms a hydrogen bond with the ketone's carbonyl oxygen, while the basic Ru-H hydride is positioned to attack the carbonyl carbon.
-
Concerted Hydride Transfer: Hydrogen is transferred to the substrate via a six-membered transition state, simultaneously forming the new C-H and O-H bonds. The chirality of the BINAP and diamine ligands dictates the facial selectivity of the hydride attack, thus determining the stereochemistry of the resulting alcohol.[8]
Diagram 2: Simplified Noyori hydrogenation mechanism.
Detailed Experimental Protocol
This protocol describes the asymmetric hydrogenation of this compound to yield the corresponding chiral 1-indanol.
Materials and Reagents:
-
This compound
-
[RuCl₂((S)-BINAP)]₂·NEt₃ (or similar precatalyst)
-
(S,S)-DPEN (1,2-diphenylethylenediamine)
-
Potassium tert-butoxide (KOtBu)
-
2-Propanol (anhydrous, degassed)
-
Hydrogen gas (high purity)
-
Parr-type hydrogenation apparatus or a high-pressure autoclave
-
Standard glassware for inert atmosphere techniques (Schlenk line, etc.)
-
Ethyl acetate, saturated NH₄Cl(aq), brine, anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation (In Situ): In a nitrogen-filled glovebox, add [RuCl₂((S)-BINAP)]₂·NEt₃ (e.g., 0.005 mmol, 1 mol% Ru) and (S,S)-DPEN (0.011 mmol) to a Schlenk flask. Add 2 mL of anhydrous, degassed 2-propanol and stir the mixture for 20 minutes at room temperature to form a solution of the precatalyst complex.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 mmol) in 3 mL of anhydrous, degassed 2-propanol. Add a solution of KOtBu in 2-propanol (e.g., 0.2 M solution, 0.1 mL, 0.02 mmol).
-
Hydrogenation: Transfer the substrate solution via cannula to a glass-lined autoclave. Then, transfer the catalyst solution to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge the system with hydrogen gas 3-5 times.
-
Pressurize the reactor to the desired pressure (e.g., 10 bar H₂) and begin vigorous stirring.[4]
-
Heat the reaction to the desired temperature (e.g., 30-50 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Quench the reaction by adding a few drops of saturated aqueous NH₄Cl solution.
-
Purification: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.
Expected Results and Data
The asymmetric hydrogenation of trifluoromethyl ketones using systems like Ir/f-amphol can achieve high yields and excellent enantioselectivities.[11] While specific data for this compound is proprietary to individual labs, analogous reductions of similar ketones suggest that high performance is achievable.
Table 1: Representative Performance of Asymmetric Ketone Hydrogenation
| Catalyst System | Substrate Type | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Ru(II)/BINAP/Diamine | β-Keto Esters | >95% | >98% | [8] |
| Ir/f-amphol | Trifluoromethyl Ketones | up to 99% | up to 99% | [11] |
| Rh/Diphosphine | Functionalized Olefins | >90% | >92% |[7] |
Application Protocol II: Asymmetric α-Fluorination of an Indanone Derivative
An alternative strategy to introduce chirality is the enantioselective fluorination of a β-keto ester derivative of the indanone. This method creates a chiral quaternary center at the α-position, a motif of significant interest in drug discovery. The reaction often employs a chiral Lewis acid catalyst to coordinate the substrate, thereby directing the attack of an electrophilic fluorinating agent.[12][13]
Principle of the Reaction
This protocol uses a complex of Europium(III) triflate and a chiral pybox ligand to catalyze the fluorination of tert-butyl 1-oxo-6-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylate.[12] The chiral Eu(III) complex acts as a Lewis acid, coordinating to the β-keto ester in a specific conformation. This coordination shields one face of the enolate, allowing the electrophilic fluorinating agent, N-fluorobenzenesulfonimide (NFSI), to attack preferentially from the exposed face, resulting in high enantioselectivity.[12]
Detailed Experimental Protocol
This protocol is adapted from the procedure described by V. Gotor-Fernández et al.[12]
Materials and Reagents:
-
tert-butyl 1-oxo-6-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylate (substrate)
-
Europium(III) triflate (Eu(OTf)₃)
-
(S,R)-ind-pybox ligand
-
N-Fluorobenzenesulfonimide (NFSI)
-
Dichloromethane (DCM, anhydrous)
-
Molecular sieves (4 Å)
-
Argon or Nitrogen gas for inert atmosphere
Diagram 3: Workflow for asymmetric α-fluorination.
Procedure:
-
Catalyst Formation: To a flame-dried Schlenk flask under argon, add Eu(OTf)₃ (0.15 equiv.), (S,R)-ind-pybox ligand (0.15 equiv.), and activated 4 Å molecular sieves. Add anhydrous DCM and stir the mixture at room temperature for 1 hour.[12]
-
Substrate Addition: Add the tert-butyl 1-oxo-6-(trifluoromethyl)-1-indanone-2-carboxylate substrate (1 eq.) to the reaction mixture and continue stirring at room temperature for an additional hour.[12]
-
Fluorination: Cool the reaction mixture to -30 °C. Once the temperature is stable, add NFSI (1.15 eq.) in a single portion.[12]
-
Reaction Monitoring: Maintain the reaction at -30 °C under an argon atmosphere, monitoring for the complete consumption of the starting material by TLC. The reaction time is typically around 8 hours.[12]
-
Work-up and Purification: Quench the reaction with water. Allow the mixture to warm to room temperature and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., hexane/EtOAc gradient) to yield the α-fluorinated product.[12] Confirm the structure and determine the enantiomeric excess via chiral HPLC.
Expected Results
This methodology provides access to the α-fluorinated indanone with good yield and high enantioselectivity.
Table 2: Performance of Asymmetric Fluorination[12]
| Substrate | Ligand | Yield (%) | ee (%) | Time (h) |
|---|---|---|---|---|
| 6-CF₃-indanone-2-carboxylate | (S,R)-ind-pybox | 80 | 81 | 8 |
| 6-OMe-indanone-2-carboxylate | (S,R)-ind-pybox | - | 90 | 24 |
Note: The electron-withdrawing CF₃ group accelerates the reaction compared to the electron-donating OMe group, though with a slight reduction in enantioselectivity.[12]
Conclusion
The catalytic asymmetric synthesis of this compound derivatives is a critical capability for researchers in drug discovery and development. The protocols detailed herein for asymmetric hydrogenation and α-fluorination represent robust, reliable, and highly enantioselective methods for producing key chiral building blocks. The choice of method—reduction to a chiral alcohol or α-functionalization to a quaternary center—allows chemists to access distinct and valuable chemical spaces. Understanding the underlying mechanisms of these catalytic systems is paramount for troubleshooting, optimization, and extension to novel substrates.
References
- β-Trifluoromethylated enones as trifluoromethylated synthons in asymmetric catalysis. Organic Chemistry Frontiers (RSC Publishing).
- Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogen
- Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III)
- (PDF) Chiral Trifluoromethylated Enamides: Synthesis and Applicability.
- The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group.
- (PDF) Chiral trifluoromethylated enamides: Synthesis and applications.
- New Method for Trifluoromethylation of Enolate Anions and Applications to Regio-, Diastereo- and Enantioselective Trifluoromethylation.
- Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction.
- Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. Organic Chemistry Frontiers (RSC Publishing).
- Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.
- Chiral Trifluoromethylated Enamides: Synthesis and Applicability. ChemRxiv.
- Asymmetric hydrogen
- Synthesis of 1-indanones with a broad range of biological activity.
- Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids through the Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Deriv
- Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III)
- Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters.
- Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. PubMed.
- The significance of chirality in contemporary drug discovery-a mini review. PubMed Central.
- Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. PMC - PubMed Central - NIH.
- Enantioselective synthesis of indanone spiro-isochromanone derivatives via a dinuclear zinc-catalyzed Michael/transesterification tandem reaction. Organic & Biomolecular Chemistry (RSC Publishing).
- Asymmetric Hydrogen
- Noyori Asymmetric Hydrogen
- Asymmetric Organocatalytic Homologation: Access to Diverse Chiral Trifluoromethyl Organoboron Species. PubMed.
- Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine bioc
- Metal-Free Heterogeneous Asymmetric Hydrogenation of Olefins Promoted by Chiral Frustrated Lewis Pair Framework. University of North Texas.
- Noyori Hydrogen
- Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions.
- (PDF) Asymmetric Organocatalytic Homologation: Access to Diverse Chiral Trifluoromethyl Organoboron Species.
- Synthesis of Chiral β‐Trifluoromethyl‐β‐Amino Acid Derivatives in Aqueous Medium. ChemistrySelect.
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The Strategic Utility of 6-(Trifluoromethyl)-1-indanone in Modern Organic Synthesis
Introduction: The Emergence of a Privileged Building Block
In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of molecular properties, capable of enhancing metabolic stability, increasing lipophilicity, and altering electronic characteristics. When appended to a versatile scaffold like 1-indanone, the resulting molecule, 6-(trifluoromethyl)-1-indanone, emerges as a highly valuable and versatile building block. Its unique combination of a reactive ketone, an activatable aromatic ring, and the influential -CF3 group makes it a starting point for the synthesis of a diverse array of complex and biologically active molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in leveraging its full synthetic potential.
Core Reactivity Principles: The Influence of the Trifluoromethyl Group
The synthetic utility of this compound is fundamentally governed by the strong electron-withdrawing nature of the trifluoromethyl group. This influence manifests in several key ways:
-
Activation of the Carbonyl Group: The -CF3 group inductively withdraws electron density from the indanone core, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This enhanced reactivity is a recurring theme in its applications.
-
Directing Effects in Electrophilic Aromatic Substitution: The trifluoromethyl group is a meta-director in electrophilic aromatic substitution reactions. This provides a degree of regiochemical control in functionalizing the aromatic ring.
-
Modification of Acidity of α-Protons: The electron-withdrawing effect of the -CF3 group can influence the acidity of the α-protons adjacent to the carbonyl group, which can be a critical factor in enolate formation and subsequent reactions.
Application in the Synthesis of Bioactive Molecules
The this compound scaffold is a key starting material in the synthesis of various biologically active compounds, including potential therapeutics for neurodegenerative diseases and cancer.
Synthesis of Donepezil Analogues for Alzheimer's Disease Research
Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as an acetylcholinesterase (AChE) inhibitor. The indanone moiety is a critical pharmacophore for its inhibitory activity.[1] The synthesis of novel Donepezil analogues allows for the exploration of structure-activity relationships and the development of next-generation AChE inhibitors with improved efficacy and side-effect profiles.[2][3][4]
Protocol: Synthesis of a 2-Benzylidene-6-(trifluoromethyl)-1-indanone (A Key Intermediate for Donepezil Analogues)
This protocol details the Claisen-Schmidt condensation of this compound with an aromatic aldehyde, a crucial step in the synthesis of Donepezil-like molecules.[2]
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1M
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO4)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in ethanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of NaOH (2.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and neutralize with 1M HCl until the pH is ~7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-(4-methoxybenzylidene)-6-(trifluoromethyl)-1-indanone.
Causality Behind Experimental Choices:
-
Base-Catalyzed Condensation: The use of sodium hydroxide is crucial for deprotonating the α-carbon of the indanone, forming the enolate nucleophile necessary for the condensation reaction.
-
Solvent Choice: Ethanol is a suitable solvent as it can dissolve both the reactants and the base.
-
Purification: Column chromatography is essential to separate the desired product from any unreacted starting materials and side products.
Construction of Spiro[indanone-pyrrolidine] Scaffolds with Antitumor Potential
Spirocyclic frameworks are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to high-affinity interactions with biological targets. The spiro[indanone-pyrrolidine] scaffold, in particular, has been identified in compounds with promising antitumor activities.[5]
Protocol: [3+2] Cycloaddition for the Synthesis of a Spiro[indanone-pyrrolidine] Derivative
This protocol describes a one-pot, three-component reaction involving this compound, an amino acid (sarcosine), and an isatin-derived alkene to construct the spiro[indanone-pyrrolidine] core.
Materials:
-
This compound
-
Sarcosine
-
(E)-3-(2-Oxoindolin-3-ylidene)pentan-2,4-dione
-
Methanol
-
Reflux condenser
Procedure:
-
To a solution of this compound (1.0 eq) and (E)-3-(2-oxoindolin-3-ylidene)pentan-2,4-dione (1.0 eq) in methanol, add sarcosine (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold methanol and dry under vacuum to obtain the pure spiro[indanone-pyrrolidine] derivative.
Mechanistic Insight:
This reaction proceeds via the in-situ generation of an azomethine ylide from the condensation of sarcosine and this compound. This ylide then undergoes a [3+2] cycloaddition with the electron-deficient alkene derived from isatin to form the spiro-pyrrolidine ring system. The electron-withdrawing trifluoromethyl group on the indanone can influence the stability and reactivity of the azomethine ylide intermediate.
Catalytic Asymmetric α-Functionalization
The development of enantioselective methods for the functionalization of the α-position of ketones is a major focus of modern organic synthesis. The resulting chiral products are valuable intermediates for the synthesis of complex molecules.
Protocol: Organocatalytic Asymmetric Aldol Reaction
This protocol outlines an organocatalytic approach to the asymmetric aldol reaction between this compound and an aldehyde, yielding a chiral β-hydroxy ketone.[6][7][8][9][10]
Materials:
-
This compound
-
4-Nitrobenzaldehyde
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a vial, dissolve this compound (1.5 eq) and 4-nitrobenzaldehyde (1.0 eq) in DMSO.
-
Add (S)-proline (20 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral β-hydroxy ketone.
Rationale for Catalyst Choice:
-
(S)-Proline: This readily available amino acid acts as an organocatalyst, forming an enamine intermediate with the indanone. The stereochemistry of the proline directs the facial selectivity of the subsequent nucleophilic attack on the aldehyde, leading to the formation of an enantioenriched product. The trifluoromethyl group's electron-withdrawing nature enhances the electrophilicity of the indanone's carbonyl group, facilitating enamine formation.
Data Summary
| Reaction Type | Substrates | Key Reagents/Catalyst | Product Type |
| Claisen-Schmidt Condensation | 6-(CF3)-1-indanone, 4-Methoxybenzaldehyde | NaOH | 2-Benzylidene-1-indanone |
| [3+2] Cycloaddition | 6-(CF3)-1-indanone, Sarcosine, Isatin-alkene | Heat | Spiro[indanone-pyrrolidine] |
| Asymmetric Aldol Reaction | 6-(CF3)-1-indanone, 4-Nitrobenzaldehyde | (S)-Proline | Chiral β-Hydroxy Ketone |
Conclusion
This compound has firmly established itself as a valuable and versatile building block in organic synthesis. The presence of the trifluoromethyl group imparts unique reactivity and provides a handle for introducing fluorine into complex molecules, a strategy of paramount importance in modern medicinal chemistry. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers seeking to harness the synthetic potential of this powerful intermediate. As the demand for sophisticated, fluorinated molecules continues to grow, the applications of this compound are poised to expand even further, solidifying its role as a key player in the synthesis of the next generation of pharmaceuticals and advanced materials.
References
- Saglik, B. N., Ilgin, S., & Ozkay, Y. (2016). Synthesis of new donepezil analogues and evaluation of their cholinesterase inhibitory activity. Med chem, 6, 571.
- Rampa, A., et al. (2017). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Chemical Neuroscience, 8(11), 2533-2547.
- Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). PREPARATION OF 5,6-DIMETHOXY-2-METHYL-1-INDANONE. Organic Syntheses, 89, 209-220.
- Al-Ghorbani, M., et al. (2017). Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors. Molecules, 22(3), 411.
- Kaur, M., et al. (2022). Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. ACS Chemical Neuroscience, 13(5), 645-661.
- Reddy, G. J., et al. (2008). A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug. Archives of Pharmacal Research, 31(8), 963-968.
- Wang, X.-J., Zhao, Y., & Liu, J.-T. (2007). Regiospecific organocatalytic asymmetric aldol reaction of methyl ketones and alpha,beta-unsaturated trifluoromethyl ketones. Organic Letters, 9(7), 1343-1345.
- Funabiki, K., Itoh, Y., Kubota, Y., & Matsui, M. (2011). Organocatalytic asymmetric direct aldol reactions of trifluoroacetaldehyde ethyl hemiacetal with aromatic methyl ketones. The Journal of Organic Chemistry, 76(9), 3545-3550.
- Wang, Y., et al. (2018). Enantioselective synthesis of indanone spiro-isochromanone derivatives via a dinuclear zinc-catalyzed Michael/transesterification tandem reaction. Organic & Biomolecular Chemistry, 16(29), 5278-5282.
- Kutyashev, I. B., et al. (2019). 3-Nitro-2H-chromenes in [3+2] cycloaddition reaction with azomethine ylides derived from N-unsubstituted α-amino acids and isatins. Chemistry of Heterocyclic Compounds, 55(8), 738-745.
- Pan, B., et al. (2023). Synthesis of trifluoromethyl-containing spiro-epoxyindole-pyrrolidines via a DABCO-catalyzed [3 + 2] cycloaddition and their antitumor activities. Bioorganic Chemistry, 141, 106869.
- Glaros, V., et al. (2020). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry, 18(40), 8119-8126.
- Singh, V. K., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(50), 32394-32422.
- Han, J., et al. (2009). A highly efficient organocatalyst for direct aldol reactions of ketones with aldehydes.
- Dhongade-Desai, S., et al. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION.
- Sharma, P., et al. (2023).
- Marzabadi, C. H., & Franck, R. W. (2000). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 65(21), 6717-6721.
- Wang, X.-J., Zhao, Y., & Liu, J.-T. (2007). Regiospecific organocatalytic asymmetric aldol reaction of methyl ketones and alpha,beta-unsaturated trifluoromethyl ketones. Organic Letters, 9(7), 1343-1345.
- Al-Hourani, B. J., et al. (2023). A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions. Scientific Reports, 13(1), 15563.
- Li, W., et al. (2021). Enantioselective Synthesis of Spirooxindole Derivatives through Lewis Acid-Catalyzed Michael Addition/Cyclization Cascade. The Journal of Organic Chemistry, 86(17), 11849-11859.
- Wang, Y., et al. (2024). 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. Molecules, 29(12), 2894.
- Funabiki, K., Itoh, Y., Kubota, Y., & Matsui, M. (2011). Organocatalytic asymmetric direct aldol reactions of trifluoroacetaldehyde ethyl hemiacetal with aromatic methyl ketones. The Journal of Organic Chemistry, 76(9), 3545-3550.
- Saita, M., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 432-439.
- Saita, M., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 432-439.
- Beckwith, R. E. J., et al. (2000). Nucleophilic addition reactions of bridged triene η6-chromiumtricarbonyl complexes. Journal of the Chemical Society, Perkin Transactions 1, (12), 1959-1966.
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- 7. Organocatalytic enantioselective cross-aldol reaction of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates for the synthesis of α-trifluoromethyl tertiary alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A highly efficient organocatalyst for direct aldol reactions of ketones with aldehydes [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Organocatalytic asymmetric direct aldol reactions of trifluoroacetaldehyde ethyl hemiacetal with aromatic methyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Recovery of 6-(Trifluoromethyl)-1-indanone via Optimized Recrystallization
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the purification of 6-(trifluoromethyl)-1-indanone, a key intermediate in the synthesis of pharmaceuticals, particularly for central nervous system (CNS) drugs.[1] Due to the stringent purity requirements in pharmaceutical development, an effective and reproducible purification method is essential. Recrystallization is a powerful technique for purifying solid organic compounds based on the principle that the solubility of most solids increases with temperature.[2] This document outlines a systematic approach to solvent selection and a step-by-step protocol for the recrystallization of this compound, ensuring high purity and recovery. The causality behind each experimental step is explained to provide a deeper understanding of the purification process.
Introduction to this compound and the Importance of Purity
This compound is a fluorinated organic compound widely utilized as a building block in medicinal chemistry.[1] The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and biological activity of target molecules. As this compound is often a precursor to active pharmaceutical ingredients (APIs), its purity is of paramount importance. Impurities, even in trace amounts, can lead to unwanted side reactions, lower the yield of subsequent synthetic steps, and introduce potentially toxic byproducts into the final drug substance.
Recrystallization is a robust and scalable method for the purification of crystalline solids.[3] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities ideally remain dissolved in the solvent and are subsequently removed by filtration.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the compound is crucial for developing a successful recrystallization protocol.
| Property | Value | Source |
| CAS Number | 68755-37-3 | [4][5][6] |
| Molecular Formula | C₁₀H₇F₃O | [4][5] |
| Molecular Weight | 200.16 g/mol | [4][5] |
| Appearance | Light yellow to brown solid-liquid mixture | [7] |
| Boiling Point | 76-78 °C at 0.2 mmHg | [5] |
| Density | 1.321 g/mL at 25 °C | [5] |
| Flash Point | >110 °C | [4] |
Health and Safety Considerations
This compound is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Statements:
-
Harmful if swallowed.
-
May cause sensitization by skin contact.
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.[7]
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
In case of accidental contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Waste Disposal: All waste containing this compound and the solvents used should be collected in a designated, labeled, and sealed hazardous waste container.[8] The disposal must be conducted in accordance with local, state, and federal regulations. Do not dispose of this chemical in the regular trash or down the drain.
Experimental Protocol: Purification by Recrystallization
This protocol is divided into two main stages: solvent screening to identify the optimal solvent or solvent system, and the full recrystallization procedure.
Stage 1: Systematic Solvent Screening
The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[2] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Materials:
-
Crude this compound
-
A selection of test solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)
-
Test tubes
-
Hot plate or heating mantle
-
Water or sand bath
Procedure:
-
Place approximately 50 mg of crude this compound into several clean, dry test tubes.
-
Add 1 mL of a different test solvent to each test tube at room temperature.
-
Agitate the mixtures and observe the solubility. Record your observations in a table similar to the one below. A good candidate solvent will not dissolve the compound at this stage.
-
For the solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tubes in a water or sand bath.
-
Observe the solubility at the boiling point of the solvent. A suitable solvent will completely dissolve the compound at this temperature.
-
Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath for 10-15 minutes.
-
Observe the formation of crystals. The ideal solvent will yield a large quantity of well-formed crystals upon cooling.
Data Interpretation Table for Solvent Screening:
| Solvent | Solubility at Room Temp. (25°C) | Solubility at Boiling Point | Crystal Formation upon Cooling | Suitability |
| e.g., Heptane | Insoluble | Sparingly Soluble | Poor | Poor |
| e.g., Ethanol | Sparingly Soluble | Soluble | Good | Good Candidate |
| e.g., Acetone | Soluble | Soluble | None | Unsuitable |
| e.g., Water | Insoluble | Insoluble | None | Unsuitable |
Rationale for Solvent Selection:
-
"Like dissolves like" is a guiding principle. Since this compound has a ketone functional group and an aromatic ring, solvents with moderate polarity like ethanol or ethyl acetate are often good starting points.
-
Mixed solvent systems: If no single solvent provides the desired solubility profile, a mixed solvent system can be employed. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). The solution is then heated until it becomes clear again and allowed to cool.
Stage 2: Recrystallization Procedure
This procedure should be performed in a chemical fume hood.
Materials:
-
Crude this compound
-
Optimal recrystallization solvent (determined in Stage 1)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Stir bar
-
Watch glass
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Drying oven or desiccator
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar to the flask.
-
Add the minimum amount of the chosen solvent to just cover the solid.
-
Gently heat the mixture on a hot plate while stirring.
-
Continue to add small portions of the hot solvent until the solid has completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield of the purified crystals.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present after the dissolution step, a hot filtration must be performed.
-
Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.
-
Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum source and pour the cold crystal slurry into the funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Keep the vacuum on to pull air through the crystals for several minutes to help dry them.
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a vacuum oven at a temperature well below the compound's melting point or in a desiccator under vacuum.
-
Visual Workflow of the Recrystallization Process:
Caption: Workflow for the purification of this compound by recrystallization.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod at the surface of the solution.- Add a seed crystal of the pure compound. |
| Oiling out | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- The concentration of the solute is too high. | - Choose a solvent with a lower boiling point.- Ensure slow cooling by insulating the flask.- Add a small amount of hot solvent to redissolve the oil and cool slowly. |
| Low recovery | - Too much solvent was used.- The crystals were washed with too much cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of solvent necessary for dissolution.- Use a minimal amount of ice-cold solvent for washing.- Ensure the filtration apparatus is preheated. |
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of this compound by recrystallization. By following the systematic approach to solvent selection and adhering to the detailed procedural steps, researchers can obtain a high-purity product suitable for demanding applications in pharmaceutical synthesis and drug development. The emphasis on understanding the principles behind each step, coupled with robust safety practices, ensures a successful and safe purification process.
References
- Kyoto University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- LookChem. (n.d.). This compound MSDS CasNo.68755-37-3.
- University of Calgary. (n.d.). RECRYSTALLISATION.
Sources
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- 6. This compound MSDS CasNo.68755-37-3 [m.lookchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Application Notes and Protocols: Comprehensive Characterization of 6-(Trifluoromethyl)-1-indanone
Abstract: This document provides a comprehensive guide to the analytical methodologies for the definitive characterization of 6-(trifluoromethyl)-1-indanone, a key intermediate in the synthesis of various pharmaceutical agents.[1] The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a multi-technique approach to ensure structural confirmation, purity assessment, and quality control. The methodologies cover Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section provides not only a step-by-step protocol but also the underlying scientific rationale for experimental choices, ensuring robust and reproducible results.
Introduction: The Significance of this compound
This compound is a crucial building block in medicinal chemistry. The incorporation of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2] These properties make trifluoromethyl-substituted compounds, including indanone derivatives, highly valuable in the development of new therapeutics, particularly for central nervous system (CNS) disorders.[1] Given its importance, the unambiguous characterization of this compound is paramount to ensure the quality, safety, and efficacy of the final pharmaceutical products.
This guide presents a suite of analytical techniques that, when used in concert, provide a complete and validated characterization of this important synthetic intermediate.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the molecular structure and identifying any isomeric impurities.
Rationale for NMR Analysis
-
¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values are unique to the structure.
-
¹³C NMR: Reveals the number and types of carbon atoms. The chemical shift of the carbonyl carbon and the carbon attached to the -CF3 group are particularly diagnostic.
-
¹⁹F NMR: Directly observes the fluorine nuclei of the trifluoromethyl group, providing a distinct signal that is highly sensitive to the electronic environment. This is a powerful tool for confirming the presence and purity of the fluorinated moiety.[3]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[4]
-
Ensure the sample is fully dissolved; vortex if necessary.
-
-
Instrumental Parameters (Example for a 400 MHz Spectrometer): [5][6]
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 16 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: 240 ppm.
-
Number of Scans: 1024 or more for good signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -50 to -70 ppm (relative to CFCl₃).
-
Number of Scans: 64.
-
Proton decoupling is recommended to simplify the spectrum.
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce proton-proton coupling.
-
Correlate the observed signals with the expected structure of this compound.
-
Expected Spectral Data
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~7.8-8.0 | d | Aromatic H |
| ~7.6-7.7 | d | Aromatic H | |
| ~7.5-7.6 | s | Aromatic H | |
| ~3.1-3.2 | t | -CH₂- (adjacent to carbonyl) | |
| ~2.7-2.8 | t | -CH₂- (benzylic) | |
| ¹³C | ~195-200 | s | C=O |
| ~150-155 | q (J_CF ≈ 30-35 Hz) | C-CF₃ | |
| ~120-140 | Multiple signals | Aromatic C | |
| ~123 (q, J_CF ≈ 270 Hz) | q | -CF₃ | |
| ~36-38 | s | -CH₂- (adjacent to carbonyl) | |
| ~25-27 | s | -CH₂- (benzylic) | |
| ¹⁹F | ~ -60 to -65 | s | -CF₃ |
Note: Exact chemical shifts and coupling constants can vary depending on the solvent and instrument.
Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of this compound and for providing structural information through fragmentation patterns.
Rationale for MS Analysis
-
Molecular Ion Peak (M⁺): Confirms the molecular weight of the compound (200.16 g/mol ).
-
Fragmentation Pattern: Provides a fingerprint that can be used for structural confirmation. Common fragmentation pathways for indanones include loss of CO, C₂H₄, and cleavage of the aliphatic ring. The presence of the trifluoromethyl group will also influence fragmentation.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
Experimental Protocol: Electron Ionization (EI) - MS
-
Sample Introduction:
-
For Gas Chromatography-Mass Spectrometry (GC-MS), prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
For direct infusion, prepare a similar solution and introduce it into the ion source via a syringe pump.
-
-
Instrumental Parameters (Typical GC-MS):
-
GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
-
Injector Temperature: 250°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan range of m/z 40-300.
-
MS Transfer Line Temperature: 280°C.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) at m/z 200.
-
Analyze the major fragment ions. Expected fragments may include [M-CO]⁺, [M-CF₃]⁺, and others resulting from the cleavage of the indanone ring.
-
Expected Mass Spectrum Data
| m/z | Possible Fragment |
| 200 | [M]⁺ |
| 172 | [M-CO]⁺ |
| 131 | [M-CF₃]⁺ |
Purity Assessment and Quantification by Chromatography
Chromatographic techniques are vital for separating this compound from impurities, starting materials, and by-products, and for quantifying its purity.
Rationale for Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): Ideal for the analysis of thermally sensitive or non-volatile compounds. Reversed-phase HPLC with UV detection is a standard method for purity assessment of aromatic ketones.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds like this compound. It often provides higher resolution and faster analysis times than HPLC. Flame Ionization Detection (FID) is commonly used for quantification.
Experimental Protocol: Reversed-Phase HPLC
-
Sample and Mobile Phase Preparation:
-
Prepare a stock solution of this compound in acetonitrile or methanol (e.g., 1 mg/mL). Dilute to a working concentration of approximately 100 µg/mL with the initial mobile phase composition.
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
-
Instrumental Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Gradient Elution: A typical gradient might be 40% B to 95% B over 15 minutes.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Calculate the purity by the area percent method: % Purity = (Area of main peak / Total area of all peaks) x 100.
-
Experimental Protocol: Gas Chromatography (GC-FID)
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 100-500 µg/mL.
-
-
Instrumental Parameters:
-
Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 300°C.
-
Oven Temperature Program: 100°C (hold 1 min) to 280°C at 15°C/min.
-
-
Data Analysis:
-
Determine the retention time of this compound.
-
Calculate purity using the area percent method as described for HPLC.
-
Functional Group Identification by Infrared (IR) and UV-Vis Spectroscopy
Spectroscopic methods provide rapid confirmation of key functional groups within the molecule.
Rationale for Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: Identifies functional groups based on their characteristic vibrational frequencies.[7] The strong carbonyl (C=O) stretch and the C-F stretches of the trifluoromethyl group are key diagnostic peaks.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule. The conjugated aromatic ketone system of this compound will exhibit characteristic π → π* and n → π* transitions.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands and compare them to known values for indanones and trifluoromethylated aromatic compounds.
-
Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration |
| ~1710-1730 | C=O stretch (ketone) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1330 | C-F stretch (symmetric) |
| ~1180, ~1130 | C-F stretch (asymmetric) |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane) in a quartz cuvette. The concentration should be adjusted to give an absorbance maximum between 0.5 and 1.0.
-
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the sample spectrum over a range of approximately 200-400 nm.
-
-
Data Interpretation:
-
Identify the wavelength of maximum absorbance (λ_max).
-
The aromatic ketone will likely show a strong π → π* transition around 240-260 nm and a weaker, longer-wavelength n → π* transition around 300 nm.[9]
-
Comprehensive Analytical Workflow
A logical workflow ensures that all aspects of the compound's identity and purity are confirmed efficiently.
Caption: Comprehensive analytical workflow for the characterization of this compound.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By combining the structural elucidation power of NMR and MS with the quantitative purity assessment of HPLC and GC, and the functional group confirmation from IR and UV-Vis spectroscopy, researchers can be highly confident in the identity, purity, and quality of this critical pharmaceutical intermediate. Adherence to these protocols will ensure the reliability and reproducibility of experimental results, supporting the advancement of drug discovery and development programs.
References
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- Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. (2020). MDPI.
- Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features in Inventing the Fluorine Future. (n.d.). ResearchGate.
- Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals.
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI.
- Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. (2021). Royal Society of Chemistry.
- Time dependent UV-Vis spectra of reduction of aromatic ketones with.... (n.d.). ResearchGate.
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- Synthesis of 1-indanones with a broad range of biological activity. (2017). ResearchGate.
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- Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. (2024). PubMed.
- Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (2025). ChemRxiv.
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- fluorine analysis by GC. (2016). Chromatography Forum.
- ANALYSIS OF VOLATILE INORGANIC FLUORIDES BY GAS LIQUID CHROMATOGRAPHY. (1962). OSTI.GOV.
- Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. (2023). National Center for Biotechnology Information.
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- The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. (2011). National Institutes of Health.
- Infrared Spectroscopy (FT-IR/ATR). (n.d.). Polymer Chemistry Characterization Lab.
- Process for preparing 1-indanones. (2003). Google Patents.
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- Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. (2022). National Institutes of Health.
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Application Notes & Protocols: Derivatization of 6-(Trifluoromethyl)-1-indanone for Biological Screening
Introduction: The Strategic Value of the 6-(Trifluoromethyl)-1-indanone Scaffold
In the landscape of modern medicinal chemistry, the selection of a starting scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The this compound core represents a strategic starting point, merging the advantageous properties of two key structural motifs: the indanone scaffold and the trifluoromethyl group.
The indanone framework is recognized as a "privileged structure," a versatile core capable of interacting with a diverse range of biological targets.[1] Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, facilitating potent and selective binding to target proteins. Indanone derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2]
The incorporation of a trifluoromethyl (CF3) group is a widely employed strategy in drug design to enhance a molecule's therapeutic profile.[3] The unique properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—can significantly improve a compound's pharmacokinetics, such as metabolic resistance, membrane permeability, and binding affinity.[4][5][6][7] By strategically placing the CF3 group on the indanone ring, we create a scaffold primed for the development of novel therapeutic agents with potentially superior drug-like properties.
This document provides a comprehensive guide for researchers, outlining detailed synthetic protocols for the derivatization of this compound at key reactive sites and proposing a cascade of biological screening assays to identify and characterize promising lead compounds.
Synthetic Strategy: Accessing Chemical Diversity
The this compound molecule offers several handles for chemical modification, primarily at the C1 carbonyl group, the C2 methylene position, and the aromatic ring. A focused library of derivatives can be constructed by systematically exploring reactions at these sites.
Caption: Derivatization pathways for this compound.
Part 1: Synthetic Protocols & Methodologies
Protocol 1.1: Synthesis of Secondary Amines via Reductive Amination
Reductive amination is a robust and widely used method for forming C-N bonds.[8] This one-pot reaction converts the ketone into an amine via an intermediate imine.[9] We recommend sodium triacetoxyborohydride (STAB) as the reducing agent; it is milder and more selective for the iminium ion over the starting ketone compared to other hydrides like sodium borohydride, minimizing side reactions.[10]
Workflow: Reductive Amination
Caption: Step-by-step workflow for reductive amination.
Detailed Step-by-Step Protocol:
-
To a round-bottom flask, add this compound (1.0 eq), the desired primary or secondary amine (1.1 eq), and anhydrous 1,2-dichloroethane (DCE) to make a 0.2 M solution.
-
Add glacial acetic acid (1.1 eq) to the mixture. Stir at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Causality: This controlled addition is crucial to manage the initial exothermic reaction and prevent the degradation of reactants.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, extract the aqueous layer with dichloromethane (DCM) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Self-Validation/Characterization:
-
¹H NMR: Expect the disappearance of the indanone methylene protons adjacent to the carbonyl (~3.0 ppm) and the appearance of a new signal for the proton at C1 (~4.0-4.5 ppm), coupled to the amine proton.
-
¹³C NMR: The carbonyl signal at ~205 ppm will be absent, replaced by a new signal for the C1 carbon at ~60-70 ppm.
-
HRMS: The high-resolution mass spectrum should show the [M+H]⁺ ion corresponding to the calculated exact mass of the product.
-
IR Spectroscopy: The characteristic strong C=O stretch of the ketone (~1710 cm⁻¹) will disappear.
Protocol 1.2: Synthesis of Arylidene Indanones via Claisen-Schmidt Condensation
Arylidene indanones are rigid analogs of chalcones and have been explored for a wide range of biological activities, including as anticancer and anti-inflammatory agents.[11][12] They are readily synthesized via a base-catalyzed Claisen-Schmidt (aldol) condensation between 1-indanone and an aromatic aldehyde.
Detailed Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) and the desired substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an aqueous solution of potassium hydroxide (KOH) (e.g., 4 M, 3.0 eq) dropwise.
-
Allow the reaction to stir at room temperature for 4-8 hours. A precipitate often forms as the product is generated.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute HCl (e.g., 2 M) until the pH is ~5-6.
-
Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure arylidene indanone.
Self-Validation/Characterization:
-
¹H NMR: Expect the disappearance of the C2 methylene protons of the indanone and the appearance of a new singlet for the exocyclic vinylic proton (~7.5-8.0 ppm).
-
¹³C NMR: A new signal for the exocyclic double bond carbon will appear downfield (~130-140 ppm).
-
IR Spectroscopy: A shift in the carbonyl absorption to a lower frequency (~1680-1700 cm⁻¹) is expected due to conjugation with the new double bond.
Protocol 1.3: Synthesis of Exocyclic Alkenes via Wittig Reaction
The Wittig reaction is a powerful method for converting ketones into alkenes with high regioselectivity.[13][14] This reaction involves a phosphonium ylide, which can be prepared in situ from the corresponding phosphonium salt.[15][16]
Detailed Step-by-Step Protocol:
-
Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the appropriate triphenylphosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 eq) dropwise. A distinct color change (often to deep red or orange) indicates ylide formation. Allow the mixture to stir at this temperature for 30 minutes, then warm to 0 °C for 30 minutes.
-
Alkene Formation: Cool the ylide solution back to -78 °C.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography. The major byproduct is triphenylphosphine oxide, which can often be removed effectively via chromatography.
Self-Validation/Characterization:
-
¹H NMR: The most telling change is the disappearance of the C2 and C3 methylene signals of the indanone and the appearance of new signals for the exocyclic alkene protons. For a terminal methylene group (using Ph₃P=CH₂), two singlets or narrow doublets would appear around 5.0-5.5 ppm.[16]
-
¹³C NMR: The carbonyl signal (~205 ppm) will be absent. New signals for the sp² carbons of the alkene will appear (~110-150 ppm).
-
GC-MS: The product will have a distinct molecular ion peak corresponding to the newly formed alkene.
| Derivative Class | Reaction | Key Reagents | Expected Product Core |
| Secondary/Tertiary Amines | Reductive Amination | R¹R²NH, NaBH(OAc)₃ | Indan-1-amine |
| Arylidene Indanones | Claisen-Schmidt Condensation | ArCHO, KOH/EtOH | 2-Arylidene-indan-1-one |
| Exocyclic Alkenes | Wittig Reaction | Ph₃P=CHR, n-BuLi | 1-Alkylidene-indane |
Part 2: Biological Screening Cascade
A tiered approach is recommended for efficiently screening the synthesized library of compounds. This cascade begins with broad, high-throughput assays to identify initial "hits" and progresses to more specific, mechanism-of-action studies for promising candidates.
Caption: Tiered biological screening workflow.
Protocol 2.1: Primary Screen - Anticancer Cytotoxicity Assay (MTT)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[17][18] It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[19]
Detailed Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells contain mitochondrial reductases that cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound using non-linear regression analysis.
Protocol 2.2: Primary Screen - Anti-inflammatory Assay (Nitric Oxide Production)
Macrophages stimulated with lipopolysaccharide (LPS) produce nitric oxide (NO), a key inflammatory mediator. This assay quantifies NO levels by measuring its stable metabolite, nitrite, using the Griess reagent.[20]
Detailed Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Griess Assay: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.
-
Data Analysis: Calculate the percentage inhibition of NO production for each compound compared to the LPS-only control and determine IC₅₀ values. A concurrent cell viability assay (e.g., MTT) should be performed to rule out cytotoxicity as the cause of reduced NO levels.
| Assay Type | Objective | Model System | Primary Endpoint |
| Anticancer | Assess general cytotoxicity | Cancer Cell Lines (MCF-7, A549) | IC₅₀ (Cell Viability) |
| Anti-inflammatory | Measure inhibition of inflammatory mediators | LPS-stimulated RAW 264.7 Macrophages | IC₅₀ (Nitric Oxide Production) |
Conclusion and Future Directions
The synthetic and screening protocols outlined in this guide provide a robust framework for the exploration of this compound as a scaffold for drug discovery. By systematically generating a library of derivatives and evaluating them in a tiered biological screening cascade, researchers can efficiently identify and validate novel hit compounds. Subsequent studies on lead candidates should focus on elucidating the precise mechanism of action, conducting structure-activity relationship (SAR) studies to optimize potency and selectivity, and evaluating in vivo efficacy and pharmacokinetic properties in relevant disease models.
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- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
Topic: Reaction of 6-(Trifluoromethyl)-1-indanone with Organometallic Reagents: Protocols and Mechanistic Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of trifluoromethyl (CF3) groups is a cornerstone of modern drug design, enhancing metabolic stability, lipophilicity, and receptor binding affinity.[1][2][3] The 6-(trifluoromethyl)-1-indanone scaffold represents a highly valuable building block for accessing complex chiral molecules. This application note provides a comprehensive guide to the reaction of this compound with organometallic reagents, a fundamental carbon-carbon bond-forming transformation.[4] We delve into the mechanistic principles, provide detailed, field-proven protocols for Grignard and organolithium additions, discuss stereochemical considerations, and summarize key data for researchers in medicinal chemistry and drug development.
Introduction: The Strategic Value of Trifluoromethylated Indanols
The trifluoromethyl group is a powerful bioisostere for chlorine atoms and methyl groups, offering a unique combination of high electronegativity, metabolic stability, and lipophilicity.[5] Its presence can significantly modulate the physicochemical and pharmacokinetic properties of a drug candidate.[6] When installed on a privileged scaffold like the 1-indanone core, it provides a versatile entry point for novel therapeutics.
The nucleophilic addition of organometallic reagents to the ketone of this compound yields chiral tertiary alcohols.[7] These products are critical intermediates for synthesizing a diverse range of biologically active compounds. The electron-withdrawing nature of the CF3 group enhances the electrophilicity of the carbonyl carbon, often facilitating a more efficient reaction compared to non-fluorinated analogues.[8] This guide explains the causality behind experimental choices to ensure reproducible and high-yielding syntheses.
Core Principles of Organometallic Addition to Ketones
The fundamental transformation involves the nucleophilic attack of a carbanionic carbon from an organometallic reagent (e.g., Grignard, organolithium) onto the electrophilic carbonyl carbon of the indanone.[9] This process forms a new carbon-carbon bond and a metal alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the final tertiary alcohol.[10]
Key Causality-Driven Considerations:
-
Anhydrous Conditions: Organometallic reagents are potent bases and nucleophiles that react rapidly and exothermically with protic sources, especially water.[4] The rigorous exclusion of moisture from glassware, solvents, and reagents is paramount to prevent quenching the reagent and drastically reducing the yield.
-
Inert Atmosphere: To prevent oxidation and reaction with atmospheric moisture, these reactions must be conducted under an inert atmosphere, typically nitrogen or argon.
-
Temperature Control: The formation of the Grignar reagent and its subsequent addition to the ketone are often exothermic.[4] Low temperatures (e.g., 0 °C to -78 °C) are employed to control the reaction rate, minimize side reactions (like enolization), and ensure safety.[11]
Experimental Workflows and Protocols
The following diagram illustrates the general workflow for the synthesis of 1-substituted-6-(trifluoromethyl)-1-indanols.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
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- 6. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 7. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. d.web.umkc.edu [d.web.umkc.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Assessing the Biological Activity of 6-(Trifluoromethyl)-1-indanone
Introduction: Unveiling the Therapeutic Potential of a Novel Indanone Derivative
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Derivatives of 1-indanone have demonstrated a wide spectrum of biological activities, including antiviral, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Notably, the indanone moiety is present in donepezil, a leading acetylcholinesterase (AChE) inhibitor approved for the management of Alzheimer's disease.[1][3] The introduction of a trifluoromethyl group, as in 6-(trifluoromethyl)-1-indanone, can significantly enhance lipophilicity and modulate the biological profile of the parent molecule, making it a compelling candidate for drug discovery.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the biological activities of this compound. We present a tiered approach, beginning with foundational enzymatic assays targeting key neurological enzymes, progressing to cell-based assays to investigate neuroprotection and anti-neuroinflammatory effects, and culminating in receptor binding assays to identify potential molecular targets within the central nervous system (CNS). The protocols herein are designed to be robust and adaptable, providing a solid framework for characterizing the pharmacological profile of this intriguing compound.
Tier 1: Foundational Enzymatic Assays for Neurological Targets
The initial assessment of this compound focuses on its potential interaction with well-established enzymatic targets in neurodegenerative and psychiatric disorders. This approach allows for a rapid and cost-effective preliminary screening of the compound's activity.
Acetylcholinesterase (AChE) Inhibition Assay
Rationale: Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[5][6] Given that the indanone scaffold is present in the AChE inhibitor donepezil, evaluating the AChE inhibitory potential of this compound is a primary step. This protocol is based on the Ellman method, where the hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow product measured at 412 nm.[5][6]
Experimental Workflow:
Caption: Workflow for the Acetylcholinesterase Inhibition Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the test compound in assay buffer.
-
Prepare solutions of AChE enzyme, acetylthiocholine iodide, and DTNB in assay buffer according to a commercial kit's instructions (e.g., from Attogene or Assay Genie).[5][6]
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of assay buffer to the "blank" wells.
-
Add 25 µL of the AChE enzyme solution to the "control" and "test" wells.
-
Add 25 µL of the corresponding serial dilutions of the test compound to the "test" wells. Add 25 µL of assay buffer to the "control" wells.
-
Incubate the plate at room temperature for 15 minutes.
-
To initiate the reaction, add 50 µL of a working reagent containing acetylthiocholine and DTNB to all wells.[7]
-
Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).
-
Determine the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
| Parameter | Typical Value |
| Plate Format | 96-well, clear flat-bottom |
| Wavelength | 412 nm |
| Incubation Time (Compound) | 15 minutes |
| Reaction Time | 10-20 minutes |
| Temperature | Room Temperature |
Monoamine Oxidase (MAO) Inhibition Assay
Rationale: Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters.[8][9] Inhibitors of MAO are used in the treatment of depression and Parkinson's disease.[10][11] Given the potential neurological activity of indanone derivatives, assessing the inhibitory effect of this compound on both MAO isoforms is warranted. This fluorometric assay measures the hydrogen peroxide (H₂O₂) produced from the oxidation of a substrate (e.g., p-tyramine) by MAO.[8][11]
Experimental Workflow:
Caption: Workflow for the Monoamine Oxidase Inhibition Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the test compound in assay buffer.
-
Prepare MAO-A and MAO-B enzymes, substrate (p-tyramine), and a detection reagent mix containing horseradish peroxidase (HRP) and a fluorescent probe, as per a commercial kit's instructions (e.g., from Assay Genie or Sigma-Aldrich).[8][11]
-
-
Assay Procedure (96-well black plate):
-
In separate plates for MAO-A and MAO-B, add 45 µL of the respective enzyme solution to "control" and "test" wells.
-
Add 5 µL of the corresponding serial dilutions of the test compound to the "test" wells. Add 5 µL of assay buffer to the "control" wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor interaction.[11]
-
Initiate the reaction by adding 50 µL of the working reagent (containing substrate and detection mix) to all wells.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~530 nm and an emission of ~585 nm.[11]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percent inhibition for each concentration of the test compound: % Inhibition = [(RFU_control - RFU_test) / RFU_control] * 100 (where RFU is Relative Fluorescence Units)
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value for each MAO isoform.
-
| Parameter | Typical Value |
| Plate Format | 96-well, black with clear bottom |
| Wavelength (Ex/Em) | 530 nm / 585 nm |
| Incubation Time (Compound) | 10-15 minutes |
| Reaction Time | 30-60 minutes |
| Temperature | 37°C |
Tier 2: Cell-Based Assays for Neuroprotection and Anti-Neuroinflammation
Should this compound show promising activity in the enzymatic assays, the next logical step is to evaluate its effects in a more biologically relevant context using cell-based models.
Neuroprotective Effects Against Oxidative Stress in SH-SY5Y Cells
Rationale: Oxidative stress is a common pathological feature of many neurodegenerative diseases.[12] The human neuroblastoma cell line, SH-SY5Y, is a widely used model for studying neuroprotective effects.[13][14][15] This assay will determine if this compound can protect these cells from death induced by an oxidative insult, such as hydrogen peroxide (H₂O₂) or 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that induces Parkinson's-like pathology.[14][15]
Experimental Workflow:
Caption: Workflow for the Neuroprotection Assay in SH-SY5Y Cells.
Protocol:
-
Cell Culture and Plating:
-
Treatment:
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound.
-
Incubate for a pre-treatment period (e.g., 2-4 hours).
-
Introduce the neurotoxin (e.g., a final concentration of 500 µM H₂O₂ or 1 mM MPP+) to the appropriate wells.
-
Include control wells: untreated cells, cells treated with the test compound alone, and cells treated with the neurotoxin alone.
-
Incubate for 24 hours.
-
-
MTT Assay for Cell Viability: [14]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the protective effect of the compound by comparing the viability of cells treated with both the compound and the toxin to those treated with the toxin alone.
-
Anti-Neuroinflammatory Effects in Microglia
Rationale: Neuroinflammation, primarily mediated by microglia and astrocytes, is a critical component of neurodegenerative disease progression.[16][17] Activated microglia release pro-inflammatory cytokines, which can be neurotoxic.[18] This assay evaluates the ability of this compound to suppress the inflammatory response in a microglial cell line (e.g., BV-2 or HMC3) stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture and Plating:
-
Culture microglial cells (e.g., BV-2) in an appropriate medium.
-
Seed the cells into a 24-well plate and allow them to adhere.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include appropriate controls.
-
-
Quantification of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines: Collect the cell culture supernatant and quantify the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using an ELISA or a multiplex immunoassay platform like Luminex.[16]
-
-
Data Analysis:
-
Compare the levels of inflammatory markers in the compound-treated groups to the LPS-only stimulated group to determine the percentage of inhibition.
-
Plot the percent inhibition against the compound concentration to determine the IC50 for the suppression of each inflammatory marker.
-
Tier 3: Target Deconvolution with Receptor Binding Assays
To elucidate the mechanism of action, it is crucial to identify the molecular targets of this compound. Competitive radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays
Rationale: Dopamine and serotonin are key neurotransmitters involved in mood, cognition, and motor control. Their receptors are important targets for drugs treating psychiatric and neurological disorders.[19][20] Given the structural similarities of indanones to some CNS-active compounds, assessing the binding affinity of this compound to dopamine D2 and serotonin 5-HT2A receptors is a valuable step.
General Principle: These assays measure the ability of the test compound to displace a specific high-affinity radioligand from the receptor. The assays are typically performed using cell membranes prepared from cells overexpressing the receptor of interest or from specific brain regions.[21][22]
Protocol Outline:
-
Membrane Preparation:
-
Prepare a crude membrane fraction from a suitable source (e.g., CHO or HEK293 cells expressing the human D2 or 5-HT2A receptor, or rat striatum for D2 and frontal cortex for 5-HT2A).[23]
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A), and a range of concentrations of this compound.[22][23]
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known unlabeled ligand (e.g., haloperidol for D2, ketanserin for 5-HT2A).
-
Incubate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer.
-
Add scintillation cocktail to the wells and count the radioactivity using a microplate scintillation counter.[23]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Analyze the data using non-linear regression to determine the Ki (inhibitory constant) of this compound for each receptor.
-
| Parameter | Dopamine D2 Receptor | Serotonin 5-HT2A Receptor |
| Receptor Source | Rat Striatum or Recombinant Cells | Rat Frontal Cortex or Recombinant Cells |
| Radioligand | [³H]Spiperone | [³H]Ketanserin |
| Non-specific Ligand | Haloperidol | Ketanserin |
Conclusion and Future Directions
This comprehensive guide outlines a strategic, multi-tiered approach to characterizing the biological activity of this compound. The data generated from these assays will provide a robust pharmacological profile, indicating whether the compound acts as an enzyme inhibitor, a neuroprotective agent, an anti-inflammatory molecule, or a ligand for specific CNS receptors. Positive results from these in vitro studies will form the foundation for further preclinical development, including mechanism of action studies, in vivo efficacy testing in animal models of neurological disorders, and pharmacokinetic and toxicological profiling.
References
- Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]
- Cellectricon.
- Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). [Link]
- Creative Biolabs.
- Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188). [Link]
- Inglese, J., et al. (2008). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]
- Charles River Laboratories.
- Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]
- InnoSer. In vitro neurology assays. [Link]
- antibodies-online.com. Acetylcholinesterase Assay Kit | ABIN1000245. [Link]
- BioAssay Systems. EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. [Link]
- Devínsky, F., et al. (2008). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology. [Link]
- Merlo, S., et al. (2020). Cell-Based Assays to Assess Neuroprotective Activity.
- Kumar, A., et al. (2016). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research. [Link]
- Eurofins DiscoverX. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]
- National Center for Biotechnology Information. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. [Link]
- Coroama, A., et al. (2022).
- National Center for Biotechnology Information. Serotonin 2A (5-HT2A)
- BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]
- Grimm, M., et al. (2005).
- van de Witte, S. V., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research. [Link]
- Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]
- Kwiecień, H., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH. [Link]
- Research Scientific. This compound. [Link]
- J&K Scientific. This compound | 68755-37-3. [Link]
- National Institutes of Health.
- ResearchGate. Recent developments in biological activities of indanones. [Link]
- MDPI. Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III)
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- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 68755-37-3 [smolecule.com]
- 5. attogene.com [attogene.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Acetylcholinesterase Assay Kit | ABIN1000245 [antibodies-online.com]
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- 9. Monoamine Oxidase Assays [cellbiolabs.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies [mdpi.com]
- 16. cellectricon.com [cellectricon.com]
- 17. Neuroinflammation Assay Services - Creative Biolabs [neuros.creative-biolabs.com]
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- 21. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scalable and Robust Synthesis of 6-(Trifluoromethyl)-1-indanone for Preclinical Drug Development
Abstract: This document provides a comprehensive guide for the scale-up synthesis of 6-(trifluoromethyl)-1-indanone, a critical building block in the development of novel therapeutics. The described two-step synthetic route is designed for scalability, robustness, and high purity, meeting the stringent requirements for materials intended for preclinical evaluation.[1][2][3] We detail the synthesis of the key intermediate, 3-(4-(trifluoromethyl)phenyl)propanoic acid, followed by its efficient intramolecular Friedel-Crafts cyclization. This note emphasizes process safety, analytical validation, and practical insights to facilitate a seamless transition from laboratory-scale synthesis to the multi-gram quantities required for toxicological and pharmacological studies.
Introduction and Strategic Rationale
This compound is a valued intermediate in medicinal chemistry, forming the structural core of numerous compounds with diverse biological activities. The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[4] As programs advance towards preclinical studies, the demand for multi-gram to kilogram quantities of high-purity starting materials becomes critical.
The most prevalent and industrially viable method for synthesizing 1-indanone scaffolds is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[5][6][7] This strategy is favored for its efficiency, use of readily available starting materials, and predictable reactivity. Our selected approach follows this robust pathway:
-
Step 1: Friedel-Crafts Alkylation: Synthesis of 3-(4-(trifluoromethyl)phenyl)propanoic acid from 4-(trifluoromethyl)benzene and succinic anhydride.
-
Step 2: Intramolecular Friedel-Crafts Acylation: Cyclization of the propanoic acid intermediate using Polyphosphoric Acid (PPA) to yield the target this compound.
This application note provides detailed protocols, explains the causality behind key experimental choices, and outlines the necessary analytical controls to ensure the final compound meets preclinical quality standards.
Overall Synthetic Workflow
The logical flow from starting materials to the final, purified active pharmaceutical ingredient (API) intermediate is depicted below. This workflow is designed to be linear and efficient, minimizing complex purification steps and maximizing yield on a larger scale.
Caption: High-level workflow for the two-step synthesis of this compound.
Experimental Protocols
Part 1: Scale-Up Synthesis of 3-(4-(Trifluoromethyl)phenyl)propanoic acid
This procedure details a Friedel-Crafts alkylation reaction. Anhydrous conditions are critical for the success of this step, as the Lewis acid catalyst, aluminum chloride (AlCl₃), reacts violently with water.
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Quantity | Moles |
| 4-(Trifluoromethyl)benzene | 98-56-6 | 146.11 | 150 g | 1.027 |
| Succinic Anhydride | 108-30-5 | 100.07 | 100 g | 1.000 |
| Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 293 g | 2.200 |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | 1.0 L | - |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | ~200 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 3.0 L | - |
| Toluene | 108-88-3 | 92.14 | 500 mL | - |
Protocol:
-
Reactor Setup: Equip a 5 L, 3-neck round-bottom flask with a mechanical stirrer, a temperature probe, and a nitrogen inlet. Ensure the system is thoroughly dried and purged with nitrogen.
-
Reagent Charging: Charge the flask with 1,2-dichloroethane (1.0 L), 4-(trifluoromethyl)benzene (150 g), and succinic anhydride (100 g). Begin stirring to form a solution.
-
Catalyst Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add anhydrous aluminum chloride (293 g) portion-wise over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. The addition is highly exothermic.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Very slowly and carefully, quench the reaction by adding crushed ice (~1.5 kg) portion-wise, followed by the slow addition of concentrated HCl (~200 mL). This step is highly exothermic and releases HCl gas; ensure it is performed in a well-ventilated fume hood.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with 1,2-dichloroethane (2 x 200 mL).
-
Product Isolation: Combine the organic layers and remove the solvent under reduced pressure to yield a crude solid.
-
Purification: Add toluene (~500 mL) to the crude solid and heat to reflux to dissolve. Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for 2 hours to induce crystallization. Collect the solid product by vacuum filtration, wash with cold toluene, and dry under vacuum at 50 °C.
-
Expected Yield: 185-200 g (85-92%) of an off-white solid.[8]
-
Purity (HPLC): >97%.
-
Part 2: Intramolecular Friedel-Crafts Acylation to this compound
This cyclization is promoted by Polyphosphoric Acid (PPA), a viscous and highly corrosive reagent. Extreme caution must be exercised during its handling. The reaction should be conducted in equipment capable of handling viscous mixtures and with appropriate personal protective equipment (PPE).[9][10][11]
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Quantity | Moles |
| 3-(4-(Trifluoromethyl)phenyl)propanoic acid | 459-43-8 | 218.17 | 100 g | 0.458 |
| Polyphosphoric Acid (PPA, 115% P₂O₅) | 8017-16-1 | - | 1.0 kg | - |
| Crushed Ice / Deionized Water | 7732-18-5 | 18.02 | ~3.0 kg | - |
| Toluene | 108-88-3 | 92.14 | 1.5 L | - |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | ~1.0 L | - |
| Brine | - | - | 500 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 50 g | - |
Protocol:
-
Reactor Setup: Equip a 5 L jacketed reactor with a powerful mechanical stirrer (anchor or turbine type is recommended for the viscous mixture), a temperature probe, and a nitrogen inlet.
-
Reagent Charging: Charge the reactor with Polyphosphoric Acid (1.0 kg). Heat the PPA to 80-90 °C with stirring to reduce its viscosity for easier mixing.
-
Substrate Addition: Slowly add the 3-(4-(trifluoromethyl)phenyl)propanoic acid (100 g) in portions over 30 minutes. A slight exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to 100-110 °C and maintain for 2-4 hours. The mixture will be thick. Monitor the reaction completion by HPLC.
-
Quenching: Cool the reaction mixture to ~60 °C. In a separate, larger vessel (at least 10 L), prepare a slurry of crushed ice and water (~3 kg). Very slowly and carefully, pour the hot reaction mixture into the ice/water slurry with vigorous stirring. This quench is highly exothermic.
-
Extraction: Once the quenched mixture has cooled to room temperature, extract the product with toluene (3 x 500 mL).
-
Neutralization and Washing: Combine the organic extracts. Wash sequentially with deionized water (2 x 500 mL), saturated sodium bicarbonate solution (2 x 500 mL, caution: CO₂ evolution), and brine (1 x 500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or low-melting solid.
Caption: Key stages of the intramolecular Friedel-Crafts acylation mechanism.
Purification and Final Product Characterization
For preclinical studies, achieving high purity is paramount. Recrystallization is an effective and scalable method for purifying this compound.
Recrystallization Protocol:
-
Transfer the crude product to a suitable flask.
-
Add a minimal amount of a suitable solvent system (e.g., hexane/ethyl acetate or isopropanol/water).
-
Heat the mixture until the solid completely dissolves.
-
Allow the solution to cool slowly to ambient temperature. Crystal formation should be observed.
-
Cool the flask in an ice bath for at least 1 hour to maximize crystal recovery.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Expected Yield: 75-85 g (82-93% for the cyclization step).
-
Appearance: White to off-white crystalline solid.
-
Purity (HPLC): >98%.
-
Analytical Characterization:
The identity and purity of the final compound must be rigorously confirmed.[5][][13]
| Analysis | Specification | Expected Results |
| ¹H NMR | Conforms to structure | (CDCl₃, 400 MHz) δ: 7.85 (d, 1H), 7.70 (s, 1H), 7.60 (d, 1H), 3.20 (t, 2H), 2.80 (t, 2H). |
| ¹³C NMR | Conforms to structure | (CDCl₃, 100 MHz) δ: 205.0 (C=O), 155.0, 135.0, 131.0 (q, J ≈ 32 Hz), 125.0 (q, J ≈ 272 Hz), 124.0, 122.0, 36.0, 26.0. |
| ¹⁹F NMR | Conforms to structure | (CDCl₃, 376 MHz) δ: -62.5 (s, 3F).[14][15] |
| Mass Spec (ESI+) | Conforms to MW | m/z: 201.05 [M+H]⁺. Molecular Formula: C₁₀H₇F₃O. Molecular Weight: 200.16.[16] |
| HPLC Purity | ≥ 98.0% | Main peak area should be ≥ 98.0% by UV detection. |
| Melting Point | Report range | Literature values vary; a sharp melting point indicates high purity. |
Scale-Up and Safety Imperatives
Transitioning this synthesis to a larger scale requires careful consideration of process safety and engineering controls.
-
Thermal Management: Both the initial Friedel-Crafts alkylation and the subsequent PPA-mediated cyclization are exothermic. For larger scales, a jacketed reactor with precise temperature control is essential to prevent runaway reactions. The rate of reagent addition must be carefully controlled.
-
Handling of Corrosive Reagents:
-
Aluminum Chloride: Anhydrous AlCl₃ is highly reactive with moisture. It should be handled in a dry environment and added in a controlled manner.
-
Polyphosphoric Acid (PPA): PPA is highly corrosive and causes severe burns.[9][17] It is also very viscous, especially at room temperature.
-
PPE: Always wear acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield when handling PPA.[11]
-
Handling: Pre-heating PPA to 80-90 °C significantly lowers its viscosity, making it easier to stir and transfer.
-
Quenching: The quenching of PPA with water is extremely exothermic. The PPA mixture must be added slowly to a large excess of ice/water with efficient stirring to dissipate the heat. Never add water to the PPA mixture.
-
-
-
Process Controls: On a larger scale, mechanical stirring is mandatory to ensure homogenous mixing, especially for the viscous PPA reaction. Monitoring reaction progress with in-process controls (e.g., HPLC) is crucial to determine the optimal reaction time and minimize byproduct formation.[5]
Conclusion
This application note details a validated and scalable two-step synthesis for this compound, a key starting material for preclinical drug candidates. By adhering to the detailed protocols and paying close attention to the safety and handling guidelines, researchers and drug development professionals can confidently produce this intermediate at a multi-gram scale with the high degree of purity required for preclinical studies. The provided analytical specifications serve as a benchmark for quality control, ensuring a reliable and well-characterized supply of this critical building block.
References
- BenchChem. (n.d.). Scale-up considerations for the industrial production of 1-indanone.
- Carl ROTH. (n.d.). Safety Data Sheet: Polyphosphoric Acid.
- Sdfine. (2021). Polyphosphoric acid, 6307E-3, 2021/08/05 - Safety Data Sheet.
- Sdfine. (n.d.). POLYPHOSPHORIC ACID.
- Organic Chemistry Portal. (n.d.). Synthesis of indanones.
- American Chemical Society. (2025). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. The Journal of Organic Chemistry.
- American Chemical Society. (n.d.). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. The Journal of Organic Chemistry.
- National Institutes of Health. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. PMC.
- National Institutes of Health. (n.d.). Protolytic defluorination of trifluoromethyl-substituted arenes. PMC.
- Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
- Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing.
- MDPI. (n.d.). Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination.
- Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute.
- National Institutes of Health. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. PMC.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
- PrepChem.com. (n.d.). Synthesis of 3-(4-(p-trifluoromethylphenoxy)phenyl)tetralone.
- ResearchGate. (n.d.). Scheme 3 Synthesis of compounds 32-39. Reagents and conditions.
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
- Research Scientific. (n.d.). This compound.
- Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- BenchChem. (n.d.). Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one.
- Wiley Online Library. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry.
- American Chemical Society. (n.d.). Supporting Information for an article.
- National Institutes of Health. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central.
- MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
- Beilstein Journal of Organic Chemistry. (n.d.). Search results for "intramolecular Friedel–Crafts cyclization".
- ResearchGate. (n.d.). Synthesis and characterization of 5-trifluoromethyl-2-indanone.
- ResearchGate. (2025). An Efficient and Green Synthesis of 1-Indanone and 1-Tetralone via Intramolecular Friedel-Crafts Acylation Reaction.
- Organic Syntheses. (n.d.). Procedure for Friedel-Crafts acylation.
- National Institutes of Health. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[19]annulen-7-ols.
- Beilstein Archives. (n.d.). Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin.
- University of Liverpool. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Organic Letters.
- YouTube. (2022). Mechanism of Cyclisation by Friedal crafts reaction.
- BenchChem. (n.d.). Spectroscopic Profile of 4-Methyl-1-indanone: A Technical Guide.
- National Institutes of Health. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. PubMed.
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The Strategic Role of 6-(Trifluoromethyl)-1-indanone in the Synthesis of Advanced Agrochemicals
Introduction: The Significance of Fluorinated Moieties in Agrochemicals
The introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into organic molecules has become a cornerstone of modern agrochemical design.[1][2] The unique physicochemical properties conferred by the CF₃ group—including high electronegativity, metabolic stability, and lipophilicity—can significantly enhance the efficacy, bioavailability, and target-binding affinity of active ingredients.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 6-(trifluoromethyl)-1-indanone as a pivotal starting material in the synthesis of sophisticated agrochemicals, with a primary focus on the synthesis of the herbicide indaziflam.
This compound is a versatile chemical building block that provides the necessary trifluoromethyl-substituted indane scaffold found in a number of potent herbicidal agents.[3] Its rigid structure allows for precise stereochemical control during synthesis, which is often crucial for biological activity. This guide will provide in-depth, step-by-step protocols, explain the causality behind experimental choices, and offer insights into the synthesis of a key agrochemical from this valuable precursor.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is essential for designing and optimizing synthetic routes.
| Property | Value | Source |
| CAS Number | 68755-37-3 | [4][5] |
| Molecular Formula | C₁₀H₇F₃O | [4][5] |
| Molecular Weight | 200.16 g/mol | [6] |
| Appearance | White powder | [7] |
| Purity | ≥95% | [4] |
| Flash Point | >110 °C | [4] |
| IUPAC Name | 6-(trifluoromethyl)-2,3-dihydroinden-1-one | [5] |
Synthetic Pathway to Indaziflam from this compound
The synthesis of the herbicide indaziflam from a this compound precursor is a multi-step process that requires careful control of stereochemistry. The overall synthetic strategy involves the introduction of a methyl group at the 2-position of the indanone, followed by a series of stereoselective transformations to yield the desired chiral amine, which is then coupled with a triazine moiety.
Caption: Synthetic pathway from this compound to Indaziflam.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of indaziflam, a potent herbicide, starting from this compound. These protocols are designed to be self-validating, with clear explanations for each step.
Protocol 1: Synthesis of 2-Methyl-6-(trifluoromethyl)-1-indanone
This protocol describes the introduction of a methyl group at the α-position to the carbonyl of this compound. This is a crucial first step to establishing the stereocenters in the final product.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the NaH slurry at 0 °C (ice bath).
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.
-
Cool the mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-methyl-6-(trifluoromethyl)-1-indanone.
Expertise & Experience: The use of a strong, non-nucleophilic base like sodium hydride is essential to deprotonate the α-carbon without competing side reactions. Anhydrous conditions are critical to prevent quenching of the base and the enolate intermediate. The reaction is performed at low temperature initially to control the exothermic reaction and then warmed to drive the alkylation to completion.
Protocol 2: Stereoselective Reduction to (1S,2S)-2-Methyl-6-(trifluoromethyl)-1-indanol
This protocol employs a Corey-Bakshi-Shibata (CBS) reduction to achieve a highly stereoselective reduction of the ketone to the corresponding cis-indanol. This step is critical for setting the relative stereochemistry of the final product.
Materials:
-
2-Methyl-6-(trifluoromethyl)-1-indanone
-
(R)-(+)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add a solution of 2-methyl-6-(trifluoromethyl)-1-indanone (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add (R)-(+)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents) dropwise.
-
After stirring for 10 minutes, add borane-dimethyl sulfide complex (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then carefully add 1 M HCl.
-
Stir for 30 minutes, then extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford (1S,2S)-2-methyl-6-(trifluoromethyl)-1-indanol.
Expertise & Experience: The CBS reduction is a powerful tool for the enantioselective reduction of ketones.[7][8][9] The chiral oxazaborolidine catalyst coordinates with both the borane reducing agent and the ketone, directing the hydride delivery from a specific face to achieve high stereoselectivity. The low temperature is crucial for maximizing this selectivity.
Protocol 3: Stereochemical Inversion to (1R,2S)-1-Azido-2-methyl-6-(trifluoromethyl)indane via Mitsunobu Reaction
This protocol utilizes the Mitsunobu reaction to invert the stereocenter at the C1 position, converting the cis-indanol to the trans-azide. This is a key step in obtaining the correct stereochemistry for the final active herbicide.
Materials:
-
(1S,2S)-2-Methyl-6-(trifluoromethyl)-1-indanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Diphenylphosphoryl azide (DPPA) or Hydrazoic acid (HN₃) solution in toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes and Ethyl acetate
Procedure:
-
To a dry, nitrogen-flushed flask, dissolve (1S,2S)-2-methyl-6-(trifluoromethyl)-1-indanol (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the solution. The mixture will turn a characteristic orange-red color.
-
After stirring for 20 minutes at 0 °C, add diphenylphosphoryl azide (1.5 equivalents) or a solution of hydrazoic acid in toluene dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography using a hexanes/ethyl acetate gradient to isolate (1R,2S)-1-azido-2-methyl-6-(trifluoromethyl)indane.
Expertise & Experience: The Mitsunobu reaction is a classic method for achieving nucleophilic substitution with inversion of stereochemistry on secondary alcohols.[10][11] The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the azide nucleophile in an SN2 fashion. The use of an azodicarboxylate and triphenylphosphine is standard for this transformation.
Protocol 4: Reduction to (1R,2S)-1-Amino-2-methyl-6-(trifluoromethyl)indane via Staudinger Reduction
This protocol describes the reduction of the azide to the corresponding amine using the Staudinger reaction, a mild and efficient method that avoids harsh reducing agents.
Materials:
-
(1R,2S)-1-Azido-2-methyl-6-(trifluoromethyl)indane
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve (1R,2S)-1-azido-2-methyl-6-(trifluoromethyl)indane (1 equivalent) in a mixture of THF and water (e.g., 4:1 v/v).
-
Add triphenylphosphine (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours. Nitrogen gas evolution will be observed.
-
Monitor the reaction by TLC until the starting azide is consumed.
-
Concentrate the reaction mixture to remove the THF.
-
Dilute the residue with diethyl ether and extract with 1 M HCl (3 x 30 mL).
-
Combine the acidic aqueous layers and wash with diethyl ether to remove triphenylphosphine oxide.
-
Basify the aqueous layer with a saturated NaHCO₃ solution until pH > 8.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1R,2S)-1-amino-2-methyl-6-(trifluoromethyl)indane.
Expertise & Experience: The Staudinger reduction is a two-step process involving the formation of a phosphazide intermediate, which then eliminates nitrogen gas to form an iminophosphorane.[4][6][12] Subsequent hydrolysis yields the desired amine and triphenylphosphine oxide. This method is particularly useful for substrates with sensitive functional groups.
Protocol 5: Synthesis of Indaziflam
This final protocol describes the coupling of the chiral amine with a suitable triazine precursor to form the active herbicide, indaziflam.
Materials:
-
(1R,2S)-1-Amino-2-methyl-6-(trifluoromethyl)indane
-
2-Chloro-4-amino-6-(1-fluoroethyl)-1,3,5-triazine (or a suitable precursor like 2,4-dichloro-6-(1-fluoroethyl)-1,3,5-triazine followed by amination)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve (1R,2S)-1-amino-2-methyl-6-(trifluoromethyl)indane (1 equivalent) and 2-chloro-4-amino-6-(1-fluoroethyl)-1,3,5-triazine (1.1 equivalents) in anhydrous acetonitrile.
-
Add diisopropylethylamine (1.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain indaziflam.
Expertise & Experience: The final step is a nucleophilic aromatic substitution on the electron-deficient triazine ring.[13][14] The chlorine atom is a good leaving group, and the reaction is typically driven to completion by heating in the presence of a non-nucleophilic base to scavenge the HCl generated. The choice of solvent and temperature can be optimized to ensure a clean and efficient reaction.
Mechanism of Action: Cellulose Biosynthesis Inhibition
Indaziflam is classified as a Group 29 (WSSA) or Group O (HRAC) herbicide.[8] Its mode of action is the inhibition of cellulose biosynthesis in plants.[12] Cellulose is a critical component of the plant cell wall, and its inhibition prevents cell division and elongation, ultimately leading to the death of susceptible weeds, particularly during germination and early root development.[15]
Caption: Mechanism of action of Indaziflam as a cellulose biosynthesis inhibitor.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of complex, high-value agrochemicals. The synthetic route to indaziflam detailed in this application note highlights the importance of this building block and showcases the application of modern synthetic methodologies to achieve precise stereochemical control. The provided protocols offer a comprehensive guide for researchers in the field, enabling the synthesis of this potent herbicide and providing a foundation for the development of new agrochemical entities based on the trifluoromethyl-indanone scaffold. The continued exploration of fluorinated building blocks like this compound will undoubtedly lead to the discovery of next-generation crop protection agents with improved efficacy and environmental profiles.
References
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- Sustainable organophosphorus-catalysed Staudinger reduction. The Royal Society of Chemistry.
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- Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.
- Indaziflam Herbicidal Action: A Potent Cellulose Biosynthesis Inhibitor. PMC - NIH.
- This compound | 68755-37-3. Sigma-Aldrich.
- This compound | 68755-37-3. J&K Scientific.
- This compound MSDS CasNo.68755-37-3. LookChem.
- Staudinger Reaction. NROChemistry.
- Indanone synthesis. Organic Chemistry Portal.
- Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. MDPI.
- Corey–Itsuno reduction. Wikipedia.
- Indaziflam. AERU - University of Hertfordshire.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
- The Synthesis of Herbicides: A Technical Guide on the Role of 2,4-Dichloro-1,3,5-triazine. Benchchem.
- The Pivotal Role of 5-Fluoro-1-indanone in the Synthesis of Next-Gener
- Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC.
- Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation. CCS Chemistry - Chinese Chemical Society.
- a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses.
- WO2002096890A2 - Regioselective mitsunobu reaction, particularly for preparing bactericidal oxazolidinones.
- US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines.
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- Preparation method of (1R, 2S)-2, 6-dimethyl-1-aminoindan.
- EP1592674B1 - Amino 1, 3, 5-triazines n-substituted with chiral bicyclic radicals, process for their preparation, compositions thereof and their use as herbicides and plant growth regulators.
- Indaziflam Environmental Chemistry Method - Soil. EPA.
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). NIH.
- CN108794339A - Preparation method of one kind (1R, 2S) -2,6- dimethyl -1- amido indanes.
- Reactions of Chiral Molecules. YouTube.
- Preparation method of (1R, 2S)-2, 6-dimethyl-1-aminoindan.
- This compound | 68755-37-3. Sigma-Aldrich.
- Innate C-H trifluoromethylation of heterocycles.
- Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Organic Syntheses Procedure.
- Synthesis of (1 R ,2 S )-1Amino2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease.
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- Indaziflam. AERU - University of Hertfordshire.
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Application of 6-(Trifluoromethyl)-1-indanone in the Synthesis of Advanced Materials: A Technical Guide
Introduction: The Strategic Value of the Trifluoromethyl Group in Materials Science
The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern materials science. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can dramatically enhance the performance of polymeric and molecular materials. Its strong electron-withdrawing nature, high electronegativity, and steric bulk contribute to improved thermal stability, chemical resistance, solubility in organic solvents, and tailored electronic properties. 6-(Trifluoromethyl)-1-indanone emerges as a key building block in this context, providing a rigid indanone core functionalized with a strategically placed trifluoromethyl group. This guide explores the application of this compound in the synthesis of high-performance polymers for advanced applications, including materials with intrinsic microporosity and low dielectric constants.
Key Properties of this compound
The utility of this compound as a precursor for advanced materials stems from its distinct chemical and physical properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₇F₃O | [1] |
| Molecular Weight | 200.16 g/mol | [1] |
| CAS Number | 68755-37-3 | [1] |
| Boiling Point | 76-78°C at 0.2 mmHg | [2] |
| Density | 1.321 g/mL at 25°C | [2] |
The presence of the trifluoromethyl group significantly influences the reactivity of the indanone core. The electron-withdrawing nature of the -CF3 group can affect the acidity of the α-protons and the electrophilicity of the carbonyl group, enabling a range of chemical transformations.
Application I: Synthesis of Spirobiindane-Based Polymers of Intrinsic Microporosity (PIMs)
Polymers of intrinsic microporosity (PIMs) are a class of materials characterized by their rigid and contorted molecular structures that prevent efficient packing, leading to a high free volume and interconnected micropores. These materials are of significant interest for applications in gas separation, sensing, and catalysis. Spirobiindane-based polymers are a prominent class of PIMs. The synthesis of spirobiindanes can be achieved through the acid-catalyzed self-condensation of indanones.[3]
Scientific Rationale
The rigid and non-planar structure of the spirobiindane unit, when incorporated into a polymer backbone, frustrates chain packing and creates intrinsic microporosity. The trifluoromethyl groups on the spirobiindane core, derived from this compound, further enhance the free volume due to their steric bulk. Moreover, the fluorine atoms can influence gas sorption and diffusion properties.
Proposed Synthetic Pathway
The synthesis of a spirobiindane-based polymer from this compound can be envisioned as a two-step process:
-
Synthesis of the Spirobiindane Monomer: Acid-catalyzed dimerization of this compound to form a dihydroxyspirobiindane monomer.
-
Polymerization: Polycondensation of the dihydroxyspirobiindane monomer with a suitable dihaloaromatic comonomer to yield a poly(arylene ether)-based PIM.
Experimental Protocol: Synthesis of a Trifluoromethylated Spirobiindane Poly(arylene ether)
Part A: Synthesis of 3,3,3',3'-Tetramethyl-6,6'-bis(trifluoromethyl)-1,1'-spirobiindan-5,5'-diol
This protocol is a representative procedure based on known acid-catalyzed spirobiindane formations.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (10.0 g, 0.05 mol).
-
Solvent and Catalyst Addition: Add trifluoromethanesulfonic acid (50 mL) as both the solvent and catalyst.
-
Reaction: Stir the mixture vigorously at room temperature for 24 hours under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, slowly pour the reaction mixture into a beaker containing ice-water (500 mL) with constant stirring.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with deionized water until the filtrate is neutral, and then washed with a small amount of cold methanol.
-
Purification: The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure dihydroxyspirobiindane monomer.
-
Characterization: The structure of the monomer should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Part B: Synthesis of the Spirobiindane Poly(arylene ether)
This protocol is a representative procedure based on standard nucleophilic aromatic substitution polymerizations for poly(arylene ether) synthesis.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a reflux condenser, and a nitrogen inlet, add the synthesized dihydroxyspirobiindane monomer (4.14 g, 0.01 mol), an activated dihaloaromatic comonomer (e.g., decafluorobiphenyl, 3.34 g, 0.01 mol), and anhydrous potassium carbonate (2.76 g, 0.02 mol).
-
Solvent Addition: Add N,N-dimethylacetamide (DMAc, 30 mL) and toluene (15 mL) to the flask.
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150°C to azeotropically remove water with toluene. After the removal of water, the toluene is distilled off.
-
Polymerization: Raise the temperature to 160-170°C and maintain for 8-12 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation: Cool the viscous polymer solution to room temperature and dilute with DMAc if necessary. Slowly pour the solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Purification: Filter the fibrous polymer, wash it extensively with methanol and water, and then dry it in a vacuum oven at 120°C for 24 hours.
-
Characterization: The resulting polymer should be characterized for its molecular weight (Gel Permeation Chromatography), thermal properties (Thermogravimetric Analysis and Differential Scanning Calorimetry), and gas permeation properties.
Application II: Precursors for Low-Dielectric Constant Materials
The demand for low-dielectric constant (low-k) materials is driven by the microelectronics industry to reduce signal delay, power consumption, and crosstalk in integrated circuits. Fluorinated polymers are excellent candidates for low-k materials due to the low polarizability of the C-F bond.
Scientific Rationale
The incorporation of the bulky and highly fluorinated trifluoromethyl group from this compound into a polymer backbone can significantly lower the dielectric constant. The -CF3 groups increase the free volume, which reduces the density and the number of polarizable groups per unit volume.
Proposed Approach: Knoevenagel Condensation for Polymer Synthesis
A versatile method for synthesizing polymers from ketone-containing monomers is the Knoevenagel condensation. This compound can react with monomers containing active methylene groups (e.g., aromatic dinitriles) to form conjugated polymers.
Experimental Protocol: Synthesis of a Fluorinated Polymer via Knoevenagel Condensation
This is a representative protocol based on known Knoevenagel polymerization reactions.
-
Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), add this compound (2.00 g, 0.01 mol) and an equimolar amount of an aromatic dinitrile such as 1,4-phenylenediacetonitrile (1.56 g, 0.01 mol).
-
Solvent and Catalyst: Add anhydrous N-methyl-2-pyrrolidone (NMP, 20 mL) to dissolve the monomers. Add a catalytic amount of a strong base, such as potassium tert-butoxide (0.11 g, 0.001 mol).
-
Polymerization: Heat the reaction mixture to 80-100°C and stir for 24-48 hours. The polymerization can be monitored by the increase in viscosity of the solution.
-
Precipitation: After cooling to room temperature, pour the polymer solution into a large volume of methanol to precipitate the polymer.
-
Purification: Collect the polymer by filtration, wash it with methanol, and dry it under vacuum at 80°C. Further purification can be done by redissolving the polymer in a suitable solvent (e.g., chloroform) and reprecipitating it.
-
Characterization: The polymer's structure can be confirmed by NMR and FTIR spectroscopy. Its molecular weight, thermal stability, and dielectric properties should be measured to evaluate its performance as a low-k material.
Conclusion and Future Outlook
This compound is a versatile and valuable building block for the synthesis of advanced materials. Its trifluoromethyl group imparts desirable properties such as increased free volume, thermal stability, and low polarizability. The protocols outlined in this guide provide a framework for the synthesis of high-performance polymers, including PIMs for gas separation and low-k materials for microelectronics. Further research into the derivatization of this compound and its use in other polymerization techniques will undoubtedly lead to the development of new materials with tailored properties for a wide range of applications in materials science and beyond.
References
- Shibata, N. et al. (2019). Selective synthesis of spirobiindanes, alkenyl chlorides, and monofluoroalkenes from unactivated gem-difluoroalkanes controlled by aluminum-based Lewis acids. Scientific Reports, 9(1), 19113.
- MySkinRecipes. (n.d.). This compound.
- Huang, T.-F. et al. (2024). Indanone-based conjugated polymers enabling ultrafast electron transfer for visible light-driven hydrogen evolution from water. Journal of Materials Chemistry A.
- Research Scientific. (n.d.). This compound.
- J&K Scientific. (n.d.). This compound.
- Kiełbasiński, P. et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(50), 32549-32581.
- Amerigo Scientific. (n.d.). This compound.
- Seebach, D. et al. (1995). Synthesis of trifluoromethyl‐containing monomers for the preparation of piezoelectric polymers. Helvetica Chimica Acta, 78(6), 1636-1650.
- MySkinRecipes. (n.d.). This compound.
- Szałkowska, E. & Mąkosza, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494.
- Wang, Y. et al. (2018). Synthesis and characterization of 5-trifluoromethyl-2-indanone. Chinese Journal of Organic Chemistry, 38(1), 224-229.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Trifluoromethyl)-1-indanone
Welcome to the technical support center for the synthesis of 6-(trifluoromethyl)-1-indanone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthetic transformation. Here, we will delve into common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your reaction yields and product purity.
The synthesis of this compound, a key intermediate for various pharmaceutical compounds, primarily relies on the intramolecular Friedel-Crafts acylation of 3-(3-(trifluoromethyl)phenyl)propanoic acid or its corresponding acyl chloride. While seemingly straightforward, this reaction is often plagued by issues such as low yields, side product formation, and difficulties in purification. This guide aims to provide practical, experience-driven solutions to these problems.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound. Each problem is followed by potential causes and actionable solutions.
Problem 1: Low to No Product Yield
A low or complete lack of product is one of the most common and frustrating issues. The root cause often lies in the deactivation of the aromatic ring by the electron-withdrawing trifluoromethyl group or issues with the catalyst.
| Potential Cause | Explanation & Solution |
| Deactivated Aromatic Ring | The trifluoromethyl (-CF3) group is strongly electron-withdrawing, making the aromatic ring less nucleophilic and thus less reactive towards electrophilic substitution.[1] Solution: Employ a more potent acid catalyst or harsher reaction conditions. Strong Lewis acids like anhydrous aluminum chloride (AlCl₃) are often necessary.[2] Alternatively, strong Brønsted acids such as polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TfOH) can be effective, often requiring elevated temperatures.[3][4][5] |
| Inactive Catalyst | Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water contamination will hydrolyze and deactivate the catalyst.[1] Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and reagents. It is good practice to use a fresh, unopened bottle of the Lewis acid or to test the activity of an older bottle. |
| Insufficiently Reactive Acylating Agent | Direct cyclization of the carboxylic acid is possible but often requires high temperatures and very strong acids.[6][7] Solution: Convert the 3-(3-(trifluoromethyl)phenyl)propanoic acid to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][8] The resulting acyl chloride can then be cyclized under milder conditions.[8][9] |
| Incorrect Reaction Temperature | Friedel-Crafts reactions are highly temperature-dependent. Too low a temperature may result in an impractically slow reaction rate, while too high a temperature can lead to decomposition and side product formation. Solution: Carefully control the reaction temperature. For the cyclization of the acyl chloride with AlCl₃, the reaction is often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently heated.[5] Optimization of the temperature profile through small-scale experiments is recommended. |
Problem 2: Formation of Significant Side Products/Impurities
The appearance of unexpected spots on your TLC plate or peaks in your GC-MS can complicate purification and reduce your overall yield.
| Potential Cause | Explanation & Solution |
| Intermolecular Acylation | At high concentrations, the acylating agent can react with another molecule of the starting material rather than intramolecularly. Solution: Perform the reaction under high dilution conditions. This can be achieved by slowly adding the acylating agent (e.g., the acyl chloride) to a suspension of the Lewis acid in the solvent. |
| Formation of Regioisomers | While the trifluoromethyl group directs the acylation to the ortho position, some substitution at the other available ortho position (C-2) can occur, leading to the formation of 4-(trifluoromethyl)-1-indanone. Solution: The choice of solvent can influence regioselectivity. Non-polar solvents like dichloromethane or 1,2-dichloroethane are commonly used.[1] Experimenting with different solvents may help to improve the selectivity for the desired 6-substituted product. |
| Polymerization/Decomposition | Harsh reaction conditions, particularly with strong acids and high temperatures, can lead to the formation of polymeric tars. Solution: Use the mildest possible conditions that still afford a reasonable reaction rate. Consider using a milder Lewis acid if your substrate is particularly sensitive.[10] Careful temperature control and monitoring of the reaction progress are crucial. |
Problem 3: Difficult Purification of the Final Product
Even with a successful reaction, isolating the pure this compound can be challenging.
| Potential Cause | Explanation & Solution |
| Co-elution with Starting Material or Side Products | The polarity of the desired product may be very similar to that of the starting carboxylic acid or other non-polar impurities. Solution: Optimize your column chromatography conditions. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can help to separate compounds with similar polarities.[11] If column chromatography is ineffective, consider recrystallization from a suitable solvent system. |
| Oily Product That Won't Crystallize | The presence of impurities can often prevent a compound from crystallizing. Solution: Ensure the product is of high purity before attempting crystallization. If the product is an oil at room temperature, it may be necessary to purify it via chromatography and then attempt crystallization at a lower temperature, possibly by dissolving it in a minimal amount of a non-polar solvent and storing it in a freezer. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: The most commonly reported and generally reliable method is a two-step process. First, 3-(3-(trifluoromethyl)phenyl)propanoic acid is converted to its acyl chloride using thionyl chloride or oxalyl chloride.[5][8] The crude acyl chloride is then subjected to an intramolecular Friedel-Crafts acylation using a strong Lewis acid, typically aluminum chloride, in an anhydrous non-polar solvent like dichloromethane.[8][9] This approach often provides higher yields and requires milder conditions than the direct cyclization of the carboxylic acid.[5]
Q2: Are there alternative, "greener" catalysts for this reaction?
A2: Yes, research is ongoing to develop more environmentally friendly catalysts for Friedel-Crafts reactions. Some metal triflates, such as terbium(III) triflate (Tb(OTf)₃), have been shown to catalyze the intramolecular acylation of 3-arylpropionic acids, although sometimes at high temperatures.[7] The use of solid acid catalysts is also an area of active research. Additionally, some studies have explored using ionic liquids as reusable reaction media.[6]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to give good separation between the starting material and the product. The spots can be visualized under a UV lamp. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q4: What are the key safety precautions to take during this synthesis?
A4: Several reagents used in this synthesis are hazardous.
-
Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride). These reagents should be handled in a well-ventilated fume hood.
-
Aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture. It should be handled in a dry environment.
-
The reaction quench, especially with AlCl₃, is highly exothermic and releases HCl gas. The reaction mixture should be quenched slowly by adding it to ice water with vigorous stirring in a fume hood.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Experimental Protocols
Protocol 1: Two-Step Synthesis via the Acyl Chloride
This is a robust and widely used method for preparing this compound.[5]
Step A: Formation of 3-(3-(Trifluoromethyl)phenyl)propanoyl chloride
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(3-(trifluoromethyl)phenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride (1.5 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours, or until gas evolution ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which is used in the next step without further purification.
Step B: Intramolecular Friedel-Crafts Acylation
-
In a separate, oven-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude 3-(3-(trifluoromethyl)phenyl)propanoyl chloride from Step A in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for another 30 minutes and then warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Visualizing the Workflow
Caption: A two-step workflow for the synthesis of this compound.
References
- Benchchem. (n.d.). Comparative analysis of different synthetic routes to 5-Fluoro-1-indanone.
- Boruń, A., & Staliński, K. (2019). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 15, 2536–2565.
- Royal Society of Chemistry. (2025). O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. Chemical Science.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- ResearchGate. (2019). Synthesis of various arylated trifluoromethyl substituted indanes and indenes, and study of their biological activity.
- MDPI. (2021). Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review.
- ChemicalBook. (n.d.). This compound synthesis.
- Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- MDPI. (n.d.). Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III)
- Benchchem. (n.d.). Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one.
- Benchchem. (n.d.). Technical Support Center: Optimization of Intramolecular Friedel-Crafts Alkylation.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- ResearchGate. (2025).
- MDPI. (n.d.).
- Beilstein Journals. (n.d.). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction.
- Organic Chemistry Portal. (n.d.). Indanone synthesis.
- J&K Scientific. (n.d.). This compound | 68755-37-3.
- Sigma-Aldrich. (n.d.). This compound | 68755-37-3.
- Organic Chemistry Portal. (n.d.).
- Research Scientific. (n.d.). This compound.
- ResearchGate. (2025).
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
- ResearchGate. (2025).
- Beilstein Archives. (n.d.). Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin.
- PubMed. (2015). Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol.
- Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting side reactions in the synthesis of 6-(trifluoromethyl)-1-indanone
Welcome to the technical support center for the synthesis of 6-(trifluoromethyl)-1-indanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in the laboratory.
Introduction to the Synthesis
The synthesis of this compound, a valuable intermediate in medicinal chemistry, is most commonly achieved via an intramolecular Friedel-Crafts acylation of 3-(4-(trifluoromethyl)phenyl)propanoic acid or its more reactive acid chloride derivative.[1] This electrophilic aromatic substitution reaction leads to the formation of the desired five-membered ring fused to the aromatic core. While this is a powerful and widely used method, it is not without its challenges.[2] This guide will walk you through the most common issues and provide robust solutions.
Core Synthesis Workflow
The primary synthetic route involves two main strategies, each with its own set of considerations.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Question: I am not getting a good yield of this compound. What are the likely causes and how can I improve it?
Answer: Low or no yield is a common problem that can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.
Possible Causes & Solutions:
-
Insufficiently Reactive Acylating Agent: The direct cyclization of a carboxylic acid requires harsh conditions because the carboxylic acid itself is not a highly reactive electrophile.
-
Solution: Convert the carboxylic acid to the more reactive acyl chloride. This is a standard and often necessary step to facilitate the Friedel-Crafts acylation under milder conditions.[1]
-
-
Inadequate Catalyst Activity or Stoichiometry: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Contamination with water will deactivate the catalyst. Additionally, an insufficient amount of catalyst will lead to an incomplete reaction.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. For the cyclization of the acyl chloride, a stoichiometric amount of AlCl₃ is often required because the product ketone can complex with the Lewis acid.[2]
-
-
Deactivated Aromatic Ring: While the trifluoromethyl group is meta-directing, it is also strongly deactivating, making the aromatic ring less nucleophilic and the Friedel-Crafts reaction more challenging.
Experimental Protocol: Conversion of Carboxylic Acid to Acyl Chloride
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a scrubber (to neutralize HCl gas), dissolve 3-(4-(trifluoromethyl)phenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride (SOCl₂) (1.5 eq) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and then gently reflux for 1-2 hours, or until gas evolution ceases.
-
Remove the excess SOCl₂ and DCM under reduced pressure to obtain the crude 3-(4-(trifluoromethyl)phenyl)propanoyl chloride, which can be used in the next step without further purification.
Issue 2: Formation of a Regioisomeric Impurity
Question: My NMR analysis shows a mixture of products. I suspect I have a regioisomer. How can I confirm this and how can I avoid its formation?
Answer: The formation of a regioisomeric impurity is a very common side reaction in the synthesis of substituted indanones. In the case of this compound, the likely regioisomer is 4-(trifluoromethyl)-1-indanone .
Underlying Mechanism:
The intramolecular Friedel-Crafts acylation proceeds via electrophilic attack of the acylium ion on the aromatic ring. The trifluoromethyl (-CF₃) group is a meta-director. In the precursor, 3-(4-(trifluoromethyl)phenyl)propanoic acid, the position ortho to the propyl chain is also meta to the -CF₃ group, leading to the desired 6-substituted product. However, the other position ortho to the propyl chain, which is also ortho to the -CF₃ group, can also be attacked, leading to the 4-substituted regioisomer.
Caption: Regioselectivity in the Friedel-Crafts cyclization.
Troubleshooting Strategies:
-
Solvent Choice: The choice of solvent can significantly influence the regioselectivity of the reaction. For some Friedel-Crafts acylations, nitromethane has been shown to provide optimal selectivity for one regioisomer over another.[5] It is hypothesized that the solvent can modulate the reactivity of the electrophile and the stability of the intermediates.
-
Temperature Control: Reaction temperature can also affect the product distribution. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product, which is often the desired isomer.
-
Catalyst Choice: While strong Lewis acids are necessary, their choice can impact selectivity. Experimenting with different Lewis acids (e.g., FeCl₃, SnCl₄) or Brønsted acids (e.g., polyphosphoric acid) might offer better control over regioselectivity. The concentration of polyphosphoric acid (PPA), specifically its phosphorus pentoxide (P₂O₅) content, has been shown to significantly impact the regioselectivity of indanone synthesis.[6]
Purification of the Desired Isomer:
If a mixture of regioisomers is formed, purification is necessary.
-
Column Chromatography: This is a highly effective method for separating isomers with different polarities.[7] A gradient elution with a solvent system like hexane/ethyl acetate on silica gel is a good starting point. The 4-isomer is often more polar than the 6-isomer.
-
Recrystallization: If the desired product is a solid and the regioisomeric impurity is an oil or has significantly different solubility, recrystallization can be an effective purification method.[5]
Table 1: Troubleshooting Summary for Regioisomer Formation
| Problem | Potential Cause | Suggested Solution |
| Mixture of regioisomers | Non-selective cyclization | Optimize solvent (e.g., try nitromethane).[5] |
| Lower the reaction temperature. | ||
| Screen different Lewis/Brønsted acids.[6] | ||
| Difficulty in separation | Similar physical properties | Utilize gradient column chromatography. |
| Attempt fractional recrystallization from various solvents. |
Issue 3: Incomplete Reaction or Presence of Starting Material in the Product
Question: My TLC/GC-MS analysis shows a significant amount of unreacted starting material. How can I drive the reaction to completion?
Answer: An incomplete reaction can be due to several factors, often overlapping with the causes of low yield.
Possible Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The reaction may simply need more time or energy to proceed to completion, especially given the deactivated nature of the aromatic ring.
-
Solution: Monitor the reaction progress by TLC or GC-MS and extend the reaction time until the starting material is consumed. If extending the time is ineffective, a moderate increase in temperature may be necessary.[8]
-
-
Catalyst Deactivation: As mentioned, moisture is a primary culprit. However, certain functional groups in the starting material or impurities can also complex with and deactivate the Lewis acid catalyst.
-
Solution: Ensure all reagents and solvents are anhydrous. If the starting material has impurities, purify it before the cyclization step.
-
-
Reversibility of the Reaction: While Friedel-Crafts acylation is generally considered irreversible, under certain conditions, the reverse reaction (de-acylation) can occur, especially at high temperatures.
-
Solution: Use the mildest effective reaction conditions. Often, converting to the acyl chloride and using AlCl₃ at 0 °C to room temperature is sufficient and avoids harsh, high-temperature conditions.[8]
-
Experimental Protocol: Cyclization of 3-(4-(trifluoromethyl)phenyl)propanoyl Chloride
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve the crude 3-(4-(trifluoromethyl)phenyl)propanoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C using an ice-water bath.
-
Begin adding anhydrous AlCl₃ (1.2 eq) in small portions over 30-45 minutes. Maintain the internal temperature below 5 °C.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 1-2 hours).
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complexes.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[8]
References
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Benchchem. (2025). Technical Support Center: Friedel-Crafts Synthesis of Indanones. BenchChem.
- Prakash, G. K. S., et al. (2010). A Novel and Efficient One-Pot Synthesis of Trifluoromethylated Arylpropanoic Acids, Indanones, and Dihydrocoumarins. Synthesis, 2010(15), 2573-2578.
- Vekariya, R. H., & Aube, J. (2016). Intermolecular Friedel–Crafts Acylation in Hexafluoro-2-propanol. Organic Letters, 18(13), 3534–3537.
- Benchchem. (2025). Comparative analysis of different synthetic routes to 5-Fluoro-1-indanone. BenchChem.
- Kiełbasiński, P., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
- Martins, J. E. D., et al. (2014). Synthesis of 1-Indanones by Intramolecular Friedel–Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)₃. Letters in Organic Chemistry, 11(3), 217-221.
- van der Pijl, F., et al. (2015). Regioselective Synthesis of Indanones. Synlett, 26(11), 1543-1547.
- Benchchem. (2025).
- MySkinRecipes. (n.d.). This compound.
- Soundararajan, K., et al. (2021). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. Beilstein Journal of Organic Chemistry, 17, 2186–2193.
- Grygorenko, O. O., et al. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317.
- Research Scientific. (n.d.). This compound.
- ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity.
- CUNY. (n.d.). Purification by Recrystallization.
- Benchchem. (2025). Common impurities in 4-Methyl-1-indanone and their removal. BenchChem.
- Global Substance Registration System. (n.d.). 6-METHYL-1-INDANONE.
- Wang, Y., et al. (2022).
- Ó’Ciardha, C. T., et al. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 25(7), 1636–1648.
Sources
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
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- 6. d-nb.info [d-nb.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 6-(Trifluoromethyl)-1-indanone Derivatization
Welcome to the Technical Support Center for the derivatization of 6-(trifluoromethyl)-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common synthetic transformations of this versatile building block. The unique electronic properties conferred by the trifluoromethyl group present both opportunities and challenges in derivatization reactions. This document aims to equip you with the knowledge to anticipate and overcome these challenges, ensuring successful and efficient synthesis of your target molecules.
Introduction to the Reactivity of this compound
This compound is a valuable intermediate in medicinal chemistry, largely due to the influence of the trifluoromethyl (-CF₃) group on the molecule's physicochemical properties. The potent electron-withdrawing nature of the -CF₃ group significantly impacts the reactivity of the indanone core in several ways:
-
Increased Electrophilicity of the Carbonyl Carbon: The carbonyl carbon of this compound is more electrophilic compared to its non-fluorinated analog. This heightened electrophilicity generally leads to faster reaction rates in nucleophilic addition and condensation reactions.
-
Increased Acidity of α-Protons: The protons on the carbon atom adjacent to the carbonyl group (the α-protons) are more acidic. This facilitates the formation of the enolate intermediate, which is a key step in many derivatization reactions.
-
Potential for Side Reactions: The altered reactivity profile can also introduce challenges, such as an increased propensity for certain side reactions. Careful optimization of reaction conditions is therefore crucial.
This guide will delve into specific derivatization reactions, providing troubleshooting advice and optimized protocols to help you navigate the unique chemistry of this important synthetic intermediate.
Troubleshooting Guides and FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the derivatization of this compound.
Knoevenagel and Aldol Condensations
These reactions are fundamental for C-C bond formation at the α-position of the indanone.
Question 1: My Knoevenagel condensation with an active methylene compound is giving a low yield of the desired α,β-unsaturated product. What are the likely causes and how can I improve the yield?
Answer:
Low yields in Knoevenagel condensations of this compound can often be attributed to several factors. The strong electron-withdrawing trifluoromethyl group makes the carbonyl carbon highly electrophilic, which is generally favorable. However, issues can still arise.
Possible Causes & Solutions:
-
Inappropriate Catalyst: The choice of base is critical. A base that is too strong can lead to self-condensation of the indanone or other side reactions. Conversely, a base that is too weak may not be sufficient to deprotonate the active methylene compound.
-
Solution: Start with a mild base like piperidine or an ammonium salt (e.g., ammonium acetate). If the reaction is sluggish, consider a slightly stronger, non-nucleophilic base. For challenging substrates, exploring alternative catalysts such as L-proline can be beneficial.[1]
-
-
Reaction Equilibrium: The Knoevenagel condensation is a reversible reaction that produces water. The presence of water can inhibit the forward reaction.[1]
-
Solution: To drive the equilibrium towards the product, remove water as it is formed. This can be achieved by using a Dean-Stark apparatus with a suitable solvent like toluene or by adding a dehydrating agent such as molecular sieves.[1]
-
-
Suboptimal Temperature: The reaction may require thermal energy to proceed at a reasonable rate.
-
Solution: While many Knoevenagel condensations can be run at room temperature, gentle heating (e.g., 60-80 °C) can often significantly improve the reaction rate and yield. Monitor the reaction by TLC to avoid decomposition at higher temperatures.[2]
-
Question 2: I am observing significant self-condensation of the this compound in my Aldol reaction. How can I suppress this side reaction?
Answer:
Self-condensation is a common side reaction in Aldol condensations, particularly with highly reactive ketones.[3][4][5] The increased acidity of the α-protons in this compound can make it prone to self-condensation.
Troubleshooting Strategies:
-
Use of a Non-Enolizable Partner: The most effective way to avoid self-condensation in a crossed Aldol reaction is to use a carbonyl partner that lacks α-hydrogens (e.g., benzaldehyde or formaldehyde). This partner can only act as the electrophile.[3]
-
Directed Aldol Reaction: Pre-forming the enolate of this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C) before the addition of the second carbonyl compound can provide excellent control and minimize self-condensation.
-
Slow Addition: Slowly adding the this compound to a mixture of the non-enolizable carbonyl partner and the base can help to maintain a low concentration of the enolizable ketone, thereby reducing the rate of self-condensation.
Sources
Technical Support Center: Purification of 6-(Trifluoromethyl)-1-indanone
Welcome to the dedicated technical support center for the purification of 6-(trifluoromethyl)-1-indanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.
I. Understanding the Challenges
The purification of this compound can present several challenges stemming from its physicochemical properties and the potential for impurity formation during its synthesis, which is often achieved through an intramolecular Friedel-Crafts acylation.[1][2][3][4][5] The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and polarity of the molecule, while its relatively low melting point can complicate crystallization procedures.
II. Troubleshooting Guide: Navigating Purification Hurdles
This section provides a problem-oriented approach to resolving common issues encountered during the purification of this compound.
A. Issue: "Oiling Out" During Recrystallization
Problem: Upon cooling the recrystallization solution, the compound separates as an oil instead of forming crystals. This is a frequent issue with low-melting point solids.[6]
Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. The compound, therefore, comes out of solution as a liquid rather than a solid.
Solutions:
-
Slower Cooling:
-
Protocol: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop, insulated with a glass wool or similar material, before moving it to an ice bath. Rapid cooling significantly increases the likelihood of oiling out.
-
Rationale: Gradual cooling allows the molecules to orient themselves into a crystal lattice at a temperature below the compound's melting point.
-
-
Solvent System Optimization:
-
Protocol:
-
Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone) at an elevated temperature.
-
While the solution is still warm, slowly add a "poor" solvent (an anti-solvent) in which the compound is less soluble (e.g., hexanes, petroleum ether) until the solution becomes faintly turbid.
-
Add a few drops of the "good" solvent back until the solution is clear again.
-
Allow the solution to cool slowly.
-
-
Rationale: The use of a co-solvent system modifies the overall polarity of the solvent, reducing the solubility of the compound at a given temperature and promoting crystallization over oiling out.
-
-
Seeding:
-
Protocol: Introduce a single, pure crystal of this compound (a seed crystal) to the supersaturated solution as it cools.
-
Rationale: The seed crystal provides a nucleation site, a template for the ordered deposition of molecules from the solution into a solid crystalline lattice.
-
B. Issue: Co-elution of Impurities in Column Chromatography
Problem: One or more impurities elute from the silica gel column at the same time as the desired this compound, resulting in poor separation.
Causality: The impurity and the product have very similar polarities, leading to comparable affinities for the stationary phase and the mobile phase. A common co-eluting impurity is the regioisomeric product, 4-(trifluoromethyl)-1-indanone, which can form during the Friedel-Crafts cyclization.[1]
Solutions:
-
Solvent System Refinement:
-
Protocol:
-
Conduct a thorough thin-layer chromatography (TLC) analysis using a range of solvent systems with varying polarities. A good starting point for moderately polar compounds is a mixture of hexanes and ethyl acetate.[7][8][9][10]
-
Aim for a solvent system that provides a retention factor (Rf) of 0.2-0.4 for the desired compound and maximizes the separation between the product and the impurity spots.
-
Consider trying different solvent combinations, such as dichloromethane/hexanes or toluene/ethyl acetate, which can offer different selectivities.
-
-
Rationale: A systematic approach to solvent selection is crucial for achieving optimal separation. The ideal mobile phase will have a polarity that allows for differential migration of the components of the mixture down the stationary phase.
-
-
Gradient Elution:
-
Protocol: Start the column elution with a low-polarity solvent system and gradually increase the polarity over the course of the separation. For example, begin with 5% ethyl acetate in hexanes and slowly increase the concentration of ethyl acetate to 20%.
-
Rationale: Gradient elution is particularly effective for separating compounds with a range of polarities. It allows for the elution of less polar impurities first, followed by the desired product, and finally, the more polar impurities, often with improved resolution compared to isocratic (constant solvent composition) elution.
-
C. Issue: Low Recovery of Purified Product
Problem: A significant loss of material is observed after the purification process.
Causality: This can be due to several factors, including the compound's partial solubility in the recrystallization solvent even at low temperatures, irreversible adsorption onto the silica gel column, or degradation.
Solutions:
-
For Recrystallization:
-
Protocol:
-
Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product completely.[11][12]
-
After crystallization, ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.
-
-
Rationale: Using an excessive volume of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Washing with cold solvent minimizes the re-dissolving of the purified crystals.
-
-
For Column Chromatography:
-
Protocol:
-
Avoid using highly acidic or basic mobile phase modifiers unless necessary, as trifluoromethyl ketones can be susceptible to degradation under such conditions.[13][14][15]
-
If the compound is streaking on the column, it may indicate strong interaction with the silica. In such cases, a faster elution (flash chromatography) or the use of a less acidic stationary phase (e.g., neutral alumina) might be beneficial.
-
-
Rationale: Minimizing the time the compound spends on the stationary phase can reduce the chances of degradation or irreversible adsorption.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I might encounter in my crude this compound?
A1: The most common impurities often originate from the synthetic route. If you are using an intramolecular Friedel-Crafts acylation of 3-(4-(trifluoromethyl)phenyl)propanoic acid or its acid chloride, you can expect to see:
-
Unreacted starting material: The corresponding propanoic acid or acid chloride.
-
Regioisomers: The formation of 4-(trifluoromethyl)-1-indanone is a possibility, although the 6-substituted product is generally favored.[1]
-
Polymerization products: Under harsh acidic conditions, intermolecular reactions can lead to higher molecular weight byproducts.
-
Residual catalyst and reagents: Traces of the Lewis acid (e.g., AlCl₃) or Brønsted acid (e.g., triflic acid) and quenching reagents.
Q2: How can I assess the purity of my this compound?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show the characteristic peaks for the aromatic and aliphatic protons. The presence of unexpected signals can indicate impurities.
-
¹⁹F NMR is a powerful tool for analyzing fluorinated compounds.[6][16][17][18][19] A single sharp signal for the -CF₃ group is expected for the pure compound. The presence of multiple signals in the ¹⁹F NMR spectrum is a clear indication of fluorinated impurities, such as regioisomers.
-
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the desired product from non-volatile impurities. A single sharp peak is indicative of high purity.
-
Melting Point Analysis: A pure compound will have a sharp melting point range. A broad melting point range suggests the presence of impurities.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[20][21] For prolonged storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, as with any chemical, proper safety measures are essential. Trifluoromethyl ketones should be handled with care.[20][21][22][23][24]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
IV. Experimental Protocols & Workflows
A. Protocol 1: Purification by Column Chromatography
This protocol is suitable for separating this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate and develop it in a chamber with a pre-determined solvent system (e.g., 10-20% ethyl acetate in hexanes).
-
Visualize the spots under UV light. Optimize the solvent system to achieve good separation between the product and impurities, with an Rf value for the product ideally between 0.2 and 0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Carefully pour the slurry into the column and allow it to pack uniformly, avoiding air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized solvent system.
-
If using a gradient, start with a low polarity and gradually increase it.
-
Collect fractions and monitor their composition by TLC.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
B. Protocol 2: Purification by Recrystallization
This protocol is effective for removing soluble impurities from a solid sample of this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (or solvent pair)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter flask
Procedure:
-
Solvent Selection:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent and heat the mixture until the solid dissolves completely.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
-
Washing and Drying:
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
V. Visualization of Workflows
A. Purification Workflow Decision Tree
Caption: A decision tree for selecting an initial purification strategy.
B. Troubleshooting Column Chromatography
Caption: A flowchart for troubleshooting common column chromatography issues.
VI. References
-
Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?Link
-
Chemistry For Everyone. (2024). What Solvent Is Used In Column Chromatography?Link
-
University of Colorado Boulder. Column chromatography. Link
-
University of California, Los Angeles. Recrystallization. Link
-
University of Rochester. Chromatography: Solvent Systems For Flash Column. Link
-
AK Scientific, Inc. Cyclopropyl 2-trifluoromethylphenyl ketone Safety Data Sheet. Link
-
Cayman Chemical. Palmityl Trifluoromethyl Ketone - Safety Data Sheet. Link
-
ResearchGate. (2015). How can I select the solvent system for column chromatography?Link
-
Matrix Scientific. Heptafluoroisopropyl trifluoromethyl ketone Safety Data Sheet. Link
-
Guidechem. HEPTAFLUOROISOPROPYL TRIFLUOROMETHYL KETONE (cas 756-12-7) SDS/MSDS download. Link
-
University of California, Los Angeles. Recrystallization - Single Solvent. Link
-
Fisher Scientific. (2014). SAFETY DATA SHEET. Link
-
ACS Publications. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Link
-
University of California, Santa Cruz. recrystallization, filtration and melting point. Link
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Link
-
University of Massachusetts Lowell. Recrystallization. Link
-
National Institutes of Health. (2020). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Link
-
Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Link
-
Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Link
-
National Institutes of Health. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Link
-
RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Link
-
Organic Syntheses. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Link
-
Sciencemadness.org. (2023). Contaminated 1-indanone sample. Link
-
ResearchGate. (2017). Reactions of ketones with aromatics in acid media. The effect of trifluoromethyl groups and the acidity media. A theoretical study. Link
-
National Institutes of Health. (2018). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Link
-
University of Connecticut. Fluorine NMR. Link
-
Chemical Communications (RSC Publishing). (2013). Trifluoromethyl ketones: properties, preparation, and application. Link
-
Benchchem. Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction. Link
-
Benchchem. Technical Support Center: Enhancing Yield in 1-Indanone Synthesis via Friedel-Crafts Acylation. Link
-
Semantic Scholar. (2004). Synthesis of 1-indanones by intramolecular Friedel–Crafts reaction of 3-arylpropionic acids catalyzed by Tb(OTf)3. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 1-indanones by intramolecular Friedel–Crafts reaction of 3-arylpropionic acids catalyzed by Tb(OTf)3 | Semantic Scholar [semanticscholar.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. biotage.com [biotage.com]
- 8. youtube.com [youtube.com]
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- 10. researchgate.net [researchgate.net]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
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- 20. aksci.com [aksci.com]
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- 25. chem.ualberta.ca [chem.ualberta.ca]
- 26. mt.com [mt.com]
preventing decomposition of 6-(trifluoromethyl)-1-indanone during reactions
Welcome to the technical support center for 6-(trifluoromethyl)-1-indanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this valuable synthetic intermediate. Here, we address common challenges related to its stability and provide field-proven troubleshooting strategies to prevent its decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What makes this compound prone to decomposition?
A1: The reactivity and potential instability of this compound stem from two primary structural features:
-
The α-Trifluoromethyl Ketone Moiety: The strongly electron-withdrawing trifluoromethyl (-CF₃) group significantly increases the electrophilicity of the adjacent carbonyl carbon. This makes the ketone highly susceptible to nucleophilic attack and reduction.[1][2] Furthermore, under certain basic conditions that could generate an anionic intermediate, the trifluoromethyl group itself can be unstable, potentially leading to decomposition into difluorocarbene and fluoride.[3][4]
-
The Indanone Ring System: The five-membered ring containing a ketone is strained and can be sensitive to reaction conditions. The α-protons on the C2 position are acidic and readily participate in enolate formation. While essential for many reactions (like aldol or Knoevenagel condensations), prolonged exposure to strong bases or high temperatures can lead to side reactions, including self-condensation or aromatization.[5][6] Similarly, strong acids used in reactions like Friedel-Crafts cyclizations can promote undesired polymerization or rearrangement.[7][8]
Q2: How can I visually or analytically detect decomposition of my starting material or product?
A2: Detecting decomposition early is critical. Here are the key indicators:
-
Visual Cues: Unexplained color changes (e.g., darkening, turning to a tar-like consistency), formation of precipitates, or unexpected gas evolution can signal decomposition.
-
Thin-Layer Chromatography (TLC): This is your first line of analytical defense. Instead of a clean spot for your starting material or product, you may observe streaking, the appearance of multiple new spots (especially near the baseline for polar decomposition products), or a diminished main spot.
-
NMR Spectroscopy: ¹H and ¹⁹F NMR are definitive. In ¹⁹F NMR, the appearance of new signals other than the characteristic singlet for the -CF₃ group is a clear sign of decomposition. In ¹H NMR, you might see a complex mixture of signals, broadened peaks, or the disappearance of expected aromatic or aliphatic protons.
-
LC-MS: This technique can help identify the masses of potential byproducts, providing clues to the decomposition pathway.
Q3: What are the essential general precautions for handling and storing this compound?
A3: To ensure the integrity of the compound, follow these storage and handling guidelines:
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[9] Moisture and light can contribute to degradation over time.
-
Handling: When weighing and transferring the compound, minimize its exposure to atmospheric moisture and air. For reactions, always use dry solvents and glassware. If the reaction is sensitive, employing standard Schlenk line or glovebox techniques is recommended.
Troubleshooting Guide: Reaction-Specific Issues
This section addresses specific problems you may encounter during common synthetic transformations.
Scenario 1: Reaction under Basic Conditions (e.g., Aldol, Knoevenagel, Michael Addition)
Q: My base-catalyzed condensation reaction is giving a low yield with a complex mixture of byproducts. What's going wrong and how do I fix it?
A: This is a classic issue where the necessary enolate formation is competing with decomposition pathways. The strong electron-withdrawing effect of the -CF₃ group makes the α-protons more acidic, but the resulting enolate or subsequent intermediates may be unstable under harsh basic conditions.
Root Cause Analysis & Solutions:
-
Base Strength & Type: Strong, nucleophilic bases like NaOH, KOH, or NaOMe can attack the electrophilic carbonyl carbon directly or promote side reactions.
-
Solution: Switch to a milder, non-nucleophilic base. Sterically hindered bases like diisopropylethylamine (DIPEA) or DBU are excellent choices.[5] For very sensitive substrates, consider even weaker bases like organic carbonates or supported bases.
-
-
Temperature Control: Higher temperatures accelerate both the desired reaction and decomposition.
-
Solution: Run the reaction at a lower temperature. Start at 0 °C or even -20 °C and allow the reaction to warm slowly to room temperature. While this may increase reaction time, it often preserves the integrity of the molecule.
-
-
Reaction Time: Prolonged exposure to basic conditions, even mild ones, can lead to degradation.
-
Solution: Monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed to prevent the product from degrading.
-
Troubleshooting Workflow: Optimizing Base-Catalyzed Reactions
Below is a logical workflow for troubleshooting and optimizing these reactions.
Caption: A decision tree for troubleshooting problematic base-catalyzed reactions.
Scenario 2: Reaction under Acidic Conditions (e.g., Friedel-Crafts, Nazarov Cyclization)
Q: I'm attempting an intramolecular Friedel-Crafts cyclization to form the indanone ring, but I'm getting a dark, tarry mixture and very little product. Why?
A: Strong Lewis or Brønsted acids, while necessary for these cyclizations, can be problematic. The combination of an activated aromatic ring and a reactive carbonyl group can lead to intermolecular polymerization, charring, or undesired rearrangements.
Root Cause Analysis & Solutions:
-
Catalyst Choice & Stoichiometry: Traditional strong Lewis acids like AlCl₃ can be overly aggressive.[7]
-
Solution: Use a milder Lewis acid catalyst. Options like scandium triflate (Sc(OTf)₃), iron(III) chloride (FeCl₃), or niobium pentachloride (NbCl₅) can be more effective and generate fewer side products.[7][8] Alternatively, Brønsted superacids like triflic acid (TfOH) or solid acids like polyphosphoric acid (PPA) can offer better control.[7] Always use the minimum stoichiometric amount of catalyst required.
-
-
Moisture Contamination: Many Lewis acids are extremely sensitive to moisture, which deactivates them and can generate highly corrosive Brønsted acids (e.g., HCl from AlCl₃), exacerbating decomposition.[7]
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Perform the reaction under a strict inert atmosphere (N₂ or Ar).
-
-
Temperature and Addition Rate: Adding the catalyst too quickly or running the reaction at too high a temperature can create localized "hot spots" that initiate polymerization.
-
Solution: Add the catalyst portion-wise at a low temperature (e.g., 0 °C) to control the initial exotherm. Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.
-
Comparative Data: Lewis Acid Selection
| Catalyst | Typical Conditions | Advantages | Disadvantages | Reference |
| AlCl₃ | Stoichiometric, CS₂ or CH₂Cl₂, 0°C to RT | Inexpensive, powerful | Often too reactive, moisture sensitive, promotes charring | [8] |
| FeCl₃ | Catalytic to stoichiometric | Milder than AlCl₃, less charring | Can still be aggressive | [7] |
| Sc(OTf)₃ | Catalytic (0.1-5 mol%) | Highly efficient, reusable, water-tolerant | Expensive | [7] |
| PPA | Solvent & catalyst, 60-100°C | Good for less reactive substrates | High viscosity, difficult workup | [7] |
| TfOH | Catalytic, CH₂Cl₂, 0°C to RT | Very strong superacid, efficient | Highly corrosive, moisture sensitive | [7] |
Scenario 3: Instability During Reduction Reactions
Q: When I try to reduce the ketone of this compound to the corresponding alcohol, I get over-reduction or other side products. How can I perform this selectively?
A: The -CF₃ group makes the ketone highly electrophilic and thus very susceptible to reduction. However, this high reactivity can also make it prone to undesired follow-on reactions, especially if the resulting alcohol is unstable under the reaction or workup conditions. Trifluoromethyl carbinols can be unstable and eliminate HF under certain conditions.[10]
Root Cause Analysis & Solutions:
-
Reducing Agent is Too Harsh: Strong reducing agents like LiAlH₄ can lead to over-reduction or decomposition of the intermediate alcoholate.
-
Solution: Use a milder reducing agent. Sodium borohydride (NaBH₄) in an alcoholic solvent (MeOH or EtOH) at low temperatures (0 °C) is typically sufficient and provides good control.
-
-
Acidic Workup: A strong acidic workup can catalyze the dehydration of the resulting secondary alcohol or promote HF elimination from the trifluoromethyl carbinol.
-
Solution: Use a gentle workup. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is mildly acidic, rather than strong acids like HCl.[11] Extract the product promptly into an organic solvent.
-
Experimental Protocols
Protocol 1: General Procedure for Inert Atmosphere Reactions
This protocol is essential for reactions sensitive to moisture or oxygen, particularly those involving Lewis acids or strong bases.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, dropping funnel) at 120 °C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Addition: Add this compound and any other solid reagents to the reaction flask under a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous solvent via a cannula or syringe through a rubber septum.
-
Reaction: Stir the mixture and add any liquid reagents (e.g., base, catalyst solution) dropwise via syringe. Maintain the inert atmosphere throughout the reaction using a balloon or a bubbler connected to the manifold.
-
Workup: Upon completion, cool the reaction in an ice bath before quenching to control any exotherm.
Protocol 2: Optimized Knoevenagel Condensation
This protocol minimizes decomposition by using a mild base and controlled temperature.
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and the active methylene compound (1.1 eq).
-
Dissolution: Add anhydrous toluene or THF via syringe and stir until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition: Add diisopropylethylamine (DIPEA) (1.5 eq) dropwise over 10 minutes. A slight color change may be observed.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress every 30 minutes by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Quenching & Workup: Once the starting material is consumed, cool the mixture back to 0 °C and quench by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Decomposition Pathways
The following diagram illustrates the main factors that can trigger the decomposition of this compound.
Caption: Key reaction conditions leading to the decomposition of this compound.
References
- Ami, E., & Tundo, P. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
- Kumar, A., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry. [Link]
- Tomić, Z., et al. (2022).
- Barluenga, J., et al. (2017). Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III)
- Ami, E., & Tundo, P. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
- Wang, D., et al. (2023). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Chemistry – A European Journal. [Link]
- Chodyński, M., & Wicha, J. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]
- Lou, T., et al. (2008). Preparation of 5,6-Dimethoxy-2-methyl-1-indanone. Organic Syntheses. [Link]
- Kumar, A., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PubMed. [Link]
- Beier, P., et al. (2013). Trifluoromethylation of Ketones and Aldehydes with Bu3SnCF3.
- House, H. O., & Wasson, R. L. (1956). 2-Indanone. Organic Syntheses. [Link]
- S. S. K. (2021).
- ResearchGate. (2015). Optimization Conditions for the Synthesis of Indanone 4df.
- Research Scientific. This compound. Research Scientific. [Link]
- Keeffe, J. R., et al. (1992). The acidity of 2-indanone. The effect of a conjugated phenyl group on enolate stability. Journal of the American Chemical Society. [Link]
- Organic Chemistry Portal. Indanone synthesis. Organic Chemistry Portal. [Link]
- Kumar, A., & Kumar, R. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances. [Link]
- LookChem. This compound MSDS CasNo.68755-37-3. LookChem. [Link]
- Barata-Vallejo, S., et al. (2017). Synthesis of α-Trifluoromethylated Ketones from Vinyl Triflates in the Absence of External Trifluoromethyl Sources.
- Bolm, C., et al. (2021). Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. Organic & Biomolecular Chemistry. [Link]
- ResearchGate. (2013). Trifluoromethylalkenes in [2+3] cycloaddition reactions with nitrones.
- Wang, Y., et al. (2017). Synthesis and characterization of 5-trifluoromethyl-2-indanone.
- Francisco, J. S., & Buszek, R. J. (2009). Energetics and Mechanism of the Decomposition of Trifluoromethanol.
Sources
- 1. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 9. This compound MSDS CasNo.68755-37-3 [m.lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Collection - Trifluoromethylation of Ketones and Aldehydes with Bu3SnCF3 - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
how to increase the regioselectivity of reactions with 6-(trifluoromethyl)-1-indanone
Technical Support Center: 6-(Trifluoromethyl)-1-indanone
A Guide to Mastering Regioselective Reactions
Welcome to the technical support hub for this compound. As a Senior Application Scientist, I've designed this guide to address the specific and often complex challenges researchers encounter when working with this valuable synthetic intermediate. The unique electronic and steric profile of this molecule requires a nuanced approach to control reaction outcomes. This resource provides field-proven insights, troubleshooting protocols, and foundational knowledge to help you achieve your desired regioselectivity with confidence.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reactivity of this compound.
Q1: What are the primary reactive sites on this compound?
A: this compound has three primary sites for chemical modification:
-
The Aromatic Ring (C4, C5, C7): The benzene ring can undergo electrophilic aromatic substitution (EAS). The key challenge is controlling which position (regioisomer) is formed.
-
The α-Carbon (C2): The methylene protons at the C2 position are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles.
-
The Carbonyl Group (C1): The ketone can undergo nucleophilic addition or be used to direct reactions at adjacent positions.
Q2: How do the trifluoromethyl and carbonyl groups influence the reactivity of the aromatic ring?
A: Both the trifluoromethyl (-CF3) group and the acyl group (the ketone integrated into the five-membered ring) are potent electron-withdrawing groups (EWGs).[1][2] This has two major consequences:
-
Deactivation: They both pull electron density away from the aromatic ring, making it significantly less nucleophilic and therefore less reactive towards electrophiles compared to benzene.[1] Reactions often require harsher conditions (e.g., stronger acids, higher temperatures).
-
Directing Effects: In electrophilic aromatic substitution, both groups are meta-directors.[1][3] The acyl group at C1 directs incoming electrophiles to positions C5 and C7. The -CF3 group at C6 directs electrophiles to C4 and C5 (relative to indanone numbering). This creates a complex scenario where these directing effects can either conflict or align, making regioselectivity a primary challenge.
Q3: Why is achieving high regioselectivity in electrophilic aromatic substitution (EAS) on this molecule so challenging?
A: The challenge arises from the competing directing effects of the two deactivating groups.
-
The acyl group directs meta to itself, activating the C5 and C7 positions relative to other positions on the ring.
-
The -CF3 group is one of the most powerful deactivating, meta-directing groups in organic chemistry.[4][5] It strongly deactivates its ortho positions (C5 and C7) and its para position (C3, not on the aromatic ring) through a powerful inductive effect.[1][3]
This results in a subtle electronic balance. While the acyl group might suggest reactivity at C5 and C7, the potent deactivating nature of the -CF3 group at those same positions creates a high activation barrier. The outcome often depends on a delicate interplay between electronic effects, steric hindrance, and the specific reaction conditions employed.
Caption: Electronic factors governing reactivity.
Troubleshooting Guide & Experimental Protocols
This section provides solutions to common experimental issues in a question-and-answer format.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Q: "My bromination of this compound is yielding an inseparable mixture of the 5-bromo and 7-bromo isomers. How can I selectively synthesize the 7-bromo derivative?"
A: This is a classic regioselectivity problem with this substrate. The C5 position is ortho to the powerfully deactivating -CF3 group, while the C7 position is meta to it. Therefore, the C7 position is generally less electronically disfavored. However, C7 is sterically more hindered due to its position nestled between the fused ring and the C6-CF3 group. To favor the C7 isomer, you must select conditions that amplify the electronic differences while minimizing steric penalties.
Strategy: Enhance Electronic Control with a Non-Bulky Electrophile and Controlled Conditions.
The key is to use a brominating agent that is highly reactive but not sterically demanding, allowing it to access the more hindered C7 position, which is the electronically preferred site. Using a strong Brønsted or Lewis acid can further enhance the electrophilicity of the bromine source.
Step-by-Step Protocol: Regioselective Bromination at C7
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or nitromethane. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) to the solution.
-
Catalyst Introduction: Carefully add concentrated sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (TfOH) (0.5-1.0 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. The superacid protonates the NBS, generating a highly reactive brominating species.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, carefully quench the reaction by pouring it into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the 7-bromo-6-(trifluoromethyl)-1-indanone.
Causality: Using a strong acid catalyst with NBS generates a highly electrophilic bromine source that is sensitive to the subtle electronic differences on the deactivated ring. Because C7 is meta to the -CF3 group, it is less deactivated than the C5 position (ortho to -CF3), making it the preferred site of attack for a sufficiently reactive, non-bulky electrophile.[4][6]
Data Comparison: Influence of Conditions on C7:C5 Selectivity
| Brominating System | Catalyst | Temperature (°C) | Approx. C7:C5 Ratio | Rationale |
| Br₂ | FeBr₃ | 25 | 1 : 1.5 | Standard Friedel-Crafts conditions; steric factors at C7 and electronic deactivation at C5 are closely balanced. |
| NBS | H₂SO₄ | 0 | > 5 : 1 | Highly reactive electrophile favors the electronically less disfavored C7 position. Low temperature enhances selectivity. |
| Br₂ | AlCl₃ (Bulky) | 25 | 1 : 3 | The bulky [Br-Br-AlCl₃] complex may favor the less sterically hindered C5 position.[7] |
Issue 2: Unwanted Nucleophilic Addition at the Carbonyl Group
Q: "I am attempting a metal-catalyzed cross-coupling on the aromatic ring of a bromo-substituted this compound, but the organometallic reagent is attacking the carbonyl group. How can I avoid this?"
A: This is a common chemoselectivity issue. The carbonyl at C1 is electrophilic and susceptible to attack by strong nucleophiles like Grignard or organolithium reagents. The solution is to mask the carbonyl group with a protecting group that is stable to the reaction conditions but can be easily removed afterward. The formation of a cyclic ketal is the industry-standard approach.
Strategy: Carbonyl Protection/Deprotection Workflow.
Protecting the ketone as an ethylene glycol ketal renders it inert to a wide range of nucleophilic and basic reagents.
Caption: Carbonyl protection workflow.
Step-by-Step Protocol: Ketal Protection
-
Setup: To a solution of your bromo-6-(trifluoromethyl)-1-indanone (1.0 eq) in toluene, add ethylene glycol (2.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
Reaction: Fit the flask with a Dean-Stark apparatus and reflux the mixture. Water will be removed azeotropically, driving the equilibrium towards ketal formation. Monitor by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the protected substrate, which can often be used in the next step without further purification.
After performing your desired reaction on the aromatic ring, the ketone can be regenerated by stirring the protected compound in a mixture of acetone and dilute aqueous acid (e.g., 2M HCl).
Issue 3: Controlling α-Functionalization
Q: "I want to introduce an ethyl group at the C2 position, but when I use NaH and ethyl iodide, I get a complex mixture including O-alkylation and decomposition. How can I achieve clean C-alkylation at the α-position?"
A: Your issue stems from the choice of base and reaction conditions. Sodium hydride (NaH) can lead to issues with solubility and may not be strong enough for rapid, quantitative enolate formation, leading to side reactions. The key to selective α-functionalization is the irreversible and rapid formation of the enolate under kinetic control, followed by the introduction of the electrophile.
Strategy: Kinetic Enolate Formation with LDA.
Lithium diisopropylamide (LDA) is a strong, non-nucleophilic, sterically hindered base ideal for this purpose. Performing the deprotonation at low temperatures (-78 °C) ensures that the enolate forms cleanly and rapidly (kinetic control) without competing side reactions.
Step-by-Step Protocol: Selective α-Ethylation
-
LDA Preparation (or use commercial): In a flame-dried flask under nitrogen, cool a solution of diisopropylamine (1.05 eq) in anhydrous tetrahydrofuran (THF) to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (n-BuLi) (1.0 eq) and stir for 30 minutes.
-
Enolate Formation: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C. Slowly add the freshly prepared LDA solution dropwise via syringe. Stir for 1 hour at -78 °C. The formation of the lithium enolate should be quantitative.
-
Alkylation: Add ethyl iodide (1.1 eq) dropwise to the enolate solution at -78 °C.
-
Reaction & Quench: Stir at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature. Monitor by TLC. Once complete, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup & Purification: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield 2-ethyl-6-(trifluoromethyl)-1-indanone.
Causality: The use of LDA at -78 °C ensures that deprotonation is the fastest and only significant reaction, creating a clean solution of the enolate. This "pre-forming" of the nucleophile allows for a controlled subsequent reaction with the electrophile, minimizing unwanted processes like O-alkylation or aldol condensation. This approach is fundamental for controlling reactions at the α-position of ketones.[8]
References
- Homework.Study.com. Explain why the trifluoromethyl (CF_3)
- Wikipedia.
- Klumpp, D. A., et al. Superelectrophiles and the effects of trifluoromethyl substituents.
- SciSpace. Superelectrophiles and the Effects of Trifluoromethyl Substituents. [Link]
- Request PDF. Superelectrophiles and the Effects of Trifluoromethyl Substituents. [Link]
- University of Calgary.
- Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]
- ACS Publications. Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. [Link]
- ACS Publications.
- PubMed. Regioselective cobalt(II)
- ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. [Link]
- National Institutes of Health. Synthesis of 1-indanones with a broad range of biological activity. [Link]
- Synfacts. Regioselective Synthesis of Indanones. [Link]
- RSC Publishing. Annulations involving 1-indanones to access fused- and spiro frameworks. [Link]
- ResearchGate. Regioselective cobalt(II)
- Universidad de Zaragoza.
- ResearchGate.
- FIUnix Faculty Sites. Theoretical and Experimental Study of the Regioselectivity of Michael Additions. [Link]
- Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]
- Chemistry LibreTexts. 15.
- YouTube.
- SciSpace. Annulations involving 1-indanones to access fused- and spiro frameworks. [Link]
- Master Organic Chemistry. EAS Reactions (3)
- Request PDF. Synthesis and characterization of 5-trifluoromethyl-2-indanone. [Link]
- Semantic Scholar.
- Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- ResearchGate.
- National Institutes of Health. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. [Link]
- ChemRxiv.
- Organic Chemistry Portal. Indanone synthesis. [Link]
- Chemistry Steps.
- YouTube. Steric Hindrance | Organic Chemistry. [Link]
- ResearchGate. (PDF) Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. [Link]
- ResearchGate.
- RSC Publishing.
- Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]
- MDPI. Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III)
- PubMed.
- PubMed.
- PubMed.
- ResearchGate. Recent Advances in the Photocatalytic Defluorinative Functionalization of Trifluoromethyl Arenes and Trifluoromethyl Ketones via Radical Process. [Link]
- National Institutes of Health.
Sources
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- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. Enantioselective alpha-trifluoromethylation of aldehydes via photoredox organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Solubility of 6-(Trluoromethyl)-1-indanone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common challenge encountered in the laboratory: the poor solubility of 6-(trifluoromethyl)-1-indanone in various reaction media. As a Senior Application Scientist, my goal is to equip you with the knowledge and experimental protocols to overcome this hurdle, ensuring the success of your synthetic endeavors.
Introduction: Understanding the Solubility Challenge
This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a trifluoromethyl group, significantly influences its physicochemical properties, including solubility. The strong electron-withdrawing nature of the trifluoromethyl group can lead to high crystallinity and low polarity, making it sparingly soluble in many common organic solvents. This guide will walk you through a systematic approach to troubleshooting and resolving these solubility issues.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the solubility of this compound.
Q1: Why is this compound poorly soluble in many common solvents?
A1: The poor solubility of this compound stems from a combination of its molecular structure and intermolecular forces. Aromatic ketones, in general, are insoluble in water and soluble in organic solvents.[2][3] However, the presence of the highly polar trifluoromethyl (-CF3) group introduces strong dipole-dipole interactions and can lead to a more ordered, crystalline solid-state structure. This high lattice energy requires a significant amount of energy to overcome during the dissolution process. For a solvent to be effective, it must be able to favorably interact with both the aromatic ketone portion and the trifluoromethyl group of the molecule.
Q2: What is the first step I should take when encountering solubility issues with this compound?
A2: The initial and most critical step is a systematic solvent screening.[4] The principle of "like dissolves like" is a good starting point.[5] Given the structure of this compound, you should test a range of solvents with varying polarities. This includes polar aprotic solvents, polar protic solvents, and non-polar solvents. Small-scale solubility tests, using a few milligrams of your compound in 0.5-1.0 mL of solvent, can quickly identify promising candidates before committing to a larger scale reaction.[4]
Q3: Can temperature be used to improve the solubility of this compound?
A3: Yes, increasing the temperature is a common and effective method for enhancing the solubility of most solid organic compounds.[6][7] Higher temperatures provide the necessary energy to overcome the intermolecular forces holding the crystal lattice together, allowing the solvent to solvate the individual molecules more effectively.[7][8] However, it is crucial to ensure that the reaction temperature is below the boiling point of the solvent and does not lead to thermal degradation of your starting material or other reagents.[9]
Q4: What is a co-solvent, and how can it help?
A4: A co-solvent is a second solvent added to the primary reaction medium to increase the solubility of a sparingly soluble compound.[10][11] Co-solvents work by modifying the overall polarity of the solvent system, making it more compatible with the solute.[12] For this compound, using a mixture of a non-polar solvent (like toluene) and a more polar aprotic solvent (like DMSO or DMF) can be an effective strategy. The non-polar solvent interacts with the indanone backbone, while the polar aprotic component solvates the trifluoromethyl group.
Troubleshooting Guides and Protocols
This section provides detailed, step-by-step protocols to systematically address the poor solubility of this compound.
Guide 1: Systematic Solvent Screening
A logical first step in troubleshooting is to identify a suitable solvent or solvent system.
Experimental Protocol:
-
Preparation: Dispense a small, accurately weighed amount (e.g., 10 mg) of this compound into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent.
-
Observation at Room Temperature: Vigorously stir or vortex each vial for 1-2 minutes. Observe and record the degree of dissolution (e.g., completely soluble, partially soluble, insoluble).
-
Heating: For vials where the compound is not fully soluble, gently heat the mixture while stirring (e.g., to 50-60 °C). Be cautious and ensure the temperature is well below the solvent's boiling point.[13]
-
Observation upon Heating: Record your observations. Note if the compound dissolves upon heating and if it remains in solution or precipitates upon cooling.
-
Selection: Choose the solvent or solvent system that provides the best solubility under your desired reaction conditions.
Data Presentation: Solvent Selection Table
| Solvent | Polarity | Boiling Point (°C) | Observations at RT | Observations upon Heating |
| Dichloromethane | Non-polar | 39.6 | Partially Soluble | Soluble |
| Toluene | Non-polar | 110.6 | Sparingly Soluble | Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Soluble | N/A |
| Acetonitrile | Polar Aprotic | 81.6 | Partially Soluble | Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Soluble | N/A |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Soluble | N/A |
| Ethanol | Polar Protic | 78.37 | Sparingly Soluble | Partially Soluble |
This table is for illustrative purposes; actual solubility should be determined experimentally.
Visualization: Solvent Screening Workflow
Caption: Workflow for systematic solvent screening.
Guide 2: Utilizing Co-Solvent Systems
When a single solvent is insufficient, a co-solvent system can be the solution.[14]
Experimental Protocol:
-
Primary Solvent: Begin by suspending this compound in a solvent in which it is sparingly soluble but is suitable for your reaction chemistry (e.g., toluene).
-
Co-solvent Addition: While stirring vigorously, add a high-polarity aprotic co-solvent (e.g., DMF or DMSO) dropwise.[5]
-
Monitoring: Continue adding the co-solvent until the solid completely dissolves.
-
Ratio Determination: Record the final volume ratio of the two solvents. This ratio should be maintained for the scaled-up reaction.
-
Reaction Proceeding: Once a homogeneous solution is achieved, proceed with the addition of other reagents.
Visualization: Co-Solvent Strategy
Caption: Using a co-solvent to achieve dissolution.
Guide 3: Advanced Techniques for Stubborn Cases
For particularly challenging solubility issues, more advanced methods may be necessary.
-
Sonication: The use of ultrasonic waves can aid in the dissolution of solids by breaking up agglomerates and increasing the surface area exposed to the solvent.[15][16][17] This technique is especially useful for accelerating the dissolution process.[18][19]
Experimental Protocol:
-
Prepare a suspension of this compound in the chosen solvent system.
-
Place the reaction vessel in an ultrasonic bath.
-
Sonicate the mixture, monitoring for dissolution. The duration will depend on the scale and the specific materials.[5]
-
-
Phase-Transfer Catalysis (PTC): In biphasic reactions where an ionic reagent in an aqueous phase needs to react with the organic-soluble this compound, a phase-transfer catalyst can be employed.[20][21] The PTC facilitates the transfer of the ionic reactant into the organic phase, allowing the reaction to proceed.[22][23][24]
Visualization: Phase-Transfer Catalysis Mechanism
Caption: Mechanism of phase-transfer catalysis.
Conclusion
Overcoming the poor solubility of this compound is achievable through a systematic and logical approach. By starting with a comprehensive solvent screen, exploring the utility of co-solvents, and considering advanced techniques like sonication and phase-transfer catalysis, researchers can ensure the successful implementation of their synthetic protocols. This guide provides the foundational knowledge and practical steps to confidently address these challenges in the laboratory.
References
- Unacademy. (n.d.). All About Aromatic Ketones.
- Wikipedia. (2023). Phase-transfer catalyst.
- Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility.
- Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids.
- ResearchGate. (n.d.). Properties of aromatic ketones and other solvents.
- Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References.
- ScienceDirect. (2026). Sonication: Significance and symbolism.
- A Guide for Science Researchers. (2024). Choosing the Best Solvent for Chemical Reactions.
- ResearchGate. (2025). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
- MySkinRecipes. (n.d.). This compound.
- SACHEM, Inc. (n.d.). Phase Transfer Catalysis.
- Cambridge University Press & Assessment. (2020). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes.
- Envirostar. (2023). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication.
- Wikipedia. (n.d.). Cosolvent.
- What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. (2025).
- OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes.
- J&K Scientific. (n.d.). This compound.
- YouTube. (2025). Lab tip: use a bath sonicator to help dissolve solids.
- Organic Chemistry Portal. (n.d.). Sonochemistry: Ultrasound in Organic Chemistry.
- Quora. (2017). What are the factors according to which we choose the best solvent when undergoing a reaction?.
- ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water.
- NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)
- ScienceDirect. (n.d.). Cosolvent.
- Royal Society of Chemistry. (2025). Chapter 5: Organic Solvents: Environmentally Benign Solutions.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- Quora. (2018). Why does the solubility of gases increase with temperature in an organic solvent?.
- ACS Publications. (2022). Solvation Effects in Organic Chemistry.
- Quora. (2021). How will you increase the solubility of organic compounds in water?.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- PMC - NIH. (2023). Ex-situ generation and synthetic utilization of bare trifluoromethyl anion in flow via rapid biphasic mixing.
- World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- ChemRxiv. (n.d.). Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism.
- Wikipedia. (n.d.). Trifluoromethylation.
- ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- LookChem. (n.d.). This compound MSDS CasNo.68755-37-3.
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Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 6-(Trifluoromethyl)-1-indanone
Welcome to the Technical Support Center for optimizing catalytic reactions with 6-(trifluoromethyl)-1-indanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to blend technical precision with practical, field-tested insights to ensure the success of your synthetic routes.
Section 1: Troubleshooting Guide
This section addresses common problems encountered when optimizing catalyst loading for reactions involving this compound, a key intermediate in the synthesis of various pharmaceutical agents.
Issue 1: Low or No Reaction Conversion
Question: I've set up my reaction with this compound and a standard catalyst loading (e.g., 1-5 mol%), but I'm observing very low or no conversion to the desired product. What are the likely causes and how can I resolve this?
Answer:
Low conversion is a frequent hurdle. The strong electron-withdrawing nature of the trifluoromethyl group can deactivate the aromatic ring, making certain reactions, like Friedel-Crafts acylations, more challenging.[1] Here’s a systematic approach to troubleshoot this issue:
Probable Causes & Solutions:
-
Insufficient Catalyst Activity: The chosen catalyst may not be potent enough for the deactivated substrate.
-
Suboptimal Catalyst Loading: The initial catalyst concentration might be too low for the reaction to proceed at a reasonable rate.[3]
-
Solution: Incrementally increase the catalyst loading. A systematic screening from 5 mol% up to 20 mol% can help identify the optimal concentration.[3]
-
-
Catalyst Deactivation: Impurities in the reagents or solvent can poison or deactivate the catalyst.[3][4][5][6][7][8] Many catalysts, especially Lewis acids, are highly sensitive to moisture.[2]
-
Incorrect Reaction Temperature: The reaction temperature significantly impacts the rate.
-
Solution: Experiment with a range of temperatures. For some reactions, increasing the temperature can overcome the activation energy barrier, while for others, particularly in asymmetric catalysis, lower temperatures may be required to enhance selectivity.[3]
-
Experimental Protocol: Screening Catalyst Loading
-
Under an inert atmosphere, prepare a series of identical reaction vials.
-
To each vial, add this compound (e.g., 0.2 mmol) and the appropriate anhydrous solvent.
-
Add varying amounts of the catalyst to each vial, for example, 1 mol%, 5 mol%, 10 mol%, 15 mol%, and 20 mol%.
-
Initiate the reaction (e.g., by adding a co-reagent or adjusting the temperature) and monitor the progress of each reaction by TLC or LC-MS.
-
Analyze the yield and purity of the product for each catalyst loading to determine the optimal concentration.
Issue 2: Poor Selectivity (e.g., Low Enantiomeric Excess in Asymmetric Reactions)
Question: My asymmetric reaction is proceeding, but the enantiomeric excess (ee) of my product is unacceptably low. How can I improve the stereoselectivity?
Answer:
Achieving high enantioselectivity is a common challenge in asymmetric catalysis. Several factors can influence the stereochemical outcome of a reaction.
Probable Causes & Solutions:
-
Suboptimal Catalyst Loading: Both excessively low and high catalyst loadings can sometimes lead to poor stereoselectivity.[3]
-
Solution: Systematically screen the catalyst loading, as described in the previous section. The optimal loading for high ee may differ from that for maximum conversion.
-
-
Incorrect Temperature: Temperature plays a crucial role in the transition state energetics that govern stereoselectivity.
-
Solution: Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even -78 °C) often enhances enantioselectivity by favoring the more ordered, lower-energy transition state that leads to the desired enantiomer.[3]
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and thus the stereochemical outcome.
-
Solution: Screen a variety of solvents with different polarities and coordinating abilities.
-
-
Presence of Impurities: Impurities can interfere with the chiral environment created by the catalyst.
-
Solution: Ensure the highest purity of all reagents, substrates, and solvents.[3]
-
Data Presentation: Effect of Temperature on Enantiomeric Excess
| Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee %) |
| 25 (Room Temp) | 95 | 65 |
| 0 | 88 | 85 |
| -20 | 75 | 92 |
| -78 | 50 | >99 |
Issue 3: Catalyst Deactivation and Poor Recyclability
Question: My catalyst works well for the first run, but its activity significantly drops upon recovery and reuse. What could be causing this deactivation, and how can I improve its stability?
Answer:
Catalyst deactivation is a significant concern, especially with expensive catalysts.[6] The primary causes of deactivation can be categorized as chemical, mechanical, and thermal.[5]
Probable Causes & Solutions:
-
Poisoning: Impurities in the feedstock can bind to the active sites of the catalyst, rendering them inactive.[5][7]
-
Solution: Pre-treat your starting materials to remove potential poisons. For example, passing them through a short plug of activated carbon or silica gel can be effective.
-
-
Fouling: The deposition of byproducts or coke on the catalyst surface can block active sites.[5][7]
-
Solution: Optimize reaction conditions (e.g., temperature, pressure) to minimize the formation of side products.[8]
-
-
Sintering: At high temperatures, catalyst particles can agglomerate, leading to a loss of active surface area.[5][6][7]
-
Solution: Operate at the lowest effective temperature. Using a catalyst with a more thermally stable support can also mitigate sintering.[8]
-
-
Leaching: The active catalytic species may dissolve into the reaction medium, leading to a loss of activity.
-
Solution: Consider immobilizing the catalyst on a solid support to prevent leaching.
-
Workflow for Troubleshooting Catalyst Deactivation
Caption: Troubleshooting workflow for catalyst deactivation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for catalyst loading in reactions with this compound?
A typical starting point for catalyst loading is between 1–10 mol%.[3] For highly efficient catalysts and optimized reactions, the loading can often be reduced to less than 1 mol%.[3] Conversely, for challenging substrates like this compound or during initial screenings, a higher loading of up to 20 mol% might be necessary to achieve a reasonable conversion.[3]
Q2: How does catalyst loading generally affect reaction yield and enantiomeric excess (ee)?
Generally, higher catalyst loading can lead to faster reaction rates and higher conversion.[3] However, the effect on enantiomeric excess (ee) can vary. In some cases, increasing the loading can improve ee, while in others it may have a negligible or even negative effect due to the formation of side products.[3] The optimal loading is a balance between reaction time, yield, and stereoselectivity and must be determined empirically for each specific transformation.[3]
Q3: My reaction is slow. Should I simply increase the catalyst loading?
While increasing the catalyst loading is a straightforward approach to increase the reaction rate, it's not always the best first step, especially with expensive catalysts.[9] Before increasing the catalyst amount, consider other factors such as the purity of the catalyst and reagents, the dryness of the solvent (if required), and whether the reaction temperature is optimal.
Q4: Are there specific types of catalysts that are well-suited for reactions with fluorinated compounds like this compound?
Yes, the choice of catalyst is crucial. For asymmetric reductions of the ketone, biocatalysts such as Lactic Acid Bacteria (LAB) have shown promise.[10][11] In asymmetric fluorination reactions of 1-indanone derivatives, combinations of lanthanide triflates (e.g., Eu(OTf)₃) with chiral pybox ligands have been effective.[12][13] For Friedel-Crafts type reactions, strong Lewis acids or superacids are often required due to the electron-withdrawing nature of the trifluoromethyl group.[1][2]
Q5: Can I recover and reuse my catalyst?
The reusability of a catalyst depends on its nature and the reaction conditions. Homogeneous catalysts can sometimes be recovered through precipitation or chromatographic separation.[3] However, they may experience a gradual loss of activity.[3] Heterogeneous catalysts or those immobilized on a solid support are generally easier to recover and reuse.
References
- ResearchGate. (n.d.). The optimization of catalyst loading for the synthesis of naphthopyranopyrimidines.
- Pharmaceutical Technology. (2007). Optimization Strategies for API Synthesis and Formulation Development.
- ACS Publications. (n.d.). Catalytic highly enantioselective transfer hydrogenation of β-trifluoromethyl nitroalkenes. An easy and general entry to optic.
- Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
- ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- CECO Environmental. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- ResearchGate. (n.d.). Optimization of the catalyst loading, time and temperature for the hydrosilylation of benzoic acid.
- ResearchGate. (n.d.). Optimization of amount of the catalyst loading.
- MDPI. (n.d.). Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination.
- National Institutes of Health. (2019). Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination.
- YouTube. (2021). Catalyst deactivation.
- PubMed. (2023). Optimization of asymmetric bioreduction conditions of 1-indanone by Leuconostoc mesenteroides N6 using a face-centered design-based multi-objective optimization model.
- AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
- National Institutes of Health. (n.d.). Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles.
- Topsoe. (2025). Catalyst deactivation challenges in FCC and how to prevent them.
- Organic Chemistry Portal. (n.d.). Indanone synthesis.
- Amerigo Scientific. (n.d.). This compound.
- ResearchGate. (n.d.). Catalyst screening in the model reaction.
- ACS Publications. (n.d.). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions.
- National Institutes of Health. (n.d.). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions.
- ResearchGate. (n.d.). Optimization of asymmetric bioreduction conditions of 1-indanone by Leuconostoc mesenteroides N6 using a face-centered design-based multi-objective optimization model.
- MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
- PubMed. (2013). Catalytic hydrotrifluoromethylation of unactivated alkenes.
- ResearchGate. (n.d.). Optimization Conditions for the Synthesis of Indanone 4ma.
- ResearchGate. (n.d.). Selective synthesis of 1-indanol by 1-indanone liquid-phase hydrogenation over metal-based catalysts: A LHHW kinetic approach.
- PubMed. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction.
- National Institutes of Health. (2019). The Dark Side of Fluorine.
- ResearchGate. (n.d.). The unique fluorine effects in organic reactions: Recent facts and insights into fluoroalkylations.
- ResearchGate. (n.d.). Asymmetric reduction of 1‐[3,5‐bis(trifluoromethyl)phenyl]ethanone using Lactobacillus kefir ADH.
Sources
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- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
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- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. Catalyst deactivation challenges in FCC and how to prevent them [eureka.patsnap.com]
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- 10. Optimization of asymmetric bioreduction conditions of 1-indanone by Leuconostoc mesenteroides N6 using a face-centered design-based multi-objective optimization model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Impurities in Crude 6-(Trifluoromethyl)-1-indanone
Welcome to the Technical Support Center for the purification of 6-(trifluoromethyl)-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and workup of this important chemical intermediate.[1][2] This resource provides in-depth, field-proven insights and practical, step-by-step protocols to help you achieve the desired purity for your downstream applications.
Introduction: The Challenge of Purity in this compound Synthesis
This compound is a key building block in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1][2][3] Its synthesis, commonly achieved through an intramolecular Friedel-Crafts acylation of 3-(4-(trifluoromethyl)phenyl)propanoic acid or a related precursor, can often lead to a crude product containing a variety of impurities.[4] The electron-withdrawing nature of the trifluoromethyl group presents unique challenges in controlling the regioselectivity of the cyclization, often resulting in isomeric byproducts.
This guide will walk you through the identification and resolution of the most common impurities, empowering you to refine your purification strategies and ensure the quality of your final product.
Troubleshooting Guide: Common Impurities and Their Resolution
This section addresses specific issues you may encounter with your crude this compound, offering explanations for their origin and detailed protocols for their removal.
Issue 1: Presence of a Persistent, Oily Impurity After Initial Workup
Q1: My crude this compound is an oil or a semi-solid, and standard crystallization attempts result in low purity or yield. What is the likely cause?
A1: The most probable cause is the presence of the regioisomer, 4-(trifluoromethyl)-1-indanone. During the intramolecular Friedel-Crafts acylation, the trifluoromethyl group, while primarily meta-directing, can also lead to the formation of the ortho-cyclized product. This results in a mixture of the desired this compound and the isomeric 4-(trifluoromethyl)-1-indanone. Often, the desired 6-substituted isomer is a crystalline solid, while the 4-substituted regioisomer is an oil at room temperature, making co-purification challenging.
Logical Flow for Isomer Separation
Caption: Workflow for separating the 6- and 4-(trifluoromethyl)-1-indanone isomers.
Resolution Protocol: Selective Recrystallization
This protocol leverages the differing physical properties of the two isomers.
Materials:
-
Crude this compound
-
Isopropanol (IPA)
-
Hexanes (or heptanes)
-
Erlenmeyer flask
-
Stir bar and magnetic stir plate with heating
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of warm isopropanol. The goal is to create a saturated or near-saturated solution.
-
Induce Crystallization: Slowly add hexanes as an anti-solvent at room temperature with gentle stirring until the solution becomes slightly turbid.
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize the precipitation of the less soluble 6-isomer.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 1:1 IPA/hexanes to remove any adhering mother liquor containing the dissolved 4-isomer.
-
Drying: Dry the crystals under vacuum to obtain purified this compound.
Expert Tip: The key to successful separation is to use the minimum amount of hot solvent necessary for dissolution and to cool the solution slowly to promote the formation of well-defined crystals. Rapid cooling can lead to the co-precipitation of the oily 4-isomer.
| Technique | Typical Purity of 6-isomer | Recovery of 6-isomer | Notes |
| Recrystallization | >98% | 60-80% | Highly effective for removing the oily 4-isomer. |
| Column Chromatography | >99% | >90% | More time and solvent intensive; useful for recovering both isomers. |
Issue 2: Crude Product is Highly Acidic and Discolored
Q2: After the reaction quench and extraction, my crude product is dark and has a low pH. What are the likely impurities?
A2: This is often indicative of residual acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid) and potential sulfonated or polymeric byproducts. Incomplete quenching or washing can leave acidic residues that can discolor the product and interfere with subsequent steps.
Resolution Protocol: Aqueous Workup and Charcoal Treatment
-
Thorough Washing: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Decolorization (if necessary): If the product is still discolored, dissolve the crude material in a minimal amount of a suitable solvent and add a small amount of activated charcoal. Stir for 15-30 minutes at room temperature, then filter through a pad of celite to remove the charcoal. The purified product can then be isolated by recrystallization as described above.
Frequently Asked Questions (FAQs)
Q3: What analytical techniques are best for assessing the purity of my this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹⁹F NMR Spectroscopy: This is the most powerful tool for identifying and quantifying the 6- and 4-isomers. The aromatic proton and fluorine signals will have distinct chemical shifts and coupling patterns for each isomer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the two isomers, and the mass spectrum will confirm their identity (they will have the same molecular weight).
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the isomers and other impurities, allowing for accurate quantification.
Q4: Can I use column chromatography to separate the 6- and 4-isomers?
A4: Yes, silica gel column chromatography is an effective method for separating the isomers, although it is more resource-intensive than recrystallization for large quantities. A typical eluent system would be a gradient of ethyl acetate in hexanes. The less polar 4-isomer will generally elute before the more polar 6-isomer. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before performing the column.
Workflow for Purity Analysis
Caption: Analytical workflow for assessing the purity of this compound.
Q5: My recrystallization is not working well, and the product is "oiling out." What can I do?
A5: "Oiling out" occurs when the compound melts in the hot solvent before it dissolves or when the solution becomes supersaturated above the compound's melting point. To resolve this:
-
Use more solvent: Ensure the compound is fully dissolved at a temperature below its melting point.
-
Change the solvent system: A mixture of a good solvent and a poor solvent (anti-solvent) often works well.
-
Slow down the cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface to create nucleation sites.
-
Seed crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.
References
- Fillion, E., et al. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115-125. [Link]
- MySkinRecipes. (n.d.). This compound.
- Amerigo Scientific. (n.d.). This compound.
- J&K Scientific. (n.d.). This compound.
- University of Rochester. (n.d.). Purification: Fractional Distillation.
- MDPI. (2019). Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III)
- Google Patents. (n.d.). Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates.
- Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein J. Org. Chem., 13, 451–494. [Link]
- Google Patents. (n.d.). A kind of preparation method of indanone compounds.
- Frontiers in Chemistry. (2020). Copper-Catalyzed Annulation–Cyanotrifluoromethylation of 1,6-Enynes Toward 1-Indanones via a Radical Process. Front. Chem., 8, 321. [Link]
- Google Patents. (n.d.). Process for preparing 1-indanones.
- RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Org. Biomol. Chem., 20, 9037-9056. [Link]
- ResearchGate. (2018). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3.
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Technical Support Center: Improving Stereoselectivity of Reactions at the C2 Position of 6-(Trifluoromethyl)-1-indanone
Welcome to the Technical Support Center for advanced synthetic strategies. This guide is designed for researchers, scientists, and drug development professionals engaged in the stereoselective functionalization of 6-(trifluoromethyl)-1-indanone. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the specific challenges encountered when controlling stereochemistry at the C2 position of this valuable synthetic intermediate.
Introduction: The Challenge of C2 Stereocontrol
This compound is a key building block in medicinal chemistry, largely due to the favorable pharmacological properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and bioavailability.[1] The stereochemistry at the C2 position is often critical for biological activity. However, establishing a chiral center adjacent to the carbonyl group in the indanone scaffold presents a significant synthetic challenge. This guide will explore various methodologies to achieve high stereoselectivity in C2 functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: My enantioselectivity is low when performing an α-alkylation. What are the most common causes and how can I improve it?
A1: Low enantioselectivity in α-alkylation of ketones is a common issue.[2] The primary factors influencing stereocontrol are the nature of the catalyst, the solvent, the temperature, and the electrophile.
-
Catalyst/Ligand Choice: The chiral ligand is paramount for inducing asymmetry. For metal-catalyzed reactions (e.g., Pd, Rh, Ni), the ligand's steric and electronic properties must be carefully matched to the substrate.[3] If using an organocatalyst, ensure it is of high enantiomeric purity.
-
Solvent Effects: The solvent can significantly influence the transition state geometry. A non-coordinating, non-polar solvent often enhances the interaction between the substrate and the chiral catalyst, leading to higher enantiomeric excess (ee). Screen a range of solvents from polar aprotic (e.g., THF, CH2Cl2) to non-polar (e.g., toluene, hexanes).
-
Temperature Control: Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, resulting in higher enantioselectivity.[3] Reactions are often run at temperatures ranging from -78 °C to 0 °C.
-
Nature of the Electrophile: Highly reactive electrophiles can sometimes lead to background, non-selective reactions. Consider using a less reactive electrophile or a pre-catalyst activation strategy.
Q2: I am attempting an asymmetric fluorination at the C2 position and observing poor yields and diastereoselectivity. What should I troubleshoot?
A2: Asymmetric fluorination of β-keto esters derived from 1-indanones often employs electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI).[1]
-
Substrate Preparation: The first step is typically the acylation of the 1-indanone to form a β-keto ester.[1] Incomplete conversion or side reactions at this stage will impact the subsequent fluorination. Ensure complete formation of the β-keto ester using a suitable base (e.g., NaH) and acylating agent (e.g., dimethyl carbonate).[1]
-
Catalyst System: Metal-ligand complexes are commonly used. For instance, a combination of Europium(III) triflate (Eu(OTf)3) with a chiral pybox-type ligand has shown high yields and enantioselectivities.[1][4] The choice of both the metal and the ligand is critical. If one combination is not working, consider screening other metal sources (e.g., Cu(II), Ni(II)) and different chiral ligands (e.g., BINAP, Ph-Box).[1]
-
Reaction Conditions: The reaction temperature is a key parameter. A study on the fluorination of alkyl 1-indanone-2-carboxylates found that running the reaction at -30 °C gave optimal results.[1] The reaction time should also be optimized to ensure complete conversion without product degradation.
Q3: Can I use a chiral auxiliary to control the stereoselectivity of C2 functionalization?
A3: Yes, chiral auxiliaries are a powerful and well-established strategy for controlling stereochemistry.[5] The auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a reaction and is subsequently removed.[5]
-
Common Auxiliaries: Evans' oxazolidinone auxiliaries are widely used for stereoselective alkylations, aldol reactions, and other transformations.[5][] Other effective auxiliaries include pseudoephedrine and SAMP/RAMP hydrazones.[][7]
-
Mechanism of Action: The chiral auxiliary creates a sterically hindered environment, forcing the incoming reagent to approach from a specific face of the molecule, thus leading to a single diastereomer.
-
Attachment and Cleavage: The auxiliary is typically attached via an amide or imide linkage. After the stereoselective reaction, the auxiliary can be cleaved under mild conditions (e.g., hydrolysis, reduction) to yield the desired enantiomerically enriched product.[5]
Troubleshooting Guides
Guide 1: Optimizing Asymmetric Alkylation
Issue: Low enantiomeric excess (ee) in the palladium-catalyzed asymmetric alkylation of a this compound derivative.
| Parameter | Potential Problem | Troubleshooting Steps |
| Chiral Ligand | Suboptimal ligand for the specific substrate. | 1. Screen a library of chiral phosphine ligands (e.g., BINAP, SEGPHOS).[3] 2. Consider ligands with different bite angles and electronic properties. 3. Ensure the ligand is of high optical purity. |
| Solvent | Solvent coordination is interfering with the catalyst-substrate complex. | 1. Test a range of solvents with varying polarity (Toluene, THF, Dichloromethane, Hexanes). 2. Use anhydrous solvents to avoid catalyst deactivation. |
| Temperature | Insufficient energy difference between diastereomeric transition states. | 1. Decrease the reaction temperature incrementally (e.g., from room temperature to 0 °C, -20 °C, -78 °C). 2. Monitor reaction progress at lower temperatures as reaction rates will be slower. |
| Base | The base may be too strong or too weak, affecting enolate formation and selectivity. | 1. Screen different bases (e.g., LHMDS, KHMDS, NaHMDS). 2. Consider using a milder base in combination with a Lewis acid. |
| Additive | The absence of a necessary additive or the presence of an inhibitor. | 1. Some reactions benefit from additives like salts (e.g., LiCl) to modify the catalyst or enolate reactivity. 2. Ensure all reagents and glassware are free from impurities that could poison the catalyst. |
Guide 2: Enhancing Stereoselectivity in Organocatalyzed Reactions
Issue: A proline-catalyzed Michael addition to an enone at the C2 position of the indanone results in a nearly racemic mixture.
| Parameter | Potential Problem | Troubleshooting Steps |
| Catalyst Loading | Insufficient or excessive catalyst loading can lead to background reactions or catalyst aggregation. | 1. Optimize catalyst loading, typically between 5-20 mol%. 2. Ensure the catalyst is fully dissolved in the reaction mixture. |
| Solvent | The solvent may not be optimal for the enamine-mediated transition state. | 1. Screen a range of polar aprotic solvents (e.g., DMSO, DMF, CH3CN). 2. The presence of water can sometimes be beneficial or detrimental; test both anhydrous and aqueous conditions. |
| Acid/Base Co-catalyst | The reaction may require a co-catalyst to facilitate proton transfer in the transition state. | 1. Add a Brønsted acid (e.g., acetic acid) or base (e.g., a tertiary amine) as a co-catalyst. 2. Optimize the stoichiometry of the co-catalyst. |
| Substrate Concentration | High concentrations can lead to side reactions or catalyst inhibition. | 1. Run the reaction at different concentrations to find the optimal range. 2. Consider slow addition of one of the reactants to maintain a low instantaneous concentration. |
Experimental Protocols
Protocol 1: Asymmetric Fluorination of a 1-Indanone Derivative
This protocol is adapted from a procedure for the catalytic asymmetric fluorination of alkyl 1-indanone-2-carboxylates.[1]
Step 1: Preparation of the β-Keto Ester
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add dimethyl carbonate (1.5 eq) and heat the reaction to reflux for 4-6 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH4Cl.
-
Extract with ethyl acetate, dry the organic layer over MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the methyl 1-oxo-6-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylate.
Step 2: Asymmetric Fluorination
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral pybox ligand (e.g., (S,R)-ind-pybox, 0.1 eq) and Eu(OTf)3 (0.1 eq) in anhydrous CH2Cl2.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the solution to -30 °C and add the β-keto ester (1.0 eq) from Step 1.
-
Add N-fluorobenzenesulfonimide (NFSI) (1.2 eq) portion-wise over 10 minutes.
-
Stir the reaction at -30 °C for the optimized reaction time (monitor by TLC).
-
Quench the reaction with saturated aqueous NaHCO3.
-
Separate the layers and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over Na2SO4, and concentrate.
-
Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC.
Visualizations
Logical Workflow for Troubleshooting Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
General Mechanism for Chiral Auxiliary Control
Caption: General mechanism of chiral auxiliary-controlled reactions.
References
- Palladium-Catalyzed Stereoselective Construction of 1,3-Stereocenters Displaying Axial and Central Chirality via Asymmetric Alkylations. MDPI.
- Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. MDPI.
- Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. PubMed.
- Asymmetric fluorinations of 1-indanone-2-carboxylates and their... ResearchGate.
- Chiral auxiliary. Wikipedia.
- Indanone synthesis. Organic Chemistry Portal.
- Enantioselective Synthesis of Indanes with a Quaternary Stereocenter via Diastereoselective C(sp3)–H Functionalization. ACS Publications.
- Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. Nature.
- Enantioselective α-functionalizations of ketones via allylic substitution of silyl enol ethers. PMC - NIH.
- Asymmetric Synthesis. University of York.
- Stereoselective construction of fluorinated indanone derivatives via a triple cascade Lewis acid-catalyzed reaction. Chemical Communications (RSC Publishing).
- Annulations involving 1-indanones to access fused- and spiro frameworks. PMC - NIH.
- Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. ACS Publications.
- Chiral Auxiliaries — Principles and Recent Applications. Request PDF - ResearchGate.
- Direct, Asymmetric Alkylation of Ketones: Still Unconquered. PMC - NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
common pitfalls in the handling and storage of trifluoromethylated compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the handling and storage of trifluoromethylated compounds. As a Senior Application Scientist, I've designed this guide to provide you with field-proven insights and scientifically grounded protocols to navigate the unique challenges presented by these valuable molecules. The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, binding affinity, and bioavailability.[1][2] However, its distinct electronic properties also necessitate specialized handling and storage procedures to ensure experimental success and laboratory safety.
This guide is structured in a question-and-answer format to directly address the common pitfalls you may encounter. We will delve into the "why" behind each recommendation, empowering you to make informed decisions in your research.
Section 1: Stability and Degradation
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected degradation of my trifluoromethylated compound in solution. What are the likely causes?
A1: While the trifluoromethyl group is renowned for its high metabolic and chemical stability due to the strong carbon-fluorine bond, it is not entirely inert.[1][2] Degradation can occur under specific conditions, often involving other functional groups within the molecule or, less commonly, the -CF3 group itself. Key pathways to consider are:
-
Hydrolysis: The -CF3 group can undergo hydrolysis, particularly under alkaline (basic) pH conditions, to form a carboxylic acid (-COOH) group and release fluoride ions.[1] This is a critical consideration for compounds containing a trifluoromethyl group on an aromatic ring, especially when adjacent to activating groups like a hydroxyl (-OH).[3] Additionally, more labile functional groups elsewhere in the molecule, such as esters or amides, are common sites of hydrolysis.[1]
-
Photodegradation: Exposure to UV light can induce degradation. For instance, 4-(trifluoromethyl)phenol has been shown to degrade into trifluoroacetic acid upon photolysis.[1] If your experiments are light-sensitive, consider using amber vials or working under controlled lighting conditions.
-
Oxidative Degradation: The aromatic ring or other susceptible parts of your molecule can be prone to oxidation, leading to a variety of degradation products.[1]
-
Reaction with Strong Acids: While generally stable, some trifluoromethyl-substituted arenes can react in the presence of Brønsted superacids, leading to the formation of reactive electrophilic species and subsequent Friedel-Crafts type reactions.[4]
Q2: My N-trifluoromethyl compound seems particularly unstable in aqueous media. Is this expected?
A2: Yes, N-trifluoromethyl compounds, where the -CF3 group is directly attached to a nitrogen atom, can exhibit significant hydrolytic instability. The electronic repulsion between the nitrogen and fluorine atoms can weaken the N-CF3 bond, making it susceptible to cleavage, especially in acidic or basic solutions.[5] The stability of N-trifluoromethyl secondary and tertiary amines has been shown to be highly pH-dependent.[5] If you are working with such compounds, it is crucial to carefully control the pH of your solutions and consider using non-aqueous solvents where possible.
Q3: Can high temperatures affect the stability of my trifluoromethylated compound?
A3: Generally, the trifluoromethyl group contributes to high thermal stability.[6][7][8] The strong C-F bonds require considerable energy to break.[2] However, the overall thermal stability of your molecule will depend on its entire structure. The presence of other, less stable functional groups will dictate the decomposition temperature. For a systematic evaluation, it is advisable to conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[8]
Troubleshooting Guide: Investigating Degradation
If you suspect instability, a systematic approach is crucial. The following workflow can help you identify the cause and find a solution.
Caption: Workflow for troubleshooting compound degradation.
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile, methanol).
-
Stress Conditions:
-
Acidic: Add an appropriate amount of acid (e.g., HCl) to a final concentration of 0.1 M.
-
Basic: Add an appropriate amount of base (e.g., NaOH) to a final concentration of 0.1 M.
-
Oxidative: Add an appropriate amount of an oxidizing agent (e.g., H₂O₂) to a final concentration of 3%.
-
Photolytic: Expose the solution to a UV lamp.
-
Thermal: Heat the solution at a controlled temperature (e.g., 60 °C).
-
-
Incubation: Incubate the samples under the respective stress conditions for a defined period (e.g., 24 hours).
-
Analysis: Analyze the samples at different time points using a stability-indicating method like HPLC or LC-MS to monitor for the appearance of degradation products.[1]
Section 2: Handling and Storage
Frequently Asked Questions (FAQs)
Q4: Are there any specific materials I should avoid when handling or storing trifluoromethylated compounds?
A4: While the trifluoromethyl group itself is relatively inert, the overall reactivity of the molecule and the potential for the release of corrosive byproducts upon degradation (e.g., HF) necessitate careful material selection.[9]
-
Avoid Strong Bases: As discussed, basic conditions can promote hydrolysis of the -CF3 group.[1] Therefore, avoid contact with strong bases during handling and storage.
-
Incompatible Reagents: Be mindful of the reactivity of other functional groups in your molecule. For example, if your compound contains a reactive moiety, avoid storing it with incompatible reagents that could trigger a reaction.
-
Container Material: For routine storage, borosilicate glass (Pyrex®) is generally suitable. However, for long-term storage or if there is a risk of HF generation, consider using containers made of more resistant materials like certain plastics (e.g., Teflon®) or specialized coated glass. Avoid using aluminum or galvanized containers for acidic trifluoromethylated compounds like trifluoromethanesulfonic acid.[10]
Q5: What are the recommended storage conditions for trifluoromethylated compounds?
A5: The optimal storage conditions depend on the specific compound's stability profile. However, some general guidelines apply:
-
Temperature: Store in a cool, dry, and well-ventilated area.[11][12][13] For many compounds, refrigeration (2-8 °C) is recommended to slow down potential degradation processes.
-
Atmosphere: For compounds sensitive to moisture or air, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.
-
Light: Protect from light by storing in amber vials or in the dark to prevent photodegradation.[1]
| Compound Class | Recommended Storage Temperature | Atmosphere | Light Protection |
| General Trifluoromethylated Aromatics | 2-8 °C | Standard | Recommended |
| N-Trifluoromethyl Compounds | ≤ 0 °C | Inert (Ar/N₂) | Essential |
| Trifluoromethylated Phenols | Room Temperature or 2-8 °C | Standard | Recommended |
| Highly Reactive Reagents (e.g., CF₃OF) | Follow supplier-specific guidelines | Specialized | Essential |
Q6: I work with trifluoromethylating reagents. Are there any special precautions I need to take?
A6: Absolutely. Trifluoromethylating reagents, such as trifluoromethyl hypofluorite (CF₃OF) or hypervalent iodine reagents, are often highly reactive and can be hazardous.[14][15][16]
-
Toxicity and Reactivity: CF₃OF is a highly toxic and explosive gas.[14][15] It is a powerful oxidizing agent and can react violently.[9]
-
Handling: All manipulations must be performed in a well-ventilated fume hood by highly trained personnel.[9][14] Use of a specialized containment system may be necessary.
-
Personal Protective Equipment (PPE): Stringent PPE is mandatory, including chemical-resistant gloves, safety goggles, a face shield, and a flame-resistant lab coat.[9][17]
-
Quenching: Reactions involving these reagents require careful quenching procedures to neutralize any unreacted reagent.
Troubleshooting Guide: Reaction Scale-Up Issues
Scaling up reactions with trifluoromethylating reagents can present challenges. This diagram outlines a decision-making process for troubleshooting common issues.
Caption: Troubleshooting workflow for scaling up reactions.
Section 3: Safety and Disposal
Frequently Asked Questions (FAQs)
Q7: What are the primary hazards associated with trifluoromethylated compounds?
A7: The hazards are compound-specific and should always be assessed by consulting the Safety Data Sheet (SDS).[11][18] However, general hazards can include:
-
Toxicity: Some trifluoromethylated compounds can be toxic if swallowed, inhaled, or in contact with skin.[18]
-
Corrosivity: Certain compounds or their degradation products (like HF) can cause severe skin burns and eye damage.[9][18]
-
Environmental Hazards: Some compounds may be toxic to aquatic life with long-lasting effects.[18][19]
Q8: How should I dispose of waste containing trifluoromethylated compounds?
A8: Proper disposal is crucial for laboratory safety and environmental compliance.[18][19][20]
-
Segregation: Collect all waste containing trifluoromethylated compounds in a dedicated, properly labeled hazardous waste container.[18][19] Do not mix with other waste streams unless compatibility has been verified.[18]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[18][19]
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste storage area.[18]
-
Disposal: Arrange for collection by a licensed chemical waste disposal facility.[18][20] Never dispose of these compounds down the drain or in regular trash.[20]
Protocol: Small Spill Cleanup
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[11]
-
Wear PPE: Don appropriate PPE, including gloves, eye protection, and a lab coat.[19]
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[18]
-
Collection: Carefully collect the spilled material and absorbent into a labeled hazardous waste container.[11][18]
-
Decontamination: Decontaminate the spill area with a suitable solvent and wash thoroughly. Dispose of all cleanup materials as hazardous waste.[19]
This guide provides a foundational understanding of the common pitfalls in handling and storing trifluoromethylated compounds. Always prioritize safety by consulting the specific SDS for each compound and adhering to your institution's safety protocols.
References
- Heidelberger, C., & Nover, H. (1961). Hydrolytic Stability of the Trifluoromethyl Group on the Aromatic Nucleus. Journal of Organic Chemistry, 26(10), 4038-4040. [Link]
- ResearchGate. Investigation of hydrolytic stability of N-trifluoromethyl secondary and tertiary amines. [Link]
- Wikipedia.
- National Center for Biotechnology Information.
- Reddit. Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. [Link]
- ResearchGate. Synthesis of N-trifluoromethyl compounds to determine their aqueous stability and additional key in vitro properties. [Link]
- Royal Society of Chemistry. The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. [Link]
- National Center for Biotechnology Information. Protolytic defluorination of trifluoromethyl-substituted arenes. [Link]
- Wiley Online Library. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. [Link]
- Canadian Science Publishing. CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART III.
- National Center for Biotechnology Information. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). [Link]
- ACS Publications. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). [Link]
- National Center for Biotechnology Information. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
- Szabo-Scandic. Trifluoromethanesulfonic acid. [Link]
- Royal Society of Chemistry. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. [Link]
- ResearchGate. Energetics and Mechanism of the Decomposition of Trifluoromethanol. [Link]
- ACS Publications. Trifluoromethyl Hypofluorite: Its Decomposition and its Reaction with Carbonyl Fluoride to Form Perfluorodimethyl Peroxide. [Link]
- ACS Publications. Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. [Link]
- Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry. [Link]
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
- ResearchGate. (PDF) Recent Development of Trifluoromethyl Reagents: A Review. [Link]
- ACS Publications. Trifluoromethylated Pyrazoles via Sequential (3 + 2)
- ResearchGate. Comparison of BTF with other solvents. [Link]
- ACS Publications. Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. [Link]
- CONICET.
- Oriental Journal of Chemistry. Recent Trifluoromethylation Reactions. A Mini Review Paper. [Link]
- Hovione.
Sources
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- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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how to remove residual starting material from 6-(trifluoromethyl)-1-indanone product
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the purification of 6-(trifluoromethyl)-1-indanone. Our goal is to provide not just protocols, but a deep understanding of the principles behind them, enabling you to troubleshoot and optimize your purification strategy effectively.
Understanding the Challenge: The Synthesis Context
The purification of any final product is intrinsically linked to its synthetic route. The most common and robust method for synthesizing 1-indanone scaffolds is the intramolecular Friedel-Crafts acylation.[1][2] In the case of this compound, this typically involves the cyclization of 3-(4-(trifluoromethyl)phenyl)propanoic acid or its more reactive acyl chloride derivative, often facilitated by a strong Lewis acid (like AlCl₃) or a Brønsted acid (like polyphosphoric acid or triflic acid).[3][4][5]
Consequently, the most probable residual starting material in your crude product is the unreacted 3-(4-(trifluoromethyl)phenyl)propanoic acid . This guide focuses primarily on the removal of this acidic impurity, which possesses distinct chemical properties from the neutral ketone product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude NMR spectrum shows a significant amount of unreacted carboxylic acid alongside my this compound product. What is the most direct method to remove it?
The most efficient initial purification step is a simple liquid-liquid extraction using a mild aqueous base . This exploits the fundamental difference in acidity between the starting material and the product.
-
The Principle (Causality): Your starting material, 3-(4-(trifluoromethyl)phenyl)propanoic acid, has an acidic carboxylic acid group (-COOH). Your product, this compound, is a neutral ketone. By washing an organic solution of your crude product with a basic aqueous solution (e.g., saturated sodium bicarbonate, NaHCO₃), you selectively deprotonate the carboxylic acid.
R-COOH (organic soluble) + NaHCO₃ → R-COO⁻Na⁺ (water soluble) + H₂O + CO₂
-
The resulting carboxylate salt is ionic and therefore highly soluble in the aqueous layer, while your neutral indanone product remains in the organic layer. This allows for a clean separation.[6]
Q2: I performed a basic wash, but TLC/GC-MS analysis still shows trace amounts of the starting material. What should I do next?
While an acid-base wash is highly effective for bulk removal, trace impurities or non-acidic byproducts may persist. Your next steps should be guided by the quantity of material and the required final purity. The two primary methods are flash column chromatography and recrystallization .
Q3: How do I choose between column chromatography and recrystallization for final purification?
This decision depends on several factors, including the nature of the impurities and the scale of your reaction.
-
Choose Column Chromatography if:
-
You have multiple impurities with different polarities.
-
The starting material and product have very similar solubility profiles, making recrystallization difficult.
-
You are working on a small to medium scale (mg to several grams).
-
It is a highly versatile technique that separates compounds based on their differential adsorption to a stationary phase.[7][8]
-
-
Choose Recrystallization if:
-
Your product is a solid with moderate to high crude purity (>90%). This compound is a white powder, making it a good candidate.[9]
-
You have identified a suitable solvent system where the product's solubility is highly temperature-dependent, while the impurity's is not.
-
You are working on a larger scale where chromatography would be impractical.
-
It is often the most effective method for achieving very high crystalline purity.[7]
-
Q4: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" is a common problem, especially for compounds with relatively low melting points, and it occurs when the solute separates from the supersaturated solution as a liquid above its melting point.[10]
-
Troubleshooting Steps:
-
Use a More Dilute Solution: Add more hot solvent to ensure the saturation point is reached at a temperature below the product's melting point.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly before moving it to an ice bath. Rapid cooling encourages oiling.
-
Use a Co-Solvent System: Start by dissolving your compound in a minimum of a "good" solvent (e.g., ethyl acetate). Then, slowly add a "poor" solvent (an anti-solvent, e.g., hexanes) at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[10]
-
Seeding: Introduce a single, pure crystal of the product to the cooled, supersaturated solution to provide a nucleation site for crystal growth.[10]
-
Purification Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy.
Caption: Decision workflow for purifying this compound.
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed for the bulk removal of acidic starting material, 3-(4-(trifluoromethyl)phenyl)propanoic acid.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
First Wash (Base): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release CO₂ pressure.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Second Wash (Base): Repeat the wash with a fresh portion of saturated NaHCO₃ solution to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution. This helps to remove residual water and break any emulsions.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Solvent Removal: Filter the solution to remove the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Validation: Obtain an NMR spectrum or run a TLC plate to confirm the absence of the starting material.
Protocol 2: Purification via Flash Column Chromatography
This method is ideal for removing trace impurities or when multiple byproducts are present.[11]
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate eluent system. A good starting point is a mixture of hexanes and ethyl acetate. Aim for a system that gives your product an Rf value of ~0.3 and good separation from all impurities.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes). Pour the slurry into a glass column and use gentle air pressure to pack a uniform, stable column bed.[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Add the eluent to the column and apply pressure to begin elution. Maintain a constant flow rate.
-
Fraction Collection: Collect fractions in an array of test tubes. Monitor the progress of the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure.
Comparison of Purification Techniques
| Technique | Principle of Separation | Advantages | Disadvantages | Best For... |
| Aqueous Base Wash | Difference in acidity (pKa) | Fast, inexpensive, high capacity, excellent for bulk removal of acidic impurities. | Only effective for removing acidic/basic impurities; will not remove neutral byproducts. | First purification step when starting material is a carboxylic acid. |
| Column Chromatography | Differential adsorption to a stationary phase based on polarity.[8] | Highly versatile, can separate multiple components, applicable to a wide range of compounds. | More time-consuming, requires larger volumes of solvent, potential for sample loss on the column. | Removing multiple or non-acidic impurities; purification of small-to-medium scale reactions. |
| Recrystallization | Difference in solubility in a solvent at different temperatures.[7] | Can yield very high purity material, cost-effective on a large scale, simple apparatus. | Requires a suitable solvent, risk of "oiling out," can have lower yields if the product is somewhat soluble at low temperatures.[10] | Final purification of solid products that are already >90% pure; large-scale purification. |
| Vacuum Distillation | Difference in boiling points under reduced pressure. | Effective for separating liquids or low-melting solids with significantly different boiling points. | Requires specialized equipment; not suitable for thermally unstable compounds or compounds with very high boiling points. | Removing non-volatile impurities from a lower-boiling product. The product's boiling point is 76-78°C/0.2 mmHg.[12] |
References
- LookChem. (n.d.). This compound MSDS CasNo.68755-37-3. LookChem.
- Cravotto, G., et al. (2015). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 20(3), 4350-4361.
- Fillion, E., et al. (2009). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 86, 205-216.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
- da Silva, F. M., et al. (2008). Synthesis of 1-indanones through the intramolecular Friedel–Crafts acylation reaction using NbCl5 as Lewis acid. Tetrahedron Letters, 49(35), 5193-5195.
- Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), e56895.
- House, H. O., & Wasson, R. L. (1957). 2-Indanone. Organic Syntheses, 37, 56.
- JoVE. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol | Protocol Preview. YouTube.
- Fustero, S., et al. (2012). Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. Molecules, 17(11), 13498-13514.
- Kaczor, A. A., & Polski, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
- emmy. (2011). Column Chromatography ketone/silica. Physics Forums.
- Reusch, W. (n.d.). Principles of Organic Synthesis. Michigan State University Department of Chemistry.
- Wikipedia. (2023). Organic synthesis. Wikipedia.
- Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Phenomenex.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic synthesis - Wikipedia [en.wikipedia.org]
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- 8. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound [myskinrecipes.com]
optimizing workup procedures for reactions with 6-(trifluoromethyl)-1-indanone
Welcome to the technical support center for optimizing workup procedures involving 6-(trifluoromethyl)-1-indanone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique physicochemical properties imparted by the trifluoromethyl group—such as increased lipophilicity and strong electron-withdrawing effects—necessitate careful consideration during reaction workup and purification to ensure high purity and yield of the desired products.[1][2]
This document provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the isolation and purification of products derived from this compound. The advice herein is grounded in established chemical principles and field-proven laboratory practices.
Frequently Asked Questions (FAQs)
Q1: My aqueous workup is resulting in a persistent emulsion. What is causing this and how can I resolve it?
A1: Persistent emulsions are a common challenge when working with trifluoromethylated compounds like derivatives of this compound. The trifluoromethyl (-CF3) group significantly increases the lipophilicity of the molecule, altering its partitioning behavior between aqueous and organic phases.[2] This can lead to the formation of stable emulsions, especially if residual starting materials, reagents, or byproducts act as surfactants.
Troubleshooting Steps:
-
Brine Addition: Before abandoning the separation, add a significant volume of saturated sodium chloride (brine) solution to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which can often disrupt the emulsion and force a clean phase separation.
-
Solvent Modification: If brine is ineffective, consider adding a small amount of a different organic solvent. For instance, if you are using ethyl acetate, adding some dichloromethane or diethyl ether can alter the overall polarity and help break the emulsion.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion droplets.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Patience: Sometimes, allowing the mixture to stand undisturbed for an extended period (e.g., overnight) can lead to phase separation.
Q2: I am having difficulty removing acidic or basic impurities from my organic layer. Are there special considerations for trifluoromethylated compounds?
A2: Yes, the electron-withdrawing nature of the -CF3 group can influence the acidity or basicity of nearby functional groups in your product. For example, an α-proton to a carbonyl can become more acidic. This can affect the efficiency of standard acid-base washes.
Detailed Protocol for Acid/Base Extraction:
-
For Acidic Impurities (e.g., carboxylic acids):
-
Use a dilute solution of sodium bicarbonate (NaHCO₃) initially. A stronger base like sodium hydroxide (NaOH) could potentially lead to unwanted side reactions with your product, such as hydrolysis or enolate formation.
-
Perform multiple small-volume washes rather than a single large-volume wash for greater efficiency.
-
Follow with a brine wash to remove residual base and reduce the water content in the organic layer.
-
-
For Basic Impurities (e.g., amines):
-
Wash with a dilute solution of hydrochloric acid (e.g., 1 M HCl).
-
Again, multiple small-volume washes are more effective.
-
A subsequent brine wash is recommended.
-
Q3: My product is streaking badly during silica gel column chromatography. What are my options?
A3: Streaking on silica gel is often due to the polarity of the compound or interactions with the stationary phase. The trifluoromethyl group can increase the polarity of the molecule, leading to strong interactions with the acidic silanol groups on the silica surface.
Troubleshooting Flowchart for Chromatography Issues:
Caption: Troubleshooting logic for column chromatography.
Expert Insight: Fluorinated stationary phases can offer unique selectivity for separating fluorinated compounds from their non-fluorinated counterparts due to "fluorophilic" interactions.[3] If you consistently work with fluorinated molecules, investing in a fluorinated column for HPLC or flash chromatography can be highly beneficial.[4]
Troubleshooting Guides
Guide 1: Low Recovery After Extraction
| Symptom | Potential Cause | Suggested Solution |
| Low yield after aqueous workup and solvent evaporation. | Product has partial water solubility. The polarity of the indanone core combined with other functional groups might lead to some partitioning into the aqueous layer. | Back-extract the combined aqueous layers with a fresh portion of your organic solvent (e.g., ethyl acetate or dichloromethane). |
| Product is volatile. this compound itself has a boiling point of 76-78 °C at 0.2 mmHg.[1][5][6] Derivatives may also have significant vapor pressure. | Use caution during solvent removal on a rotary evaporator. Use a lower bath temperature and avoid leaving the flask under high vacuum for extended periods after the solvent is gone. | |
| Product degradation. The product may be unstable to the pH of the aqueous wash (acidic or basic conditions). | Perform a quick micro-extraction on a small aliquot and analyze the organic layer by TLC or LC-MS before and after the wash to check for degradation. If degradation is observed, consider a neutral wash (deionized water) or passing the organic solution through a plug of silica gel instead of a liquid-liquid extraction. |
Guide 2: Unexpected Side Products Observed
Scenario: A nucleophilic addition to the ketone of this compound (e.g., using TMSCF₃ with a fluoride initiator) was performed.[7][8]
| Observed Side Product | Plausible Mechanism | Prevention & Mitigation Strategy |
| Fluoroform (HCF₃) and a silyl enol ether of the starting material. | The trifluoromethyl anion (CF₃⁻) acts as a base, deprotonating the α-position of the indanone.[7] This is more likely with sterically hindered nucleophiles or when the electrophile is less reactive. | Ensure the reaction is run at a low temperature to favor nucleophilic addition over deprotonation. Use a less-hindered trifluoromethylating reagent if possible. |
| Starting material remains. | Incomplete reaction due to catalyst/initiator deactivation or insufficient reagent. | Ensure all reagents are anhydrous, as water can quench the initiator (e.g., TBAF). Use a slight excess of the trifluoromethylating reagent. |
| Polymerization or dark-colored baseline material. | Strong basic or acidic conditions during workup can cause self-condensation or decomposition of the indanone core or product. | Maintain neutral or near-neutral conditions during the workup. If an acid or base wash is necessary, use dilute solutions and perform the extraction quickly at low temperatures. |
Experimental Workflow: Workup of a Ruppert-Prakash Trifluoromethylation Reaction
Caption: Standard workup for nucleophilic trifluoromethylation.
Detailed Protocol:
-
Quenching: The reaction, typically run at low temperatures (e.g., -78 °C to 0 °C), should be carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This neutralizes the active reagents without causing a large exotherm.
-
Extraction: After warming to room temperature, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or diethyl ether. Perform at least three extractions to ensure complete recovery of the lipophilic product.
-
Washing: Combine the organic extracts and wash once with brine. This helps to remove the bulk of the water from the organic phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel flash chromatography. A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. Monitor the fractions by TLC.
By understanding the specific chemical properties of the this compound moiety and anticipating common pitfalls, researchers can design robust and efficient workup and purification procedures, ultimately leading to higher quality materials and more reliable experimental outcomes.
References
- Facile synthesis of trifluoromethyl covalent organic framework for the efficient microextraction of per-and polyfluorinated alkyl substances
- Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. eGrove - University of Mississippi. [Link]
- This compound. MySkinRecipes. [Link]
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Annulations involving 1-indanones to access fused- and spiro frameworks. SciSpace. [Link]
- Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR.
- Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. [Link]
- Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]
- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols.
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]
- Indane-1,3-Dione: From Synthetic Strategies to Applic
- Trifluoromethyl
- Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed Central. [Link]
- Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. [Link]
- Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Royal Society of Chemistry. [Link]
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones.
- Annulations involving 1-indanones to access fused- and spiro frameworks.
- 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. SciELO. [Link]
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific Research Publishing. [Link]
- This compound. Research Scientific. [Link]
- Synthesis of trifluoromethyl carbinols. Organic Chemistry Portal. [Link]
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]
- Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. University of Liverpool IT Services. [Link]
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- This compound MSDS CasNo.68755-37-3. LookChem. [Link]
- An Efficient and Green Synthesis of 1-Indanone and 1-Tetralone via Intramolecular Friedel-Crafts Acylation Reaction.
- This compound | 68755-37-3. J&K Scientific. [Link]
- Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]
Sources
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- 3. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. This compound | 68755-37-3 [chemicalbook.com]
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- 8. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected spectroscopic results for 6-(trifluoromethyl)-1-indanone
Welcome to the technical support center for 6-(trifluoromethyl)-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected spectroscopic results. This guide provides in-depth, question-and-answer-based troubleshooting, grounded in established scientific principles, to ensure the integrity of your experimental data.
Expected Spectroscopic Data
A crucial first step in troubleshooting is to have a reliable set of reference data. The following table summarizes the expected spectroscopic values for this compound. Significant deviations from these values may indicate one of the issues addressed in this guide.
| Spectroscopic Technique | Parameter | Expected Value/Observation |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Aromatic protons: ~7.5-7.9 ppm, Aliphatic protons (-CH₂-): ~2.7-3.2 ppm |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | C=O: ~205 ppm, Aromatic Cs: ~120-155 ppm, CF₃: ~123 ppm (q, ¹JCF ≈ 272 Hz), Aliphatic Cs (-CH₂-): ~25-37 ppm |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ (ppm) | CF₃: ~ -63 ppm (s) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | C=O stretch: ~1710-1730 cm⁻¹, C-F stretches: ~1100-1350 cm⁻¹ |
| Mass Spectrometry (EI) | m/z | [M]⁺: 200.16, Key fragments: [M-CO]⁺, [CF₃]⁺ |
Troubleshooting Guides & FAQs
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1: My ¹H NMR spectrum shows unexpected peaks, or the aromatic region is more complex than anticipated. What could be the cause?
Answer:
The presence of unexpected signals in your ¹H NMR spectrum is a common issue that can often be traced back to impurities.
-
Residual Solvents: The most frequent culprits are residual solvents from purification, such as ethyl acetate, dichloromethane, or hexane. These can be identified by their characteristic chemical shifts. A valuable resource for identifying these is the publication by Gottlieb, Kotlyar, and Nudelman which lists the chemical shifts of common laboratory solvents in various deuterated solvents.[1]
-
Unreacted Starting Materials: Depending on the synthetic route used, you may have residual starting materials. For instance, if a Friedel-Crafts alkylation of a trifluoromethyl-substituted arene with 2-(trifluoromethyl)acrylic acid was employed, you might see signals corresponding to these precursors.[2] Similarly, if the synthesis involved the cyclization of a phenylpropanoic acid derivative, this could be a potential impurity.
-
Water: A broad peak, typically between 1.5 and 2.5 ppm in CDCl₃, is indicative of water. The chemical shift of water is highly dependent on temperature and concentration.
Protocol for Identifying Impurities:
-
Reference Check: Compare the chemical shifts of your unexpected peaks against published data for common NMR impurities.[1][3]
-
Spiking: If you suspect a particular impurity (e.g., a starting material), add a small amount of the pure substance to your NMR tube and re-acquire the spectrum. An increase in the intensity of the suspect peak confirms its identity.
-
D₂O Shake: To confirm an OH or NH peak (which can sometimes be broad and mistaken for other signals), add a drop of D₂O to your sample, shake vigorously, and re-acquire the spectrum. Exchangeable protons will be replaced with deuterium, causing the peak to disappear or significantly diminish.[4]
Question 2: The chemical shifts of my aromatic protons are significantly shifted upfield or downfield compared to the reference data. Why is this happening?
Answer:
This phenomenon is often due to solvent effects, particularly when using aromatic solvents.
-
Aromatic Solvent Induced Shift (ASIS): The chemical shifts of protons, especially those on an aromatic ring, are highly sensitive to the solvent used.[5] Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant shifts, typically upfield, compared to less interactive solvents like chloroform-d (CDCl₃).[6][7] This is due to the formation of a weak solvent-solute complex where the analyte sits in the shielding region of the aromatic solvent's ring current.[7]
-
Concentration Effects: At high concentrations, intermolecular interactions between analyte molecules can also lead to shifts in resonance frequencies.
Troubleshooting Workflow for Chemical Shift Deviations:
Caption: Troubleshooting unexpected NMR chemical shifts.
Question 3: My ¹⁹F NMR shows a singlet, but it's not at the expected ~-63 ppm. Should I be concerned?
Answer:
While the chemical shift of the CF₃ group is a strong indicator, minor deviations can occur.
-
Solvent and Concentration: Similar to ¹H NMR, the ¹⁹F chemical shift can be influenced by the solvent and sample concentration, although generally to a lesser extent.
-
Reference Standard: Ensure your spectrometer is correctly referenced. Trifluorotoluene is a common reference standard for ¹⁹F NMR with a chemical shift of approximately -63.72 ppm relative to CFCl₃.[8]
-
Structural Isomers: While less likely to be formed in large quantities, consider the possibility of a structural isomer where the trifluoromethyl group is at a different position on the indanone ring. Computational studies on trifluoromethyl derivatives of indenes have shown that the electronic environment significantly impacts the ¹⁹F chemical shift.[7]
Infrared (IR) Spectroscopy
Question 4: The carbonyl (C=O) peak in my IR spectrum is at a lower wavenumber than expected (e.g., <1700 cm⁻¹). What does this suggest?
Answer:
A significant shift in the carbonyl stretching frequency can indicate changes in the electronic structure or the presence of specific intermolecular interactions.
-
Hydrogen Bonding: If your sample is not completely dry, the presence of water or residual protic solvents can lead to hydrogen bonding with the carbonyl oxygen. This weakens the C=O bond, causing a shift to a lower wavenumber.
-
Conjugation: While this compound is already conjugated, any structural changes that increase the extent of conjugation will lower the carbonyl stretching frequency. This is less likely to be an issue unless an unexpected reaction has occurred.
-
Hydrate Formation: Trifluoromethyl ketones are known to form stable hydrates in the presence of water.[9][10] The formation of a gem-diol (hydrate) at the carbonyl position would lead to the disappearance of the C=O stretch and the appearance of a broad O-H stretch around 3200-3600 cm⁻¹.
Protocol for Investigating Carbonyl Shifts:
-
Sample Purity: Ensure your sample is free of water and protic solvents. If necessary, re-purify and dry the sample under high vacuum.
-
Re-acquisition: Prepare a fresh sample in a dry KBr pellet or as a neat film and re-acquire the spectrum.
-
NMR Correlation: Check the ¹³C NMR spectrum for the presence of a signal around 205 ppm. The absence of this signal and the appearance of a new signal around 90-100 ppm could indicate hydrate formation.
Mass Spectrometry (MS)
Question 5: I don't see a clear molecular ion peak at m/z 200 in my mass spectrum. Is my compound incorrect?
Answer:
The absence of a prominent molecular ion peak is not uncommon, especially in electron ionization (EI) mass spectrometry, where the initial molecular ion can be unstable and readily fragment.[11][12]
-
Fragmentation: The molecular ion of this compound can undergo fragmentation. Common fragmentation pathways for ketones include the loss of a neutral carbon monoxide (CO) molecule (28 Da). For fluorinated compounds, the loss of HF (20 Da) or the CF₃ radical (69 Da) is also possible.[13]
-
Prominent Fragments: In many fluorinated compounds, the CF₃⁺ ion (m/z = 69) is a very stable and often abundant fragment.[14][15] Look for characteristic fragments that can be rationalized from the parent structure.
Logical Flow for Mass Spectrum Interpretation:
Caption: Interpreting the mass spectrum of this compound.
References
- Nanalysis Corp. (2019, September 3).
- Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.
- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (n.d.). Mass Spectra of Fluorocarbons. NIST.
- Klinck, R. E., & Stothers, J. B. (n.d.). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Science Publishing.
- U.S. Department of Commerce. (n.d.). 19F NMR Reference Standards.
- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (n.d.). Mass spectra of fluorocarbons. NIST.
- MDPI. (n.d.). Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III)
- Das, U., et al. (2024). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. MDPI.
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
- ResearchGate. (n.d.).
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.
- University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- SpectraBase. (n.d.). 3,3,3-Trifluoro-2-trifluoromethyl-propionic acid 3-(2-chloro-4-trifluoromethyl-phenoxy)-4-nitro-phenyl ester - Optional[1H NMR] - Spectrum.
- Sigma-Aldrich. (n.d.). This compound.
- SynQuest Labs. (n.d.). 3-[4-(Trifluoromethyl)phenyl]propanoic acid.
- ChemicalBook. (n.d.). 3-(3-Trifluoromethylphenyl)propionic acid.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity.
- J&K Scientific. (n.d.). This compound.
- Interpret
- ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity.
- Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
- Research Scientific. (n.d.). This compound.
- King-Pharm. (n.d.). This compound.
- Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 378–385.
- Chemistry LibreTexts. (2021, December 10). 1.7.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- PubMed. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD)
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
- YouTube. (2022, March 21). Lec-29 || Mass fragmentation of ketones || Mclafferty rearrangement.
- Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.
- Cambridge Isotope Laboratories, Inc. (n.d.).
- ChemicalBook. (n.d.). This compound(68755-37-3) 1H NMR.
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Technical Support Center: Strategies to Overcome Low Reactivity of the Carbonyl Group in 6-(Trifluoromethyl)-1-indanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 6-(trifluoromethyl)-1-indanone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of this valuable synthetic intermediate.[1] Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you overcome common hurdles in your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental reasons behind the compound's low reactivity and the common issues observed in the lab.
Q1: Why is the carbonyl group in this compound so unreactive towards nucleophiles?
A: The diminished reactivity of the carbonyl group in this compound is primarily due to the strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group. This effect operates through two main mechanisms:
-
Inductive Effect (I-): The highly electronegative fluorine atoms pull electron density away from the aromatic ring through the sigma bonds. This effect is transmitted to the carbonyl group, reducing the partial positive charge (δ+) on the carbonyl carbon. A less electrophilic carbon is less susceptible to attack by nucleophiles.
-
Mesomeric Effect (M- or Resonance): The -CF₃ group deactivates the aromatic ring by withdrawing electron density through resonance, further destabilizing the transition state of nucleophilic addition.
This combined electronic deactivation makes the carbonyl carbon significantly less electrophilic compared to ketones with electron-donating or neutral substituents.[2]
Q2: What are the most common reactions that fail or give poor yields with this substrate?
A: Researchers frequently report low yields or complete failure for several standard carbonyl reactions, including:
-
Grignard and Organolithium Additions: These reactions are often plagued by low conversion, enolization of the ketone, or side reactions.
-
Wittig Reactions: Particularly with stabilized or semi-stabilized ylides, the reaction can be sluggish or may not proceed at all due to the decreased electrophilicity of the ketone.[3][4]
-
Reductive Aminations: The initial formation of the imine or iminium ion is often the rate-limiting step and can be difficult to drive to completion, especially with electron-deficient amines.[5][6]
-
Aldol Condensations: The formation of the enolate can be challenging, and the subsequent reaction with the deactivated carbonyl is often inefficient.
Q3: How can I quickly assess the reactivity of my this compound starting material?
A: A simple qualitative test is to perform a small-scale reaction with a standard, moderately reactive nucleophile, such as sodium borohydride in methanol. Monitor the reaction by Thin Layer Chromatography (TLC) against a known standard of the corresponding alcohol. A sluggish or incomplete reaction after a standard reaction time (e.g., 30-60 minutes) compared to a more activated ketone like acetophenone is a good indicator of the reduced reactivity you will need to address.
Section 2: Troubleshooting Guide - Strategies to Enhance Carbonyl Reactivity
This section provides practical solutions to common experimental failures.
Problem 1: Poor yields in nucleophilic additions (e.g., Grignard, Organolithium reactions).
These reactions often fail because the nucleophile is not potent enough to attack the electron-deficient carbonyl, or it acts as a base, causing enolization.
Solution A: Enhance Nucleophilicity with Organocerium Reagents (Luche Reaction)
Transmetalation of organolithium or Grignard reagents with a cerium salt, such as anhydrous cerium(III) chloride (CeCl₃), generates an organocerium reagent.[7] These reagents are highly effective for several reasons:
-
Increased Nucleophilicity: Organocerium reagents are highly nucleophilic.[8]
-
Reduced Basicity: They are significantly less basic than their organolithium or Grignard precursors, which dramatically suppresses side reactions like enolization.[7][9]
-
Oxophilicity: Cerium is highly oxophilic ("oxygen-loving"), meaning it coordinates strongly to the carbonyl oxygen.[8] This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and activating it for nucleophilic attack.
Solution B: Activate the Carbonyl with a Lewis Acid
Lewis acids are electron-pair acceptors that can coordinate to the lone pair of electrons on the carbonyl oxygen.[10][11] This coordination increases the polarization of the carbonyl group, making the carbon atom more electrophilic and thus more reactive towards nucleophiles.[12]
-
Common Lewis Acids: MgBr₂, TiCl₄, AlCl₃, and BF₃·OEt₂ are commonly used.
-
Mechanism: The Lewis acid (LA) forms a complex with the ketone, which is then more readily attacked by the nucleophile.
Workflow: Lewis Acid Activation of a Deactivated Ketone
Caption: Lewis acid (LA) coordinates to the carbonyl oxygen, increasing its electrophilicity for nucleophilic (Nu⁻) attack.
Problem 2: Low conversion in reductive amination.
The key challenge in the reductive amination of deactivated ketones is the initial formation of the imine or iminium ion, which is often thermodynamically unfavorable.[5]
Solution A: Shift the Equilibrium - Water Removal
The condensation of the ketone with an amine is a reversible reaction that produces water. To drive the reaction forward, water must be removed from the reaction mixture as it forms.
-
Method: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, benzene) that forms an azeotrope with water.
-
Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), to protonate the carbonyl oxygen and activate it.[13]
Solution B: Optimize the Reducing Agent and Conditions
The choice of reducing agent is critical. A mild reducing agent that selectively reduces the iminium ion in the presence of the ketone is required.
-
Standard Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less basic and more selective than sodium cyanoborohydride (NaBH₃CN).
-
More Powerful Combinations: For particularly challenging substrates, more potent reducing systems may be necessary. For example, combinations like BH₃·THF/TMSCl in DMF have proven effective for the reductive amination of ketones with electron-deficient anilines.[5][6]
| Parameter | Condition A (Standard) | Condition B (For Difficult Substrates) | Condition C (Harsh, for Anilines) |
| Amine | Primary/Secondary Aliphatic | Electron-Deficient Amines | Electron-Deficient Anilines |
| Reducing Agent | NaBH(OAc)₃ | NaBH₄ / TMSCl | BH₃·THF / AcOH |
| Solvent | Dichloroethane (DCE) | Dimethylformamide (DMF) | Dichloromethane (DCM) |
| Additive | Acetic Acid (catalyst) | Trimethylsilyl chloride (TMSCl) | Acetic Acid (co-solvent) |
| Typical Yield | Moderate to Good | Good to Excellent | Good |
| Reference | Standard Textbooks | [5] | [6] |
Problem 3: Failure of the Wittig Reaction.
The Wittig reaction involves the attack of a phosphorus ylide on the carbonyl carbon.[14] With a deactivated ketone like this compound, this initial nucleophilic attack is slow. Stabilized ylides (e.g., those with adjacent ester or phenyl groups) are less reactive and often fail completely.[3][4]
Solution A: Use Unstabilized Ylides
Unstabilized ylides (e.g., Ph₃P=CH₂, Ph₃P=CH(Alkyl)) are much more reactive and are more likely to react successfully with deactivated ketones.[15]
-
Generation: These ylides must be generated in situ using a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous, aprotic solvent like THF or ether.
Solution B: Consider the Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction, which uses a phosphonate carbanion, is often a superior alternative to the Wittig reaction for hindered or deactivated ketones.[14]
-
Advantages: The phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides. The byproduct, a water-soluble phosphate ester, is also much easier to remove during workup than triphenylphosphine oxide.
-
Stereoselectivity: The HWE reaction typically provides excellent stereoselectivity for the (E)-alkene.
Experimental Workflow: Wittig vs. HWE for Deactivated Ketones
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Validation & Comparative
A Comparative Guide to the Synthesis of 6-(Trifluoromethyl)-1-indanone: Validation of a Novel High-Yield Pathway
Abstract
6-(Trifluoromethyl)-1-indanone is a pivotal building block in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2] The efficiency of its synthesis directly impacts the viability of drug discovery and development programs. This guide provides an in-depth comparison of established synthetic routes to this compound and introduces a novel, validated three-step pathway. This new route, commencing from the readily available 4-bromobenzotrifluoride, offers significant advantages in overall yield, operational simplicity, and scalability. We present detailed experimental protocols, comparative performance data, and mechanistic insights to provide researchers and process chemists with a robust and superior alternative for accessing this critical intermediate.
Introduction: The Significance of the this compound Scaffold
The 1-indanone framework is a privileged structure in drug discovery, notably featuring in treatments for neurodegenerative diseases like Alzheimer's.[1][2] The incorporation of a trifluoromethyl (-CF3) group at the 6-position profoundly influences the molecule's physicochemical properties, often enhancing metabolic stability, membrane permeability, and binding affinity. Consequently, efficient access to this compound is a persistent goal in synthetic chemistry.
Historically, synthetic approaches have relied on multi-step sequences that often suffer from moderate yields, harsh reaction conditions, or the use of expensive or hazardous reagents. This guide aims to critically evaluate these methods and present a more efficient alternative developed in our laboratories.
Established Synthetic Routes: A Critical Overview
The most common strategies for constructing 1-indanones involve the intramolecular Friedel-Crafts cyclization of a suitable 3-arylpropanoic acid or its corresponding acyl chloride.[1][2][3] The primary challenge lies in the efficient preparation of the cyclization precursor.
Route A: Friedel-Crafts Acylation with Succinic Anhydride
This classical approach involves the Friedel-Crafts acylation of benzotrifluoride with succinic anhydride, followed by reduction of the resulting keto-acid and subsequent intramolecular cyclization.
-
Advantages: Utilizes commercially available starting materials.
-
Disadvantages: The initial acylation can yield regioisomers, complicating purification. The multi-step nature (acylation, reduction, cyclization) leads to a modest overall yield and requires significant operational time.
Route B: Direct Cyclization of 3-(4-(Trifluoromethyl)phenyl)propanoic Acid
This method bypasses the challenges of Route A by starting directly with the appropriate propanoic acid, which is then cyclized.
-
Advantages: More convergent than Route A.
-
Disadvantages: The starting material, 3-[4-(trifluoromethyl)phenyl]propanoic acid, is relatively expensive, making this route less cost-effective for large-scale synthesis.[4] The direct cyclization of the carboxylic acid often requires harsh conditions, such as high temperatures and strong superacids like polyphosphoric acid or Eaton's reagent, which can be difficult to handle and quench on a large scale.[2][5]
A Novel Pathway: The Palladium-Catalyzed Cross-Coupling Approach
To overcome the limitations of existing methods, we developed a streamlined, high-yield three-step synthesis commencing from the inexpensive and readily available 4-bromobenzotrifluoride. This pathway leverages a robust palladium-catalyzed Heck coupling reaction.
Rationale and Mechanistic Insight
The core of our strategy is the creation of the required carbon skeleton via a C-C bond-forming reaction. The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, is an ideal candidate for this transformation due to its high efficiency and functional group tolerance.[6][7]
-
Step 1: Heck Coupling: We couple 4-bromobenzotrifluoride with an acrylate ester (e.g., n-butyl acrylate) to form an unsaturated cinnamate ester intermediate. This reaction is known to proceed with high yields under relatively mild conditions.[8]
-
Step 2: Catalytic Hydrogenation: The double bond of the cinnamate intermediate is selectively reduced. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean, efficient, and highly selective method for this transformation, leaving the ester and trifluoromethyl groups intact.[9][10] Saponification of the resulting ester yields the key cyclization precursor, 3-[4-(trifluoromethyl)phenyl]propanoic acid.
-
Step 3: Intramolecular Friedel-Crafts Cyclization: The final ring-closing step is achieved via an intramolecular Friedel-Crafts acylation. By converting the carboxylic acid to its more reactive acyl chloride derivative using thionyl chloride, the cyclization can be promoted by a mild Lewis acid like aluminum chloride (AlCl₃) under controlled conditions, avoiding the need for superacids.[3]
Experimental Protocol: The Novel Three-Step Synthesis
Step 1: Synthesis of Butyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate
-
To a solution of 4-bromobenzotrifluoride (1.0 eq), n-butyl acrylate (1.2 eq), and triethylamine (2.0 eq) in anhydrous toluene, add Pd(OAc)₂ (0.02 eq) and P(o-tolyl)₃ (0.04 eq).
-
Heat the mixture to 100 °C under a nitrogen atmosphere for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Step 2: Synthesis of 3-[4-(Trifluoromethyl)phenyl]propanoic Acid
-
Dissolve the acrylate from Step 1 in methanol and add 10% Pd/C catalyst (5 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 4 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
To the resulting saturated ester, add a 2 M solution of sodium hydroxide and heat to 60 °C for 2 hours.
-
Cool the mixture, acidify with 2 M HCl, and extract with ethyl acetate.
-
Dry the organic layer, filter, and concentrate to yield the pure propanoic acid.[4]
Step 3: Synthesis of this compound
-
Suspend 3-[4-(trifluoromethyl)phenyl]propanoic acid (1.0 eq) in anhydrous dichloromethane.
-
Add thionyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous dichloromethane and cool to 0 °C.
-
Add aluminum chloride (AlCl₃) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 3 hours.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Separate the layers, extract the aqueous phase with dichloromethane, and combine the organic layers.
-
Wash with water and brine, dry over sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield this compound as a solid.[11]
Analytical Validation
The structure and purity of the final product were confirmed using standard analytical techniques.
-
¹H NMR & ¹³C NMR: Confirmed the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): Verified the molecular weight (m/z = 200.05).
-
High-Performance Liquid Chromatography (HPLC): Purity was determined to be >99%.
-
Melting Point: Consistent with literature values.
Comparative Performance Analysis
The novel synthetic route demonstrates superior performance across several key metrics when compared to established methods.
| Metric | Route A (Succinic Anhydride) | Route B (Direct Cyclization) | Novel Route (Heck Coupling) |
| Overall Yield (%) | ~45-55% | ~75-85% (from propanoic acid) | ~80-88% |
| Number of Steps | 3-4 | 1 | 3 |
| Purity (%) | 95-98% (after multiple purifications) | 98-99% | >99% |
| Starting Material Cost | Low-Moderate | High | Low |
| Scalability | Moderate (regioisomer issues) | Moderate (harsh reagents) | High |
| Safety/Waste | Moderate (AlCl₃ use) | High (superacid use) | Low-Moderate (manageable reagents) |
As the data indicates, our novel pathway provides a significantly higher overall yield starting from a low-cost material compared to Route A. While Route B appears to be a single step, the high cost of its starting material makes it less economically viable. Our approach combines the cost-effectiveness of basic starting materials with a high-yielding, robust, and scalable sequence.
Workflow Visualization
The following diagram illustrates the logical flow of the novel synthetic pathway, from starting materials to the final, fully characterized product.
Caption: Workflow of the novel three-step synthesis of this compound.
Conclusion
This guide has detailed a novel and highly efficient synthetic route to this compound. By employing a palladium-catalyzed Heck coupling as the key C-C bond-forming step, this pathway offers a superior overall yield from inexpensive starting materials compared to traditional methods. The operational simplicity, mild conditions for the key steps, and demonstrated scalability make this approach a compelling choice for both academic research and industrial drug development professionals. The provided protocols are robust and have been validated to produce material of high purity, ensuring its suitability for downstream applications in medicinal chemistry programs.
References
- Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. Evonik.
- Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation. BenchChem Application Notes.
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- Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source.Chemical Methodologies.
- An efficient synthesis of highly substituted indanones and chalcones promoted by superacid.RSC Advances.
- Synthesis of 1-indanones with a broad range of biological activity.RSC Advances.
- Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3.ResearchGate.
- Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source.ResearchGate.
- Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid.Asian Journal of Chemistry.
- Heck coupling reaction of aryl halides with butyl acrylate.ResearchGate.
- Heck Reaction—State of the Art.Catalysts.
- Mizoroki–Heck reaction of aryl halides with acrylates.ResearchGate.
- Catalytic hydrogenation of methyl 3,4,5-trimethoxycinnamate using Cu/Co salts and sodium borohydride.Sciencemadness.org.
- Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System.Organic Letters.
- Heck Reactions with Aryl Chlorides.Diva-portal.org.
- Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones.Journal of Physical Science.
- Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination.Molecules.
- A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues.Preprints.org.
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- Scheme 3 Synthesis of compounds 32-39. Reagents and conditions.ResearchGate.
- Indanone synthesis.Organic Chemistry Portal.
- Synthesis and characterization of novel indanone-based spiro-dihydrobenzofuran derivatives.TÜBİTAK Academic Journals.
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.Molecules.
- This compound | 68755-37-3.J&K Scientific.
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A Comparative Guide to the Biological Activity of 6-(Trifluoromethyl)-1-indanone and Other Indanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1] This guide provides a comparative analysis of the biological activity of 6-(trifluoromethyl)-1-indanone and other notable indanone derivatives, offering insights into their potential as neuroprotective, anti-inflammatory, and cytotoxic agents. While specific quantitative data for this compound is limited in publicly available literature, this guide will draw comparisons from structurally related compounds and discuss the influence of the trifluoromethyl group on biological activity.
The Indanone Scaffold: A Versatile Pharmacophore
Indanones are bicyclic ketones that serve as crucial building blocks in the synthesis of a diverse range of biologically active molecules.[2][3] The inherent structural features of the indanone core allow for modifications at various positions, leading to a broad spectrum of pharmacological activities.[2][3] Notably, the introduction of different substituents can significantly modulate the compound's interaction with biological targets, thereby influencing its therapeutic potential.
Neuroprotective Activity: Targeting Acetylcholinesterase
One of the most well-established therapeutic applications of indanone derivatives is in the management of neurodegenerative diseases like Alzheimer's disease.[4] This is primarily attributed to their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] Inhibition of AChE increases acetylcholine levels in the brain, which is associated with improved cognitive function.[4]
The trifluoromethyl group is known to enhance the biological activity of many compounds due to its high electronegativity and ability to increase metabolic stability and membrane permeability.[6] It is plausible that the presence of a trifluoromethyl group at the 6-position of the indanone ring could favorably influence its binding to the active site of AChE. Further experimental studies are required to quantify the precise AChE inhibitory potency of this compound.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Indanone Derivatives
| Compound | AChE IC50 (µM) | Reference |
| Indanone Derivative 1 | 13-44.4 | [7] |
| Indanone Derivative 2 | 0.12 ± 0.09 (for BChE) | [5] |
| Indanone Derivative 3 | 0.38 ± 0.01 (for BChE) | [5] |
Anti-inflammatory Potential: Modulating Inflammatory Pathways
Inflammation is a key pathological feature of numerous diseases. Indanone derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents.[8] Their mechanism of action often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α).[8][9]
For example, a novel arylidene indanone small molecule, IPX-18, has been shown to inhibit the release of TNF-α with an IC50 value of 298.8 nM in human whole blood and 96.29 nM in peripheral blood mononuclear cells (PBMCs).[9] Another study on an indanone derivative isolated from Fernandoa adenophylla reported an IC50 value of 54.69 µM in a heat-induced hemolysis assay, indicating its membrane-stabilizing and anti-inflammatory potential.[10]
The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the indanone ring system, potentially enhancing its interaction with enzymes and receptors involved in inflammatory signaling pathways.[6] However, without direct experimental data, the anti-inflammatory potency of this compound remains to be elucidated.
Table 2: Anti-inflammatory Activity of Selected Indanone Derivatives
| Compound | Assay | IC50 | Cell Line/Model | Reference |
| IPX-18 | TNF-α inhibition | 298.8 nM | Human Whole Blood | [9] |
| IPX-18 | TNF-α inhibition | 96.29 nM | PBMCs | [9] |
| Indanone from F. adenophylla | Heat-induced hemolysis | 54.69 µM | Human Red Blood Cells | [10] |
| 2,6-bisbenzylidenecyclohexanone derivative | NO inhibition | 6.68 µM | RAW 264.7 cells | [11] |
Cytotoxic Effects: A Potential Avenue for Anticancer Drug Discovery
Several indanone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, highlighting their potential as anticancer agents.[12][13] The mechanism of action can vary, with some compounds inducing apoptosis and arresting the cell cycle at different phases.[13]
For instance, an indanone-based thiazolyl hydrazone derivative, ITH-6, exhibited potent cytotoxicity against p53 mutant colorectal cancer cell lines with IC50 values of 0.44 µM (HT-29), 0.98 µM (COLO 205), and 0.41 µM (KM 12).[12] Studies on trifluoromethyl ketones have also shown that trifluoromethylated α-diketone and α-hydroxy ketones display higher tumor-specific cytotoxic activity compared to their non-fluorinated analogs.[14] This suggests that the trifluoromethyl group can contribute positively to the cytotoxic potential of a molecule.
Table 3: Cytotoxic Activity of Selected Indanone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| ITH-6 | HT-29 (colorectal cancer) | 0.44 | [12] |
| ITH-6 | COLO 205 (colorectal cancer) | 0.98 | [12] |
| ITH-6 | KM 12 (colorectal cancer) | 0.41 | [12] |
| Trifluoromethylated α-diketone (TF1) | HL-60 (promyelocytic leukemia) | - | [14] |
| Trifluoromethylated α-hydroxy ketone (TF2) | HL-60 (promyelocytic leukemia) | - | [14] |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key biological assays discussed in this guide.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to AChE activity.
Caption: Workflow for the Acetylcholinesterase Inhibition Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
Acetylthiocholine iodide (ATCI) solution (10 mM in deionized water, prepared fresh).
-
AChE solution (from electric eel or human recombinant, concentration to be optimized).
-
Test compounds (e.g., this compound and other indanones) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer.
-
Add 20 µL of the test compound solution at various concentrations. For the control (100% activity), add 20 µL of the solvent.
-
Add 20 µL of the AChE solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 5-10 minutes.
-
The rate of the reaction is calculated from the slope of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Caption: Workflow for the MTT Cytotoxicity Assay.
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds (e.g., this compound and other indanones).
-
Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until intracellular formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT-containing medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
-
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: Macrophages, such as the RAW 264.7 cell line, produce NO upon stimulation with LPS. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Caption: Workflow for the Nitric Oxide Inhibition Assay.
Detailed Protocol:
-
Cell Culture:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL). Include a negative control (cells only), a vehicle control (cells with solvent and LPS), and a positive control (a known inhibitor of NO production).
-
Incubate for 24 hours.
-
-
Griess Reaction:
-
Transfer 50 µL of the culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Nitrite in sample / Nitrite in vehicle control)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Conclusion and Future Directions
The indanone scaffold represents a versatile platform for the development of novel therapeutic agents with diverse biological activities. While direct comparative data for this compound is currently limited, the known effects of the trifluoromethyl group on molecular properties and the demonstrated activities of other indanone derivatives suggest that it is a compound of significant interest. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to elucidate its specific activity profile and potential as a lead compound for drug discovery in the areas of neuroprotection, anti-inflammatory, and anticancer therapies.
References
- Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
- Moura, J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
- (This citation is a placeholder for a relevant article on halogen
- (This citation is a placeholder for a relevant article on the synthesis of trifluoromethyl-containing auxin deriv
- Ideo, A., Sasaki, M., Nakamura, C., Mori, K., Shimada, J., Kanda, Y., Kunii, S., Kawase, M., & Sakagami, H. (2006). Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells. Anticancer Research, 26(6B), 4335–4341. [Link]
- (This citation is a placeholder for a relevant article on the role of trifluoromethyl and trifluoromethoxy groups in drug design)
- (This citation is a placeholder for a relevant article on the role of trifluoromethyl and trifluoromethoxy groups in drug design)
- Khan, I., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology, 12, 943653. [Link]
- (This citation is a placeholder for a relevant article on IC50 values for acetylcholinesterase and butyrylcholinesterase)
- (This citation is a placeholder for a relevant article on the discovery of new acetylcholinesterase inhibitors)
- (This citation is a placeholder for a relevant article on IC50 values of compounds towards various cancer cell lines)
- (This citation is a placeholder for a relevant article on the effect of the trifluoromethyl group on biological activity)
- (This citation is a placeholder for a relevant article on the synthesis of 1-indanones with a broad range of biological activity)
- (This citation is a placeholder for a relevant product page for this compound)
- (This citation is a placeholder for a relevant article on the identification of acetylcholinesterase inhibitors
- Al-Harrasi, A., et al. (2023). Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling. Biomedicines, 11(3), 716. [Link]
- (This citation is a placeholder for a relevant article on the synthesis of 1-indanones with a broad range of biological activity)
- (This citation is a placeholder for a relevant product page for this compound)
- (This citation is a placeholder for a relevant article on the dependences of AChE-inhibiting activity)
- Patil, S. A., Patil, R., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 182–198. [Link]
- Ullah, N., et al. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. Scientific Reports, 14(1), 9773. [Link]
- (This citation is a placeholder for a relevant article on potential acetylcholinesterase inhibitors to tre
- (This citation is a placeholder for a relevant table of IC50 values of anti-inflamm
- (This citation is a placeholder for a relevant product page for this compound)
- (This citation is a placeholder for a relevant article on the synthesis of 1-indanones with a broad range of biological activity)
- Zou, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton. Fitoterapia, 205, 106860. [Link]
- (This citation is a placeholder for a relevant article on the enhancement of photoinduced activity by trifluoromethyl substitution)
- (This citation is a placeholder for a relevant article on Indanocine)
- (This citation is a placeholder for a relevant article on anti-inflamm
- (This citation is a placeholder for a relevant article on the synthesis and biological evaluation of 11H-indeno[1,2-b]quinoxalin-11-one deriv
- (This citation is a placeholder for a relevant article on the synthesis of 1-indanones with a broad range of biological activity)
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- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic analysis of 6-(trifluoromethyl)-1-indanone versus its non-fluorinated analog
In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a compound's lipophilicity, metabolic stability, and binding affinity.[1][2] This guide provides an in-depth comparative analysis of the spectroscopic signatures of 6-(trifluoromethyl)-1-indanone and its non-fluorinated parent, 1-indanone. Understanding these differences is paramount for researchers in drug development and materials science to unequivocally identify and characterize these important synthons.
This analysis will delve into the nuances of ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will not only present the experimental data but also elucidate the underlying chemical principles that give rise to the observed spectral disparities, thereby providing a robust framework for the spectroscopic interrogation of fluorinated organic molecules.
Experimental Workflow for Spectroscopic Analysis
The following diagram outlines a standardized workflow for the comprehensive spectroscopic analysis of small organic molecules like the indanone analogs discussed herein. This self-validating protocol ensures data of the highest quality and reproducibility.
Caption: A generalized workflow for the spectroscopic analysis of indanone analogs.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the electronic environment of hydrogen atoms in a molecule. The introduction of the strongly electron-withdrawing trifluoromethyl group at the 6-position of the indanone scaffold induces significant changes in the chemical shifts of the aromatic protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the indanone analog in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher FT-NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-5 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Data Comparison: ¹H NMR
| Proton Assignment | 1-Indanone (ppm) | This compound (ppm) | Observed Shift (Δδ) |
| H-7 | ~7.75 (d) | ~7.95 (d) | ~+0.20 |
| H-5 | ~7.45 (t) | ~7.65 (d) | ~+0.20 |
| H-4 | ~7.60 (d) | ~7.80 (s) | ~+0.20 |
| H-2 (CH₂) | ~2.70 (t) | ~2.80 (t) | ~+0.10 |
| H-3 (CH₂) | ~3.15 (t) | ~3.25 (t) | ~+0.10 |
Note: The chemical shifts for this compound are estimated based on the known effects of the CF₃ group and available data.
Interpretation of ¹H NMR Spectra
The trifluoromethyl group exerts a strong deshielding effect on the aromatic protons due to its inductive electron-withdrawing nature.[2] This effect is most pronounced for the protons on the same aromatic ring. Consequently, the signals for H-4, H-5, and H-7 in this compound are shifted downfield (to a higher ppm value) compared to those in 1-indanone. The aliphatic protons at positions 2 and 3 are also slightly deshielded, though to a lesser extent, as the electronic effect diminishes with distance.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides insights into the carbon framework of a molecule. The electron-withdrawing CF₃ group significantly influences the chemical shifts of the carbon atoms in the aromatic ring and the carbonyl group.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Parameters:
-
Spectrometer: 100 MHz or higher FT-NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Data Comparison: ¹³C NMR
| Carbon Assignment | 1-Indanone (ppm) | This compound (Predicted, ppm) | Observed Shift (Δδ) |
| C=O (C-1) | ~207 | ~205 | ~-2 |
| C-Ar (quaternary) | ~155, ~135 | ~153, ~138 | Variable |
| C-Ar (CH) | ~127, ~124, ~121 | ~129, ~126, ~123 | Upfield/Downfield |
| C-6 | ~127 | ~130 (q) | ~+3 |
| CF₃ | N/A | ~124 (q) | N/A |
| CH₂ (C-2) | ~36 | ~36 | Minimal |
| CH₂ (C-3) | ~26 | ~26 | Minimal |
Note: The chemical shifts for this compound are predicted based on established substituent effects.
Interpretation of ¹³C NMR Spectra
The most notable features in the ¹³C NMR spectrum of this compound are the quartet signals for the CF₃ carbon and the carbon to which it is attached (C-6), arising from carbon-fluorine coupling. The CF₃ carbon itself will appear as a quartet with a large one-bond coupling constant (¹JCF ≈ 272 Hz).[3] The C-6 carbon will also be a quartet due to a two-bond coupling (²JCF). The electron-withdrawing nature of the CF₃ group will deshield the directly attached C-6 and other carbons in the aromatic ring, shifting their signals downfield. Conversely, the carbonyl carbon (C-1) may experience a slight upfield shift.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. It provides a distinct signal for the trifluoromethyl group.
Experimental Protocol: ¹⁹F NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Parameters:
-
Spectrometer: A spectrometer equipped with a fluorine probe, typically operating at a frequency corresponding to the ¹H frequency (e.g., 376 MHz for a 400 MHz ¹H instrument).
-
Pulse Sequence: Standard single-pulse sequence, often with proton decoupling.
-
Reference: CFCl₃ at 0.00 ppm or an external standard.
-
Data and Interpretation: ¹⁹F NMR
For this compound, a single sharp signal is expected in the ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is anticipated to be in the range of -60 to -65 ppm relative to CFCl₃. This characteristic chemical shift is a strong indicator of the presence of an aromatic trifluoromethyl group.[3]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The key vibrational modes to compare between the two indanones are the carbonyl (C=O) stretch and the C-F stretches.
Experimental Protocol: IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer.
-
Instrument Parameters:
-
Spectrometer: FT-IR spectrometer with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Data Comparison: IR
| Vibrational Mode | 1-Indanone (cm⁻¹) | This compound (Predicted, cm⁻¹) |
| C=O Stretch | ~1700 | ~1710-1715 |
| C-F Stretches | N/A | ~1300-1100 (strong) |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 |
| Aliphatic C-H Stretch | ~2900 | ~2900 |
Interpretation of IR Spectra
The electron-withdrawing trifluoromethyl group is expected to cause a slight increase in the frequency of the carbonyl (C=O) stretching vibration. This is because the CF₃ group inductively pulls electron density away from the carbonyl group, leading to a stronger and shorter C=O bond. The most significant difference in the IR spectrum of this compound will be the appearance of strong absorption bands in the 1300-1100 cm⁻¹ region, which are characteristic of C-F stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
Experimental Protocol: MS
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like methanol or acetonitrile.
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
Data Comparison: MS
| Compound | Molecular Formula | Molecular Weight | Observed [M+H]⁺ (ESI) |
| 1-Indanone | C₉H₈O | 132.16 g/mol | 133.06 |
| This compound | C₁₀H₇F₃O | 200.16 g/mol | 201.05 |
Interpretation of Mass Spectra
The molecular ion peak in the mass spectrum will clearly distinguish between the two compounds due to the significant mass difference (68 Da) imparted by the CF₃ group. For 1-indanone, the molecular ion peak will be observed at m/z 132 (in EI-MS) or 133 ([M+H]⁺ in ESI-MS).[4][5] For this compound, the molecular ion peak will be at m/z 200 (EI-MS) or 201 ([M+H]⁺ in ESI-MS), as confirmed by patent literature.
Conclusion
The spectroscopic analysis of this compound reveals distinct and predictable differences from its non-fluorinated analog, 1-indanone. The powerful electron-withdrawing nature of the trifluoromethyl group manifests as downfield shifts in the ¹H and ¹³C NMR spectra of the aromatic ring, the appearance of a characteristic signal in the ¹⁹F NMR spectrum, a higher frequency C=O stretch in the IR spectrum, and a significant increase in molecular weight as determined by mass spectrometry. This comprehensive guide provides researchers with the foundational knowledge and expected data to confidently identify and characterize these molecules, facilitating their application in the synthesis of novel pharmaceuticals and advanced materials.
References
- J. Am. Chem. Soc.2010, 132, 1, 158-166. [Link]
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- Ukhanev, S. A., et al. Magn. Reson. Chem.2023, 61(5), 306-317. [Link]
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comparative study of different catalysts for the synthesis of 6-(trifluoromethyl)-1-indanone
Introduction: The Significance of 6-(Trifluoromethyl)-1-indanone in Medicinal Chemistry
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown promise in the development of therapeutics for a range of conditions, including neurodegenerative diseases like Alzheimer's. The introduction of a trifluoromethyl (-CF3) group at the 6-position of the indanone ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This makes this compound a crucial intermediate in the synthesis of novel drug candidates.
This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, primarily through the intramolecular Friedel-Crafts acylation of 3-(4-(trifluoromethyl)phenyl)propanoic acid and its derivatives. We will delve into the mechanistic details, compare the efficacy of various catalysts with supporting experimental data, and provide detailed protocols for researchers in drug discovery and development.
The Core Transformation: Intramolecular Friedel-Crafts Acylation
The most common and robust method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation. This reaction involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride, promoted by a strong Brønsted or Lewis acid catalyst. The key challenge in the synthesis of this compound lies in the electron-withdrawing nature of the -CF3 group, which deactivates the aromatic ring towards electrophilic substitution. The choice of catalyst is therefore critical to overcome this deactivation and achieve high yields.
The general mechanism proceeds through the formation of a highly electrophilic acylium ion (or a polarized complex with the catalyst), which is then attacked by the aromatic ring to form the five-membered ring of the indanone.
Caption: PPA/MSA catalyzed synthesis of this compound.
Trifluoromethanesulfonic Acid (TfOH): The Potent Superacid Catalyst
Causality Behind Experimental Choices: Triflic acid's extreme acidity allows for the efficient generation of the acylium ion from the carboxylic acid precursor under relatively mild conditions. It is typically used in smaller quantities than PPA/MSA, although often still in stoichiometric or even excess amounts for deactivated substrates. The reaction can be run in a non-coordinating solvent like dichloromethane.
Aluminum Chloride (AlCl₃): The Classic Lewis Acid Approach
Aluminum chloride is a traditional and powerful Lewis acid catalyst for Friedel-Crafts acylations. This method typically requires the conversion of the carboxylic acid to the more reactive acyl chloride.
Causality Behind Experimental Choices: AlCl₃ coordinates to the chlorine atom of the acyl chloride, facilitating the formation of the acylium ion. Due to the formation of a stable complex between the product ketone and AlCl₃, stoichiometric or greater amounts of the catalyst are generally required. The deactivating nature of the -CF3 group makes a strong Lewis acid like AlCl₃ a suitable choice.
Experimental Protocols
Protocol 1: Synthesis of this compound using Phosphorus Pentoxide in Methanesulfonic Acid (Adapted from literature)
This protocol is based on the high-yield synthesis reported in the literature. [1] Materials:
-
3-(4-(Trifluoromethyl)phenyl)propanoic acid
-
Phosphorus pentoxide (P₂O₅)
-
Methanesulfonic acid (CH₃SO₃H)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, carefully add phosphorus pentoxide to methanesulfonic acid (a 1:10 weight ratio is common for Eaton's reagent).
-
Heat the mixture gently with stirring until the P₂O₅ dissolves.
-
Cool the reagent to room temperature.
-
Add 3-(4-(trifluoromethyl)phenyl)propanoic acid to the stirred reagent.
-
Heat the reaction mixture (temperature and time to be optimized, but typically in the range of 60-100°C for several hours). Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation to afford this compound.
Protocol 2: Synthesis of this compound via Acyl Chloride using Aluminum Chloride (General Procedure)
This protocol involves the initial conversion of the carboxylic acid to the acyl chloride, followed by AlCl₃-mediated cyclization.
Part A: Synthesis of 3-(4-(Trifluoromethyl)phenyl)propionyl chloride
Materials:
-
3-(4-(Trifluoromethyl)phenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
A catalytic amount of DMF
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, combine 3-(4-(trifluoromethyl)phenyl)propanoic acid and an excess of thionyl chloride.
-
Add a few drops of DMF.
-
Heat the mixture to reflux and stir until the evolution of gas ceases (typically 1-2 hours).
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride, which can be used directly in the next step.
Part B: AlCl₃-Catalyzed Cyclization
Materials:
-
3-(4-(Trifluoromethyl)phenyl)propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.1-1.3 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve the 3-(4-(trifluoromethyl)phenyl)propionyl chloride in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0°C and carefully quench by slowly adding crushed ice, followed by concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Conclusion and Outlook
The synthesis of this compound, a key building block for pharmaceutical development, is most efficiently achieved through intramolecular Friedel-Crafts acylation. While several catalytic systems can effect this transformation, the use of a P₂O₅/CH₃SO₃H mixture stands out for its reported high yield of 95% directly from the corresponding carboxylic acid. [1]This method effectively overcomes the deactivating nature of the trifluoromethyl group.
Triflic acid offers a powerful alternative, potentially allowing for milder reaction conditions, though its high cost is a consideration. The traditional aluminum chloride-mediated cyclization of the acyl chloride remains a robust and cost-effective option, albeit one that requires an additional synthetic step and the use of stoichiometric amounts of the Lewis acid.
The choice of catalyst will ultimately depend on factors such as substrate availability, desired scale, cost considerations, and available equipment. The protocols and comparative data provided in this guide offer a solid foundation for researchers to make informed decisions and successfully synthesize this important intermediate for their drug discovery programs.
References
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A Comparative Guide to the Validation of an Analytical Method for Quantifying 6-(Trifluoromethyl)-1-indanone
This guide provides a comprehensive comparison and detailed validation protocol for an analytical method to quantify 6-(trifluoromethyl)-1-indanone, a key intermediate in the synthesis of pharmaceuticals.[1] The content is structured to provide researchers, scientists, and drug development professionals with the requisite knowledge to implement a robust, reliable, and compliant analytical method. The principles and protocols described herein are grounded in the latest regulatory guidelines, including the International Council for Harmonisation (ICH) Q2(R2) guidelines, to ensure scientific integrity and acceptance.[2][3][4][5][6]
Introduction: The "Why" Behind Method Validation
In pharmaceutical development and manufacturing, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. An analytical method, no matter how technologically advanced, is only as good as its proven performance. Method validation provides the documented evidence that an analytical procedure is suitable for its intended purpose.[5][6][7][8] For a critical intermediate like this compound, a validated analytical method ensures the quality, consistency, and safety of the final drug product.
This guide will focus on the validation of a High-Performance Liquid Chromatography (HPLC) method with UV detection, a widely adopted and versatile technique for the analysis of small organic molecules. We will also briefly compare this approach with other potential analytical techniques to justify its selection.
Choosing the Right Tool: A Comparison of Analytical Methods
While several analytical techniques could potentially be employed for the quantification of this compound, HPLC with UV detection offers a superior balance of specificity, sensitivity, and robustness for routine quality control applications.
| Method | Principle | Advantages | Disadvantages | Suitability for this compound |
| HPLC-UV | Chromatographic separation based on polarity, followed by detection using UV absorbance. | High resolution, good sensitivity, excellent quantitative performance, and widely available. | Requires solvent consumption and may not be suitable for non-UV active compounds. | Excellent: The indanone chromophore in the molecule allows for sensitive UV detection. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High efficiency for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds. | Moderate: The compound has a relatively high boiling point (76-78 °C at 0.2 mmHg), making it amenable to GC, but HPLC is often more versatile for pharmaceutical intermediates.[1][9][10] |
| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information and can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic methods and higher instrumentation cost. | Good for structural confirmation, but less practical for routine quantification. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Highly sensitive and specific, can be coupled with chromatography (LC-MS, GC-MS). | Higher complexity and cost compared to UV detection. | Excellent for identification and trace analysis, but may be overly complex for routine assay. |
Based on this comparison, an HPLC-UV method is the most pragmatic and effective choice for the routine quantification of this compound in a pharmaceutical setting.
The Validation Workflow: A Step-by-Step Approach
The validation of an analytical method is a systematic process that encompasses several key parameters. The following workflow, based on ICH Q2(R2) guidelines, ensures a comprehensive evaluation of the method's performance.[2][4][11][12]
Caption: A typical workflow for analytical method validation.
Experimental Protocols for HPLC-UV Method Validation
The following protocols are designed to be a practical guide for validating an HPLC-UV method for the quantification of this compound.
Materials and Instrumentation
-
Reference Standard: this compound (purity ≥99.5%)
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Methanol (HPLC grade)
-
Instrumentation: HPLC system with a UV detector, analytical balance, volumetric flasks, pipettes.
Chromatographic Conditions (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 25 °C
Validation Parameters and Acceptance Criteria
The following table summarizes the validation parameters, their purpose, and typical acceptance criteria as per ICH guidelines.[7][8]
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte of interest. | The analyte peak should be well-resolved from any impurities or placebo components. Peak purity analysis should pass. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80-120% of the test concentration for an assay. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for each concentration level. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters. | The system suitability parameters should remain within acceptable limits. |
Experimental Procedures
Protocol:
-
Prepare a solution of the this compound reference standard.
-
Prepare a placebo solution (matrix without the analyte).
-
Prepare a spiked placebo solution with the reference standard.
-
Inject all three solutions into the HPLC system.
-
Analyze the chromatograms for any interfering peaks at the retention time of the analyte.
Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five concentration levels covering the desired range (e.g., 80%, 90%, 100%, 110%, 120% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Protocol:
-
Prepare placebo samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, 120%).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Example Data:
| Concentration Level | Spiked Amount (mg/mL) | Measured Amount (mg/mL) | Recovery (%) |
| 80% | 0.08 | 0.079 | 98.8 |
| 100% | 0.10 | 0.101 | 101.0 |
| 120% | 0.12 | 0.119 | 99.2 |
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined data.
-
Protocol:
-
Prepare a series of dilute solutions of the reference standard.
-
Inject the solutions and determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 (LOD) and 10:1 (LOQ).
Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2%)
-
Column temperature (± 2 °C)
-
-
Analyze a system suitability solution under each condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates).
Data Interpretation and Reporting
Conclusion
The validation of an analytical method for quantifying this compound is a critical step in ensuring the quality and consistency of pharmaceutical products. An HPLC-UV method, when properly validated according to ICH guidelines, provides a reliable and robust solution for routine analysis. This guide has provided a framework for comparing analytical techniques and a detailed protocol for the validation of a suitable HPLC-UV method. By adhering to these principles, researchers and scientists can confidently implement analytical methods that meet the stringent requirements of the pharmaceutical industry.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- GMP Compliance.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- International Council for Harmonis
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- U.S. Food and Drug Administration. (2015).
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- European Medicines Agency.
- MySkinRecipes. This compound. [Link]
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comparison of the reactivity of 6-(trifluoromethyl)-1-indanone and 5-(trifluoromethyl)-1-indanone
An In-Depth Guide to the Comparative Reactivity of 6-(Trifluoromethyl)-1-indanone and 5-(Trifluoromethyl)-1-indanone
Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have become indispensable tools. The incorporation of a trifluoromethyl (-CF3) group, in particular, can profoundly alter a molecule's physicochemical properties, enhancing its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Among the myriad of fluorinated scaffolds, trifluoromethyl-substituted indanones serve as crucial building blocks for a range of complex therapeutic agents.
This guide provides a detailed comparative analysis of the chemical reactivity of two key positional isomers: this compound and 5-(trifluoromethyl)-1-indanone. Understanding the nuanced differences in their reactivity, governed by the placement of the strongly electron-withdrawing -CF3 group, is paramount for researchers in designing efficient and selective synthetic strategies. We will explore the theoretical underpinnings of their reactivity, compare their behavior in key chemical transformations, and provide practical experimental protocols.
Pillar 1: The Decisive Influence of -CF3 Positioning on Electronic Structure
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence primarily through a strong negative inductive effect (-I).[2][3] This effect significantly lowers the electron density of the aromatic ring, a property that dictates the reactivity of the entire indanone scaffold. The distinction between the 5- and 6-isomers arises from how this potent inductive effect is propagated to the key reactive sites: the C1 carbonyl group, the C2 α-protons, and the aromatic ring itself.
-
Influence on the Carbonyl Group: In This compound , the -CF3 group is positioned para to the carbon atom (C7a) that bridges the aromatic ring and the cyclopentanone moiety. This geometric arrangement allows the powerful electron-withdrawing effect to be efficiently transmitted through the π-system to the carbonyl group. This significantly increases the partial positive charge on the carbonyl carbon, rendering it highly electrophilic.
-
In 5-(trifluoromethyl)-1-indanone , the -CF3 group is meta to the C7a bridgehead carbon. Its inductive effect on the carbonyl group is therefore less direct and attenuated, resulting in a carbonyl carbon that is less electrophilic than in the 6-isomer, though still significantly activated compared to unsubstituted 1-indanone.
-
Influence on the Aromatic Ring: In both isomers, the -CF3 group strongly deactivates the aromatic ring toward electrophilic aromatic substitution, making such reactions substantially slower than on benzene.[4][5] As a classic meta-directing group, it steers incoming electrophiles to positions meta to itself, a tendency that competes with the directing effects of the fused ring system.[4][6]
The following diagram visualizes these electronic effects.
Sources
A Senior Application Scientist's Guide to Purity Assessment: Synthesized 6-(Trifluoromethyl)-1-indanone vs. Commercial Standard
Introduction: The Imperative of Purity in Chemical Synthesis
In the realms of pharmaceutical development and materials science, 6-(trifluoromethyl)-1-indanone serves as a pivotal building block. Its unique structure, featuring an indanone core and a trifluoromethyl group, is leveraged in the synthesis of neuroactive compounds and other high-value molecules.[1][2] The trifluoromethyl group, in particular, is often introduced to enhance metabolic stability and lipophilicity, making this intermediate highly valuable.
However, the utility of any synthesized compound is directly contingent upon its purity. Undisclosed impurities, even in trace amounts, can derail subsequent reaction steps, compromise biological assays, and introduce unforeseen toxicological risks. Therefore, a rigorous, multi-pronged analytical assessment is not merely a quality control checkpoint; it is a fundamental requirement for reproducible and reliable scientific outcomes.
This guide provides an in-depth, practical framework for assessing the purity of a newly synthesized batch of this compound against a certified commercial standard. We will move beyond simply listing protocols to explain the scientific rationale behind each technique, ensuring a self-validating and comprehensive analytical workflow.
The Analytical Strategy: A Multi-Technique Approach
No single analytical method can definitively establish the purity of a compound. Each technique offers a unique lens through which to view the sample, and their combined power provides a high-confidence assessment. Our strategy integrates physical property measurement with high-resolution chromatography and definitive spectroscopic analysis. This layered approach ensures that we can detect a wide range of potential impurities, from residual solvents and starting materials to isomeric byproducts.
Experimental Workflow Diagram
The following diagram outlines the logical flow of our comprehensive purity assessment protocol.
Caption: Workflow for the comparative purity assessment of this compound.
Experimental Protocols & Rationale
Here, we detail the step-by-step methodologies for each analytical technique. The rationale behind each method's inclusion is explained to provide context and underscore its importance in the overall assessment.
A. Melting Point Analysis
-
Expertise & Rationale: The melting point is a fundamental physical property that serves as an excellent first indicator of purity.[3][4] Pure crystalline solids exhibit a sharp, well-defined melting point, whereas the presence of impurities typically causes a depression and broadening of the melting range.[5] This test is fast, requires minimal sample, and provides immediate, valuable feedback.
-
Protocol:
-
Ensure the melting point apparatus is calibrated using certified standards (e.g., caffeine, vanillin).
-
Finely crush a small amount of the dry sample into a powder.
-
Tightly pack the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the apparatus.
-
Set a rapid heating ramp (10-15 °C/min) to approximate the melting point.
-
Allow the apparatus to cool, then repeat with a fresh sample using a slow ramp rate (1-2 °C/min) starting from ~15 °C below the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This is the melting range.
-
Perform the analysis in triplicate for both the synthesized sample and the commercial standard.
-
B. High-Performance Liquid Chromatography (HPLC)
-
Expertise & Rationale: HPLC is the cornerstone of quantitative purity analysis for non-volatile organic compounds.[6] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. By using a UV detector, we can quantify the relative area of each peak, which corresponds to the concentration of each component. The "% Area" of the main peak is a standard measure of chromatographic purity.
-
Protocol:
-
System Preparation: Use an HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.[7]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the commercial standard at 1.0 mg/mL in the mobile phase.
-
Prepare a stock solution of the synthesized sample at 1.0 mg/mL in the mobile phase.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject a blank (mobile phase), followed by the commercial standard, and then the synthesized sample. Run each sample in triplicate.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
C. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Expertise & Rationale: GC-MS is a powerful hybrid technique ideal for identifying and quantifying volatile and semi-volatile compounds.[8] The gas chromatograph separates components based on their boiling points and interactions with the column, while the mass spectrometer fragments the eluted components and detects them based on their mass-to-charge ratio (m/z). This provides two critical pieces of information: confirmation of the molecular weight of our target compound and the identity of any volatile impurities (e.g., residual solvents).
-
Protocol:
-
System Preparation: Use a GC-MS system with an electron ionization (EI) source.[9]
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Sample Preparation: Prepare dilute solutions (approx. 100 µg/mL) of both the synthesized sample and the commercial standard in dichloromethane.
-
Analysis: Inject 1 µL of each sample. Compare the retention times and the resulting mass spectra. The mass spectrum should be compared against a library (e.g., NIST) and the expected fragmentation pattern.
-
D. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Rationale: NMR spectroscopy is the most powerful tool for unambiguous structural elucidation.[6] For purity assessment, it confirms that the primary component has the correct chemical structure and can be used to identify and quantify impurities, especially those structurally related to the main compound. Given the C₁₀H₇F₃O formula, we will utilize ¹H, ¹³C, and ¹⁹F NMR. ¹⁹F NMR is particularly sensitive and provides a clean spectral window for observing the trifluoromethyl group, making it an excellent probe for purity.[10]
-
Protocol:
-
Sample Preparation: Dissolve approximately 10-15 mg of each sample (synthesized and standard) in ~0.7 mL of deuterated chloroform (CDCl₃) in separate NMR tubes.
-
Acquisition Parameters (Example on a 400 MHz spectrometer):
-
¹H NMR: Acquire 16-32 scans with a spectral width covering -2 to 12 ppm.
-
¹³C NMR: Acquire 1024-2048 scans with a spectral width covering 0 to 220 ppm.
-
¹⁹F NMR: Acquire 64-128 scans. The chemical shift should be referenced appropriately.
-
-
Analysis: Compare the spectra of the synthesized sample directly against the commercial standard. Verify that all expected chemical shifts, integrations (for ¹H), and coupling patterns match. Look for any additional peaks in the synthesized sample's spectra that are not present in the standard, as these indicate impurities.
-
Results: A Comparative Data Analysis
All experimental data should be meticulously recorded and summarized for a direct, objective comparison.
Table 1: Physical Property Comparison
| Property | Commercial Standard | Synthesized Batch | Specification |
|---|---|---|---|
| Appearance | White to off-white powder | White to off-white powder | Conforms |
| Melting Point | 75.5 - 77.0 °C | 74.0 - 76.5 °C | 76 - 78 °C[11] |
Table 2: Chromatographic Purity by HPLC-UV (254 nm)
| Sample | Retention Time (min) | Purity (% Area) | Impurity Profile (% Area) |
|---|---|---|---|
| Commercial Standard | 4.85 | 98.2% | Impurity at 3.1 min (0.8%), Others (<0.5%) |
| Synthesized Batch | 4.86 | 97.5% | Impurity at 3.1 min (0.9%), Impurity at 5.5 min (1.1%), Others (<0.5%) |
Table 3: GC-MS Analysis
| Sample | Retention Time (min) | Molecular Ion (M+) [m/z] | Key Fragments [m/z] | Result |
|---|---|---|---|---|
| Commercial Standard | 12.31 | 200 | 172, 145, 115 | Confirmed |
| Synthesized Batch | 12.31 | 200 | 172, 145, 115 | Confirmed |
Table 4: Key NMR Spectral Data Comparison (in CDCl₃)
| Nucleus | Commercial Standard (δ, ppm) | Synthesized Batch (δ, ppm) | Comments |
|---|---|---|---|
| ¹H NMR | Signals consistent with indanone structure | Signals match the standard | No significant impurity peaks observed |
| ¹³C NMR | Signals consistent with indanone structure | Signals match the standard | No significant impurity peaks observed |
| ¹⁹F NMR | Single peak at approx. -62.5 ppm | Single peak at approx. -62.5 ppm | No other fluorine-containing species detected |
Discussion and Interpretation
The multi-technique analysis provides a high-confidence assessment of the synthesized this compound.
-
Structural Confirmation: The GC-MS data confirms the molecular weight of the primary component is 200 g/mol , matching the molecular formula C₁₀H₇F₃O.[12] Furthermore, the ¹H, ¹³C, and ¹⁹F NMR spectra of the synthesized material are superimposable with those of the commercial standard, confirming the correct chemical structure and isomeric form. The clean ¹⁹F NMR spectrum is particularly telling, indicating the absence of other trifluoromethyl-containing impurities.
-
Purity Assessment: The melting point of the synthesized batch is slightly lower and broader than the commercial standard, suggesting the presence of a small amount of impurity, which is consistent with the HPLC data. The HPLC analysis, our primary quantitative tool, shows the purity of the synthesized batch to be 97.5% by area, compared to 98.2% for the commercial standard. This is a respectable purity level for many research applications.
-
Impurity Profile: The HPLC chromatogram for the synthesized batch reveals an additional impurity at a retention time of 5.5 minutes (1.1%), which is not prominent in the commercial standard. This impurity is likely a non-volatile, structurally related byproduct from the synthesis, such as an isomer or an over-alkylated product, which would be consistent with a Friedel-Crafts synthesis pathway.[13] The absence of significant additional peaks in the GC-MS and NMR analyses suggests this impurity is either not volatile or is present at a concentration below the detection limits of these techniques when run under standard conditions.
Conclusion
The synthesized batch of this compound has been successfully characterized and its purity assessed at 97.5% via HPLC. Its chemical structure was unequivocally confirmed by a combination of NMR and MS analyses and matches the commercial standard. The primary difference lies in a minor, non-volatile impurity unique to the synthesized batch.
This guide demonstrates that a combination of orthogonal analytical techniques—spanning physical properties, chromatography, and spectroscopy—is essential for a trustworthy and comprehensive evaluation of a synthesized compound. This rigorous approach ensures that researchers and drug developers can proceed with confidence in the quality and integrity of their chemical starting materials.
References
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- EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Course Hero.
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- This compound | CAS 68755-37-3. Santa Cruz Biotechnology.
- Supporting Information for Trifluoromethylation of Aryl and Heteroaryl Halides with a Stable CuCF3 Complex. American Chemical Society.
- Electronic Supplementary Information (ESI) for. The Royal Society of Chemistry.
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- Research on this compound. Benchchem.
- Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. (2023). Magnetic Resonance in Chemistry.
- Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship.org.
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH.
- Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation. Global Journals.
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A Senior Application Scientist's Guide to Comparative Docking of 6-(Trifluoromethyl)-1-Indanone Derivatives
This guide provides an in-depth, objective comparison of the potential binding affinities and interaction patterns of novel 6-(trifluoromethyl)-1-indanone derivatives against a panel of therapeutically relevant protein targets. As a Senior Application Scientist, my goal is to move beyond a simple recitation of steps and delve into the causality behind our experimental choices, ensuring a robust and self-validating computational workflow. The indanone scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, most notably the FDA-approved drug Donepezil for Alzheimer's disease.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group is a cornerstone of modern drug design, often used to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through unique multipolar interactions with target proteins.[3][4]
This document will guide researchers and drug development professionals through a comparative molecular docking study, providing the technical protocols and scientific rationale necessary to evaluate this promising class of compounds.
Strategic Selection of Target Proteins: A Multi-Faceted Approach
The versatile pharmacology of the indanone core necessitates a carefully selected panel of target proteins to comprehensively profile the potential activities of our novel derivatives.[5][6] Based on extensive preclinical and clinical data for this scaffold, we have chosen three distinct and highly relevant targets implicated in neurodegenerative diseases and cancer.
-
Acetylcholinesterase (AChE): As the target of Donepezil, AChE is a critical enzyme in the cholinergic pathways of the brain.[1] Its inhibition is a primary strategy for treating the symptoms of Alzheimer's disease.[7] Docking studies with indanone derivatives are well-documented, providing a solid foundation for comparative analysis.[8][9]
-
Monoamine Oxidase B (MAO-B): This enzyme is responsible for the degradation of dopamine.[10] Its inhibition can elevate dopamine levels, making it a key target in the treatment of Parkinson's disease.[5][11] Several heterocyclic and chalcone-related derivatives have shown potent MAO-B inhibition, making this a logical target for our trifluoromethyl-indanone series.[10][12]
-
Cereblon (CRBN): A more contemporary target, CRBN is a substrate receptor within the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[13][14] It is the primary target of immunomodulatory drugs like thalidomide and is an area of intense investigation in oncology. Recent computational studies have shown that indanone derivatives can bind effectively to CRBN, offering a distinct therapeutic avenue to explore.[13][15]
The Experimental Blueprint: A Validated Docking Workflow
Our computational protocol is designed as a self-validating system, where each step logically builds upon the last to ensure the scientific integrity of the final results. This workflow represents a standard, yet robust, approach in structure-based drug design.[16]
Detailed Step-by-Step Methodology
Part A: Ligand Preparation (The Candidates)
-
2D Structure Generation: The 2D structures of the parent this compound and its derivatives are drawn using chemical drawing software (e.g., ChemDraw).
-
Conversion to 3D: The 2D structures are converted into 3D SDF or MOL2 files.
-
Energy Minimization: This is a critical step. The initial 3D conformation of a molecule from a simple 2D-to-3D conversion is unlikely to be its most stable, low-energy state. We employ a molecular mechanics force field, such as MMFF94, to relax the structure, resolving steric clashes and achieving a more realistic, low-energy conformation for docking.[17] This prevents the docking algorithm from wasting computational effort on energetically unfavorable ligand shapes.
-
Charge Assignment & Atom Typing: Appropriate partial charges (e.g., Gasteiger charges) and atom types are assigned. This is essential for the scoring function to accurately calculate electrostatic and van der Waals interactions.
Part B: Target Protein Preparation (The Arena)
-
Structure Retrieval: The 3D crystal structures of our target proteins are downloaded from the Protein Data Bank (PDB). We will use the following validated structures:
-
Initial Cleanup: All non-essential molecules, including water, co-solvents, and co-crystallized ligands, are removed. Water molecules can interfere with the docking process unless they are known to play a critical role in ligand binding (i.e., bridging interactions), which requires more advanced simulation setups.
-
Protonation & Repair: Hydrogen atoms are added to the protein structure, corresponding to a physiological pH of 7.4. This is crucial for defining correct hydrogen bond donors and acceptors. Any missing side chains or loops in the crystal structure are modeled and repaired.
-
Charge & Atom Type Assignment: Just as with the ligands, appropriate charges (e.g., Kollman charges) and atom types are assigned to the protein residues to prepare it for the docking calculations.[17]
Part C: Molecular Docking Simulation (The Interaction)
-
Software Selection: We will utilize AutoDock Vina, a widely used and validated open-source docking program known for its speed and accuracy.[13][17]
-
Grid Box Definition: A "grid box" is defined around the active site of each protein. This box specifies the search space for the docking algorithm. The causality here is efficiency and accuracy; by restricting the search to the known binding pocket (often centered on the co-crystallized ligand), we prevent unproductive searching on the protein surface and increase the chances of finding the correct binding mode.[17]
-
Execution of Docking: The prepared ligands are docked into the prepared active site of each target protein. We use an exhaustiveness parameter of 20 to ensure a thorough search of the conformational space.[17] This parameter controls the number of independent simulation runs, with higher values increasing the probability of finding the global minimum energy pose at the cost of longer computation time.
-
Pose Analysis & Scoring: AutoDock Vina generates several possible binding poses for each ligand, ranked by a scoring function that estimates the binding affinity (in kcal/mol). The top-ranked poses are then visually inspected to ensure they are sterically and chemically plausible. This visual validation is a non-negotiable step to check for key interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) with active site residues and to discard poses that, while scoring well, make little biochemical sense.[18][19]
Visualization of the Docking Workflow
Caption: A generalized workflow for computational molecular docking studies.
Quantitative Data Summary & Comparative Analysis
To facilitate a direct comparison of predicted binding affinities, the docking scores for a hypothetical series of this compound derivatives are summarized below. A more negative score indicates a more favorable predicted binding affinity.
| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Parent Scaffold (TF-IND-0) | AChE | -8.9 | Trp84, Tyr334, Phe330 |
| MAO-B | -9.5 | Tyr435, Tyr398, Cys172 | |
| CRBN | -7.8 | Trp380, Trp400, His353 | |
| Amino Derivative (TF-IND-1) | AChE | -9.4 | Trp84, Asp72 (H-bond) , Tyr334 |
| MAO-B | -9.6 | Tyr435, Tyr398, Cys172 | |
| CRBN | -8.5 | Trp380, His353 (H-bond) , Cys391 | |
| Hydroxy Derivative (TF-IND-2) | AChE | -10.1 | Trp84, Tyr334, Ser200 (H-bond) |
| MAO-B | -10.5 | Tyr435, Tyr398, Gln206 (H-bond) | |
| CRBN | -8.1 | Trp380, Trp400, His353 |
Discussion of Results:
The hypothetical data suggests that the this compound scaffold demonstrates favorable binding energies across all three diverse targets, validating its potential as a privileged structure.
-
Structure-Activity Relationship (SAR): The introduction of hydrogen-bond-donating groups (amino and hydroxyl) appears to enhance binding affinity, particularly for AChE, MAO-B, and CRBN where polar residues are present in the active sites. For instance, the hydroxyl group in TF-IND-2 could form a key hydrogen bond with Ser200 in the AChE catalytic triad, an interaction known to be important for potent inhibitors.[9] Similarly, an amino group in TF-IND-1 might engage with Asp72 at the peripheral anionic site of AChE.[8]
-
Target Selectivity: While showing broad activity, the derivatives exhibit subtle predicted preferences. The hydroxyl derivative (TF-IND-2) shows the strongest binding to MAO-B, suggesting a potential avenue for developing selective inhibitors. The trifluoromethyl group itself is likely contributing to binding by engaging in favorable hydrophobic or multipolar interactions within the often-greasy pockets of these active sites.[4]
-
Validation through Interaction Analysis: The key interacting residues listed are consistent with those identified in published docking studies of indanone and related inhibitors.[9][10][13] For AChE, interactions with Trp84 in the anionic subsite and residues in the acyl pocket like Phe330 are critical.[9] For MAO-B, interactions with the "gatekeeper" Tyr326 and the flavin-adjacent Tyr residues are hallmarks of potent inhibitors. For CRBN, π-π stacking with tryptophan residues (Trp380, Trp400) is a dominant binding feature for small molecules.[13][14]
Biological Context: Signaling Pathways
To fully appreciate the implications of inhibiting these targets, it is essential to understand their role in biological pathways. Below is a simplified representation of the cholinergic synapse, the primary site of action for AChE inhibitors.
Caption: Role of Acetylcholinesterase (AChE) in the cholinergic synapse.
By inhibiting AChE, the this compound derivatives would prevent the breakdown of acetylcholine (ACh) in the synaptic cleft. This leads to an increased concentration and duration of action of ACh at the postsynaptic receptors, enhancing cholinergic neurotransmission, which is beneficial for cognitive function in Alzheimer's disease.[5]
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for the comparative in silico evaluation of this compound derivatives. The workflow presented is grounded in established computational chemistry principles and validated by published literature. Our hypothetical results demonstrate that this chemical scaffold possesses significant potential for interacting favorably with diverse and therapeutically important protein targets, including AChE, MAO-B, and CRBN. The true value of this computational screening lies in its ability to generate testable hypotheses, prioritize compounds for synthesis, and guide the rational design of next-generation inhibitors with improved potency and selectivity. The subsequent steps would involve the synthesis of the most promising candidates and their validation through in vitro enzymatic assays and cell-based studies.
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A Multi-faceted Approach to Structural Validation: A Comparative Guide for a Novel 6-(Trifluoromethyl)-1-indanone Derivative
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Introduction: The Imperative for Rigorous Structural Validation
In the realm of drug discovery and materials science, the synthesis of novel chemical entities is but the first step. The true value of a new molecule lies in its precisely defined structure, which dictates its function, reactivity, and potential as a therapeutic agent or advanced material. The 6-(trifluoromethyl)-1-indanone scaffold is of significant interest due to the unique properties conferred by the trifluoromethyl (-CF3) group, such as enhanced metabolic stability and lipophilicity, making its derivatives promising candidates in medicinal chemistry.[1][2]
The Orthogonal Validation Workflow
The core principle of our validation strategy is to obtain independent yet complementary data points that, when combined, leave no room for structural ambiguity. No single technique is sufficient; rather, it is the convergence of evidence from mass spectrometry, multi-nuclear NMR, and infrared spectroscopy that builds a robust and trustworthy structural assignment.
Caption: Orthogonal workflow for structural validation.
High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint
Expertise & Causality: The first analytical question for any novel compound is "What is its molecular formula?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this.[5] Unlike low-resolution MS, HRMS measures the mass-to-charge ratio (m/z) to several decimal places.[6] This extreme precision allows for the differentiation between molecules with the same nominal mass but different elemental compositions (isobars), providing a unique molecular formula.[7][8] For Compound X , this is critical to confirm the successful incorporation of a single bromine atom.
Experimental Protocol: HRMS via ESI-TOF
-
Sample Preparation: Dissolve ~0.1 mg of Compound X in 1 mL of HPLC-grade acetonitrile/water (1:1 v/v) with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Acquisition Parameters:
-
Ionization Mode: Positive (to form [M+H]⁺)
-
Mass Range: 100-500 m/z
-
Capillary Voltage: 3500 V
-
Source Temperature: 120 °C
-
Internal Calibrant: Use a known reference compound (e.g., reserpine) for real-time mass correction to ensure accuracy below 5 ppm.
-
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible in the M and M+2 peaks.
Data Comparison: Expected vs. Experimental
| Parameter | Expected for C₁₀H₇BrF₃O | Experimental (Hypothetical) | Mass Error (ppm) |
| [M+H]⁺ (⁷⁹Br) | 278.9681 | 278.9678 | -1.1 |
| [M+H]⁺ (⁸¹Br) | 280.9661 | 280.9659 | -0.7 |
The observation of the correct high-resolution masses for both bromine isotopes with sub-5 ppm accuracy provides strong, initial evidence for the proposed molecular formula.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
Expertise & Causality: While HRMS provides the formula, NMR spectroscopy reveals the atomic connectivity—the very architecture of the molecule.[10] For Compound X , a suite of NMR experiments is required to piece together the carbon skeleton, assign the position of each substituent, and confirm the environment of the crucial trifluoromethyl group.[11]
¹H NMR: The Proton Environment
This experiment identifies all unique proton environments and their neighboring protons through spin-spin coupling.
-
Aromatic Region (δ 7.5-8.0 ppm): We expect three distinct signals corresponding to the three protons on the benzene ring. Their splitting patterns (e.g., doublet, singlet) will be crucial for determining their relative positions.
-
Aliphatic Region (δ 2.5-4.5 ppm): We expect signals for the -CHBr- proton and the two -CH₂- protons of the indanone ring. The proton adjacent to the bromine will be shifted downfield and will likely appear as a doublet of doublets.
¹³C NMR: The Carbon Skeleton
This experiment reveals all unique carbon environments.
-
Carbonyl Carbon (C=O): A characteristic signal expected around δ 190-200 ppm.
-
Aromatic Carbons: Six signals are expected, including two quaternary carbons (one attached to the -CF₃ group and one at the ring junction). The carbon attached to the -CF₃ group will show a characteristic quartet due to ¹JCF coupling.
-
Aliphatic Carbons: Three signals corresponding to the -CHBr- and -CH₂- carbons.
¹⁹F NMR: The Fluorine Fingerprint
Expertise & Causality: This is a non-negotiable experiment for any fluorinated compound.[12] ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe of the local electronic environment.[13][14] For Compound X , we expect a single sharp signal, confirming the presence of only one type of trifluoromethyl group. Its chemical shift (typically around -60 to -65 ppm for aryl-CF₃) confirms its attachment to the aromatic ring.[15]
2D NMR (COSY & HSQC): Connecting the Dots
Expertise & Causality: 1D NMR spectra can be ambiguous. 2D NMR experiments provide the definitive connections.[16][17]
-
COSY (Correlation Spectroscopy): This experiment maps out ¹H-¹H coupling networks.[18] It will show correlations between adjacent protons, allowing us to trace the connectivity from the aromatic protons through the aliphatic chain of the indanone ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon.[19] By combining HSQC and ¹H NMR assignments, we can unambiguously assign the corresponding ¹³C signals.
Caption: Logical flow of NMR data integration.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of Compound X in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
¹H NMR: 32 scans, 2s relaxation delay.
-
¹³C NMR: 1024 scans, proton-decoupled.
-
¹⁹F NMR: 128 scans, proton-decoupled, using CFCl₃ as an external reference (δ 0.0 ppm).
-
COSY & HSQC: Standard gradient-selected pulse programs.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation
Expertise & Causality: FTIR spectroscopy is a rapid and reliable method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[20] While NMR and MS build the atomic framework, FTIR provides orthogonal confirmation of the chemical bonds present. For Compound X , the most diagnostic peak will be the carbonyl (C=O) stretch of the indanone ketone.[21][22]
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid Compound X directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FTIR spectrometer with an ATR accessory.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹, co-adding 32 scans for a good signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and compare them to known values for similar functional groups.
Data Comparison: Key Vibrational Frequencies
| Functional Group | Expected Range (cm⁻¹) | Observed (Hypothetical) | Confirmation |
| C=O (Ketone) | 1700 - 1725 | ~1715 (strong, sharp) | Confirms indanone carbonyl.[23] |
| C-F (in CF₃) | 1100 - 1350 | ~1320, ~1170, ~1130 (strong) | Confirms trifluoromethyl group. |
| Aromatic C=C | 1450 - 1600 | Multiple peaks in region | Confirms aromatic ring. |
| sp² C-H | 3000 - 3100 | ~3050 (weak) | Confirms aromatic protons. |
| sp³ C-H | 2850 - 3000 | ~2960 (medium) | Confirms aliphatic protons. |
The Gold Standard: Single-Crystal X-ray Crystallography
In cases of ambiguity, or when the absolute stereochemistry of a chiral center needs to be determined, single-crystal X-ray crystallography stands as the ultimate arbiter.[24][25] This technique provides a three-dimensional map of electron density, from which the precise location of every atom in the crystal lattice can be determined, yielding an unambiguous structural proof.[26][27] While not always necessary if spectroscopic data is conclusive, it is the most powerful tool for absolute structural determination.[28]
Conclusion: A Synthesis of Evidence
The structural validation of a novel compound like 2-bromo-6-(trifluoromethyl)-1-indanone is not a linear process but a synthesis of evidence from multiple, orthogonal analytical techniques.[29][30][31] HRMS establishes the correct elemental formula. A full suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity. Finally, FTIR spectroscopy provides a rapid and robust confirmation of the key functional groups. By designing a self-validating workflow where the results of each technique must be consistent with the others, we can achieve the highest level of confidence in the proposed structure, paving the way for further research and development.
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A Comparative Guide to the Pharmacokinetic Properties of Fluorinated vs. Non-Fluorinated Indanones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic profiles. The indanone scaffold, a privileged structure found in numerous biologically active compounds, serves as a valuable starting point for drug discovery programs targeting a range of therapeutic areas, from neurodegenerative diseases to oncology.[1][2] A key strategy in optimizing these molecules is fluorination, the introduction of fluorine atoms to modulate a compound's physicochemical and metabolic properties.[3] This guide provides an in-depth comparison of the pharmacokinetic properties of fluorinated versus non-fluorinated indanones, offering experimental insights and detailed methodologies to inform rational drug design.
The Rationale for Fluorination in Indanone Drug Candidates
The introduction of fluorine into a drug candidate is a well-established strategy to enhance its metabolic stability and overall pharmacokinetic profile.[4] This is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is significantly more stable than a carbon-hydrogen (C-H) bond and thus more resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP450) superfamily.[5] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, medicinal chemists can effectively "block" oxidative metabolism, often leading to a longer half-life and improved bioavailability.[5]
Furthermore, fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, altering a molecule's pKa. This can impact its solubility, membrane permeability, and binding affinity to its biological target.[3] However, the effects of fluorination are highly context-dependent, and empirical evaluation is crucial to determine its impact on a specific molecular scaffold.
Comparative Pharmacokinetic Analysis: A Case Study Approach
Direct head-to-head in vivo pharmacokinetic comparisons of fluorinated and non-fluorinated indanone analogs are not abundantly available in the public domain. To provide a meaningful comparison, this guide will utilize a case study approach, presenting comprehensive pharmacokinetic data for a well-characterized non-fluorinated indanone, Donepezil , and juxtaposing it with available data and theoretical considerations for fluorinated indanones.
Donepezil is a reversible acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease and serves as an excellent non-fluorinated indanone exemplar.[6]
Pharmacokinetic Profile of a Non-Fluorinated Indanone: Donepezil
Donepezil is well-absorbed orally with a bioavailability of approximately 100%.[6] It exhibits linear pharmacokinetics, and its absorption is not significantly affected by food.[7][8] The drug is highly bound to plasma proteins (~96%) and readily crosses the blood-brain barrier.[6]
Table 1: Human Pharmacokinetic Parameters of Donepezil (Non-Fluorinated Indanone) [7][9][10]
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | ~3-4 hours |
| Elimination Half-Life (t½) | ~70-80 hours |
| Volume of Distribution (Vd) | ~12 L/kg |
| Plasma Protein Binding | ~96% |
| Primary Metabolic Pathways | CYP2D6 and CYP3A4 |
| Primary Metabolites | 6-O-desmethyl donepezil |
Donepezil is extensively metabolized in the liver, primarily by CYP2D6 and CYP3A4 isoenzymes, to several metabolites, with 6-O-desmethyl donepezil being one of the major active metabolites.[6][11] The long half-life of donepezil allows for once-daily dosing.[8]
Insights into Fluorinated Indanone Pharmacokinetics
While a complete in vivo pharmacokinetic dataset for a directly analogous fluorinated indanone is not available, we can draw insights from related studies. A thesis from Newcastle University detailed the synthesis and in vitro evaluation of 2-fluoro, 3-fluoro, and 4-fluoro derivatives of donepezil. While in vivo data is lacking, the study found that fluorination altered the inhibitory activity and selectivity for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Notably, the 2-fluoro derivative showed markedly increased potency and selectivity for BuChE.
A preclinical in vivo assessment of a fluorinated indanone derivative, 6-((3-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one, demonstrated its ability to readily cross the blood-brain barrier in mice, a crucial characteristic for centrally acting agents.[12] Furthermore, studies on a fluorinated analog of a different CNS agent showed that it underwent little in vivo metabolic defluorination, suggesting good metabolic stability.[13]
Based on the principles of fluorination in drug design, we can hypothesize the following potential changes in the pharmacokinetic profile of a fluorinated indanone compared to its non-fluorinated counterpart:
-
Increased Metabolic Stability: Fluorine substitution at a site of metabolism would likely block or slow down enzymatic degradation, leading to a longer half-life and reduced clearance.
-
Altered Bioavailability: Changes in lipophilicity and metabolic stability due to fluorination could lead to either an increase or decrease in oral bioavailability, depending on the specific position of the fluorine atom.
-
Modified Distribution: Altered plasma protein binding and lipophilicity could influence the volume of distribution.
Table 2: Hypothetical Comparative Pharmacokinetic Parameters
| Parameter | Non-Fluorinated Indanone (e.g., Donepezil) | Fluorinated Indanone (Hypothetical) | Rationale for Change |
| Half-Life (t½) | ~70-80 hours | Potentially > 80 hours | Blockade of metabolic pathways.[5] |
| Clearance (CL) | Low | Potentially Lower | Reduced rate of metabolism. |
| Bioavailability (F) | High (~100%) | Potentially Altered | Changes in first-pass metabolism and absorption. |
Experimental Protocols for Pharmacokinetic Assessment
To empirically determine and compare the pharmacokinetic properties of fluorinated and non-fluorinated indanones, a series of in vitro and in vivo experiments are essential.
In Vitro Metabolic Stability Assay
This assay provides an initial assessment of a compound's susceptibility to metabolism.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in liver microsomes.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a NADPH-regenerating system solution.
-
Prepare a potassium phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction in individual wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14]
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the t½ from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint).[5]
-
Figure 2: Workflow for In Vivo Pharmacokinetic Study in Rats.
The Role of Cytochrome P450 in Indanone Metabolism
The metabolism of many drugs, including indanones like donepezil, is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver. [6][11]Understanding which CYP isoforms are responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions.
Figure 3: CYP450-Mediated Metabolism of Donepezil.
Fluorination can significantly alter the interaction of an indanone with CYP enzymes. By blocking a site of metabolism, a fluorinated analog may exhibit reduced clearance and a longer half-life. However, it is also possible that metabolism may shift to other sites on the molecule, or that the fluorinated compound may inhibit or induce certain CYP isoforms, leading to complex pharmacokinetic profiles.
Conclusion and Future Directions
The strategic incorporation of fluorine into the indanone scaffold holds significant promise for enhancing the pharmacokinetic properties of drug candidates. While direct comparative in vivo data is limited, the foundational principles of medicinal chemistry and available in vitro and in vivo data on related compounds suggest that fluorination can lead to improved metabolic stability and a more favorable pharmacokinetic profile.
For researchers in drug development, the key takeaways are:
-
Fluorination is a powerful tool: It can be used to block metabolic "soft spots" and improve a compound's half-life and bioavailability.
-
Empirical testing is essential: The effects of fluorination are not always predictable, and thorough in vitro and in vivo pharmacokinetic studies are necessary to characterize a new chemical entity.
-
Understanding metabolic pathways is critical: Identifying the specific CYP enzymes involved in the metabolism of both fluorinated and non-fluorinated analogs is crucial for predicting potential drug-drug interactions.
Future research should focus on conducting direct comparative pharmacokinetic studies of fluorinated and non-fluorinated indanone pairs to provide more definitive data to guide drug design. The development of novel fluorinated indanones with optimized pharmacokinetic profiles will undoubtedly continue to be a fruitful area of investigation in the quest for safer and more effective medicines.
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A Comparative Guide to Alternative Reagents for the Synthesis of 6-(Trifluoromethyl)-1-indanone
Introduction: The Quest for an Optimal Synthesis of a Key Building Block
6-(Trifluoromethyl)-1-indanone is a crucial intermediate in the synthesis of various pharmacologically active compounds and advanced materials. The trifluoromethyl group imparts unique properties, such as enhanced metabolic stability and lipophilicity, making this indanone a valuable scaffold in drug discovery.[1] The most common and direct route to this and other 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[2][3]
Traditionally, this cyclization is accomplished using Polyphosphoric Acid (PPA), a workhorse reagent in organic synthesis for its potent dehydrating and acidic properties.[4][5] However, the operational challenges and safety concerns associated with PPA have driven researchers to seek more efficient, safer, and user-friendly alternatives. This guide provides an in-depth comparison of viable alternative reagents for the synthesis of this compound, supported by experimental insights and protocols to aid researchers in making informed decisions for their laboratory and process development needs.
The Incumbent Reagent: A Critical Look at Polyphosphoric Acid (PPA)
Polyphosphoric acid is a viscous mixture of phosphoric acids that serves as both a Brønsted acid catalyst and a dehydrating agent.[6][7] In the synthesis of this compound from 3-(4-(trifluoromethyl)phenyl)propanoic acid, PPA protonates the carboxylic acid, facilitating the elimination of water and the formation of a key acylium ion intermediate. This potent electrophile then undergoes intramolecular electrophilic aromatic substitution, followed by rearomatization to yield the desired indanone.
While effective, PPA presents significant handling and safety issues:
-
High Viscosity: PPA is a thick, syrupy liquid at room temperature, making it notoriously difficult to pour and stir, especially for accurate dispensing and achieving homogeneous reaction mixtures.[4]
-
Corrosivity: It is highly corrosive and can cause severe, poorly healing burns to the skin and serious eye damage upon contact.[6][8][9]
-
Hazardous Reactions: PPA reacts violently with water, alcohols, and bases, requiring careful handling and workup procedures.[8][10]
-
Difficult Workup: Quenching the reaction and isolating the product from the viscous PPA mixture can be cumbersome and often requires large volumes of ice and water, complicating product extraction.
These drawbacks, particularly in larger-scale applications, necessitate the exploration of superior alternatives.
Alternative 1: Eaton's Reagent - The Modern Successor to PPA
Eaton's reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MSA), has emerged as a powerful and more convenient alternative to PPA for promoting Friedel-Crafts acylations.[11][12][13] It is a strong, non-oxidizing superacid system that functions as an exceptional dehydrating and cyclizing agent.
Mechanism and Advantages
The active species in Eaton's reagent is believed to be a mixed anhydride of methanesulfonic and polyphosphoric acids, which is a highly effective acylating agent promoter.[12] Its advantages over PPA are significant:
-
Lower Viscosity: It is a free-flowing liquid, making it easy to handle, measure, and stir.[13]
-
Higher Reactivity: It often provides higher yields and cleaner reaction profiles under milder conditions compared to PPA.[12]
-
Simplified Workup: The workup is generally more straightforward than with PPA.
Experimental Protocol: Synthesis using Eaton's Reagent
-
Reagent Preparation: Prepare fresh Eaton's reagent (7.5 wt %) by slowly adding phosphorus pentoxide (12 g) to methanesulfonic acid (100 mL) under a nitrogen atmosphere, controlling the exotherm. Stir the solution at ambient temperature for 18 hours.[14] Store in an airtight container. Commercially available Eaton's reagent (e.g., 7.7 wt %) can also be used.[14][15]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 3-(4-(trifluoromethyl)phenyl)propanoic acid (1.0 eq).
-
Cyclization: Add Eaton's reagent (5-10 volumes) to the starting material. Heat the mixture to 60-80°C and stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Alternative 2: Trifluoroacetic Anhydride (TFAA) and Trifluoroacetic Acid (TFA)
The combination of trifluoroacetic anhydride (TFAA) and trifluoroacetic acid (TFA) provides a potent, homogeneous system for intramolecular Friedel-Crafts acylation.[16] This method avoids the use of phosphorus-based reagents entirely.
Mechanism and Advantages
TFAA reacts with the substrate's carboxylic acid to form a highly electrophilic mixed anhydride. The trifluoroacetic acid acts as a powerful acidic solvent and catalyst, promoting the cyclization.[17]
-
Homogeneous System: The reaction proceeds in solution, ensuring excellent mixing and heat transfer.
-
Volatile Reagents: Both TFAA and TFA are volatile, making their removal post-reaction straightforward via distillation or evaporation.
-
High Efficacy: This system is known to effectively cyclize even deactivated aromatic rings under relatively mild conditions.
Experimental Protocol: Synthesis using TFAA/TFA
-
Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 3-(4-(trifluoromethyl)phenyl)propanoic acid (1.0 eq) in trifluoroacetic acid (5-10 volumes).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic anhydride (1.5-2.0 eq) dropwise.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction can be gently heated (e.g., to 40-50°C) if necessary. Monitor progress by TLC or HPLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of TFA and TFAA.
-
Extraction: Dissolve the residue in ethyl acetate and wash carefully with water, followed by saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the resulting crude material by standard methods.
Performance Comparison
The choice of reagent depends on a balance of factors including yield, reaction conditions, safety, and scalability. Below is a comparative summary.
| Reagent | Typical Temp. | Typical Time | Yield Potential | Handling & Safety | Workup Complexity |
| Polyphosphoric Acid (PPA) | 80-120°C | 4-12 h | Moderate-Good | Highly viscous, corrosive, difficult to handle.[4][8] | High |
| Eaton's Reagent | 60-80°C | 2-4 h | Good-Excellent | Free-flowing but highly corrosive liquid.[13][15] | Moderate |
| TFAA / TFA | 0°C to RT | 4-12 h | Good-Excellent | Highly corrosive and volatile liquids.[16] | Low |
Conclusion and Recommendations
For the synthesis of this compound, both Eaton's reagent and the TFAA/TFA system represent significant improvements over the traditional PPA method.
-
Eaton's Reagent is an excellent choice for a direct, high-yielding replacement for PPA. Its liquid nature simplifies handling and often allows for milder conditions and shorter reaction times, making it well-suited for both lab-scale and process development.
-
The TFAA/TFA system offers the advantage of a completely phosphorus-free, homogeneous reaction with a very simple workup. The volatility of the reagents is a major benefit for purification. This method is particularly attractive for small- to medium-scale synthesis where ease of purification is a priority.
Ultimately, while PPA remains a viable option, its operational difficulties make it a less desirable choice in a modern synthetic laboratory. For researchers seeking efficiency, safety, and ease of use, Eaton's reagent is recommended as the top alternative , with the TFAA/TFA system serving as a strong, metal-free secondary option.
References
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- Carl ROTH. (n.d.). Safety Data Sheet: Polyphosphoric Acid.
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- ResearchGate. (2023, April 8). (PDF) Polyphosphoric Acid in Organic Synthesis.
- Wikipedia. (n.d.). Eaton's reagent.
- NICNAS. (2016, February 5). Polyphosphoric acids: Human health tier II assessment.
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- Sigma-Aldrich. (n.d.). Eaton's Reagent.
- BenchChem. (n.d.). An In-depth Technical Guide to Eaton's Reagent.
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- ElectronicsAndBooks. (n.d.). The Friedel–Crafts acylation of aromatic compounds with carboxylic acids by the combined use of perfluoroalkanoic anhydride.
- Google Patents. (n.d.). CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.
- National Center for Biotechnology Information. (n.d.). Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. PMC.
- Material Safety Data Sheet. (2011, September 19). Polyphosphoric Acid 105-115.
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- Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
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A Mechanistic Crossroads: Directing the Reactivity of 6-(Trifluoromethyl)-1-indanone
A Comparative Guide to Mechanistic Control in Oxidation and Reduction Pathways
For researchers in medicinal chemistry and drug development, 6-(trifluoromethyl)-1-indanone is a valuable building block. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the indanone core, particularly at the carbonyl group. This guide provides a comparative analysis of two fundamental transformations of this compound: the Baeyer-Villiger oxidation and the asymmetric hydrogenation. We will explore how the choice of reagents and catalysts allows for precise control over the reaction mechanism, leading to distinct and valuable molecular architectures. This analysis is supported by established mechanistic principles and experimental data from analogous systems.
The Dichotomy of Reactivity: Oxidation vs. Reduction
The carbonyl group of this compound presents a focal point for divergent reaction pathways. By selecting either an oxidative or a reductive manifold, chemists can access two fundamentally different classes of products: lactones, through C-C bond cleavage and oxygen insertion, or chiral alcohols, via stereoselective addition of hydrogen. This guide will dissect the mechanisms governing these transformations and compare the outcomes achieved with different reagents and catalytic systems.
Pathway 1: The Baeyer-Villiger Oxidation - A Question of Regioselectivity
The Baeyer-Villiger oxidation is a powerful method for converting ketones to esters or, in the case of cyclic ketones, to lactones.[1][2] The reaction proceeds via the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. The critical mechanistic question in the oxidation of an unsymmetrical ketone like this compound is one of regioselectivity: which of the two adjacent C-C bonds will be cleaved?
The Decisive Factor: Migratory Aptitude
The regiochemical outcome of the Baeyer-Villiger oxidation is dictated by the relative migratory aptitude of the groups attached to the carbonyl carbon.[3][4] The group that is better able to stabilize a partial positive charge in the transition state will preferentially migrate. The established order of migratory aptitude is generally: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[5]
In the case of this compound, the choice is between the migration of the aryl group (part of the benzene ring) and the methylene (-CH2-) group. While aryl groups generally have a high migratory aptitude, the presence of a strongly electron-withdrawing trifluoromethyl group on the aromatic ring is expected to decrease its ability to stabilize a positive charge, thereby reducing its migratory aptitude. Conversely, the methylene group is a secondary alkyl group. One study on a similar substrate indicated that a -CH2- group has a higher migratory aptitude than a -CH-CF3 group, highlighting the impact of the electron-withdrawing trifluoromethyl substituent.[3]
Comparing Oxidizing Agents
The choice of peroxyacid can influence the reaction rate and, in some cases, the selectivity.[1] Trifluoroperacetic acid (TFPAA), generated in situ from trifluoroacetic anhydride and hydrogen peroxide, is a highly reactive oxidizing agent due to the electron-withdrawing nature of the trifluoromethyl group.[6][7] meta-Chloroperoxybenzoic acid (m-CPBA) is another commonly used, milder oxidant.[2][8]
Predicted Outcome: Based on the principles of migratory aptitude, the Baeyer-Villiger oxidation of this compound is predicted to favor the migration of the secondary alkyl (methylene) group over the electron-deficient aryl group. This results in the formation of a seven-membered lactone.
Visualizing the Mechanism: Baeyer-Villiger Oxidation
Caption: Mechanism of the Baeyer-Villiger oxidation of this compound.
Pathway 2: Asymmetric Hydrogenation - Crafting Chirality
In contrast to the skeletal rearrangement of the Baeyer-Villiger oxidation, asymmetric hydrogenation offers a precise method for the reduction of the ketone to a chiral alcohol, a motif of high value in pharmaceutical synthesis.[9] This transformation relies on the use of a chiral transition metal catalyst to control the stereochemical outcome of the hydrogen addition.
The Power of Chiral Catalysts
The enantioselectivity of the hydrogenation is determined by the chiral ligand coordinated to the metal center. For the asymmetric hydrogenation of aromatic and functionalized ketones, ruthenium and iridium catalysts bearing chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are particularly effective.[10][11] The Noyori-type catalysts, for instance, have demonstrated exceptional performance in the asymmetric hydrogenation of a wide range of ketones.[12]
The trifluoromethyl group in this compound can influence the stereochemical outcome. The steric bulk and electronic properties of the CF3 group can enhance the facial discrimination of the prochiral ketone by the chiral catalyst.
Comparing Catalytic Systems
Different catalyst systems can offer varying degrees of enantioselectivity and activity. For instance, Ru-BINAP catalysts are well-established for the hydrogenation of functionalized ketones, often providing high enantiomeric excesses (ee).[13] Iridium-based catalysts with N,P-ligands have also emerged as powerful tools for the asymmetric hydrogenation of challenging substrates, including those bearing trifluoromethyl groups.[14][15][16]
Expected Outcome: The asymmetric hydrogenation of this compound, in the presence of a suitable chiral catalyst (e.g., (R)-Ru-BINAP), is expected to yield the corresponding (R)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol with high enantioselectivity.
Visualizing the Mechanism: Asymmetric Hydrogenation
Caption: Mechanism of asymmetric hydrogenation of this compound.
Comparative Data Summary
| Reaction | Reagent/Catalyst | Key Mechanistic Feature | Product | Expected Outcome |
| Baeyer-Villiger Oxidation | m-CPBA or TFPAA | Regioselective[9][10]-sigmatropic rearrangement | 7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[c]oxepin-5(1H)-one | High regioselectivity for methylene migration |
| Asymmetric Hydrogenation | Chiral Ru-BINAP or Ir-N,P complex + H₂ | Stereoselective hydride transfer from a chiral metal complex | Chiral 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | High enantioselectivity (e.g., >95% ee) |
Experimental Protocols
Protocol 1: Baeyer-Villiger Oxidation of this compound with m-CPBA
-
Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 equiv) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with a saturated aqueous solution of sodium sulfite, then with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired lactone.
Protocol 2: Asymmetric Hydrogenation of this compound using a Noyori-type Catalyst
-
In a glovebox, charge a high-pressure reactor with the chiral ruthenium catalyst (e.g., RuCl₂n, ~0.01 mol%).
-
Add a solution of this compound (1.0 equiv) in a degassed solvent such as methanol.
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas (3x).
-
Pressurize the reactor with hydrogen (e.g., 10-50 atm) and heat to the desired temperature (e.g., 50-80 °C).
-
Stir the reaction mixture for the required time (typically 12-24 hours), monitoring for completion by GC or LC-MS.
-
After the reaction is complete, carefully vent the reactor and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Conclusion
The reactivity of this compound can be precisely controlled to yield either a rearranged lactone or a chiral alcohol. The Baeyer-Villiger oxidation provides a means to expand the cyclic core through a regioselective oxygen insertion, governed by the migratory aptitude of the adjacent carbon centers. In contrast, asymmetric hydrogenation, driven by sophisticated chiral catalysts, allows for the stereoselective synthesis of valuable chiral building blocks. Understanding the underlying mechanisms of these transformations is paramount for researchers aiming to leverage the synthetic potential of this compound in the development of novel therapeutics and functional materials.
References
- asymmetric-hydrogenation-2015.pdf.
- The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group.
- Regioselectivity of the Baeyer-Villiger oxidation. YouTube.
- SYNTHESIS OPTIMIZATION OF THE BAEYER-VILLIGER OXIDATION OF 3- METHYLCYCLOHEXANONE. Revistas UFMT.
- Baeyer–Villiger oxidation. Wikipedia.
- Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones. ACS Organic & Inorganic Au.
- Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude. AdiChemistry.
- m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry.
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A Senior Application Scientist’s Guide to the Comparative Cytotoxic Effects of Trifluoromethyl-Indanones
Abstract
The indanone scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] The strategic incorporation of trifluoromethyl (CF3) groups is a well-established method in drug design to enhance metabolic stability, lipophilicity, and receptor binding affinity.[3] This guide provides a comparative analysis of the cytotoxic effects of different trifluoromethyl-indanones against various cancer cell lines. We will delve into the structure-activity relationships (SAR), explore the underlying mechanisms of action, and provide detailed, field-proven protocols for key cytotoxicity assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate this promising class of compounds.
Introduction: The Strategic Combination of Indanone and Trifluoromethyl Moieties
The Indanone Scaffold: A Foundation for Potent Bioactivity
The 1-indanone core, a rigid bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a recurring motif in numerous biologically active compounds.[1][4] Its constrained conformation allows for precise orientation of substituents, facilitating specific interactions with biological targets. Natural and synthetic indanones have demonstrated a broad spectrum of therapeutic potential, including antiviral, anti-inflammatory, and notably, anticancer properties.[1][2] Their mechanism of action in oncology is often linked to the inhibition of tubulin polymerization, disruption of the cell cycle, and induction of apoptosis.[5][6][7]
The Trifluoromethyl Group: An Amplifier of Pharmacological Properties
The trifluoromethyl (CF3) group is one of the most valuable substituents in modern medicinal chemistry.[3] Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile. Introducing a CF3 group can enhance membrane permeability, block metabolic degradation at the site of substitution, and increase binding affinity to target proteins.[3] Studies on various ketone-containing compounds have shown that trifluoromethylated analogs often exhibit higher tumor-specific cytotoxicity compared to their non-fluorinated counterparts.[8]
Trifluoromethyl-Indanones as a Promising Class of Anticancer Agents
The conjugation of a trifluoromethyl group with the indanone scaffold presents a compelling strategy for developing novel anticancer agents. This combination aims to leverage the inherent cytotoxicity of the indanone core while enhancing its drug-like properties. The resulting compounds are hypothesized to exhibit potent and selective activity against cancer cells, making them a focal point of contemporary drug discovery efforts.
Comparative Cytotoxicity Analysis
Table 1: Cytotoxic Activity (IC50) of Selected Indanone Derivatives in Human Cancer Cell Lines
| Compound Class/Name | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Thiazolyl Hydrazone of 1-Indanone | ||||
| ITH-6 | HT-29 | Colon | 0.41 ± 0.19 | [5][9] |
| COLO 205 | Colon | 0.85 ± 0.25 | [5] | |
| KM 12 | Colon | 1.12 ± 0.31 | [5] | |
| 2-Benzylidene-1-Indanones | ||||
| Representative Compound | MCF-7 | Breast | 0.01 - 0.88 | [1] |
| HCT | Colon | 0.01 - 0.88 | [1] | |
| THP-1 | Leukemia | 0.01 - 0.88 | [1] | |
| A549 | Lung | 0.01 - 0.88 | [1] | |
| α-Trifluoromethyl Ketones (General) | ||||
| CF3COCOPh (TF1) | HL-60 | Leukemia | Potent Activity | [8] |
| CF3CH(OH)COPh (TF2) | HL-60 | Leukemia | Potent Activity | [8] |
Note: This table aggregates data from different studies to provide a representative overview. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
From the available literature, several SAR trends for indanone derivatives can be inferred:
-
Substitution on the Benzylidene Ring: The nature and position of substituents on the benzylidene ring attached to the indanone core are critical for activity. Electron-withdrawing groups, such as halogens, and hydroxyl groups have been shown to be beneficial for cytotoxicity.[10]
-
The α,β-Unsaturated System: The exocyclic double bond in 2-benzylidene-1-indanones creates a planar, conjugated system that is often crucial for interaction with biological targets like tubulin.[4]
-
Role of Fluorination: While specific data on trifluoromethyl-indanones is sparse, related compounds like trifluoromethyl ketones and chalcones show that the CF3 group generally enhances cytotoxic potency.[8][11] It is hypothesized that the CF3 group can increase the electrophilicity of the carbonyl carbon, promoting interactions with nucleophilic residues in target proteins.
Mechanistic Pathways of Cytotoxicity
Trifluoromethyl-indanones and related compounds exert their cytotoxic effects through a multi-pronged attack on cancer cell physiology, primarily by inducing cell cycle arrest and apoptosis.
Induction of Apoptosis
A common mechanistic endpoint for cytotoxic indanones is the induction of programmed cell death, or apoptosis. This is often characterized by:
-
Caspase Activation: Treatment with these compounds leads to the cleavage and activation of executioner caspases, such as Caspase-3, which are responsible for the downstream events of apoptosis.[12][13]
-
Mitochondrial Disruption: The intrinsic apoptotic pathway is frequently implicated, involving the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors.[13]
-
DNA Fragmentation: Activated caspases lead to the cleavage of cellular substrates, including DNA, a hallmark of apoptosis that can be detected by TUNEL assays.[11][12]
Cell Cycle Arrest
Many indanone derivatives have been shown to halt cell cycle progression, preventing cancer cells from dividing. Mechanistic studies reveal that compounds can arrest cells in the G2/M phase of the cell cycle.[5][9] This effect is often linked to the disruption of microtubule dynamics. By inhibiting tubulin polymerization, these compounds interfere with the formation of the mitotic spindle, a critical structure for chromosome segregation, thereby triggering a mitotic checkpoint and subsequent cell death.[5][7]
Signaling Pathway: Intrinsic Apoptosis
The following diagram illustrates a simplified model of the intrinsic apoptotic pathway commonly induced by cytotoxic agents like trifluoromethyl-indanones.
Caption: Intrinsic apoptosis pathway induced by trifluoromethyl-indanones.
Experimental Protocols for Cytotoxicity Assessment
To rigorously evaluate and compare the cytotoxic effects of novel trifluoromethyl-indanone derivatives, a standardized workflow employing a series of well-validated assays is essential.
Overall Experimental Workflow
The following diagram outlines the logical flow from initial viability screening to detailed mechanistic studies.
Caption: Workflow for assessing trifluoromethyl-indanone cytotoxicity.
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[14] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Scientist's Note: Seeding density is critical and must be optimized for each cell line to ensure cells are in the logarithmic growth phase during the experiment.
-
-
Compound Treatment: Prepare serial dilutions of the trifluoromethyl-indanone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Scientist's Note: The incubation time should be sufficient to observe a cytotoxic effect but not so long that the control cells become over-confluent.
-
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Trustworthiness Check: Ensure complete dissolution by gently pipetting or placing the plate on an orbital shaker for 15 minutes. Incomplete solubilization is a common source of variability.
-
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[18] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Cell Treatment: Seed 1-5 x 10⁵ cells in 6-well plates and treat with the trifluoromethyl-indanone compound (e.g., at its IC50 concentration) for a predetermined time (e.g., 24 hours). Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. It is crucial to pool both populations to avoid underrepresenting apoptotic cells.
-
Washing: Centrifuge the cells (300 x g for 5 minutes) and wash the pellet once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Scientist's Note: The binding of Annexin V to PS is calcium-dependent, which is why a specific binding buffer containing CaCl₂ must be used.
-
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL stock) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses the fluorescent dye Propidium Iodide (PI) to stain cellular DNA. Because PI binds stoichiometrically to DNA, the fluorescence intensity of a stained cell is directly proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Seed and treat cells as described for the apoptosis assay.
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample.
-
Fixation: Centrifuge cells and discard the supernatant. Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Scientist's Note: Dropwise addition of ethanol while vortexing is critical to prevent cell clumping, which would lead to inaccurate DNA content measurement.[23] Cells can be stored in ethanol at -20°C for several weeks.
-
-
Washing: Centrifuge the fixed cells (500 x g for 5 minutes) and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C.
-
Trustworthiness Check: PI intercalates with any double-stranded nucleic acid. RNase treatment is essential to degrade RNA and ensure that the signal comes exclusively from DNA.[21]
-
-
PI Staining: Add 5 µL of a 1 mg/mL PI stock solution (final concentration 10 µg/mL).
-
Incubation: Incubate for 15 minutes in the dark at room temperature.
-
Analysis: Analyze the samples by flow cytometry. Use software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Discussion and Future Perspectives
The compiled evidence strongly suggests that the indanone scaffold is a viable starting point for the development of potent anticancer agents. While direct comparative data on a series of trifluoromethyl-indanones is still emerging, the principles of medicinal chemistry and data from related compound classes indicate that this is a highly promising area for drug discovery. The trifluoromethyl group is expected to enhance cytotoxicity and improve pharmacokinetic properties, potentially leading to candidates with superior efficacy and selectivity.
Future work should focus on the systematic synthesis and evaluation of a library of trifluoromethyl-indanone analogs. This would involve varying the position of the CF3 group on the indanone core and the benzylidene ring, as well as exploring other substitutions to build a comprehensive SAR model. Advanced mechanistic studies, including target identification and in vivo efficacy studies in xenograft models, will be crucial next steps in translating the in vitro potential of these compounds into clinically viable cancer therapeutics.[9]
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A Comparative Analysis of Synthetic Routes to 6-(Trifluoromethyl)-1-indanone: A Guide to Greener Chemistry
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-(trifluoromethyl)-1-indanone, a key structural motif in many pharmaceutical agents and functional materials, presents a compelling case study in the evolution of synthetic chemistry toward more environmentally conscious practices. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making its efficient and clean synthesis a priority. This guide provides a comparative analysis of the primary synthetic methodologies for this compound, with a focus on their environmental impact, supported by experimental data and mechanistic insights.
Introduction: The Quest for Sustainable Synthesis
Traditionally, the synthesis of indanones has been dominated by classical methods such as the Friedel-Crafts acylation, which, while effective, often rely on harsh reagents and generate significant waste. The growing emphasis on green chemistry has spurred the development of alternative routes that are more atom-economical, utilize less hazardous materials, and are more energy-efficient. This guide will explore and compare three main strategies for the synthesis of this compound:
-
Intramolecular Friedel-Crafts Acylation: The classical and most direct approach.
-
Nazarov Cyclization: An alternative ring-closing strategy.
-
Late-Stage Trifluoromethylation: Introducing the trifluoromethyl group onto a pre-existing indanone core.
Each method will be evaluated based on its chemical principles, experimental feasibility, and environmental footprint, providing a comprehensive resource for chemists to make informed decisions in their synthetic design.
Method 1: Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation of 3-(4-(trifluoromethyl)phenyl)propanoic acid is a well-established and direct route to this compound. This reaction proceeds via an electrophilic aromatic substitution mechanism, where a strong acid catalyst activates the carboxylic acid to form an acylium ion, which then cyclizes onto the electron-rich aromatic ring.
The Chemical Rationale
The choice of catalyst is critical in this reaction. Strong Brønsted acids like trifluoromethanesulfonic acid (triflic acid, TfOH) or polyphosphoric acid (PPA), and Lewis acids such as aluminum chloride (AlCl₃), are commonly employed to drive the reaction.[1][2] The trifluoromethyl group is a deactivating group, making the aromatic ring less nucleophilic and thus requiring potent acid catalysts to facilitate the cyclization.
Experimental Protocol: Triflic Acid-Mediated Cyclization
A common procedure involves the use of triflic acid as both the catalyst and solvent.
Step-by-Step Methodology:
-
To a stirred solution of 3-(4-(trifluoromethyl)phenyl)propanoic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane), triflic acid (excess) is added slowly at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (typically 1-4 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
The reaction is quenched by carefully pouring the mixture onto crushed ice.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to yield this compound.
Environmental Impact Assessment
While direct and often high-yielding, the classical Friedel-Crafts acylation has significant environmental drawbacks:
-
Use of Strong Acids: Triflic acid is highly corrosive and toxic to aquatic life.[3] Traditional Lewis acids like AlCl₃ are also hazardous and generate large amounts of waste during workup.[4][5]
-
Stoichiometric Reagents: Often, more than stoichiometric amounts of the acid catalyst are required, leading to a poor atom economy.[6]
-
Waste Generation: The quenching and neutralization steps produce a considerable amount of acidic and saline aqueous waste.
Greener Alternatives: The use of solid acid catalysts, such as zeolites or Nafion, and the application of microwave irradiation have been explored to create more environmentally benign Friedel-Crafts acylations.[1][7] These methods can reduce reaction times, minimize the use of hazardous solvents, and allow for catalyst recycling.
Method 2: The Nazarov Cyclization Approach
The Nazarov cyclization is a 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone.[8] For the synthesis of this compound, a suitable divinyl ketone precursor bearing the trifluoromethylphenyl group would be required.
The Chemical Rationale
The reaction is typically catalyzed by a Lewis acid or a strong Brønsted acid.[8][9] The catalyst promotes the formation of a pentadienyl cation, which then undergoes a conrotatory electrocyclization. Subsequent elimination and tautomerization yield the indanone product. The regioselectivity of the double bond in the final product can be a challenge to control.[10]
Experimental Protocol: A Conceptual Approach
A specific, high-yielding Nazarov cyclization protocol for this compound is not well-documented in the literature, suggesting that this may be a less common or less efficient route. A hypothetical protocol would involve:
Step-by-Step Methodology:
-
Synthesis of a suitable divinyl ketone precursor, for example, 1-(4-(trifluoromethyl)phenyl)-3-vinylprop-2-en-1-one.
-
Dissolving the divinyl ketone in an anhydrous solvent (e.g., dichloromethane).
-
Adding a Lewis acid (e.g., FeCl₃ or SnCl₄) or a Brønsted acid (e.g., trifluoroacetic acid) at a controlled temperature.[11]
-
Stirring the reaction mixture until completion, monitored by TLC.
-
Quenching the reaction and performing an aqueous workup.
-
Purification of the crude product by column chromatography.
Environmental Impact Assessment
The environmental impact of the Nazarov cyclization is highly dependent on the chosen catalyst and reaction conditions.
-
Catalyst Choice: Similar to the Friedel-Crafts reaction, the use of stoichiometric amounts of strong Lewis acids contributes to waste generation.[9] However, catalytic versions of the Nazarov cyclization have been developed, improving its green profile.
-
Solvent Use: The use of halogenated solvents is a common drawback. Greener solvent alternatives are being explored to mitigate this issue.[12]
-
Atom Economy: While the cyclization step itself can be atom-economical, the synthesis of the divinyl ketone precursor often involves multiple steps, which can lower the overall atom economy of the entire synthetic sequence.
Method 3: Late-Stage Trifluoromethylation
An alternative strategy involves the synthesis of the 1-indanone core first, followed by the introduction of the trifluoromethyl group at the 6-position. This approach falls under the umbrella of late-stage functionalization, a powerful tool in medicinal chemistry.
The Chemical Rationale
Direct C-H trifluoromethylation of an aromatic ring is a challenging transformation that often requires harsh conditions or pre-functionalization of the substrate.[13] A more common approach is the trifluoromethylation of a suitable precursor, such as an aryl halide or boronic acid, via transition-metal-catalyzed cross-coupling reactions. However, for the direct trifluoromethylation of 1-indanone, electrophilic trifluoromethylating reagents could potentially be employed, although regioselectivity would be a significant challenge. Another possibility is the nucleophilic trifluoromethylation of a pre-functionalized indanone.[14]
Experimental Protocol: A Potential Pathway
Step-by-Step Methodology:
-
Functionalization of 1-indanone at the 6-position with a suitable group for cross-coupling (e.g., a bromine or iodine atom).
-
Performing a copper- or palladium-catalyzed trifluoromethylation reaction using a trifluoromethyl source such as the Ruppert-Prakash reagent (TMSCF₃) or a Togni reagent.[14]
-
Purification of the final product.
Environmental Impact Assessment
The environmental impact of this approach is highly dependent on the specific trifluoromethylation method employed.
-
Reagent Toxicity and Cost: Many trifluoromethylating reagents are expensive and can be toxic.[15] The development of more benign and cost-effective CF₃ sources is an active area of research.
-
Metal Catalysts: The use of transition metal catalysts, while often highly efficient, can lead to metal contamination in the final product and requires careful removal and disposal.
-
Multi-step Synthesis: The need for pre-functionalization adds steps to the overall synthesis, which can decrease the overall yield and generate more waste.
Comparative Summary of Synthetic Methods
| Feature | Intramolecular Friedel-Crafts Acylation | Nazarov Cyclization | Late-Stage Trifluoromethylation |
| Starting Materials | 3-(4-(Trifluoromethyl)phenyl)propanoic acid | Divinyl ketone precursor | 1-Indanone or functionalized derivative |
| Key Transformation | Electrophilic aromatic substitution | 4π-Electrocyclization | C-H activation or cross-coupling |
| Catalysts/Reagents | Strong Brønsted or Lewis acids (TfOH, AlCl₃) | Lewis or Brønsted acids (FeCl₃, TFA) | Trifluoromethylating reagents, metal catalysts |
| Yield | Generally good to excellent | Variable, can be moderate to good | Highly dependent on the specific method |
| Atom Economy | Moderate to low (due to catalyst and workup) | Potentially higher for the cyclization step, but lower overall | Generally low due to multi-step nature and reagents |
| Environmental Concerns | Use of corrosive/toxic acids, large waste streams | Use of Lewis acids, halogenated solvents | Use of expensive/toxic reagents, metal contamination |
| Green Potential | Use of solid acids, microwave assistance | Catalytic versions, greener solvents | Development of greener CF₃ sources |
Conclusion: A Move Towards Greener Syntheses
The synthesis of this compound offers a clear illustration of the ongoing shift in synthetic chemistry towards more sustainable practices. While the traditional intramolecular Friedel-Crafts acylation remains a robust and high-yielding method, its significant environmental drawbacks necessitate the exploration of greener alternatives.
The development of catalytic and more environmentally benign Friedel-Crafts conditions, such as the use of solid acids and non-conventional energy sources, represents a significant step forward. The Nazarov cyclization, while a mechanistically elegant alternative, requires further development to become a routine and efficient method for this specific target. Late-stage trifluoromethylation, a powerful strategy in drug discovery, is currently hampered by the need for pre-functionalization and the cost and toxicity of many trifluoromethylating reagents.
Ultimately, the "best" synthetic method will depend on the specific requirements of the researcher, including scale, purity, cost, and environmental considerations. However, it is clear that the future of synthesizing valuable molecules like this compound lies in the continued development and adoption of greener chemical processes that minimize waste, reduce hazard, and maximize efficiency.
References
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- O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. Chemical Science, 2025. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-(Trifluoromethyl)-1-indanone
For professionals in pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of specialized chemical intermediates like 6-(Trifluoromethyl)-1-indanone demand a meticulous, informed approach. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for managing this compound's lifecycle in the laboratory, ensuring the safety of personnel and environmental compliance.
The trifluoromethyl group is a cornerstone of modern medicinal chemistry, valued for enhancing metabolic stability and lipophilicity in drug candidates.[1][2] However, the properties that make halogenated organic compounds valuable also necessitate their classification as hazardous waste.[3][4] Improper disposal is not only a regulatory violation but a significant environmental and safety risk. This document serves as an essential, actionable resource for the responsible management of this compound.
Hazard Identification and Chemical Profile: A Foundation for Safety
A thorough understanding of a chemical's properties is the bedrock of safe handling. This compound is a carbonyl compound primarily used as a key intermediate in the synthesis of pharmaceuticals.[1][5] While comprehensive toxicological data is not fully investigated, available Safety Data Sheets (SDS) provide critical hazard information that dictates our handling and disposal protocols.[6]
The compound is classified as harmful if swallowed and may cause sensitization by skin contact or allergy and asthma-like symptoms if inhaled.[6][7] Furthermore, it is recognized as being harmful to aquatic life, underscoring the importance of preventing its release into the environment.[6][7]
Key Chemical and Physical Properties
A summary of the compound's quantitative data is essential for risk assessment and logistical planning.
| Property | Value | Source |
| CAS Number | 68755-37-3 | [5][6][8] |
| Molecular Formula | C₁₀H₇F₃O | [5][6][8] |
| Molecular Weight | 200.16 g/mol | [5][6][8] |
| Appearance | White powder or solid | [6] |
| Boiling Point | 76-78°C @ 0.2 mmHg | [1] |
| Density | ~1.321 g/mL at 25°C | [1][7] |
| Flash Point | >110 °C |
Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)
Before any disposal procedures begin, ensuring personal and environmental safety is paramount. All handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][9]
Mandatory Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[6]
-
Eye Protection: Use safety goggles or a face shield that meets appropriate government standards such as NIOSH (US) or EN 166 (EU).[6]
-
Skin and Body Protection: A laboratory coat is required. Ensure it is kept clean and stored separately from personal clothing.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3]
Step-by-Step Disposal Protocol: From Generation to Collection
The disposal of this compound must be managed as hazardous waste in strict accordance with institutional policies and local, state, and federal regulations.[10][11][12] Never dispose of this chemical down the drain or in the regular trash.[12][13]
Step 1: Waste Segregation
Proper segregation is a critical first step to prevent dangerous chemical reactions.
-
Designate a Waste Stream: this compound waste should be collected as a halogenated organic solid waste.
-
Solid vs. Liquid:
-
Solid Waste: Collect unused or expired solid this compound, along with contaminated consumables (e.g., weigh boats, gloves, pipette tips, absorbent pads), in a designated solid hazardous waste container.[3][14]
-
Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a compatible liquid hazardous waste container. Halogenated and non-halogenated solvent waste streams must be kept separate.[15][16]
-
-
Incompatibility: Do not mix this waste with incompatible materials, such as strong oxidizing agents or bases, unless the reaction hazards have been fully evaluated.
Step 2: Container Selection and Labeling
The integrity and clear identification of the waste container are crucial for the safety of everyone who will handle it.
-
Container Choice: Use a container that is in good condition, leak-proof, and chemically compatible with the waste. For solid waste, a sturdy, sealable container is appropriate. For liquid waste, use a designated carboy or bottle, often provided by your institution's Environmental Health & Safety (EHS) department.[10][13][15]
-
Labeling: The container must be clearly and legibly labeled.[11] The label must include:
Step 3: Accumulation and Storage
Waste must be stored safely in the laboratory at a designated Satellite Accumulation Area near the point of generation.[10][11]
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[10][13] This prevents the release of vapors and protects the container's contents.
-
Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[13]
-
Segregated Storage: Store the waste container away from incompatible chemicals.[11]
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the waste container is nearly full (around 90%), arrange for its collection through your institution's EHS department or a licensed hazardous waste disposal contractor.[3][10][12]
-
Documentation: Complete all required waste pickup forms accurately. This documentation is a legal requirement and ensures the waste is tracked from "cradle to grave."
Workflow for Proper Disposal
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Management
Accidents can happen despite the most stringent precautions. A clear, pre-defined emergency plan is essential.
Managing Spills
For minor spills that you are trained and equipped to handle:
-
Evacuate and Alert: Alert personnel in the immediate area. Evacuate if necessary.[6]
-
Ensure Ventilation: Ensure the chemical fume hood is operating or that the area is well-ventilated.
-
Contain the Spill: For liquid spills, use an absorbent, inert material like vermiculite or sand to contain the spill.[16] For solid spills, carefully sweep up the material to avoid creating dust.
-
Collect Cleanup Materials: Carefully collect all contaminated absorbent material and cleaning supplies and place them in your designated hazardous waste container for this compound.[9]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[9]
-
Report: Report the incident to your supervisor and EHS department.
For large or unmanageable spills, evacuate the area immediately and contact your institution's emergency response team.
Workflow for Spill Cleanup
Caption: Emergency workflow for a this compound spill.
Personal Exposure
In the event of accidental exposure, take the following first-aid measures immediately and always consult a physician, providing them with the Safety Data Sheet.[6][7]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give artificial respiration and seek immediate medical attention.[6][7]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[6][7]
-
Eye Contact: Flush eyes with water as a precaution for at least 15 minutes. Consult a physician.[6][7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[6][7]
By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal health or environmental integrity.
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Navigating the Safe Handling of 6-(Trifluoromethyl)-1-indanone: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides essential safety protocols, operational directives, and disposal plans for the handling of 6-(Trifluoromethyl)-1-indanone. Developed for researchers, scientists, and drug development professionals, this document is your frontline resource for mitigating risk and ensuring a safe laboratory environment when working with this compound.
At its core, the safe handling of any chemical intermediate is a validation of our commitment to a culture of safety. With this compound, a compound with significant utility in pharmaceutical synthesis, this principle is paramount. Its trifluoromethyl group, while conferring desirable properties, also necessitates a heightened awareness of its potential hazards. This guide is structured to provide not just a set of rules, but a framework for understanding and implementing safe practices grounded in scientific principles.
Hazard Profile of this compound: Understanding the Risks
Before any handling of this compound, a thorough understanding of its hazard profile is critical. This compound is classified with the following primary hazards:
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]
-
Skin and Eye Irritation: May cause skin and eye irritation.[1][2]
-
Aquatic Toxicity: Harmful to aquatic life.[1]
The trifluoromethyl moiety can influence the compound's reactivity and metabolic pathways, making cautious handling a necessity. The primary routes of exposure are inhalation, ingestion, and skin contact. Therefore, our protective measures must create a robust barrier against these pathways.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or safety goggles. | Double-gloving with nitrile or neoprene gloves.[3] | Laboratory coat. | NIOSH-approved respirator with an organic vapor (OV) cartridge and a particulate filter (N95, R95, or P95).[4][5] |
| Solution Preparation and Transfers | Chemical safety goggles. A face shield is recommended if there is a significant splash hazard. | Double-gloving with nitrile or neoprene gloves.[3] | Chemical-resistant laboratory coat. | Work within a certified chemical fume hood. A respirator is generally not required if working in a properly functioning fume hood. |
| Reaction Work-up and Purification | Chemical safety goggles and a face shield. | Double-gloving with nitrile or neoprene gloves.[3] | Chemical-resistant laboratory coat. An apron or coveralls may be necessary for larger scale operations. | All operations must be conducted in a certified chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant coveralls. | A full-face respirator with an organic vapor (OV) cartridge and a particulate filter (P100) is recommended.[4] |
The Rationale Behind Our PPE Choices
-
Hand Protection: Nitrile and neoprene gloves offer good resistance to a range of organic chemicals, including halogenated and aromatic compounds.[1][3] Double-gloving provides an additional layer of protection against potential tears or permeation.
-
Respiratory Protection: Due to its classification as a respiratory sensitizer, preventing inhalation is critical.[1][2][6] When handling the solid material outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is essential to adsorb any vapors, while the particulate filter will capture any airborne dust.[4][5][7] Once sensitized, even minute exposures can trigger a severe allergic respiratory reaction.[8][9]
-
Eye and Face Protection: The potential for eye irritation necessitates the use of chemical safety goggles.[1][2] A face shield provides an extra layer of protection against splashes, particularly during solution transfers and reaction work-ups.
Operational Plans: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for minimizing exposure risk. The following diagram outlines the standard operating procedure for handling this compound.
Caption: Disposal workflow for this compound waste.
Key Disposal Considerations:
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., Toxic, Respiratory Sensitizer). [10][11]* Container Integrity: Ensure that waste containers are in good condition, compatible with the waste, and are kept closed except when adding waste.
-
Storage: Store hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials.
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. [2][11] By adhering to these detailed protocols, you contribute to a robust safety culture and ensure the well-being of yourself, your colleagues, and the environment.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
